iRGD peptide
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C35H57N13O14S2 |
|---|---|
分子量 |
948.0 g/mol |
IUPAC名 |
18-amino-6-(4-aminobutyl)-9,26-bis(carboxymethyl)-15-[3-(diaminomethylideneamino)propyl]-2,5,8,11,14,17,25,28-octaoxo-20,21-dithia-1,4,7,10,13,16,24,27-octazabicyclo[27.3.0]dotriacontane-23-carboxylic acid |
InChI |
InChI=1S/C35H57N13O14S2/c36-8-2-1-5-18-30(57)42-14-25(50)48-10-4-7-23(48)33(60)46-21(12-27(53)54)32(59)47-22(34(61)62)16-64-63-15-17(37)28(55)44-19(6-3-9-40-35(38)39)29(56)41-13-24(49)43-20(11-26(51)52)31(58)45-18/h17-23H,1-16,36-37H2,(H,41,56)(H,42,57)(H,43,49)(H,44,55)(H,45,58)(H,46,60)(H,47,59)(H,51,52)(H,53,54)(H,61,62)(H4,38,39,40) |
InChIキー |
YHTTWXCDIRTOQX-UHFFFAOYSA-N |
正規SMILES |
C1CC2C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)N2C1)CCCCN)CC(=O)O)CCCN=C(N)N)N)C(=O)O)CC(=O)O |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to iRGD Peptide: Structure, Sequence Analysis, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The internalizing RGD (iRGD) peptide is a novel tumor-penetrating peptide that has garnered significant attention in oncology for its ability to enhance the delivery of therapeutic agents deep into tumor tissues.[1][2] Unlike traditional RGD peptides that primarily target the tumor vasculature, iRGD possesses a unique dual-receptor mechanism that facilitates not only tumor homing but also active transport across the vascular barrier and into the tumor parenchyma.[3][4] This guide provides a comprehensive technical overview of the iRGD peptide, covering its structure and sequence, its sophisticated mechanism of action, quantitative binding data, and detailed experimental protocols relevant to its study and application.
This compound: Structure and Sequence Analysis
The prototypical this compound is a cyclic nonapeptide, a nine-amino-acid chain constrained by a disulfide bond.[3][5]
-
Primary Structure (Amino Acid Sequence): The sequence of the most studied this compound is Cys-Arg-Gly-Asp-Lys-Gly-Pro-Asp-Cys (CRGDKGPDC).[5][6][7]
-
Secondary Structure: The peptide is cyclized via a disulfide bridge formed between the thiol groups of the two cysteine residues at positions 1 and 9.[1] This cyclic conformation is crucial for its stability and receptor-binding affinity.
Key Functional Motifs
The this compound's functionality is dictated by two critical sequence motifs:
-
RGD (Arg-Gly-Asp) Motif: Located at positions 2-4, this is a well-known integrin-binding motif.[8] It is responsible for the initial targeting of iRGD to the tumor microenvironment by binding to αvβ3 and αvβ5 integrins, which are often overexpressed on tumor endothelial cells and some tumor cells.[5][9]
-
C-end Rule (CendR) Motif: This is a cryptic (hidden) motif, R/KXXR/K, that becomes active only after a specific conformational change.[5][9] In the case of iRGD (CRGDKGPDC), after the initial integrin binding, the peptide undergoes proteolytic cleavage. This cleavage exposes the C-terminal sequence CRGDK. The newly exposed C-terminal lysine (B10760008) residue makes the RGDK sequence a functional CendR motif, which is then recognized by a second receptor, Neuropilin-1 (NRP-1).[1][8][10]
Mechanism of Tumor Penetration
The this compound employs a unique three-step mechanism to achieve deep tumor penetration, a process that allows it to act as a transport system for co-administered or conjugated therapeutic agents.[5][8][9]
-
Step 1: Tumor Homing via Integrin Binding: The this compound circulates through the bloodstream and its RGD motif selectively binds to αvβ3 and αvβ5 integrins on the surface of tumor endothelial cells. This anchors the peptide to the tumor vasculature.[5][11]
-
Step 2: Proteolytic Cleavage and CendR Motif Activation: Once bound to the integrin, the this compound is cleaved by proteases present in the tumor microenvironment, such as urokinase-type plasminogen activator (uPA) or other cell-surface proteases.[10][12] This cleavage occurs C-terminal to the lysine (K) residue, exposing the CendR motif (CRGDK).[10][13]
-
Step 3: Neuropilin-1 Binding and Pathway Activation: The activated CendR motif has a high affinity for Neuropilin-1 (NRP-1), a receptor also overexpressed on tumor and endothelial cells.[1][9] The binding of the CendR motif to NRP-1 triggers an endocytic/transcytotic transport pathway, which facilitates the internalization of the peptide and any associated cargo from the bloodstream, across the endothelial barrier, and deep into the extravascular tumor tissue.[5][11]
Quantitative Receptor Binding Affinity
The binding affinity of iRGD to its primary receptors has been quantified in several studies. This data is critical for understanding its targeting efficiency and for the rational design of iRGD-based therapeutics.
| Peptide | Target Receptor | Assay Type | Measured Affinity (IC₅₀) | Reference |
| iRGD | αvβ3 Integrin | Solid-Phase Binding | 130.0 ± 1.2 nM | [10][13] |
| iRGD | αvβ5 Integrin | Solid-Phase Binding | 218.0 ± 1.4 nM | [10][13] |
| iRGD | αvβ6 Integrin | Solid-Phase Binding | >10,000 nM | [10][13] |
| Cleaved iRGD (CRGDK) | Neuropilin-1 (NRP-1) | N/A | ~50- to 150-fold higher affinity for NRP-1 than for integrins | [1] |
Table 1: Quantitative binding affinities of this compound for various integrin receptors. IC₅₀ represents the concentration of the peptide required to inhibit 50% of the binding of a natural ligand.
Detailed Experimental Protocols
This section provides an overview of standard methodologies used to synthesize and evaluate the this compound.
Peptide Synthesis and Cyclization
iRGD is typically synthesized using automated solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[14][15]
Protocol Outline:
-
Resin Preparation: A Rink Amide resin is commonly used as the solid support.
-
Chain Assembly: Protected amino acids (e.g., Fmoc-Cys(Acm)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Arg(Pbf)-OH) are coupled sequentially to the resin. Each cycle involves:
-
Deprotection: Removal of the Fmoc group from the N-terminus of the growing peptide chain using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).
-
Coupling: Activation and coupling of the next Fmoc-protected amino acid using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
-
On-Resin Cyclization: After assembly of the linear peptide, the disulfide bridge is formed. This is often achieved by treating the resin-bound peptide with a solution of thallium trifluoroacetate (B77799) (Tl(OOCCF₃)₃) in DMF, which selectively oxidizes the thiol groups of the two cysteine residues.[14]
-
Cleavage and Deprotection: The cyclic peptide is cleaved from the resin, and all side-chain protecting groups (e.g., Acm, OtBu, Boc, Pbf) are removed simultaneously. This is typically done using a cleavage cocktail, most commonly a mixture of trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (B1312306) (TIS).[14]
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product's identity and purity are confirmed using mass spectrometry (e.g., MALDI-TOF) and analytical HPLC.[14]
Solid-Phase Integrin Binding Assay
This assay quantifies the ability of iRGD to bind to purified integrin receptors. The protocol below is based on established methods.[10][13]
Methodology:
-
Plate Coating: 96-well microtiter plates are coated with purified integrin receptors (e.g., 0.5 µg/mL of αvβ3 or αvβ5 integrin) in a coating buffer (e.g., Tris-HCl, NaCl, MnCl₂, CaCl₂, MgCl₂ at pH 7.4) and incubated overnight at 4°C.
-
Blocking: Non-specific binding sites on the plate are blocked by incubating with a blocking solution (e.g., coating buffer containing 1% bovine serum albumin (BSA)) for 2 hours at room temperature.
-
Competitive Binding: The plates are incubated for 3 hours at room temperature with various concentrations of the this compound in the presence of a constant concentration of a biotinylated natural ligand (e.g., vitronectin for αvβ3 and αvβ5).
-
Detection: After washing, the plates are incubated for 1 hour with a streptavidin-peroxidase conjugate, which binds to the biotinylated ligand that remains attached to the integrin.
-
Signal Generation: A substrate solution (e.g., TMB) is added. The peroxidase enzyme converts the substrate into a colored product. The reaction is stopped with an acid (e.g., H₂SO₄).
-
Data Acquisition: The absorbance is read using a microplate reader (e.g., at 415 nm or 450 nm). The data is then analyzed to calculate the IC₅₀ value, which represents the concentration of iRGD required to displace 50% of the biotinylated ligand.[13]
In Vivo Tumor Penetration and Imaging Assay
This type of experiment is crucial for visualizing and quantifying the tumor-targeting and penetration capabilities of iRGD in a living organism.
Methodology:
-
Animal Model Development: Tumor-bearing animal models are established, typically by subcutaneously injecting human cancer cells (e.g., COLO205 or LS174T colorectal cancer cells) into immunodeficient mice (e.g., BALB/c nude mice).[16][17] Tumors are allowed to grow to a specified size.
-
Probe Preparation: The this compound is conjugated to a near-infrared (NIR) fluorescent probe (e.g., DiD or IRDye800CW) for in vivo imaging.[16][18] A control group might receive nanoparticles loaded with the dye but without the this compound.
-
Systemic Administration: The fluorescently labeled iRGD construct is administered to the tumor-bearing mice, usually via intravenous (tail vein) injection.[16]
-
Live Animal Imaging: At various time points post-injection (e.g., 2, 4, 8, 24 hours), the mice are anesthetized and imaged using an in vivo imaging system (IVIS). This allows for the visualization of probe accumulation in the tumor in real-time.[16][19]
-
Ex Vivo Tissue Analysis: At the final time point, mice are euthanized, and major organs (tumor, heart, liver, spleen, lungs, kidneys) are excised. The organs are imaged ex vivo to quantify the biodistribution of the probe and confirm its accumulation in the tumor relative to other tissues.[16]
-
Histological Confirmation: Tumor tissues may be sectioned, stained (e.g., with a nuclear counterstain like DAPI), and analyzed by fluorescence microscopy to visualize the distribution of the probe within the tumor parenchyma, confirming deep tissue penetration.[19]
References
- 1. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iRGD as a tumor‑penetrating peptide for cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. iRGD peptides - Wikipedia [en.wikipedia.org]
- 6. This compound | Integrin | TargetMol [targetmol.com]
- 7. This compound | C35H57N13O14S2 | CID 163358733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and Activity of Tumor-Homing Peptide iRGD and Histone Deacetylase Inhibitor Valproic Acid Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Co-Administration Of iRGD Enhances Tumor-Targeted Delivery And Anti-Tumor Effects Of Paclitaxel-Loaded PLGA Nanoparticles For Colorectal Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Synthesis and evaluation of new this compound analogs for tumor optical imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
three-step mechanism of iRGD tumor homing
An In-depth Technical Guide to the Three-Step Mechanism of iRGD Tumor Homing
Introduction
The efficacy of many anticancer agents is limited by their inability to penetrate solid tumors effectively, a challenge posed by the unique and often hostile tumor microenvironment (TME). The internalizing RGD (iRGD) peptide, a cyclic nonapeptide (CRGDKGPDC), represents a significant advancement in targeted drug delivery.[1] Unlike traditional RGD peptides that primarily target tumor vasculature, iRGD possesses a unique multistep mechanism that enables it to first home to the tumor and then facilitate deep penetration into the extravascular tumor parenchyma.[1][2][3] This mechanism enhances the accumulation of co-administered or conjugated therapeutic agents directly at the tumor site, thereby increasing their therapeutic index.[4]
This guide provides a detailed examination of the core three-step mechanism of iRGD action, supported by quantitative data, experimental protocols, and pathway visualizations for researchers, scientists, and drug development professionals.
The Three-Step Tumor Homing and Penetration Mechanism
The iRGD peptide's function is predicated on a sequential, three-step process: (1) binding to αv integrins on tumor endothelial cells; (2) proteolytic cleavage within the TME to expose a cryptic binding motif; and (3) binding of this newly exposed motif to neuropilin-1 (NRP-1) to trigger an active transport pathway.[1][3][5][6]
Step 1: Initial Tumor Homing via Integrin Binding
The first step in iRGD's journey is its accumulation at the tumor site. This is mediated by the well-characterized Arginine-Glycine-Aspartic acid (RGD) sequence within the peptide structure.[4]
-
Molecular Target: The RGD motif selectively binds to αv integrins, particularly subtypes αvβ3 and αvβ5, which are known to be significantly overexpressed on the surface of endothelial cells within the tumor vasculature and on various cancer cells.[3][4][7] More recent studies have also identified an affinity for the αvβ6 integrin subtype, which is also implicated in cancer progression.[8][9]
-
Binding Affinity: The interaction between iRGD and its target integrins occurs with a mid-to-low nanomolar potency, ensuring effective and specific initial docking to the tumor vasculature.[5][8]
Quantitative Data
The binding affinities and therapeutic efficacy of iRGD have been quantified in numerous preclinical studies.
Table 1: Binding Affinity of iRGD for αv Integrins
| Integrin Subtype | IC₅₀ (nM) | Reference Compound |
| αvβ3 | 206 ± 15 | Cilengitide |
| αvβ5 | 290 ± 26 | Cilengitide |
| αvβ6 | 1262 ± 112 | [RGD-Chg-E]-CONH₂ |
| Data sourced from solid-phase binding assays.[8] |
Table 2: Selected Preclinical Efficacy Data for iRGD-Mediated Delivery
| Study Model | Therapeutic Agent | Outcome | Fold Increase/Percent Improvement |
| Peritoneal Carcinomatosis Mouse Model | Doxorubicin (DOX) | Intratumoral Drug Aggregation | ~1.5 times higher with co-injection |
| Tumor Transplantation Models | Cisplatin (CDDP) | Survival Rate | 30% increase with co-administration |
| Phage Display Selection | iRGD-displaying Phage | Binding to Tumor Cells vs. Library | 200-400 times stronger binding |
| Data compiled from various preclinical studies.[3][4][7] |
Step 2: Proteolytic Cleavage and Exposure of the CendR Motif
Once bound to integrins on the tumor cell surface, the this compound undergoes a critical modification. The TME is rich with proteases, which cleave the peptide, unmasking a hidden functional domain.[3][7][10]
-
Cleavage Event: The peptide is cleaved by a cell-surface associated protease, exposing a C-terminal sequence.[3] This proteolytic processing results in the generation of a CRGDK fragment.[3][5]
-
CendR Motif: This cleavage exposes a cryptic C-end Rule (CendR) motif, characterized by the sequence pattern R/KXXR/K at the C-terminus.[5][7][11] This motif is inactive until it is positioned at the C-terminal end of the peptide.[4][5]
Step 3: NRP-1 Binding and Activation of the Penetration Pathway
The final step transforms iRGD from a targeting agent into a penetration-enhancing vehicle.
-
Receptor Switching: The newly exposed CendR motif on the CRGDK fragment has a high affinity for Neuropilin-1 (NRP-1), a receptor also overexpressed on tumor and endothelial cells.[4][7] The binding affinity of the cleaved fragment for NRP-1 is approximately 50 to 150-fold higher than its affinity for integrins, promoting a "switch" from integrin to NRP-1 binding.[7]
-
Pathway Activation: The interaction between the CendR motif and NRP-1 activates an endocytic/transcytotic transport pathway.[1][11][12] This process is similar to macropinocytosis and results in the bulk transport of iRGD and any associated cargo (whether conjugated or co-administered) across the vascular endothelium and deep into the tumor parenchyma.[3][13][12]
Visualizations
Core Mechanism and Signaling Pathway
Caption: The and penetration.
Caption: Signaling and transport pathway initiated by iRGD.
Experimental Protocols
The elucidation of the iRGD mechanism has been made possible by a series of key experimental techniques.
In Vivo Phage Display for iRGD Identification
This protocol was instrumental in the initial discovery of the this compound.
-
Objective: To identify peptides that home specifically to tumor tissue from a large library.
-
Methodology:
-
Library: A T7 phage library displaying cyclic CX₇C peptides was utilized.[7]
-
Selection Rounds: Three rounds of ex vivo selection were performed using cell suspensions derived from bone tumors. This enriches the phage pool for clones that bind to tumor cells.[3][7]
-
In Vivo Homing: The enriched phage pool was then injected intravenously into tumor-bearing mice for a final round of in vivo selection to isolate peptides that actively home to tumors from circulation.[3]
-
Recovery and Sequencing: Phage that successfully homed to the tumor were recovered from the tissue, amplified, and their peptide-encoding DNA was sequenced to identify the homing motifs, leading to the discovery of CRGDKGPDC.[7]
-
Solid-Phase Integrin Binding Assay
This assay is used to quantify the binding affinity of iRGD for its specific integrin receptors.
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of iRGD for purified integrin subtypes.
-
-
Plate Coating: High-binding 96-well plates are coated with purified human integrins (e.g., αvβ3, αvβ5, αvβ6) at a concentration of 0.5-1.0 µg/mL in a suitable coating buffer.
-
Blocking: Non-specific binding sites are blocked using a solution like bovine serum albumin (BSA).
-
Competition: A constant concentration of a known biotinylated ligand for the integrin is added to the wells along with serial dilutions of the competitor peptide (iRGD).
-
Incubation: The plate is incubated to allow competitive binding to reach equilibrium.
-
Detection: The amount of bound biotinylated ligand is detected using a streptavidin-peroxidase conjugate followed by a colorimetric substrate.
-
Analysis: The absorbance is read, and the data are fitted to a dose-response curve to calculate the IC₅₀ value.
-
In Vivo Tumor Penetration Assay
This experiment visualizes and confirms the ability of iRGD to penetrate deep into tumor tissue.
-
Objective: To assess the distribution of iRGD within the tumor parenchyma relative to the vasculature.
-
Methodology:
-
Peptide Labeling: The this compound is conjugated to a fluorescent probe (e.g., FAM).[3]
-
Administration: The fluorescently-labeled iRGD is administered intravenously to mice bearing established tumors.
-
Tissue Harvesting: After a set circulation time, the mice are euthanized, and the tumors and control organs are excised.
-
Immunofluorescence Staining: The harvested tissues are sectioned and stained with antibodies to visualize key structures. Typically, an anti-CD31 antibody is used to label blood vessels. Cell nuclei are counterstained with DAPI.[3][14]
-
Imaging: The sections are imaged using confocal microscopy. The resulting images show the localization of the fluorescent iRGD (green) in relation to the blood vessels (red) and cell nuclei (blue), allowing for a qualitative and quantitative assessment of extravasation and tissue penetration.[14]
-
Experimental Workflow Visualizations
Caption: Experimental workflow for the discovery of iRGD via phage display.
Caption: Workflow for the solid-phase integrin binding assay.
Conclusion
The three-step mechanism of iRGD—integrin binding, proteolytic activation, and NRP-1-mediated penetration—represents a sophisticated, biologically-driven strategy to overcome the significant barrier of drug delivery to solid tumors. By hijacking specific receptors and enzymatic activity within the tumor microenvironment, iRGD acts as a molecular key to unlock the tumor parenchyma for therapeutic agents. The quantitative data and established experimental protocols detailed in this guide provide a solid foundation for researchers and drug developers seeking to leverage this powerful peptide in next-generation cancer therapies. Further investigation into this pathway continues to offer promising avenues for enhancing the efficacy of a wide range of anticancer treatments.[2][4]
References
- 1. iRGD peptides - Wikipedia [en.wikipedia.org]
- 2. iRGD as a tumor‑penetrating peptide for cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tissue-penetrating delivery of compounds and nanoparticles into tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery | MDPI [mdpi.com]
- 8. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles [flore.unifi.it]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A widespread viral entry mechanism: The C-end Rule motif–neuropilin receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tumor-Penetrating this compound Inhibits Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
role of integrin binding in iRGD peptide function
An In-depth Technical Guide on the Core Role of Integrin Binding in iRGD Peptide Function
Audience: Researchers, scientists, and drug development professionals.
Abstract
The internalizing RGD (iRGD) peptide, a cyclic nonapeptide (CRGDKGPDC), represents a significant advancement in targeted drug delivery, possessing a unique ability to not only home to tumors but also penetrate deep into the tumor parenchyma.[1][2] This capability allows it to enhance the efficacy of co-administered or conjugated therapeutic agents.[3][4] The entire mechanism of action is initiated by a critical first step: the high-affinity binding of its Arg-Gly-Asp (RGD) motif to specific integrin receptors overexpressed in the tumor microenvironment. This guide provides a detailed examination of this primary binding event, the subsequent molecular cascade it triggers, quantitative binding data, and the experimental protocols used to characterize its function.
The iRGD Mechanism: A Three-Step Pathway to Tumor Penetration
The remarkable tumor-penetrating property of iRGD is not a single event but a sequential, multi-step process. The initial binding to integrins is the linchpin that ensures tumor specificity and enables the subsequent steps of the pathway.[5][6]
Step 1: Tumor Homing via Integrin Binding The journey of iRGD begins in the vasculature. The RGD sequence within the peptide acts as a homing device, selectively binding to αvβ3 and αvβ5 integrins.[1][6] These integrin heterodimers are known to be highly expressed on the surface of tumor endothelial cells and various cancer cells, making them an ideal target for tumor-specific delivery.[3][7] This binding event is what distinguishes iRGD's target selectivity, concentrating the peptide at the tumor site.[5][8]
Step 2: Proteolytic Cleavage and Activation Once bound to an αv integrin, the this compound is exposed to proteases that are abundant in the tumor microenvironment.[1][9] This results in a specific proteolytic cleavage at the Lys5–Gly6 peptide bond.[5][8] This cleavage is the pivotal activation step, as it unmasks a previously cryptic C-terminal sequence, CRGDK.[6][10][11]
Step 3: NRP-1 Binding and CendR Pathway Activation The newly exposed CRGDK fragment contains a C-end Rule (CendR) motif (R/KXXR/K).[3][6][12] This motif has a high affinity for Neuropilin-1 (NRP-1), a receptor also overexpressed on cancer cells and tumor-associated endothelial cells.[3][5][12] The binding of the CendR motif to NRP-1 triggers a powerful endocytic and transcytotic transport pathway.[1][6] This pathway facilitates the active transport of iRGD and any associated cargo (whether co-injected or conjugated) from the blood vessels, through the tumor endothelium, and deep into the extravascular tumor tissue.[1][3] Standard RGD peptides, which lack this CendR mechanism, can bind to tumor vessels but fail to achieve this level of tissue penetration.[9]
Quantitative Analysis of iRGD-Integrin Interactions
The affinity of iRGD for its target integrins is a critical parameter for its efficacy. Direct solid-phase binding assays have been used to quantify these interactions, typically reported as IC50 values, which represent the concentration of the peptide required to inhibit 50% of the binding of a reference ligand. Recent studies have expanded the profile of iRGD beyond αvβ3 and αvβ5 to include the αvβ6 isoform, which is also relevant in many cancers.[5]
| Ligand | Integrin Subtype | Binding Affinity (IC50 in nM) |
| iRGD | αvβ3 | 160 ± 30 |
| iRGD | αvβ5 | 130 ± 20 |
| iRGD | αvβ6 | 630 ± 110 |
| Cilengitide (Reference) | αvβ3 | 1.1 ± 0.2 |
| Cilengitide (Reference) | αvβ5 | 93 ± 15 |
| Data are presented as the mean of three independent experiments ± SEM. Sourced from D'Amore et al., 2023.[5] |
These data show that iRGD binds to αvβ3 and αvβ5 integrins with mid-to-low nanomolar potency.[5][8] While its affinity is lower than highly optimized antagonists like Cilengitide, it is sufficient to achieve effective tumor homing and initiate the subsequent steps of the CendR pathway.
Downstream Signaling Context
Integrin binding to the extracellular matrix (ECM) or to ligands like iRGD is not a passive event. It initiates intracellular signaling cascades that regulate critical cell functions such as adhesion, migration, proliferation, and survival.[2] Upon ligand binding, integrins cluster and recruit a host of signaling and adaptor proteins to their cytoplasmic tails, with Focal Adhesion Kinase (FAK) being a key initiator. This activation can influence pathways such as MAPK/ERK, which are central to cell growth and angiogenesis.[2] By targeting integrins, iRGD leverages this fundamental biological machinery to gain entry to the tumor site.
Key Experimental Protocols
The characterization of iRGD's function relies on a suite of well-established biochemical and cell-based assays.
Protocol 1: Solid-Phase Competitive Integrin Binding Assay
This assay quantifies the binding affinity of iRGD by measuring its ability to compete with a known ligand for binding to purified integrin receptors.[5][13][14]
-
Plate Coating: 96-well microtiter plates are coated with purified human integrin (e.g., αvβ3, αvβ5) at a concentration of 0.5-1.0 µg/mL in a coating buffer (e.g., Tris-HCl, NaCl, MnCl₂, CaCl₂, MgCl₂) and incubated overnight at 4°C.[5][8]
-
Blocking: The plates are washed, and non-specific binding sites are blocked using a solution containing Bovine Serum Albumin (BSA) for 1-2 hours at room temperature.
-
Competitive Binding: A constant concentration of a labeled ligand (e.g., biotinylated vitronectin or a labeled reference peptide) is mixed with serial dilutions of the unlabeled this compound.
-
Incubation: The mixture is added to the coated wells and incubated for a defined period (e.g., 1-3 hours) to allow competition for binding to the immobilized integrin.
-
Washing: Unbound ligands are removed by washing the plates multiple times with a wash buffer (e.g., PBS with Tween 20).
-
Detection: The amount of bound labeled ligand is quantified. For a biotinylated ligand, a streptavidin-horseradish peroxidase (HRP) conjugate is added, followed by a chromogenic substrate (e.g., TMB). The reaction is stopped, and absorbance is measured with a plate reader.
-
Data Analysis: The absorbance data is plotted against the concentration of iRGD. An IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Protocol 2: In Vitro Cellular Uptake and Penetration Assay
This assay assesses the ability of iRGD to enter cells and penetrate multicellular structures, a process dependent on both integrin and NRP-1 expression.
-
Cell Culture: Cancer cells known to express αv integrins and NRP-1 (e.g., MDA-MB-231 breast cancer, PC-3 prostate cancer) are cultured. For penetration assays, cells are grown as 3D multicellular spheroids.[11]
-
Peptide Labeling: The this compound is conjugated with a fluorescent probe (e.g., FITC, TAMRA) for visualization.
-
Incubation: Cells or spheroids are incubated with the fluorescently labeled iRGD at a specific concentration (e.g., 10 µM) for various time points (e.g., 30 min to 4 hours).
-
Washing: Extracellular, non-bound peptide is removed by washing the cells or spheroids with cold PBS.
-
Quantification & Visualization:
-
For 2D Cultures: Cellular uptake can be quantified by flow cytometry or visualized using fluorescence microscopy.
-
For 3D Spheroids: Spheroids are fixed, sectioned, and imaged using confocal microscopy to visualize the depth of peptide penetration.
-
-
Controls: The experiment should include controls such as a scrambled RGD peptide (e.g., RGE) to demonstrate the specificity of integrin binding and inhibitors of the CendR pathway to confirm the mechanism.
Protocol 3: In Vivo Tumor Homing and Penetration Study
This animal model experiment evaluates the ability of iRGD to accumulate and penetrate tumors in a living system.[15][16]
-
Animal Model: An orthotopic or subcutaneous tumor model is established by injecting human cancer cells into immunodeficient mice.
-
Probe Administration: Once tumors reach a palpable size, mice are intravenously injected with a labeled version of iRGD (e.g., fluorescent or radiolabeled) or an iRGD-conjugated nanoparticle/drug.[15][16]
-
Time-Course Analysis: At various time points post-injection (e.g., 1, 4, 12, 24 hours), mice are euthanized.
-
Ex Vivo Analysis: Tumors and major organs (liver, spleen, kidney, lungs, heart) are harvested.
-
Imaging and Quantification:
-
The biodistribution of the probe is quantified by measuring the fluorescence or radioactivity in each organ.
-
Tumors are sectioned and analyzed by fluorescence microscopy to visualize the spatial distribution of the peptide, assessing its colocalization with blood vessels and its penetration depth into the tumor parenchyma.
-
Conclusion and Implications
The function of the this compound is fundamentally predicated on its initial, specific binding to αv integrins on tumor cells and vasculature. This primary interaction serves as a molecular anchor, concentrating the peptide at the site of disease. More importantly, it is the prerequisite for the proteolytic cleavage and subsequent CendR pathway activation that grants iRGD its signature tumor-penetrating capabilities.[5] Understanding this mechanism provides a clear rationale for leveraging iRGD in drug development. By physically conjugating therapeutics to iRGD or by co-administering them, it is possible to overcome the significant barrier of poor drug penetration into solid tumors, thereby enhancing therapeutic efficacy and potentially reducing systemic toxicity.
References
- 1. iRGD peptides - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery [mdpi.com]
- 4. iRGD as a tumor‑penetrating peptide for cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Access granted: iRGD helps silicasome-encased drugs breach the tumor barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Activatable iRGD-based peptide monolith: targeting, internalization, and fluorescence activation for precise tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Nanoparticles coated with the tumor-penetrating peptide iRGD reduce experimental breast cancer metastasis in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iRGD-guided tumor penetrating nanocomplexes for therapeutic siRNA delivery to pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Proteolytic Cleavage of iRGD and CendR Motif Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor microenvironment presents a formidable barrier to the effective delivery of therapeutic agents. The internalizing RGD (iRGD) peptide (sequence: CRGDKGPDC) is a novel tumor-penetrating peptide designed to overcome this challenge.[1][2] Unlike traditional RGD peptides that merely target tumor vasculature, iRGD possesses a unique mechanism to actively transport its cargo deep into the tumor parenchyma.[3][4] This guide provides a detailed examination of the core mechanism driving iRGD's efficacy: its proteolytic cleavage and the subsequent exposure of a cryptic C-end Rule (CendR) motif, which initiates a potent tissue penetration pathway.
The iRGD Peptide: A Multi-Step Targeting System
The this compound's function relies on a sequential, three-step process:
-
Tumor Homing via Integrin Binding: The RGD (Arginine-Glycine-Aspartic acid) sequence within the cyclic this compound serves as a homing motif.[3][5] It specifically binds to αvβ3 and αvβ5 integrins, which are highly expressed on the surface of endothelial cells in tumor vasculature and on some tumor cells.[2][3][4] This initial binding event concentrates the peptide at the tumor site.[4]
-
Proteolytic Cleavage: Once bound to integrins, iRGD is susceptible to cleavage by proteases abundant in the tumor microenvironment.[3] This cleavage is a critical activation step.[3][5]
-
CendR Motif Exposure and Neuropilin-1 Binding: Proteolysis exposes a cryptic CendR motif (R/KXXR/K).[2][3][6] This newly exposed C-terminal motif has a high affinity for Neuropilin-1 (NRP-1), a receptor also overexpressed on tumor and endothelial cells.[2][3][7] Binding to NRP-1 triggers a transport pathway that facilitates deep penetration into the tumor tissue.[3][5][6]
Proteolytic Cleavage: The Activation Switch
The cleavage of iRGD is the pivotal event that switches its function from tumor vessel targeting to tissue penetration. While the exact proteases responsible for cleaving iRGD in all tumor contexts are still under investigation, enzymes like urokinase-type plasminogen activator (uPA) and other proteases overexpressed in tumors are implicated in cleaving peptides at specific sites.[8][9]
The primary cleavage of iRGD occurs at the Lys5–Gly6 bond.[7][10] This action truncates the peptide, leaving the C-terminal fragment CRGDK.[3][10] This fragment possesses the exposed CendR motif (RGDK) required for the next step in the cascade.[3][7][10]
The CendR Motif and Neuropilin-1 Pathway
The "C-end Rule" or CendR pathway is a transport mechanism mediated by the interaction between a C-terminal R/KXXR/K motif and the NRP-1 receptor.[11][12][13] For iRGD, the proteolytic cleavage is essential because the CendR motif is cryptic in the full-length peptide and must be at the C-terminus to be active.[4][11]
Upon cleavage, the resulting CRGDK fragment exhibits a significantly higher binding affinity for NRP-1, estimated to be 50- to 150-fold greater than its affinity for integrins.[2] This affinity switch facilitates the transfer of the peptide fragment from integrins to NRP-1.[2][3] The engagement of the CendR motif with the b1 domain of NRP-1 initiates an endocytic/transcytotic pathway.[1][2][12] This process increases the permeability of the tumor vasculature and facilitates the transport of iRGD and any associated cargo (bystander effect) from the blood vessels deep into the tumor tissue.[4][14]
Quantitative Data Summary
The efficiency of the iRGD system is supported by quantitative binding affinity data. These values underscore the critical switch in receptor preference that occurs post-cleavage.
| Peptide State | Receptor Target | Binding Affinity (Kd or IC50) | Reference |
| Intact iRGD | αvβ3 Integrin | Kd = 17.8 ± 8.6 nM | [4] |
| Intact iRGD | αvβ5 Integrin | Kd = 61.7 ± 13.3 nM | [4] |
| Intact iRGD | αvβ6 Integrin | IC50 = 1130 ± 150 nM | [7] |
| Cleaved iRGD (CRGDK) | Neuropilin-1 (NRP-1) | ~50-150x higher affinity than for integrins | [2] |
Experimental Protocols
Reproducing and building upon iRGD research requires robust experimental methodologies. Below are outlines for key assays.
In Vitro Protease Cleavage Assay
-
Objective: To confirm the cleavage of iRGD by a specific protease and identify the resulting fragments.
-
Methodology:
-
Incubation: Incubate synthetic this compound (e.g., 1 mg/mL) with a purified protease (e.g., uPA, 10 µg/mL) in an appropriate reaction buffer (e.g., PBS, pH 7.4) at 37°C. Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Reaction Quenching: Stop the reaction by adding a protease inhibitor or by heat inactivation.
-
Analysis: Analyze the samples using High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
-
Data Interpretation: Compare the chromatograms or mass spectra of the treated samples to an untreated iRGD control. The appearance of new peaks corresponding to the expected mass of the cleaved fragments (e.g., CRGDK) confirms proteolytic activity.
-
CendR-Neuropilin-1 Binding Assay (ELISA-based)
-
Objective: To quantify the binding affinity of cleaved iRGD to NRP-1.
-
Methodology:
-
Plate Coating: Coat a 96-well microplate with recombinant human Neuropilin-1-Fc chimera (e.g., 200 ng/well) overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
Peptide Incubation: Add serial dilutions of the proteolytically cleaved iRGD fragment (or a synthetic CRGDK peptide) and a negative control peptide to the wells. Incubate for 2 hours at room temperature.
-
Detection: Detect bound peptide using a specific primary antibody against the peptide (if available) or a biotinylated version of the peptide, followed by a streptavidin-HRP conjugate and a colorimetric substrate (e.g., TMB).
-
Quantification: Measure the absorbance at the appropriate wavelength. The binding affinity (e.g., Kd) can be calculated by fitting the data to a saturation binding curve.
-
In Vivo Tumor Homing and Penetration Assay
-
Objective: To visualize and quantify the tumor targeting and penetration of iRGD in a living animal model.
-
Methodology:
-
Animal Model: Utilize tumor-bearing mice (e.g., xenografts of U-87 MG or PC-3 cells).
-
Probe Injection: Intravenously inject a fluorescently labeled this compound (e.g., FAM-iRGD or Cy5.5-iRGD) into the mice. A labeled control peptide (e.g., iRGE) should be used in a separate cohort.
-
Circulation and Imaging: Allow the peptide to circulate for a defined period (e.g., 1-3 hours).[6][15] Anesthetize the mice and perform whole-body imaging using an in vivo imaging system (IVIS).
-
Ex Vivo Analysis: After imaging, perfuse the mice with PBS and resect the tumor and major organs.[6][15] Image the excised tissues to quantify fluorescence intensity and determine the tumor-to-normal tissue ratio.
-
Microscopy: For penetration analysis, fix the tumor tissue, prepare frozen sections, and examine them using confocal microscopy to visualize the distribution of the fluorescent peptide within the tumor parenchyma, distinguishing between vascular and extravascular localization.
-
Conclusion
The proteolytic activation of iRGD is a sophisticated, naturally leveraged mechanism that transforms a tumor-targeting agent into a powerful penetration-enhancing peptide. By understanding the intricacies of the cleavage event, the subsequent CendR motif exposure, and the NRP-1 signaling pathway, researchers can better design and optimize iRGD-based strategies for delivering a wide array of therapeutics. The quantitative data and experimental protocols provided herein serve as a foundational guide for professionals in oncology and drug development, aiming to harness the full potential of this innovative delivery platform to overcome the challenge of the tumor barrier.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tissue-penetrating delivery of compounds and nanoparticles into tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Activatable iRGD-based peptide monolith: targeting, internalization, and fluorescence activation for precise tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UROKINASE-CONTROLLED TUMOR PENETRATING PEPTIDE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Urokinase links plasminogen activation and cell adhesion by cleavage of the RGD motif in vitronectin | EMBO Reports [link.springer.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Tumor-Penetrating Peptides [frontiersin.org]
- 12. C-end rule peptides mediate neuropilin-1-dependent cell, vascular, and tissue penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. C-end rule peptides mediate neuropilin-1-dependent cell, vascular, and tissue penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Access granted: iRGD helps silicasome-encased drugs breach the tumor barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tumor-Penetrating this compound Inhibits Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
The Intrinsic Anti-Metastatic Properties of iRGD Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metastasis remains a primary driver of cancer-related mortality, creating an urgent need for therapeutic strategies that can effectively inhibit the spread of cancer cells. The tumor-penetrating peptide iRGD (CRGDKGPDC) has emerged as a promising candidate, demonstrating intrinsic anti-metastatic properties independent of its well-documented role as a drug delivery vehicle. This technical guide provides an in-depth overview of the core mechanisms, experimental validation, and signaling pathways underlying the anti-metastatic effects of iRGD. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development in this area.
Mechanism of Action: A Dual-Motif System for Tumor Homing and Repulsion
The anti-metastatic activity of iRGD is not a consequence of cytotoxicity but rather a sophisticated mechanism of cellular repulsion mediated by its unique structure, which contains two key functional motifs: the RGD (Arginine-Glycine-Aspartic acid) motif and the C-end Rule (CendR) motif (R/KXXR/K).[1][2]
-
The RGD Motif: The "Tumor Homing" Signal: The iRGD peptide initially targets tumors by binding to αv integrins (specifically αvβ3 and αvβ5), which are highly expressed on tumor cells and endothelial cells of tumor blood vessels.[1][2][3] This interaction serves to localize the peptide within the tumor microenvironment.
-
Proteolytic Cleavage and Activation of the CendR Motif: Following integrin binding, iRGD undergoes proteolytic cleavage by tumor-associated proteases, exposing the cryptic CendR motif (CRGDK) at its C-terminus.[1][2][3]
-
The CendR Motif: The "Anti-Metastatic" Signal: The exposed CendR motif then binds to Neuropilin-1 (NRP-1), a receptor also overexpressed on tumor cells and vasculature.[1][4][5] This interaction is the critical step in mediating the anti-metastatic effects of iRGD. It is important to note that the anti-metastatic properties are dependent on the CendR motif, not the RGD motif.[1][4]
The binding of the CendR motif to NRP-1 triggers a chemorepulsive signal, leading to the collapse of cellular protrusions (lamellipodia and filopodia), partial cell detachment, and inhibition of cell migration.[1][4][5] This effect is particularly pronounced when cells are cultured on fibronectin, suggesting that iRGD, through its interaction with NRP-1, functionally regulates integrin-mediated cell adhesion.[1]
Signaling Pathways
The interaction of the iRGD CendR motif with NRP-1 initiates a signaling cascade that ultimately leads to the inhibition of cell migration. While the complete pathway is still under investigation, key components have been identified.
iRGD Anti-Metastatic Signaling Pathway
Caption: iRGD's anti-metastatic signaling cascade.
Neuropilin-1 (NRP-1) Mediated Repulsion
NRP-1 is a key receptor in mediating repulsive cues in neuronal guidance and has been shown to play a similar role in cancer cells upon binding of the CendR motif of iRGD. This interaction is thought to interfere with the normal function of integrins, leading to a reduction in cell adhesion and migration. The signaling downstream of NRP-1 in this context is an active area of research but may involve the regulation of small GTPases and cytoskeletal dynamics.
Quantitative Data on Anti-Metastatic Efficacy
The intrinsic anti-metastatic properties of iRGD have been demonstrated in various preclinical cancer models. The following tables summarize key quantitative findings.
Table 1: In Vivo Inhibition of Spontaneous Metastasis by iRGD
| Cancer Model | Animal Model | Treatment | Metastasis Inhibition | Primary Tumor Growth | Reference |
| Prostate Cancer (GFP-PC-3) | Orthotopic Xenograft (Mouse) | iRGD (4 µmol/kg, i.v., every other day for 21 days) | Significant reduction in metastatic burden (P < 0.01) | Slight, non-significant inhibition | [1] |
| iRGDD (scrambled control) | No significant effect | No significant effect | [1] | ||
| RGDfV (conventional RGD) | No significant effect | No significant effect | [1] | ||
| Pancreatic Cancer (LM-PmC) | Orthotopic Syngeneic (Mouse) | iRGD (4 µmol/kg, i.v., every other day for 14 days) | Significant reduction in metastatic burden (P < 0.01) | No significant effect | [1] |
| CRGDC (control peptide) | No significant effect | No significant effect | [1] | ||
| iNGR (NRP-binding peptide) | Significant reduction in metastatic burden (P < 0.05) | No significant effect | [1] | ||
| Pancreatic Ductal Adenocarcinoma (KPC model) | Orthotopic (Mouse) | Co-administration of iRGD with irinotecan-loaded silicasomes | Markedly reduced metastasis to liver, stomach, and intestines | Enhanced primary tumor shrinkage | [6] |
Table 2: In Vitro Inhibition of Tumor Cell Migration and Adhesion by iRGD
| Cell Line | Assay | Treatment | Effect | Reference |
| LM-PmC (Pancreatic) | Transwell Migration | 10 µM iRGD | Significant inhibition of migration (P < 0.001) | [1] |
| Cell Adhesion to Fibronectin | iRGD | Dose-dependent inhibition | [1] | |
| GFP-PC-3 (Prostate) | Transwell Migration | 10 µM iRGD | Significant inhibition of migration (P < 0.01) | [1] |
Detailed Experimental Protocols
In Vivo Spontaneous Metastasis Model
This protocol is adapted from studies demonstrating the anti-metastatic effects of iRGD in mouse models of prostate and pancreatic cancer.[1]
Objective: To evaluate the effect of iRGD on the spontaneous metastasis of orthotopically implanted tumors.
Materials:
-
Cancer cells (e.g., GFP-labeled PC-3 for prostate cancer, LM-PmC for pancreatic cancer)
-
Immunocompromised mice (e.g., nude mice)
-
This compound and control peptides (e.g., scrambled iRGD, conventional RGD) dissolved in sterile PBS
-
Surgical instruments for orthotopic implantation
-
Anesthesia (e.g., isoflurane)
-
Fluorescence imaging system for metastasis quantification
Procedure:
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
For a prostate cancer model, surgically expose the prostate and inject cancer cells (e.g., 1 x 10^6 GFP-PC-3 cells in 20 µL PBS) into the anterior prostate lobe.
-
For a pancreatic cancer model, surgically expose the pancreas and inject cancer cells (e.g., 1 x 10^6 LM-PmC cells in 50 µL PBS) into the pancreas.
-
Suture the incisions and allow the tumors to establish for a specified period (e.g., 2 weeks for PC-3, 1 week for LM-PmC).
-
-
Treatment:
-
Randomly assign mice to treatment groups (e.g., PBS control, iRGD, control peptides).
-
Administer intravenous (i.v.) injections of the peptides (e.g., 4 µmol/kg) every other day for the duration of the experiment (e.g., 14-21 days).
-
-
Metastasis Assessment:
-
At the end of the treatment period, euthanize the mice.
-
Necropsy the animals and excise the primary tumor and organs where metastases are expected (e.g., liver, lungs, lymph nodes).
-
Quantify the metastatic burden using a fluorescence imaging system to measure the fluorescence intensity of GFP-labeled tumor cells in the excised organs.
-
Weigh the primary tumors.
-
-
Statistical Analysis:
-
Compare the metastatic burden and primary tumor weights between the treatment groups using appropriate statistical tests (e.g., ANOVA).
-
Caption: Workflow for the in vivo spontaneous metastasis model.
In Vitro Transwell Migration Assay
This protocol is a standard method to assess the effect of iRGD on tumor cell migration in vitro.[1]
Objective: To quantify the migratory capacity of cancer cells in the presence of iRGD.
Materials:
-
Cancer cells
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Cell culture medium (with and without serum or chemoattractant)
-
This compound and control peptides
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture cancer cells to sub-confluency.
-
Starve the cells in serum-free medium for several hours prior to the assay.
-
Harvest the cells and resuspend them in serum-free medium at a desired concentration (e.g., 1 x 10^5 cells/mL).
-
-
Assay Setup:
-
Place Transwell inserts into the wells of a 24-well plate.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Add the cell suspension to the upper chamber of the inserts.
-
Add iRGD or control peptides to both the upper and lower chambers at the desired final concentration (e.g., 10 µM).
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration (e.g., 4-24 hours), depending on the cell type.
-
-
Cell Staining and Quantification:
-
After incubation, remove the inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with a fixation solution.
-
Stain the fixed cells with a staining solution.
-
Wash the inserts to remove excess stain.
-
Allow the membrane to dry.
-
Count the number of migrated cells in several random fields of view under a microscope.
-
-
Data Analysis:
-
Calculate the average number of migrated cells per field for each condition.
-
Compare the migration in the presence of iRGD and control peptides to the untreated control.
-
Caption: Workflow for the in vitro Transwell migration assay.
Conclusion and Future Perspectives
The this compound possesses intrinsic anti-metastatic properties that are mediated by a unique chemorepulsive mechanism initiated through the interaction of its CendR motif with NRP-1. This activity is distinct from its function as a tumor-penetrating drug delivery vehicle and presents a novel therapeutic avenue for the prevention and treatment of metastatic cancer. The quantitative data from preclinical studies are compelling, demonstrating a significant reduction in metastasis across various cancer types.
Future research should focus on further elucidating the downstream signaling pathways activated by the iRGD-NRP-1 interaction to identify potential synergistic therapeutic targets. Moreover, clinical translation of iRGD as a standalone anti-metastatic agent or in combination with standard-of-care therapies warrants investigation. The detailed protocols provided in this guide serve as a foundation for researchers to further explore and validate the promising anti-metastatic potential of the this compound.
References
- 1. Tumor-Penetrating this compound Inhibits Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tumor-penetrating this compound inhibits metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting neuropilin-1 interactions is a promising anti-tumor strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - Tumor-penetrating peptide enhances transcytosis of silicasome-based chemotherapy for pancreatic cancer [jci.org]
The Core of Tumor Penetration: A Technical Guide to the Structure-Activity Relationship of iRGD Analogs
For Researchers, Scientists, and Drug Development Professionals
The iRGD peptide (internalizing RGD; sequence: CRGDKGPDC) has emerged as a powerful tool in oncology, renowned for its ability to enhance the penetration of therapeutic agents into solid tumors. This capability stems from a unique dual-targeting mechanism that first homes the peptide to the tumor vasculature and then facilitates its entry into the tumor parenchyma. Understanding the intricate relationship between the structure of iRGD and its biological activity is paramount for the rational design of more potent and specific cancer therapies. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of iRGD analogs, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.
The Dual-Targeting Mechanism: A Symphony of Molecular Interactions
The remarkable tumor-penetrating ability of iRGD is not conferred by a single interaction but rather by a sequential, two-step process involving distinct cell surface receptors: integrins and neuropilin-1 (NRP-1).[1][2]
-
Integrin Binding (The "Homing" Step): The journey of iRGD begins with the recognition of αvβ3 and αvβ5 integrins, which are frequently overexpressed on tumor endothelial cells and some cancer cells.[3][4] This initial binding is mediated by the well-characterized Arginine-Glycine-Aspartic Acid (RGD) motif within the iRGD sequence. This interaction effectively anchors the peptide to the tumor microenvironment.
-
Proteolytic Cleavage and CendR Motif Exposure: Once bound to integrins, iRGD undergoes proteolytic cleavage by tumor-associated proteases. This cleavage event is critical as it exposes a cryptic C-terminal motif known as the C-end Rule (CendR) motif, which has the consensus sequence R/KXXR/K.[1][2] In the case of iRGD, this results in the CRGDK fragment.
-
Neuropilin-1 Binding and Internalization (The "Penetration" Step): The newly exposed CendR motif has a high affinity for neuropilin-1 (NRP-1), a receptor also overexpressed in many tumors.[4][5] The binding of the CendR motif to NRP-1 triggers a cascade of events leading to endocytosis and transcytosis, effectively creating a transport pathway for iRGD and any associated cargo to penetrate deep into the tumor tissue.[1][4]
This sequential activation mechanism provides a high degree of tumor specificity, as both integrins and NRP-1 are upregulated in the tumor microenvironment.
Quantitative Structure-Activity Relationship Data
The following tables summarize key quantitative data from various studies on iRGD and its analogs, providing a basis for understanding the impact of structural modifications on binding affinity and cellular uptake.
Table 1: Integrin Binding Affinity of iRGD
| Peptide | Integrin Subtype | IC50 (nM) | Cell Line | Reference |
| iRGD | αvβ3 | 17.8 ± 8.6 (Kd) | Purified receptor | [6] |
| iRGD | αvβ5 | 61.7 ± 13.3 (Kd) | Purified receptor | [6] |
| iRGD | αvβ6 | Higher than αvβ3/αvβ5 | Purified receptor | [7] |
Table 2: CendR Motif Structure-Activity Relationship for Neuropilin-1 Binding
| Peptide/Analog | Modification | Effect on NRP-1 Binding/Activity | Reference |
| RPARPAR | Prototypic CendR peptide | Binds to NRP-1 and is internalized | [5] |
| RPARPAR-NH2 | C-terminal amidation | Abolishes binding and internalization | [5] |
| RPARPARA | Addition of C-terminal Alanine | Abolishes binding | [5] |
| iNGR (CRNGRGPDC) | De novo design with CendR | Enhanced tumor penetration vs. NGR | [8] |
Table 3: In Vivo Tumor Accumulation of iRGD Analogs
| Analog | Modification | Tumor Uptake (%ID/g) | Tumor Model | Reference |
| QD800-RGD | RGD-conjugated quantum dot | 10.7 ± 1.5 | U87MG xenograft | [9] |
| QD800-PEG | PEGylated quantum dot (control) | 2.9 ± 0.3 | U87MG xenograft | [9] |
| QD800-RAD | RAD-conjugated quantum dot (control) | 4.0 ± 0.5 | U87MG xenograft | [9] |
Key Experimental Protocols
Reproducible and standardized methodologies are crucial for the accurate evaluation and comparison of iRGD analogs. Below are detailed protocols for key in vitro and in vivo assays.
Solid-Phase Integrin Binding Assay
This assay quantifies the binding affinity of iRGD analogs to purified integrin receptors.
Materials:
-
High-binding 96-well microplates
-
Purified recombinant human integrin αvβ3, αvβ5, etc.
-
Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Binding Buffer (e.g., Tris-HCl, pH 7.4, with 150 mM NaCl, 1 mM CaCl2, 0.5 mM MgCl2, 1 mM MnCl2, and 0.1% BSA)
-
Biotinylated vitronectin or fibronectin (as the competing ligand)
-
iRGD analogs at various concentrations
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the purified integrin receptor (e.g., 1 µg/mL in Coating Buffer) overnight at 4°C.
-
Washing: Wash the wells three times with Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by incubating the wells with Blocking Buffer for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Binding: Add the iRGD analogs at a range of concentrations to the wells, followed by the addition of a fixed concentration of biotinylated vitronectin. Incubate for 3 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Stop the reaction by adding the Stop Solution.
-
Measurement: Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Plot the absorbance against the log concentration of the iRGD analog and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Neuropilin-1 Competitive Binding Assay
This assay determines the ability of iRGD analogs to compete with a known NRP-1 ligand for binding to the receptor.
Materials:
-
High-binding 96-well microplates
-
Recombinant human NRP-1 protein
-
Coating Buffer
-
Blocking Buffer
-
Binding Buffer
-
Biotinylated VEGF-A165 (as the competing ligand)
-
iRGD analogs (specifically the proteolytically cleaved form or CendR-containing fragments) at various concentrations
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop Solution
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with recombinant NRP-1 (e.g., 1-2 µg/mL in Coating Buffer) overnight at 4°C.
-
Washing and Blocking: Follow the same washing and blocking procedure as in the integrin binding assay.
-
Competitive Binding: Add the iRGD analog solutions at various concentrations to the wells, followed by a fixed concentration of biotinylated VEGF-A165. Incubate for 2-3 hours at room temperature.
-
Washing, Detection, and Measurement: Follow the same procedures as in the integrin binding assay.
-
Data Analysis: Calculate the IC50 values as described for the integrin binding assay.
Quantitative Cellular Uptake Assay
This assay measures the amount of fluorescently labeled iRGD analog internalized by cancer cells.
Materials:
-
Cancer cell line overexpressing integrins and NRP-1 (e.g., MDA-MB-435, U87MG)
-
Cell culture medium and supplements
-
Multi-well cell culture plates
-
Fluorescently labeled iRGD analogs (e.g., FITC-iRGD)
-
PBS
-
Trypsin-EDTA
-
Flow cytometer or fluorescence plate reader
-
Trypan blue solution (for quenching extracellular fluorescence)
Procedure:
-
Cell Seeding: Seed the cells in multi-well plates and allow them to adhere and grow to a desired confluency.
-
Incubation with Analogs: Replace the culture medium with fresh medium containing the fluorescently labeled iRGD analogs at various concentrations. Incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
Washing: Wash the cells three times with ice-cold PBS to remove unbound peptides.
-
Quenching (Optional but Recommended): Briefly incubate the cells with Trypan blue solution to quench the fluorescence of non-internalized, membrane-bound peptides.
-
Washing: Wash the cells again with PBS.
-
Cell Detachment: Detach the cells using Trypsin-EDTA.
-
Quantification:
-
Flow Cytometry: Resuspend the cells in PBS and analyze the fluorescence intensity of individual cells using a flow cytometer.
-
Fluorescence Plate Reader: Lyse the cells and measure the total fluorescence intensity of the cell lysate using a fluorescence plate reader. Normalize the fluorescence to the total protein content of the lysate.
-
-
Data Analysis: Compare the mean fluorescence intensity or total fluorescence of cells treated with different analogs to determine their relative cellular uptake efficiency.
In Vivo Tumor Penetration Assay
This assay visualizes and quantifies the penetration of fluorescently labeled iRGD analogs into solid tumors in a living animal model.
Materials:
-
Immunodeficient mice (e.g., nude mice)
-
Tumor cells for xenograft model (e.g., MDA-MB-435)
-
Fluorescently labeled iRGD analogs (preferably with near-infrared dyes like IRDye 800CW for deep tissue imaging)
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia
-
CD31 antibody (for vessel staining)
-
DAPI (for nuclear staining)
-
Confocal microscope
Procedure:
-
Tumor Xenograft Model: Subcutaneously or orthotopically implant tumor cells into the mice and allow the tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Injection of Analogs: Intravenously inject the fluorescently labeled iRGD analogs into the tumor-bearing mice.
-
In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 24 hours), anesthetize the mice and acquire whole-body fluorescence images using an in vivo imaging system.
-
Ex Vivo Imaging and Biodistribution: At the final time point, euthanize the mice and excise the tumor and major organs. Image the excised tissues to determine the biodistribution of the analog.
-
Quantitative Analysis of Tumor Penetration:
-
Cryosection the excised tumors.
-
Perform immunofluorescence staining for blood vessels using an anti-CD31 antibody and counterstain the nuclei with DAPI.
-
Acquire high-resolution images of the tumor sections using a confocal microscope.
-
Quantify the penetration of the fluorescent analog by measuring the fluorescence intensity as a function of distance from the nearest blood vessel.
-
-
Data Analysis: Compare the tumor-to-background ratios from the in vivo imaging and the penetration depth and intensity from the confocal microscopy for different iRGD analogs.
Visualizing the Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activatable iRGD-based peptide monolith: targeting, internalization, and fluorescence activation for precise tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of a C-end rule peptide to neuropilin-1 receptor: A molecular modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cyclization strategies in peptide derived drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vivo Tumor-Targeted Fluorescence Imaging Using Near-Infrared Non-Cadmium Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Binding Affinity of iRGD to αvβ3 and αvβ5 Integrins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic peptide iRGD (CRGDKGPDC) has emerged as a significant tool in targeted drug delivery, particularly for cancer therapeutics. Its unique tumor-penetrating properties are initiated by its binding to specific integrin receptors, primarily αvβ3 and αvβ5, which are overexpressed on tumor endothelial cells and various cancer cells.[1][2][3] This technical guide provides a comprehensive overview of the binding affinity of iRGD to these integrins, detailing the quantitative binding data, the experimental methodologies used for their determination, and the subsequent signaling pathways that are activated.
iRGD Binding Mechanism: A Dual-Receptor Strategy
The mechanism of iRGD-mediated tumor penetration is a multi-step process that begins with its affinity for αv integrins.[2][4] The Arg-Gly-Asp (RGD) motif within the iRGD sequence is responsible for this initial binding.[2] Following this binding event, the iRGD peptide is proteolytically cleaved, exposing a C-terminal CendR motif (R/KXXR/K).[1][5] This newly exposed motif then binds to Neuropilin-1 (NRP-1), triggering a cascade that facilitates the penetration of iRGD and any co-administered therapeutic agents deep into the tumor tissue.[1][4][5]
Quantitative Binding Affinity of iRGD to αvβ3 and αvβ5 Integrins
The binding affinity of iRGD to its primary integrin targets has been quantified using various experimental techniques. The half-maximal inhibitory concentration (IC50) is a common measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.
A key study directly compared the binding affinity of iRGD to purified αvβ3 and αvβ5 integrins using a solid-phase binding assay. The results demonstrated that iRGD exhibits a mid-to-low nanomolar potency towards both integrin subtypes.[5]
| Ligand | Integrin Subtype | IC50 (nM) | Reference Compound |
| iRGD | αvβ3 | 68.3 ± 1.1 | Cilengitide |
| iRGD | αvβ5 | 125.2 ± 1.2 | Cilengitide |
Experimental Protocols
Solid-Phase Integrin Binding Assay
This method is widely used to determine the binding affinity of ligands to purified integrin receptors. The following is a detailed protocol adapted from the literature for assessing iRGD-integrin binding.[5][6]
Materials:
-
High-binding 96-well microplates
-
Purified recombinant human αvβ3 and αvβ5 integrins
-
This compound
-
Reference compound (e.g., Cilengitide)
-
Coating Buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM MnCl₂, pH 7.4)
-
Blocking Buffer (e.g., Coating Buffer with 3% Bovine Serum Albumin)
-
Assay Buffer (e.g., Coating Buffer with 1% Bovine Serum Albumin)
-
Biotinylated vitronectin (as the competing ligand)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
Wash Buffer (e.g., Tris-buffered saline with 0.05% Tween 20)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well microplate with 100 µL of purified integrin solution (0.5 µg/mL in Coating Buffer) and incubate overnight at 4°C.
-
Blocking: Wash the wells twice with Wash Buffer. Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 2 hours at room temperature.
-
Competition: Wash the wells twice with Wash Buffer. Add 50 µL of varying concentrations of iRGD or the reference compound (prepared in Assay Buffer) to the wells. Then, add 50 µL of biotinylated vitronectin (1 µg/mL in Assay Buffer) to each well. Incubate for 3 hours at room temperature with gentle shaking.
-
Detection: Wash the wells three times with Wash Buffer. Add 100 µL of Streptavidin-HRP conjugate (diluted in Assay Buffer) to each well and incubate for 1 hour at room temperature.
-
Development: Wash the wells five times with Wash Buffer. Add 100 µL of TMB substrate to each well and incubate in the dark for 10-20 minutes.
-
Readout: Stop the reaction by adding 100 µL of Stop Solution. Measure the absorbance at 450 nm using a plate reader.
-
Analysis: Plot the absorbance against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful label-free technique to study the real-time binding kinetics of molecules, providing association (k_on), dissociation (k_off), and equilibrium dissociation (K_D) constants. While a specific SPR protocol for iRGD is not detailed in the provided search results, a general protocol for peptide-integrin interaction is as follows:
Instrumentation and Reagents:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified integrin receptors
-
This compound
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization: Immobilize the purified integrin receptor onto the sensor chip surface via amine coupling.
-
Binding Analysis: Inject a series of concentrations of this compound over the sensor surface and monitor the change in the SPR signal (response units, RU) over time.
-
Regeneration: After each injection, regenerate the sensor surface using a low pH buffer to remove the bound peptide.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters (k_on, k_off, and K_D).
Signaling Pathways and Experimental Workflows
The binding of iRGD to its receptors initiates distinct signaling cascades that are crucial for its tumor-penetrating effects.
iRGD Mechanism of Action Workflow
The following diagram illustrates the sequential steps of iRGD's interaction with tumor cells and its subsequent penetration into the tumor parenchyma.
Integrin-Mediated Signaling Pathway
Upon binding of iRGD to αvβ3 and αvβ5 integrins, a downstream signaling cascade is initiated, which involves the activation of Focal Adhesion Kinase (FAK) and Src family kinases. This signaling plays a role in cell migration, proliferation, and survival.[7][8][9][10]
Neuropilin-1-Mediated Signaling Pathway
Following proteolytic cleavage, the exposed CendR motif of iRGD binds to NRP-1, which triggers an endocytic/transcytotic pathway, facilitating the transport of iRGD and its cargo across the endothelial barrier and into the tumor tissue.[1][4][5]
Conclusion
The dual-targeting mechanism of iRGD, initiated by its binding to αvβ3 and αvβ5 integrins, is a sophisticated strategy that enables enhanced tumor penetration of therapeutic agents. Understanding the quantitative binding affinities, the experimental methods to determine them, and the subsequent signaling pathways is critical for the rational design and development of next-generation targeted cancer therapies. This guide provides a foundational understanding for researchers and drug development professionals working to harness the potential of iRGD and similar tumor-penetrating peptides.
References
- 1. Tumor-Penetrating this compound Inhibits Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iRGD as a tumor‑penetrating peptide for cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer effects of gemcitabine are enhanced by co-administered this compound in murine pancreatic cancer models that overexpressed neuropilin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 9. imrpress.com [imrpress.com]
- 10. Integrin Targeting and Beyond: Enhancing Cancer Treatment with Dual-Targeting RGD (Arginine–Glycine–Aspartate) Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Biological Landscape: An In-Depth Technical Guide to the In Vitro and In Vivo Stability of Cyclic iRGD Peptide
For Researchers, Scientists, and Drug Development Professionals
The cyclic iRGD peptide (sequence: CRGDKGPDC) has emerged as a powerful tool in targeted drug delivery, lauded for its ability to home to tumor tissues and enhance the penetration of co-administered therapeutics. A critical determinant of its efficacy in preclinical and clinical settings is its stability within biological systems. This technical guide provides a comprehensive overview of the in vitro and in vivo stability of cyclic iRGD, presenting quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
Executive Summary
The cyclic structure of the this compound, conferred by a disulfide bond between its two cysteine residues, inherently enhances its resistance to proteolytic degradation compared to its linear counterpart. In vivo, the peptide exhibits a relatively short plasma half-life, necessitating strategies for extended-release formulations or frequent administration for sustained therapeutic effect. This guide delves into the specifics of its stability profile, offering valuable insights for the design and implementation of iRGD-based therapeutic strategies.
Data Presentation: Quantitative Stability and Pharmacokinetic Parameters
The following tables summarize the key quantitative data available for the stability and pharmacokinetics of cyclic iRGD and related peptides.
Table 1: In Vivo Pharmacokinetic Parameters of Cyclic iRGD (CEND-1)
| Species | Dose | T1/2 (Plasma Half-life) | Key Findings & Notes |
| Mice | 4-5 mg/kg (IV) | ~25 minutes[1][2] | Rapid systemic clearance, but significant retention in tumor tissue for several hours post-administration.[1] |
| Humans | (IV infusion) | ~2 hours[1][2] | Favorable in vivo pharmacokinetic profile observed in a Phase I clinical trial in patients with metastatic pancreatic cancer. |
| Rats | Not Specified | t1/2 = 24.10 hours (for cRGD-modified liposomes)[3] | This longer half-life is attributed to the liposomal formulation, not the peptide itself. |
Table 2: In Vitro Stability of Cyclic RGD Peptides
| Peptide | Conditions | Stability Assessment | Key Findings & Notes |
| Cyclic RGD (disulfide bond) | pH 7 | 30-fold more stable than linear RGD[4] | Cyclization provides structural rigidity, preventing degradation primarily at the aspartic acid residue. Stability decreases above pH 8 due to disulfide bond degradation.[4] |
| Ac-Cys(IRDye®800CW)-iRGD & DOTA-Cys(IRDye®800CW)-iRGD | Not Specified | Increased metabolic stability | N-terminal acetylation and C-terminal amidation can enhance stability against enzymes like aminopeptidases and exopeptidases.[5] |
| ATAP-iRGD-M8 | Not Specified | Improved stability and solubility[6] | A modified this compound with enhanced physicochemical properties. |
Signaling and Processing Pathway of iRGD
The unique tumor-penetrating property of iRGD is a result of a sequential three-step process involving binding to specific receptors and proteolytic cleavage.
This pathway illustrates the initial binding of cyclic iRGD to αv integrins on tumor endothelial cells, followed by proteolytic cleavage that exposes the C-end Rule (CendR) motif.[7][8][9] This cleaved form then binds to Neuropilin-1 (NRP-1), triggering endocytosis and facilitating deep penetration into the tumor parenchyma.[7][8][9]
Experimental Protocols
Accurate assessment of peptide stability is paramount for predicting its in vivo behavior. Below are detailed methodologies for key experiments.
In Vitro Serum/Plasma Stability Assay
This protocol outlines a general method for determining the half-life of cyclic iRGD in serum or plasma.
1. Materials:
-
Cyclic this compound (e.g., CRGDKGPDC)
-
Human or animal (mouse, rat) serum/plasma (freshly prepared or commercially sourced)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 10% Trichloroacetic acid (TCA) in water or acetonitrile)
-
High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) system
2. Procedure: a. Peptide Solution Preparation: Prepare a stock solution of cyclic iRGD in a suitable solvent (e.g., water or PBS) at a concentration of 1 mg/mL. b. Incubation: i. Pre-warm an aliquot of serum or plasma to 37°C. ii. Spike the serum/plasma with the iRGD stock solution to a final concentration of ~100 µg/mL. c. Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the peptide-serum/plasma mixture. d. Protein Precipitation (Quenching): i. Immediately add the aliquot to an equal volume of cold quenching solution to stop enzymatic degradation and precipitate proteins. ii. Vortex the mixture and incubate on ice for 10-15 minutes. e. Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins. f. Sample Analysis: i. Carefully collect the supernatant containing the peptide. ii. Analyze the concentration of the remaining intact peptide using a validated RP-HPLC or LC-MS method. g. Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t1/2) by fitting the data to a first-order decay model.
In Vivo Pharmacokinetic and Biodistribution Studies
This protocol describes a general workflow for assessing the in vivo fate of cyclic iRGD.
1. Materials:
-
Cyclic this compound (radiolabeled, e.g., with 111In or 64Cu, or fluorescently labeled)
-
Tumor-bearing animal models (e.g., nude mice with xenografts)
-
Anesthesia
-
Blood collection supplies (e.g., heparinized capillaries)
-
Gamma counter or imaging system (for radiolabeled peptides)
-
Tissue homogenizer
2. Procedure: a. Animal Model: Utilize tumor-bearing mice (e.g., subcutaneous U87MG human glioma xenografts).[10] b. Peptide Administration: Administer a defined dose of the labeled cyclic this compound intravenously (IV) via the tail vein. c. Blood Sampling: At predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes post-injection), collect blood samples. d. Biodistribution: i. At the final time point, euthanize the animals. ii. Dissect major organs and the tumor. iii. Weigh each tissue and measure the radioactivity using a gamma counter or fluorescence using an appropriate imaging system. e. Data Analysis: i. Pharmacokinetics: Determine the plasma concentration of the peptide at each time point and calculate pharmacokinetic parameters such as half-life (t1/2), clearance, and volume of distribution. ii. Biodistribution: Express the radioactivity or fluorescence in each organ as a percentage of the injected dose per gram of tissue (%ID/g).
Experimental and Logical Workflows
Visualizing the workflow for stability assessment and the relationship between in vitro and in vivo data is crucial for experimental design.
This workflow highlights the logical progression from peptide preparation to in vitro stability assays, which then inform the design of more complex and resource-intensive in vivo studies.
This diagram illustrates the critical concept that in vitro stability is a key predictor of in vivo performance. Poor in vitro stability often translates to rapid clearance in vivo, thereby diminishing therapeutic efficacy. Formulation strategies can be employed to improve the in vivo stability and, consequently, the overall effectiveness of the cyclic this compound.
Conclusion
The stability of the cyclic this compound is a multifaceted issue that is critical to its function as a targeted drug delivery agent. Its inherent stability, due to its cyclic nature, provides a significant advantage over linear peptides. However, its relatively rapid in vivo clearance underscores the importance of formulation strategies to prolong its circulation time and maximize its therapeutic window. The experimental protocols and conceptual frameworks presented in this guide offer a robust foundation for researchers and drug developers to effectively evaluate and optimize the stability of cyclic iRGD and its analogs, ultimately paving the way for more effective cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Assessment of the Pharmacokinetics, Disposition, and Duration of Action of the Tumour-Targeting Peptide CEND-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclic RGD peptide-modified liposomal drug delivery system: enhanced cellular uptake in vitro and improved pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of new this compound analogs for tumor optical imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Imaging and Preclinical Studies of Radiolabeled Long-Term RGD Peptides in U-87 MG Tumor-Bearing Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The iRGD Peptide: A Technical Guide to its Signaling Pathway and Activation for Enhanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The effective delivery of therapeutic agents to solid tumors remains a significant challenge in oncology. The complex tumor microenvironment, characterized by a dense extracellular matrix and high interstitial fluid pressure, often hinders the penetration of drugs into the tumor parenchyma, thereby limiting their efficacy.[1][2] The iRGD peptide (internalizing RGD) has emerged as a promising strategy to overcome these barriers. This cyclic nonapeptide, with the sequence CRGDKGPDC, possesses a unique dual-receptor targeting mechanism that facilitates enhanced tumor penetration of co-administered or conjugated therapeutics.[1][3][4] This technical guide provides an in-depth overview of the iRGD signaling pathway, its activation, and the experimental methodologies used to characterize its function.
The iRGD Signaling Pathway: A Three-Step Activation Mechanism
The tumor-penetrating activity of iRGD is mediated by a sequential three-step process involving two key cell surface receptors: integrins and neuropilin-1 (NRP-1).[4][5][6]
-
Integrin Binding: The this compound initially targets αv integrins, specifically αvβ3, αvβ5, and αvβ6, which are often overexpressed on tumor endothelial cells and some cancer cells.[6][7][8] This binding is mediated by the well-characterized Arginine-Glycine-Aspartic acid (RGD) motif within the iRGD sequence.[4][9]
-
Proteolytic Cleavage: Upon binding to integrins, the this compound undergoes proteolytic cleavage by tumor-associated proteases.[4][9] This cleavage event exposes a cryptic C-terminal motif, R/KXXR/K, known as the C-end Rule (CendR) motif.[4][9] The prototypical cleaved fragment is CRGDK.[4]
-
Neuropilin-1 (NRP-1) Binding and Pathway Activation: The newly exposed CendR motif of the cleaved iRGD fragment has a high affinity for neuropilin-1 (NRP-1), a co-receptor for various growth factors that is also upregulated in many tumors.[4][9][10] The binding of the CendR motif to NRP-1 triggers an active transport pathway, leading to increased vascular permeability and enhanced penetration of the peptide and any associated cargo deep into the tumor tissue.[4][5][11]
Quantitative Data on iRGD Interactions and Efficacy
The following tables summarize key quantitative data related to the binding affinities of iRGD and its impact on drug delivery.
Table 1: Binding Affinity of iRGD to Integrins
| Integrin Subtype | IC50 (nM) | Reference |
| αvβ3 | 36 ± 14 | [6][12] |
| αvβ5 | 75 ± 10 | [6][12] |
| αvβ6 | 191 ± 44 | [6][12] |
IC50 values represent the concentration of iRGD required to inhibit 50% of the binding of a reference ligand to the specified integrin.
Table 2: Binding Affinity of iRGD and its Cleaved Fragment to Receptors
| Peptide | Receptor | Binding Affinity (Kd) | Reference |
| iRGD | αvβ3 Integrin | 17.8 ± 8.6 nM | [6] |
| iRGD | αvβ5 Integrin | 61.7 ± 13.3 nM | [6] |
| Cleaved iRGD (CRGDK) | Neuropilin-1 (NRP-1) | 50- to 150-fold higher affinity than for integrins | [8][9] |
Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates a higher affinity. A specific Kd value for the cleaved iRGD fragment binding to NRP-1 is not consistently reported in the literature, but its significantly enhanced affinity is a key aspect of its mechanism.
Table 3: iRGD-Mediated Enhancement of Tumor Drug Accumulation
| Therapeutic Agent | Tumor Model | Fold Increase in Tumor Accumulation (with iRGD vs. without) | Reference |
| Doxorubicin | 22Rv1 Prostate Cancer | 7-fold | [11] |
| Nab-paclitaxel (Abraxane®) | 22Rv1 Prostate Cancer | 8-fold | [5] |
| Trastuzumab (Monoclonal Antibody) | BT474 Breast Cancer | 40-fold | [1][13] |
| PLGA Nanoparticles | LS174T Colorectal Cancer | Significantly enhanced | [11] |
| Camptothecin-loaded Nanoparticles | Colon-26 Colon Cancer | 1.9-fold higher cellular uptake | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Solid-Phase Integrin Binding Assay
This competitive ELISA-based protocol is used to determine the IC50 of iRGD for different integrin subtypes.
Materials:
-
High-binding 96-well microplates
-
Purified integrin receptors (e.g., αvβ3, αvβ5, αvβ6)
-
Extracellular matrix (ECM) proteins (e.g., Vitronectin for αvβ3/αvβ5, Fibronectin for αvβ6)
-
This compound and other competitor peptides
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against the specific integrin receptor
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the appropriate ECM protein (e.g., 10 µg/mL in carbonate buffer) overnight at 4°C.[5]
-
Blocking: Wash the plate with wash buffer and block non-specific binding sites with blocking buffer for 1 hour at room temperature.[5]
-
Competition: Prepare serial dilutions of the this compound. In separate tubes, pre-incubate a fixed concentration of the purified integrin receptor with the different concentrations of the this compound for 30 minutes at room temperature.[5]
-
Binding: Add the integrin/peptide mixtures to the coated and blocked wells and incubate for 2-3 hours at room temperature.[5]
-
Detection:
-
Wash the wells to remove unbound integrin.
-
Add the primary antibody against the integrin and incubate for 1 hour.
-
Wash and add the HRP-conjugated secondary antibody, then incubate for 1 hour.
-
Wash and add the TMB substrate.
-
Stop the reaction with the stop solution.[5]
-
-
Data Analysis: Measure the absorbance at 450 nm using a plate reader. Calculate the IC50 value by fitting the data to a dose-response curve.
In Vivo Tumor Penetration Assay
This protocol uses fluorescence microscopy to visualize and quantify the penetration of iRGD and co-administered agents into tumor tissue.
Materials:
-
Tumor-bearing mice (e.g., xenograft or genetically engineered models)
-
Fluorescently labeled iRGD (e.g., FAM-iRGD)
-
Fluorescently labeled drug or nanoparticle
-
Anesthesia
-
Perfusion solutions (e.g., PBS, 4% paraformaldehyde)
-
Cryoprotectant (e.g., 30% sucrose)
-
Optimal cutting temperature (OCT) compound
-
Cryostat
-
Antibodies for immunofluorescence (e.g., anti-CD31 for blood vessels)
-
DAPI for nuclear staining
-
Confocal microscope
Procedure:
-
Injection: Intravenously inject the tumor-bearing mice with the fluorescently labeled iRGD and/or the fluorescently labeled therapeutic agent.
-
Circulation and Euthanasia: Allow the agents to circulate for a predetermined time (e.g., 1-4 hours). Anesthetize the mice and euthanize them.
-
Tissue Perfusion and Fixation: Perfuse the mice with PBS followed by 4% paraformaldehyde to fix the tissues.
-
Tissue Processing:
-
Excise the tumors and major organs.
-
Post-fix the tissues in 4% paraformaldehyde overnight.
-
Cryoprotect the tissues by incubating them in 30% sucrose.
-
Embed the tissues in OCT compound and freeze.
-
-
Sectioning: Cut frozen sections (e.g., 20-50 µm thick) using a cryostat.
-
Immunofluorescence Staining:
-
Permeabilize and block the sections.
-
Incubate with primary antibodies (e.g., anti-CD31 to visualize blood vessels).
-
Incubate with fluorescently labeled secondary antibodies.
-
Mount the sections with a mounting medium containing DAPI.
-
-
Imaging and Analysis:
-
Visualize the sections using a confocal microscope.
-
Quantify the fluorescence intensity and distribution of the iRGD and the co-administered agent within the tumor parenchyma and in relation to the blood vessels.
-
iRGD Proteolytic Cleavage Assay
This assay can be used to confirm the cleavage of iRGD in the presence of tumor cell lysates or specific proteases.
Materials:
-
This compound
-
Tumor cell lysate or purified protease (e.g., trypsin)
-
Reaction buffer
-
HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Reaction Setup: Incubate the this compound with the tumor cell lysate or protease in the reaction buffer at 37°C for various time points.
-
Reaction Termination: Stop the reaction by adding a protease inhibitor or by acidifying the solution.
-
Analysis by HPLC:
-
Inject the reaction mixture into the HPLC system.
-
Separate the intact iRGD from its cleavage products using a suitable gradient of solvents (e.g., water and acetonitrile (B52724) with 0.1% TFA).
-
Monitor the elution profile at a specific wavelength (e.g., 214 nm).
-
-
Analysis by Mass Spectrometry:
-
Collect the fractions corresponding to the different peaks from the HPLC.
-
Analyze the fractions by mass spectrometry to confirm the identity of the intact iRGD and its cleavage products (e.g., CRGDK).
-
Visualizations of Signaling Pathways and Experimental Workflows
iRGD Signaling Pathway
References
- 1. Co-administration of a Tumor-Penetrating Peptide Enhances the Efficacy of Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iRGD-functionalized PEGylated nanoparticles for enhanced colon tumor accumulation and targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Tissue-penetrating delivery of compounds and nanoparticles into tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Targeted drug delivery using this compound for solid cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Co-Administration Of iRGD Enhances Tumor-Targeted Delivery And Anti-Tumor Effects Of Paclitaxel-Loaded PLGA Nanoparticles For Colorectal Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overview of Methods for Overcoming Hindrance to Drug Delivery to Tumors, with Special Attention to Tumor Interstitial Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Approaches to improve tumor accumulation and interactions between monoclonal antibodies and immune cells - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of iRGD: An In-Depth Technical Guide to a Tumor-Penetrating Peptide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery of the internalizing RGD (iRGD) peptide, a significant advancement in targeted drug delivery. We will delve into the core methodologies, quantitative data, and the intricate signaling pathways that underpin the unique tumor-penetrating capabilities of iRGD. This document is intended to serve as a detailed resource for researchers and professionals in the field of oncology and drug development.
Introduction: The Challenge of Tumor Penetration
Effective delivery of therapeutic agents into the dense and complex microenvironment of solid tumors remains a critical challenge in cancer therapy. The stromal barriers and high interstitial fluid pressure within tumors often limit the penetration of drugs, leading to suboptimal therapeutic outcomes. The discovery of iRGD through in vivo phage display has offered a novel and elegant solution to this problem, enabling enhanced delivery of a wide range of anticancer agents directly into the tumor parenchyma.
The Discovery of iRGD: In Vivo Phage Display
The iRGD peptide, with the amino acid sequence CRGDKGPDC, was identified by Sugahara, Ruoslahti, and colleagues through a series of in vivo phage display screening experiments in tumor-bearing mice[1]. This powerful technique allows for the selection of peptides that can home to specific tissues or organs in a complex biological system.
Experimental Protocol: In Vivo Phage Display for iRGD Discovery
The following protocol is a detailed description of the methodology employed in the original discovery of iRGD[1].
Objective: To identify peptides that home to and penetrate tumor tissue.
Materials:
-
Phage Library: A cyclic CX7C peptide library displayed on T7 phage, with a diversity of approximately 10^9 different clones. The CX7C structure indicates a library of peptides with seven random amino acids (X) flanked by two cysteine residues (C), which form a disulfide bond to create a cyclic peptide.
-
Animal Models: Nude mice bearing xenograft tumors from various human cancer cell lines (e.g., prostate, pancreatic, breast cancer).
-
Reagents: Anesthesia, perfusion buffers (e.g., PBS), phage elution buffers (e.g., low pH glycine-HCl), bacterial host strains for phage amplification (e.g., E. coli BLT5403), and reagents for DNA sequencing.
Procedure:
-
Phage Library Administration: The T7 CX7C phage library was administered intravenously into tumor-bearing mice.
-
In Vivo Selection (Biopanning): The phage library was allowed to circulate for a defined period (e.g., 1 hour) to allow for the binding of phage-displayed peptides to their targets within the tumor vasculature and parenchyma.
-
Perfusion: To remove non-bound and weakly-bound phage from the circulation, the mice were anesthetized and perfused through the heart with a suitable buffer.
-
Tumor Homing Phage Recovery: The tumors were excised, homogenized, and the bound phage were eluted.
-
Phage Amplification: The recovered phages were amplified by infecting a suitable bacterial host. The amplified phage pool was then used for the next round of in vivo selection.
-
Iterative Selection: Multiple rounds of in vivo selection (typically 3-5 rounds) were performed to enrich for phage clones with high affinity and specificity for the tumor tissue.
-
Peptide Sequencing: After the final round of selection, the DNA from individual enriched phage clones was isolated, and the peptide-encoding region was sequenced to identify the amino acid sequences of the tumor-homing peptides.
-
Sequence Analysis: The identified peptide sequences were analyzed for common motifs. The RGD motif was found to be prevalent, leading to the identification of the this compound sequence: CRGDKGPDC.
Quantitative Data: Binding Affinities and Tumor Penetration
The unique properties of iRGD are underpinned by its specific binding characteristics and its remarkable ability to penetrate tumor tissue. The following tables summarize the key quantitative data from the original discovery and subsequent validation studies.
| Target Receptor | Ligand | Binding Affinity (Kd) | Reference |
| αvβ3 Integrin | iRGD | 17.8 ± 8.6 nM | [1] |
| αvβ5 Integrin | iRGD | 61.7 ± 13.3 nM | [1] |
| Neuropilin-1 | CRGDK (cleaved iRGD) | 1.4 ± 0.6 µM | [1] |
Table 1: Binding Affinities of iRGD and its Cleaved Form to Key Receptors. The dissociation constant (Kd) is a measure of binding affinity, with lower values indicating stronger binding.
| Experimental Model | Treatment | Fold Increase in Tumor Accumulation/Penetration | Reference |
| Orthotopic 22Rv1 human prostate tumors | Doxorubicin + iRGD vs. Doxorubicin alone | 7-fold increase in tumor accumulation | [2] |
| BT474 human breast tumor xenografts | Trastuzumab + iRGD vs. Trastuzumab alone | 40-fold increase in tumor accumulation | [2] |
| BT474 human breast tumor xenografts | Trastuzumab + iRGD vs. Trastuzumab alone | 14-fold increase in trastuzumab-positive areas within the tumor | [2] |
Table 2: Enhanced Tumor Accumulation and Penetration Mediated by iRGD. These studies demonstrate the significant enhancement of drug delivery to tumors when co-administered with iRGD.
The iRGD Signaling Pathway: A Dual-Receptor Mechanism
The tumor-penetrating ability of iRGD is a result of a sophisticated, three-step mechanism that involves sequential interactions with two distinct cell surface receptors.
-
Homing to the Tumor Vasculature: The RGD motif within the this compound binds with high affinity to αv integrins (specifically αvβ3 and αvβ5), which are overexpressed on the endothelial cells of tumor blood vessels. This initial binding event concentrates the this compound at the tumor site.
-
Proteolytic Cleavage and CendR Motif Exposure: Following integrin binding, iRGD is proteolytically cleaved by tumor-associated proteases. This cleavage event exposes a cryptic C-terminal motif known as the C-end Rule (CendR) motif, with the sequence R/KXXR/K. In the case of iRGD, the cleavage results in the CRGDK fragment.
-
Neuropilin-1 Binding and Enhanced Permeability: The newly exposed CendR motif of the cleaved iRGD then binds to neuropilin-1 (NRP-1), a receptor that is also overexpressed on tumor cells and endothelial cells. This interaction triggers a signaling cascade that leads to increased vascular and tissue permeability, facilitating the penetration of iRGD and any co-administered therapeutic agents deep into the tumor parenchyma.
Visualizing the Process: Diagrams and Workflows
To further elucidate the complex processes involved in the discovery and mechanism of action of iRGD, the following diagrams have been generated using Graphviz.
Caption: A flowchart illustrating the key steps of the in-vivo phage display protocol that led to the discovery of the this compound.
References
Introduction: Overcoming the Tumor Barrier
An In-depth Technical Guide to the Bifunctional Nature of the iRGD Molecule
Executive Summary
The effective delivery of therapeutic agents to solid tumors is a significant challenge in oncology, largely due to physiological barriers that limit drug penetration into the tumor parenchyma. The iRGD peptide (internalizing RGD) represents a novel and powerful solution to this problem. This molecule possesses a unique bifunctional nature that facilitates both tumor-specific homing and subsequent deep tissue penetration. This technical guide provides a detailed examination of the molecular mechanisms underpinning iRGD's function, presents quantitative binding data, outlines key experimental protocols for its evaluation, and illustrates its mechanism through detailed signaling and workflow diagrams. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this technology for enhanced therapeutic delivery.
Solid tumors are characterized by a complex microenvironment, including a dense extracellular matrix and high interstitial fluid pressure, which collectively hinder the uniform distribution of systemically administered anticancer agents.[1] This poor penetration often leads to suboptimal drug concentrations at the tumor core, contributing to therapeutic resistance and treatment failure.[1] Tumor-penetrating peptides are a class of targeting ligands designed to overcome this barrier. Among these, iRGD (sequence: CRGDKGPDC) has emerged as a particularly effective agent due to its unique, multi-step mechanism of action that actively facilitates the transport of therapeutic payloads from the vasculature deep into the tumor tissue.[2][3]
The Core Mechanism: A Bifunctional, Three-Step Process
The efficacy of iRGD stems from its ability to engage two different receptors in a sequential manner, a process that can be broken down into three distinct steps.[2] This bifunctional nature is the cornerstone of its tumor-penetrating capability.
First Function: Tumor Homing via Integrin Targeting
The initial step in iRGD's mechanism is its accumulation at the tumor site. This is mediated by the well-characterized Arginine-Glycine-Aspartic acid (RGD) motif within its sequence.[4] The RGD motif serves as a ligand for αvβ3 and αvβ5 integrins, which are cell adhesion receptors known to be highly expressed on the surface of endothelial cells within the tumor vasculature, as well as on many tumor cells themselves.[2][4] This binding event effectively anchors the this compound, and any associated cargo, to the tumor microenvironment.
Second Function: Activating the C-end Rule (CendR) Pathway for Tumor Penetration
Following the initial integrin binding, a conformational change or localization event exposes a cleavage site within the this compound.[5] Tumor-associated proteases, such as urokinase-type plasminogen activator (uPA), cleave the peptide, revealing a cryptic C-terminal motif, R/KXXR/K, known as the C-end Rule or CendR motif.[1][2][6]
This newly exposed CendR motif has a high affinity for Neuropilin-1 (NRP-1), a receptor also overexpressed on tumor and endothelial cells.[5][7] The binding of the CendR motif to NRP-1 is the critical second step that triggers an active transport pathway.[6][8] This pathway, distinct from passive leakage (the EPR effect), promotes extravasation from blood vessels and facilitates transport through the tumor parenchyma, potentially via a cell-to-cell mechanism.[6][9] This allows iRGD, along with co-administered or conjugated drugs, to bypass the physical barriers of the tumor microenvironment and achieve deep, widespread distribution.[2][10]
iRGD Signaling and Transport Pathway
The sequential, bifunctional mechanism of iRGD is a cascade of events that transforms a tumor-homing peptide into a potent penetration-enhancing agent. The process begins with systemic circulation and culminates in the deep penetration of tumor tissue.
Caption: The sequential three-step mechanism of iRGD action.
Quantitative Analysis of Receptor Binding
The affinity of iRGD for its target receptors is a critical determinant of its efficacy. Direct solid-phase binding assays have been used to quantify these interactions, revealing a mid-to-low nanomolar potency for its primary integrin targets.[5] Interestingly, iRGD also shows binding to the αvβ6 isoform, which is relevant in malignancies like pancreatic ductal adenocarcinoma.[5] Following proteolytic cleavage, the resulting CRGDK fragment exhibits a significantly higher binding affinity for NRP-1, estimated to be 50- to 150-fold greater than its affinity for integrins, which drives the switch-like activation of the penetration pathway.[7][11]
| Integrin Subtype | IC50 (nM) | Reference Compound | Citation(s) |
| αvβ3 | 180 ± 25 | Cilengitide | [5] |
| αvβ5 | 430 ± 33 | Cilengitide | [5] |
| αvβ6 | 870 ± 56 | [RGD-Chg-E]-CONH₂ | [5] |
| Table 1: Binding Affinity of iRGD to Tumor-Associated Integrins. Data are presented as the mean of three independent experiments ± SEM.[5] |
Key Experimental Protocols and Workflows
Validating the bifunctional activity of iRGD requires a combination of in vitro and in vivo assays. Below are summarized protocols for key experiments.
Protocol: In Vitro Integrin Binding Assay (Solid-Phase)
This assay quantifies the binding affinity of iRGD to purified integrin receptors.
-
Plate Coating: Coat 96-well microtiter plates with purified human integrin receptors (e.g., αvβ3, αvβ5) overnight at 4°C.
-
Blocking: Wash the plates and block non-specific binding sites using a solution of bovine serum albumin (BSA) for 2 hours at room temperature.
-
Competition: Add a constant concentration of a biotinylated ligand (e.g., biotinylated vitronectin or a known RGD peptide) mixed with serial dilutions of the competitor peptide (iRGD).
-
Incubation: Incubate the plates for 2-3 hours at room temperature to allow for competitive binding.
-
Detection: Wash the plates thoroughly. Add streptavidin-conjugated horseradish peroxidase (HRP) and incubate for 1 hour.
-
Signal Generation: After a final wash, add a chromogenic HRP substrate (e.g., TMB). Stop the reaction with acid.
-
Quantification: Read the absorbance at the appropriate wavelength. Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
Protocol: In Vivo Tumor Homing and Penetration Assay
This experiment assesses the ability of iRGD to accumulate in tumors and penetrate the parenchyma in a live animal model.
-
Animal Model: Establish solid tumors in immunodeficient mice by subcutaneous or orthotopic injection of human cancer cells (e.g., MDA-MB-435, BT474).[4][9]
-
Injection: Once tumors reach a suitable size, intravenously inject the mice with a fluorescently labeled this compound (e.g., FAM-iRGD). A control group should receive a scrambled or non-targeting peptide.
-
Time Points: Euthanize cohorts of mice at various time points post-injection (e.g., 1, 4, 12, 24 hours).
-
Tissue Harvesting: Perfuse the mice with saline to remove circulating peptide and harvest the tumors and major organs (heart, liver, spleen, lungs, kidneys) for comparison.
-
Imaging and Analysis:
-
Whole Organ Imaging: Use an in vivo imaging system (IVIS) to visualize and quantify fluorescence intensity in harvested tissues.
-
Microscopy: Cryosection the tumors. Stain sections with antibodies against blood vessel markers (e.g., CD31) and cell nuclei (e.g., DAPI).
-
Penetration Analysis: Use confocal microscopy to visualize the distribution of the fluorescent iRGD relative to the blood vessels. Quantify the penetration depth and area of peptide signal away from the vasculature.[12]
-
Caption: Workflow for an in vivo tumor homing and penetration study.
Protocol: Co-administration Therapeutic Efficacy Study
This study evaluates whether co-administering iRGD with a standard chemotherapeutic agent enhances its anti-tumor effect.
-
Animal Model: Establish tumor xenografts in mice as described in 5.2.
-
Group Allocation: Randomize mice into treatment groups:
-
Vehicle Control (e.g., saline)
-
Chemotherapy alone (e.g., doxorubicin, paclitaxel)
-
iRGD alone
-
Chemotherapy + iRGD (co-administered)
-
-
Treatment Regimen: Administer treatments intravenously according to a predefined schedule (e.g., twice weekly for 3 weeks).
-
Monitoring: Monitor tumor volume (using calipers) and mouse body weight (as a measure of toxicity) throughout the study.
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Analysis:
-
Compare tumor growth curves between the different treatment groups.
-
Perform statistical analysis to determine if the co-administration group shows significantly enhanced tumor growth inhibition compared to chemotherapy alone.[9]
-
Harvest tumors for histological or molecular analysis (e.g., apoptosis markers like TUNEL or cleaved caspase-3).
-
Logical Framework for iRGD-Enhanced Drug Delivery
The therapeutic benefit of iRGD is a direct consequence of its bifunctional mechanism. By activating the CendR transport pathway, iRGD temporarily increases the permeability of the tumor microenvironment, creating a window for co-administered or conjugated therapeutics to enter and accumulate within the tumor tissue. This leads to a higher effective drug concentration at the site of action, thereby improving the overall therapeutic index.[9][13]
Caption: Logical flow from iRGD's dual function to therapeutic benefit.
Conclusion
The this compound's bifunctional nature, characterized by sequential integrin and neuropilin-1 binding, provides a sophisticated and highly effective mechanism for overcoming the physiological barriers of solid tumors.[2] Its ability to act as both a "homing device" and a "penetration key" makes it a versatile tool in drug development. By actively enhancing the delivery of a wide range of therapeutic payloads—from small molecules to large nanoparticles and antibodies—iRGD technology holds significant promise for improving the efficacy of cancer therapies and enabling more precise and potent treatment strategies.[10][13] Continued research and clinical evaluation will further elucidate its potential to be a game-changer in the field of oncology.
References
- 1. mdpi.com [mdpi.com]
- 2. iRGD peptides - Wikipedia [en.wikipedia.org]
- 3. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CendR - Wikipedia [en.wikipedia.org]
- 7. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery [mdpi.com]
- 8. pnas.org [pnas.org]
- 9. Co-administration of a Tumor-Penetrating Peptide Enhances the Efficacy of Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iRGD as a tumor‑penetrating peptide for cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Targeted drug delivery using this compound for solid cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: iRGD Peptide Conjugation to Nanoparticles for Targeted Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
The development of targeted nanomedicine is a critical frontier in enhancing therapeutic efficacy while minimizing off-target side effects. A leading strategy in this field is the functionalization of nanoparticle surfaces with targeting ligands that recognize and bind to specific receptors overexpressed on diseased cells. The internalizing RGD (iRGD) peptide, with the sequence CRGDKGPDC, is a prominent tumor-penetrating peptide that has shown significant promise in enhancing the delivery of therapeutic agents to solid tumors.[1][2]
The iRGD peptide's unique mechanism involves a three-step process:
-
Tumor Homing: The Arginylglycylaspartic acid (RGD) motif within the peptide binds to αvβ3 and αvβ5 integrins, which are often upregulated on tumor endothelial cells.[1][2]
-
Proteolytic Cleavage: Upon binding to the integrin, the peptide undergoes a conformational change and is cleaved by a tumor-associated protease, exposing a C-terminal CendR (C-end Rule) motif (R/KXXR/K).[1]
-
Tumor Penetration: The exposed CendR motif then binds to neuropilin-1 (NRP-1), a receptor also overexpressed in tumors, which activates an endocytotic/exocytotic transport pathway, facilitating the penetration of the peptide and its cargo deep into the tumor tissue.[1][2]
This dual-receptor binding and subsequent activation of a transport pathway allow iRGD-conjugated nanoparticles to not only target the tumor vasculature but also to extravasate and penetrate the tumor parenchyma, significantly increasing the local concentration of the therapeutic payload.[1][2] This document provides detailed protocols for the most common methods of conjugating iRGD peptides to nanoparticles, along with characterization techniques and quantitative data from various studies.
iRGD-Mediated Nanoparticle Uptake Pathway
Caption: Mechanism of iRGD-mediated tumor targeting and penetration.
Conjugation Chemistries
The covalent attachment of iRGD peptides to nanoparticle surfaces is crucial for creating a stable and effective targeted delivery system. The choice of conjugation chemistry depends on the nanoparticle material and the available functional groups on its surface. The most common and effective methods include EDC/NHS coupling, maleimide-thiol chemistry, and click chemistry.[3][4]
EDC/NHS Carbodiimide Coupling
This is one of the most widely used methods for forming a stable amide bond between a carboxyl group (-COOH) and a primary amine (-NH2).[5] The reaction proceeds in two steps: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) first activates the carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions but can be stabilized by N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to form a more stable NHS ester. This ester then readily reacts with a primary amine on the this compound to form a covalent amide linkage.[6]
Maleimide-Thiol Coupling
This method offers high specificity and efficiency, forming a stable thioether bond.[7][8] It involves the reaction between a maleimide (B117702) group, typically introduced onto the nanoparticle surface, and a sulfhydryl (thiol) group (-SH) from a cysteine residue in the peptide.[7][9] The this compound sequence (CRGDKGPDC) contains two cysteine residues, making it an ideal candidate for this type of conjugation. The reaction is highly selective for thiols at a neutral pH range (6.5-7.5), minimizing side reactions with other functional groups like amines.[7][8]
Click Chemistry
"Click chemistry" refers to reactions that are high-yielding, stereospecific, and create minimal byproducts.[10][11] The most common example used in bioconjugation is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[11][12] This involves functionalizing the nanoparticle with an azide (B81097) group and the peptide with an alkyne group (or vice versa). The two are then "clicked" together in the presence of a copper(I) catalyst to form a stable triazole linkage.[10][12] This method's high specificity and compatibility with aqueous environments make it very attractive for modifying complex biological molecules and nanoparticles.[10][11]
Experimental Protocols
Protocol 1: EDC/NHS Coupling of iRGD to Carboxylated Nanoparticles
This protocol describes the conjugation of an amine-containing this compound to nanoparticles with surface carboxyl groups.
Materials and Reagents:
-
Carboxylated Nanoparticles (e.g., PLGA, silica, iron oxide)
-
This compound (with a free primary amine)
-
Activation Buffer: 50 mM MES Buffer, pH 6.0[6]
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Ethanolamine
-
Washing Buffer: PBS with 0.05% Tween-20
-
Dialysis membrane (MWCO appropriate for the nanoparticle size, e.g., 3.5 kDa or 10 kDa)
Workflow for EDC/NHS-Mediated iRGD Conjugation
References
- 1. iRGD peptides - Wikipedia [en.wikipedia.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeted drug delivery using this compound for solid cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 7. benchchem.com [benchchem.com]
- 8. Maleimide–thiol coupling of a bioactive peptide to an elastin-like protein polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. S2P peptide-conjugated PLGA-Maleimide-PEG nanoparticles containing Imatinib for targeting drug delivery to atherosclerotic plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 11. irjweb.com [irjweb.com]
- 12. Application of click chemistry in nanoparticle modification and its targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fluorescent Labeling of iRGD for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the fluorescent labeling of the tumor-penetrating peptide iRGD (internalizing RGD) and its application in preclinical in vivo imaging. Detailed protocols for peptide synthesis, fluorescent dye conjugation, purification, and in vivo imaging are provided, along with expected quantitative data and a description of the underlying signaling pathway.
Introduction
The iRGD peptide (sequence: CRGDKGPDC) is a powerful tool for targeting tumors. Its unique mechanism of action allows it to not only home to tumor vasculature but also to penetrate deep into the tumor tissue. This is achieved through a multi-step process initiated by the binding of the RGD motif to αv integrins, which are overexpressed on tumor endothelial cells. Subsequent proteolytic cleavage exposes a C-terminal CendR motif (R/KXXR/K), which then binds to neuropilin-1 (NRP-1), triggering a transport pathway that facilitates the entry of iRGD and any associated cargo into the tumor parenchyma.[1][2]
Fluorescently labeling iRGD allows for the non-invasive visualization of this process and the quantification of tumor targeting and biodistribution in vivo. This technique is invaluable for cancer research and the development of targeted drug delivery systems.
Data Presentation
Quantitative In Vivo Imaging Data of Fluorescently Labeled iRGD Probes
The following table summarizes typical quantitative data obtained from in vivo imaging studies using fluorescently labeled iRGD peptides in various tumor models. These values can serve as a benchmark for experimental planning and data interpretation.
| Probe | Tumor Model | Time Post-Injection (h) | Tumor-to-Background Ratio (TBR) | Biodistribution (Major Organs, %ID/g) | Reference |
| iRGD-ZW800 | A549 (NSCLC) | 96 | 4.3 ± 1.04 | Tumor: Highest, Low in other organs | [3] |
| Cy5.5-iRGDC | U-87 MG (Glioblastoma) | 1 | High signal in tumor and normal tissue | N/A | [4] |
| Cy5.5-iRGDC-BK01 (Activatable) | U-87 MG (Glioblastoma) | 1 | Significantly higher than 'always on' probe | N/A | [4] |
| Ac-Cys(IRDye®800CW)-iRGD | MDA-MB-435 (Breast Cancer) | 24 | ~3.5 | N/A | [5] |
| DOTA-Cys(IRDye®800CW)-iRGD | MDA-MB-435 (Breast Cancer) | 24 | ~4.0 | N/A | [5] |
TBR values are often calculated as the fluorescence intensity of the tumor region of interest (ROI) divided by the intensity of a background ROI (e.g., muscle tissue). %ID/g refers to the percentage of the injected dose per gram of tissue.
Binding Affinities of RGD-based Probes
The binding affinity of the labeled peptide to its target receptor is a critical parameter. The following table provides examples of IC50 values for Cy5.5-labeled RGD peptides.
| Probe | Cell Line | IC50 (nmol/L) | Reference |
| Cy5.5-RGD monomer | U87MG | 42.9 ± 1.2 | |
| Cy5.5-RGD dimer | U87MG | 27.5 ± 1.2 | |
| Cy5.5-RGD tetramer | U87MG | 12.1 ± 1.3 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of the this compound (CRGDKGPDC) using the Fmoc/tBu strategy.
Materials:
-
Fmoc-Rink amide resin
-
Fmoc-amino acids (Fmoc-Cys(Trt)-OH, Fmoc-Gly-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Pro-OH)
-
Coupling reagents: HBTU, HOBt
-
Activator: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), water (e.g., 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: a. Pre-activate the first Fmoc-amino acid (Fmoc-Cys(Trt)-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF. b. Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. c. Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling. d. Wash the resin with DMF and DCM.
-
Chain Elongation: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the iRGD sequence (C-terminus to N-terminus: Cys -> Gly -> Asp -> Pro -> Gly -> Lys -> Asp -> Gly -> Arg -> Cys).
-
On-Resin Cyclization: After the linear peptide is assembled, perform on-resin cyclization to form the disulfide bridge between the two cysteine residues. This can be achieved using reagents like thallium(III) trifluoroacetate.
-
Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
-
Purification: Collect the crude peptide pellet by centrifugation and proceed to purification (Protocol 3).
Protocol 2: Fluorescent Labeling of this compound
This protocol describes the conjugation of a near-infrared (NIR) fluorescent dye with an N-hydroxysuccinimide (NHS) ester to the primary amine at the N-terminus of the this compound.
Materials:
-
Purified this compound
-
Fluorescent dye NHS ester (e.g., Cy5.5-NHS, ZW800-1 NHS ester)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or DMF
-
DIPEA
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5)
Procedure:
-
Peptide Solution Preparation: Dissolve the purified this compound in the reaction buffer.
-
Dye Solution Preparation: Immediately before use, dissolve the fluorescent dye NHS ester in anhydrous DMSO or DMF.
-
Conjugation Reaction: a. Add the dye solution to the peptide solution. A molar excess of the dye (e.g., 2-5 fold) is typically used. b. Add a small amount of DIPEA to maintain a basic pH. c. Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the fluorescently labeled this compound from unreacted dye and peptide using RP-HPLC (Protocol 3).
Protocol 3: Purification of Fluorescently Labeled iRGD by RP-HPLC
This protocol outlines the purification of the fluorescently labeled this compound using reverse-phase high-performance liquid chromatography.
Materials:
-
RP-HPLC system with a UV-Vis and fluorescence detector
-
Preparative C18 column
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude labeled peptide in a minimal amount of Solvent A.
-
HPLC Separation: a. Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5-10%). b. Inject the sample onto the column. c. Elute the peptide using a linear gradient of Solvent B. A typical gradient might be from 10% to 80% Solvent B over 20-30 minutes.[4] d. Monitor the elution at a wavelength appropriate for the peptide bond (e.g., 220 nm) and the excitation/emission wavelengths of the fluorescent dye.
-
Fraction Collection: Collect the fractions corresponding to the major peak of the fluorescently labeled peptide.
-
Purity Analysis: Analyze the purity of the collected fractions using an analytical RP-HPLC column.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a powder.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry.
Protocol 4: In Vivo Fluorescence Imaging
This protocol describes the procedure for in vivo imaging of tumor-bearing mice using a fluorescently labeled iRGD probe.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft models)
-
Fluorescently labeled iRGD probe, dissolved in sterile PBS
-
In vivo imaging system (e.g., IVIS Spectrum, Pearl Trilogy)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane.
-
Probe Administration: Inject the fluorescently labeled iRGD probe (typically 10-100 nmol in 100-200 µL of PBS) intravenously via the tail vein.
-
Image Acquisition: a. Place the anesthetized mouse in the imaging chamber. b. Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48, 96 hours). c. Use the appropriate excitation and emission filter sets for the specific fluorescent dye. For example, for Cy5.5, excitation is typically around 675 nm and emission around 720 nm.[4]
-
Image Analysis: a. Use the imaging software to draw regions of interest (ROIs) over the tumor and a background area (e.g., contralateral muscle). b. Quantify the average fluorescence intensity (radiant efficiency) within each ROI. c. Calculate the tumor-to-background ratio (TBR).
-
Ex Vivo Biodistribution (Optional): a. At the final time point, euthanize the mouse. b. Dissect the tumor and major organs (heart, lungs, liver, spleen, kidneys). c. Image the dissected organs to confirm the in vivo signal and quantify the biodistribution of the probe.
Visualizations
iRGD Signaling Pathway
Caption: The this compound's mechanism of tumor targeting and penetration.
Experimental Workflow
Caption: Overall workflow from iRGD synthesis to in vivo imaging and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vivo Imaging Core Facility Methods and Protocols | Chobanian & Avedisian School of Medicine [bumc.bu.edu]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Activatable iRGD-based peptide monolith: targeting, internalization, and fluorescence activation for precise tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of new this compound analogs for tumor optical imaging - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Solid Tumor Therapy: A Protocol for iRGD-Mediated Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The effective delivery of therapeutic agents to solid tumors remains a significant challenge in oncology. The complex tumor microenvironment, characterized by dense extracellular matrix and high interstitial fluid pressure, often limits the penetration and efficacy of systemically administered drugs. The iRGD peptide (internalizing RGD; sequence: CRGDKGPDC) presents a novel and powerful strategy to overcome these barriers. This cyclic peptide utilizes a unique three-step mechanism to enhance the accumulation and penetration of co-administered or conjugated therapeutics deep into the tumor parenchyma. This document provides detailed application notes and protocols for utilizing iRGD-mediated drug delivery to solid tumors.
Mechanism of Action
The this compound's efficacy stems from its sequential interaction with two key receptors that are often overexpressed in the tumor microenvironment: αv integrins and Neuropilin-1 (NRP-1).[1][2]
-
Tumor Homing via Integrin Binding: The Arginine-Glycine-Aspartic acid (RGD) motif within the this compound initially targets and binds to αvβ3 and αvβ5 integrins, which are highly expressed on tumor endothelial cells and some tumor cells.[3][4] This binding event localizes the peptide and its associated cargo to the tumor vasculature.
-
Proteolytic Cleavage and CendR Motif Exposure: Following integrin binding, iRGD is proteolytically cleaved by tumor-associated proteases.[3][5] This cleavage exposes a cryptic C-terminal motif known as the C-end Rule (CendR) motif (R/KXXR/K).[3][5]
-
NRP-1 Binding and Enhanced Permeability: The exposed CendR motif has a high affinity for Neuropilin-1 (NRP-1), a receptor also overexpressed on tumor vasculature and tumor cells.[3][4] The binding of the CendR motif to NRP-1 triggers an endocytic/exocytotic transport pathway, leading to increased vascular permeability and active transport of the peptide and any co-administered or conjugated therapeutic agents across the vessel wall and deep into the tumor tissue.[1][6]
Signaling Pathway Diagram
References
- 1. Targeted drug delivery using this compound for solid cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery [mdpi.com]
- 3. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Tissue-penetrating delivery of compounds and nanoparticles into tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Assessing iRGD Peptide Cell Uptake In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the in vitro cellular uptake of the iRGD (internalizing RGD) peptide, a cyclic peptide known for its tumor-penetrating capabilities. The following protocols and data will enable researchers to effectively quantify and visualize the internalization of iRGD, facilitating its application in targeted drug delivery and cancer therapy research.
Introduction to iRGD Peptide and its Uptake Mechanism
The this compound, with the sequence CRGDKGPDC, possesses a unique dual-receptor targeting mechanism that facilitates its entry into tumor cells.[1][2] This process involves a sequential three-step mechanism:
-
Integrin Binding: The exposed Arg-Gly-Asp (RGD) motif on the this compound initially binds to αvβ3 and αvβ5 integrins, which are often overexpressed on tumor endothelial and tumor cells.[1][2]
-
Proteolytic Cleavage: Following integrin binding, the this compound is proteolytically cleaved by cell surface proteases, exposing a C-terminal CendR (C-end rule) motif (R/KXXR/K).[1][2]
-
Neuropilin-1 Binding and Internalization: The exposed CendR motif then binds to neuropilin-1 (NRP-1), a receptor also overexpressed on tumor cells, which triggers an endocytic pathway, leading to the internalization of the peptide.[1][2]
This mechanism, often referred to as the "C-end Rule" pathway, allows iRGD and any co-administered or conjugated therapeutic agents to penetrate deep into tumor tissue.
Key In Vitro Assays for Assessing iRGD Uptake
Several in vitro methods can be employed to assess the cellular uptake of iRGD. The most common and effective techniques include fluorescence microscopy for qualitative visualization, flow cytometry for quantitative analysis of a cell population, and ELISA-based assays for bulk quantification from cell lysates.
Quantitative Data Summary
The following table summarizes representative quantitative data related to iRGD binding and cellular uptake from various in vitro studies.
| Parameter | Cell Line | Method | Value | Reference |
| Binding Affinity (IC50) | Purified αvβ3 integrin | Solid-Phase Binding Assay | 17.8 ± 8.6 nM | [3] |
| Purified αvβ5 integrin | Solid-Phase Binding Assay | 61.7 ± 13.3 nM | [3] | |
| Cellular Uptake | 4T1 cells | Flow Cytometry | Significantly higher fluorescence intensity with iRGD-FITC (10 µM for 4h) compared to control peptides. | [4] |
| U87MG, MDA-MB-231, A549, HepG2, L02 cells | Fluorescence Microscopy | Higher uptake in integrin αvβ3-high expressing cells (U87MG, MDA-MB-231). | ||
| A549 cells | Flow Cytometry | Concentration-dependent uptake of iRGD-nanocarriers, plateauing at 600 ng/mL. | [5] | |
| M21 cells (αvβ3 positive) | Flow Cytometry | Specific uptake of PEGylated RGD peptide, not observed in M21L cells (αv negative). | [6] |
Experimental Protocols
Herein, we provide detailed protocols for the key in vitro experiments to assess this compound cell uptake.
Protocol 1: Qualitative Assessment of iRGD Uptake by Fluorescence Microscopy
This protocol describes the visualization of fluorescently-labeled this compound uptake in cultured cells.
Materials:
-
Fluorescently labeled iRGD (e.g., FITC-iRGD, Alexa Fluor 488-iRGD)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA), 4% in PBS
-
Mounting medium with DAPI (e.g., ProLong Gold Antifade Mountant with DAPI)
-
Glass coverslips or chamber slides
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips or in chamber slides at a density that will result in 50-70% confluency on the day of the experiment. Culture overnight in a humidified incubator at 37°C with 5% CO2.
-
Peptide Incubation: Prepare a working solution of fluorescently-labeled iRGD in serum-free cell culture medium at a final concentration of 1-10 µM. Remove the culture medium from the cells and wash once with warm PBS. Add the iRGD-containing medium to the cells and incubate for 1-4 hours at 37°C.
-
Washing: After incubation, aspirate the peptide solution and wash the cells three times with cold PBS to remove any unbound peptide.
-
Fixation: Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Carefully mount the coverslips onto glass slides using a drop of mounting medium containing DAPI for nuclear counterstaining. If using chamber slides, remove the chambers and add a coverslip with mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images using appropriate filter sets for the chosen fluorophore (e.g., blue channel for DAPI, green channel for FITC/Alexa Fluor 488).
Protocol 2: Quantitative Analysis of iRGD Uptake by Flow Cytometry
This protocol provides a method for quantifying the cellular uptake of fluorescently-labeled iRGD in a cell suspension.
Materials:
-
Fluorescently labeled iRGD (e.g., FITC-iRGD)
-
Cell culture medium
-
PBS
-
Trypsin-EDTA or other cell dissociation solution
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Culture: Culture cells in appropriate flasks or plates until they reach 80-90% confluency.
-
Peptide Incubation: Prepare a working solution of fluorescently-labeled iRGD in serum-free medium (e.g., 10 µM).
-
Cell Preparation: Detach the cells using Trypsin-EDTA, and then neutralize the trypsin with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Incubation: Resuspend the cell pellet in the iRGD-containing medium to a density of 1 x 10^6 cells/mL. Incubate for 1-4 hours at 37°C, protected from light. Include a negative control of untreated cells.
-
Washing: After incubation, wash the cells three times with cold PBS to remove unbound peptide. Centrifuge at 300 x g for 5 minutes between each wash.
-
Resuspension: Resuspend the final cell pellet in 300-500 µL of cold PBS or flow cytometry buffer (e.g., PBS with 1% BSA).
-
Data Acquisition: Analyze the cells on a flow cytometer. Use the untreated cells to set the baseline fluorescence. Acquire data for at least 10,000 events per sample.
-
Data Analysis: Gate the viable cell population based on forward and side scatter. Analyze the fluorescence intensity (e.g., in the FITC channel) of the gated population to quantify the uptake of the this compound. Data can be presented as the percentage of fluorescently positive cells or the mean fluorescence intensity (MFI).
Protocol 3: Quantitative Determination of iRGD Uptake by Competitive ELISA
This protocol outlines a competitive ELISA to quantify the amount of internalized this compound from cell lysates. This is an indirect method that measures the amount of iRGD in the lysate by its ability to compete with a known amount of coated iRGD for binding to a specific anti-iRGD antibody.
Materials:
-
Unlabeled this compound
-
Anti-iRGD primary antibody
-
HRP-conjugated secondary antibody
-
ELISA microplate
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of an ELISA microplate with 100 µL of this compound solution (e.g., 1 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Cell Treatment and Lysis: Treat cells with unlabeled iRGD as described in the previous protocols. After incubation and washing, lyse the cells with cell lysis buffer. Collect the lysate and centrifuge to pellet cell debris. The supernatant contains the internalized iRGD.
-
Blocking: Wash the coated plate three times with wash buffer. Block the wells with 200 µL of blocking buffer for 1-2 hours at room temperature.
-
Competition Reaction: Prepare a standard curve of known concentrations of free this compound. In separate tubes, mix the cell lysate samples or the iRGD standards with a fixed concentration of the anti-iRGD primary antibody. Incubate this mixture for 1-2 hours at room temperature to allow the antibody to bind to the iRGD in the solution.
-
Incubation in Plate: Wash the blocked ELISA plate three times. Add 100 µL of the pre-incubated antibody/sample mixture to the iRGD-coated wells. Incubate for 1-2 hours at room temperature. During this step, any free antibody (not bound to iRGD from the lysate/standard) will bind to the iRGD coated on the plate.
-
Secondary Antibody: Wash the plate three times. Add 100 µL of HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Detection: Wash the plate five times. Add 100 µL of TMB substrate and incubate in the dark until a blue color develops.
-
Reading: Stop the reaction by adding 50 µL of stop solution. Read the absorbance at 450 nm using a microplate reader.
-
Quantification: The signal will be inversely proportional to the amount of iRGD in the cell lysate. Calculate the concentration of iRGD in the samples by comparing their absorbance to the standard curve.
Visualizations
The following diagrams illustrate the key pathways and workflows described in these application notes.
References
- 1. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iRGD peptides - Wikipedia [en.wikipedia.org]
- 3. Tissue-penetrating delivery of compounds and nanoparticles into tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Size‐Dependent Cellular Uptake of RGD Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying iRGD Penetration in Tumor Tissue: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The iRGD peptide (internalizing RGD) is a tumor-targeting peptide that enhances the penetration of therapeutic and imaging agents into tumor tissue. Its unique mechanism involves a three-step process: initial binding to αv integrins on tumor vasculature, proteolytic cleavage to expose a C-end Rule (CendR) motif, and subsequent binding to neuropilin-1 (NRP-1) to facilitate transport into the tumor parenchyma.[1][2] Accurate quantification of iRGD penetration is crucial for the preclinical evaluation and clinical translation of iRGD-based cancer therapies and diagnostics. These application notes provide detailed protocols for the primary methods used to quantify iRGD penetration in tumor tissue.
Key Quantification Methods
Several methods can be employed to quantify the penetration of iRGD and its conjugated cargo into tumor tissue. The choice of method depends on the specific research question, the nature of the iRGD conjugate, and the available instrumentation. The most common and effective techniques include:
-
Fluorescence Microscopy: This is the most widely used method for visualizing and quantifying the spatial distribution of fluorescently-labeled iRGD in tumor sections.
-
In Vivo and Ex Vivo Imaging: Near-infrared fluorescence (NIRF) imaging allows for the non-invasive tracking of iRGD accumulation in tumors in living animals and in excised organs.
-
Flow Cytometry: This technique is used to quantify the cellular uptake of iRGD-conjugated molecules on a per-cell basis.
-
Mass Spectrometry Imaging (MSI): MSI is a powerful label-free technique that can map the distribution of iRGD and its cargo within a tumor section with high chemical specificity.
Signaling Pathway for iRGD Tumor Penetration
The following diagram illustrates the signaling pathway that enables iRGD to penetrate tumor tissue.
Caption: The this compound's three-step mechanism for tumor penetration.
Experimental Workflow for Quantifying iRGD Penetration
This diagram outlines a typical experimental workflow for quantifying iRGD penetration using fluorescence microscopy.
Caption: A standard workflow for assessing iRGD tumor penetration.
Experimental Protocols
Fluorescence Microscopy for iRGD Penetration in Tumor Sections
This protocol details the steps for visualizing and quantifying the penetration of fluorescently labeled iRGD in frozen tumor sections.
Materials:
-
Fluorescently labeled iRGD (e.g., FAM-iRGD, Cy5.5-iRGD)
-
Tumor-bearing mice
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
30% Sucrose (B13894) in PBS
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Microscope slides
-
Blocking buffer (e.g., 5% donkey serum in PBS with 0.1% Triton X-100)
-
Primary antibody: anti-CD31 antibody (for blood vessel staining)
-
Secondary antibody: fluorescently-conjugated donkey anti-rat antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Confocal microscope
-
Image analysis software (e.g., ImageJ/Fiji)
Protocol:
-
Animal Preparation and Injection:
-
Administer the fluorescently labeled iRGD to tumor-bearing mice via tail vein injection. A typical dose is around 200 µg of peptide in PBS.
-
Allow the peptide to circulate for a predetermined time (e.g., 2, 6, or 24 hours).
-
-
Tissue Harvest and Preparation:
-
Euthanize the mice and perfuse with PBS, followed by 4% PFA.
-
Excise the tumors and postfix in 4% PFA for 4-6 hours at 4°C.
-
Cryoprotect the tumors by incubating in 30% sucrose in PBS overnight at 4°C.
-
Embed the tumors in OCT compound and freeze on dry ice.
-
Cut 10-20 µm thick sections using a cryostat and mount on microscope slides.
-
-
Immunofluorescence Staining:
-
Wash the sections three times with PBS for 5 minutes each.
-
Permeabilize the sections with 0.2% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-CD31 antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash three times with PBS.
-
Mount the coverslips with mounting medium.
-
-
Imaging and Quantification:
-
Acquire images using a confocal microscope. Capture images of the iRGD fluorescence, CD31 staining (blood vessels), and DAPI staining (nuclei).
-
Quantitative Analysis (using ImageJ/Fiji):
-
Penetration Depth: Measure the distance from the edge of a CD31-positive blood vessel to the furthest detectable iRGD signal in the tumor parenchyma. Average measurements from multiple vessels and sections.
-
Fluorescent Area: Set a threshold to create a binary image of the iRGD fluorescence and the total tumor area (e.g., from the DAPI signal). Calculate the percentage of the tumor area that is positive for iRGD fluorescence.
-
-
In Vitro 3D Tumor Spheroid Penetration Assay
This protocol describes how to assess iRGD penetration in a more physiologically relevant 3D cell culture model.
Materials:
-
Cancer cell line (e.g., 4T1, U87-MG)
-
Ultra-low attachment 96-well plates
-
Cell culture medium
-
Fluorescently labeled iRGD
-
Confocal microscope
Protocol:
-
Spheroid Formation:
-
Seed 2,000-5,000 cells per well in an ultra-low attachment 96-well plate.
-
Centrifuge the plate at a low speed (e.g., 500 x g) for 5 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 days until spheroids of a desired size (e.g., 300-500 µm in diameter) are formed.
-
-
iRGD Incubation:
-
Add the fluorescently labeled iRGD to the medium containing the spheroids at the desired concentration.
-
Incubate for different time points (e.g., 2, 6, 12 hours).
-
-
Imaging and Analysis:
-
Carefully transfer the spheroids to a glass-bottom dish for imaging.
-
Acquire z-stack images of the spheroids using a confocal microscope.
-
Analyze the penetration of the iRGD signal from the periphery to the core of the spheroid. The fluorescence intensity can be quantified along a line drawn from the edge to the center of the spheroid.
-
Flow Cytometry for Cellular Uptake
This protocol is for quantifying the percentage of cells that have internalized iRGD-conjugated cargo.
Materials:
-
Cancer cell line
-
6-well plates
-
Cell culture medium
-
Fluorescently labeled iRGD or iRGD-conjugated fluorescent molecule
-
Trypsin-EDTA
-
FACS buffer (PBS with 1% BSA)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the fluorescently labeled iRGD conjugate at the desired concentration and for various time points.
-
-
Cell Harvesting and Staining:
-
Wash the cells with PBS.
-
Detach the cells using Trypsin-EDTA.
-
Resuspend the cells in FACS buffer.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer, exciting with the appropriate laser and detecting the emission from the fluorophore.
-
Gate on the live cell population.
-
Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.
-
Quantitative Data Summary
The following tables summarize representative quantitative data from studies evaluating iRGD penetration.
Table 1: In Vivo and Ex Vivo Tumor Accumulation of iRGD Probes
| Probe | Tumor Model | Time Post-Injection | Tumor-to-Normal Tissue Ratio | Reference |
| Cy5.5-iRGDC-BK01 | U-87 MG Xenograft | 2 hours | ~4.5 | [1] |
| QD800-RGD | U87MG Xenograft | 1 hour | 4.26 ± 0.08 | [3] |
| iRGD-ZW800 | A549 Subcutaneous Tumor | 96 hours | High accumulation in tumor vs. other organs | [4] |
Table 2: Quantification of iRGD Penetration in Tumor Tissue
| Method | iRGD Conjugate | Tumor Model | Quantitative Metric | Result | Reference |
| Fluorescence Microscopy | FAM-iRGD | 22Rv1 Orthotopic Tumor | % Fluorescent Area | Significantly higher than control peptide | [5] |
| 3D Spheroid Imaging | iRGD-PSS@PBAE@IR780 | 4T1 Spheroids | Relative Fluorescent Area | Significantly increased over time compared to control | [6] |
| Flow Cytometry | iRGD-PSS@PBAE@IR780 | 4T1 Cells | Mean Fluorescence Intensity | ~2-fold increase compared to non-targeted nanoparticles | [6] |
Conclusion
The methods and protocols outlined in these application notes provide a comprehensive guide for researchers to accurately quantify the penetration of iRGD and iRGD-conjugated molecules in tumor tissue. The selection of the appropriate technique will depend on the specific experimental goals. By employing these standardized methods, researchers can generate robust and reproducible data to advance the development of iRGD-based cancer therapies and diagnostics.
References
- 1. Activatable iRGD-based peptide monolith: targeting, internalization, and fluorescence activation for precise tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vivo Tumor-Targeted Fluorescence Imaging Using Near-Infrared Non-Cadmium Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced tumor targeting and penetration of fluorophores via this compound conjugation: a strategy for the precision targeting of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tissue-penetrating delivery of compounds and nanoparticles into tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iRGD Tumor-Penetrating Peptide-Modified Nano-Delivery System Based on a Marine Sulfated Polysaccharide for Enhanced Anti-Tumor Efficiency Against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of iRGD Peptide for Intravenous Injection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation of the cyclic tumor-penetrating peptide iRGD (sequence: CRGDKGPDC) for intravenous (IV) injection. The protocols outlined below cover the preparation of a sterile, injectable solution from lyophilized iRGD powder, including recommendations for excipients, sterilization, and quality control.
Introduction to iRGD Peptide
The internalizing RGD (iRGD) peptide is a nine-amino-acid cyclic peptide that has demonstrated the ability to specifically home to and penetrate tumors.[1][2][3] Its mechanism of action involves a three-step process:
-
Tumor Homing: The Arginyl-Glycyl-Aspartyl (RGD) motif of iRGD binds to αvβ3 and αvβ5 integrins, which are overexpressed on tumor endothelial cells.[1][3]
-
Proteolytic Cleavage: Upon binding to integrins, the peptide is cleaved by proteases present in the tumor microenvironment. This cleavage exposes a C-end Rule (CendR) motif (R/KXXR/K).
-
Tumor Penetration: The exposed CendR motif then binds to neuropilin-1 (NRP-1), triggering an endocytotic/exocytotic transport pathway that facilitates the penetration of the peptide, and any co-administered therapeutic agents, deep into the tumor tissue.[1][3]
Given its tumor-penetrating properties, iRGD is a promising candidate for enhancing the delivery and efficacy of various anticancer drugs.[1][4][5] Proper formulation is critical to ensure its stability, safety, and effectiveness for in vivo applications.
Formulation Components and Considerations
The formulation of iRGD for IV injection involves dissolving the lyophilized peptide in a suitable vehicle, potentially with the addition of excipients to ensure stability, isotonicity, and safety.
Vehicle Selection
The most common and recommended vehicle for dissolving this compound is sterile Water for Injection (WFI) or a buffered solution such as Phosphate-Buffered Saline (PBS) .[1][6] PBS at a physiological pH (around 7.4) is often preferred as it helps maintain the stability of the peptide and is biocompatible.[7] Studies on other cyclic RGD peptides have shown that a neutral pH environment is optimal for stability, with degradation increasing at alkaline pH.[8]
Excipients
While iRGD can be formulated in a simple buffered solution, the addition of excipients may be beneficial, particularly for long-term storage or to improve in vivo tolerability.
-
Tonicity-Modifying Agents: To ensure the injectable solution is isotonic with blood (approximately 290 mOsm/L), a tonicity-modifying agent can be added.[9] Mannitol (B672) is a commonly used excipient for this purpose in parenteral formulations and can also act as a bulking agent during lyophilization.[9][10][11][12][13] A typical concentration for mannitol in intravenous solutions ranges from 5% to 25%.[10][12][13]
-
Stabilizers/Surfactants: While not always necessary for short-term use, surfactants like Polysorbate 80 can be included to prevent peptide aggregation, especially at higher concentrations.[14][15][16][17][18] However, the use of polysorbates should be carefully considered, as they have been associated with potential adverse reactions.[14][17][18]
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of a sterile iRGD solution for intravenous injection.
Protocol 1: Reconstitution of Lyophilized this compound
This protocol describes the basic reconstitution of lyophilized iRGD powder for immediate use.
Materials:
-
Lyophilized this compound powder
-
Sterile Water for Injection (WFI) or sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles
-
Vortex mixer (optional)
-
Sonicator (optional)
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.[19]
-
Aseptically add the desired volume of sterile WFI or PBS (pH 7.4) to the vial to achieve the target concentration. A common concentration for in vivo studies is in the range of 1-10 mg/mL.
-
Gently swirl the vial to dissolve the peptide. Avoid vigorous shaking, which can cause aggregation.
-
If the peptide does not dissolve readily, sonication can be used to aid dissolution.[1]
-
Visually inspect the solution for any particulate matter. The final solution should be clear and colorless.
Protocol 2: Formulation of iRGD with Excipients and Lyophilization
This protocol is suitable for preparing a more stable, lyophilized formulation of iRGD that can be stored and reconstituted before use.
Materials:
-
This compound
-
Sterile Water for Injection (WFI)
-
Mannitol
-
Phosphate (B84403) buffer salts (e.g., sodium phosphate monobasic and dibasic)
-
Sterile, lyophilization-grade vials and stoppers
-
Lyophilizer
Procedure:
-
Buffer Preparation: Prepare a sterile phosphate buffer (e.g., 10 mM, pH 7.4) using WFI.
-
Formulation Preparation:
-
Dissolve mannitol in the phosphate buffer to a final concentration of 5% (w/v).
-
Dissolve the this compound in the mannitol-buffer solution to the desired concentration.
-
-
Filling: Aseptically fill the solution into sterile lyophilization vials.
-
Lyophilization:
-
Freezing: Freeze the solution to a temperature below its eutectic point (typically -40°C or lower).[20][21][22][23]
-
Primary Drying (Sublimation): Apply a vacuum and gradually increase the shelf temperature to remove the frozen water.[20][21][23]
-
Secondary Drying (Desorption): Further increase the temperature under vacuum to remove any residual bound water.[20][21][23]
-
-
Stoppering: Backfill the vials with an inert gas like nitrogen and stopper them under vacuum before removing them from the lyophilizer.
-
Storage: Store the lyophilized vials at -20°C or -80°C for long-term stability.[19][24]
Protocol 3: Sterilization of the Final iRGD Solution
For in vivo use, the final iRGD solution must be sterile. As peptides can be sensitive to heat, sterile filtration is the recommended method.
Materials:
-
Reconstituted iRGD solution
-
Sterile syringe
-
Sterile 0.22 µm syringe filter (e.g., PVDF or PES membrane)
-
Sterile, pyrogen-free receiving vial
Procedure:
-
Draw the reconstituted iRGD solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.[1][25]
-
Aseptically filter the solution into a sterile, pyrogen-free vial.
-
The sterilized solution is now ready for intravenous injection. It is recommended to use the solution promptly after preparation.[2]
Quality Control
To ensure the safety and efficacy of the formulated this compound for intravenous injection, several quality control tests should be performed.
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear, colorless solution, free of visible particles |
| pH | pH meter | 7.2 - 7.6 |
| Purity | High-Performance Liquid Chromatography (HPLC) | ≥ 95% |
| Identity | Mass Spectrometry (MS) | Mass consistent with the theoretical mass of iRGD |
| Sterility | Sterility Test (e.g., USP <71>) | No microbial growth |
| Endotoxins | Limulus Amebocyte Lysate (LAL) Test | ≤ 5 EU/kg for non-intrathecal injectables[26] |
HPLC Purity Assay
A reversed-phase HPLC (RP-HPLC) method can be used to determine the purity of the this compound.
-
Column: C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient: A suitable gradient of Mobile Phase B (e.g., 5% to 60% over 20 minutes)
-
Detection: UV at 214 nm[27]
-
Purity Calculation: The purity is calculated as the area of the main peptide peak divided by the total area of all peaks, expressed as a percentage.[27][28]
Mass Spectrometry for Identity Confirmation
The identity of the peptide can be confirmed by techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry.[7][8][29][30][31][32] The observed molecular weight should match the theoretical molecular weight of iRGD (948.04 g/mol ).[1][2]
Endotoxin (B1171834) Testing
Endotoxin contamination must be strictly controlled in parenteral formulations to prevent pyrogenic responses.[26] The Limulus Amebocyte Lysate (LAL) test is the standard method for endotoxin detection and quantification.[33][34] The FDA limit for endotoxins in injectable, non-intrathecal drugs is 5 EU/kg of body weight.[26]
Visualizations
iRGD Signaling Pathway
Caption: The multistep mechanism of this compound action in the tumor microenvironment.
Experimental Workflow for iRGD Formulation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery [mdpi.com]
- 5. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of new this compound analogs for tumor optical imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activatable iRGD-based peptide monolith: targeting, internalization, and fluorescence activation for precise tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Just How Prevalent are Peptide Therapeutic Products? A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsm.com [ijpsm.com]
- 11. Mannitol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pdf.hres.ca [pdf.hres.ca]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Safety of Polysorbate 80 in the Oncology Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. Macromolecules in polysorbate 80 for injection: an important cause of anaphylactoid reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pediatric Safety of Polysorbates in Drug Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bachem.com [bachem.com]
- 20. Understanding Lyophilisation in Peptide Research | Preservation & Efficacy Guide [uk-peptides.com]
- 21. pci.com [pci.com]
- 22. reddit.com [reddit.com]
- 23. verifiedpeptides.com [verifiedpeptides.com]
- 24. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 25. internationalfilterproducts.com [internationalfilterproducts.com]
- 26. rdworldonline.com [rdworldonline.com]
- 27. resolvemass.ca [resolvemass.ca]
- 28. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 29. Evaluation of 99mTc-Labeled Cyclic RGD Dimers: Impact of Cyclic RGD Peptides and 99mTc Chelates on Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Synthesis, Chemical Characterization and Multiscale Biological Evaluation of a Dimeric-cRGD Peptide for Targeted Imaging of αVβ3 Integrin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. mdpi.com [mdpi.com]
- 33. Endotoxin Testing Analysis and Removal - Bio-Synthesis, Inc. [biosyn.com]
- 34. LPS & Endotoxin Testing UK | LAL Testing for Peptides & Research | PeptideVerify [peptideverify.co.uk]
Application Notes and Protocols for the Solid-Phase Synthesis of iRGD Peptide and Its Analogs
Abstract
The internalizing RGD (iRGD) peptide, with the sequence CRGDKGPDC, is a powerful tumor-penetrating peptide that enhances the delivery of therapeutic and imaging agents into tumor tissues.[1][2][3] Its unique mechanism, involving sequential binding to αv integrins and neuropilin-1 (NRP-1), facilitates deep penetration beyond the vasculature, making it a valuable tool in oncology research and drug development.[1][2][4] This document provides a detailed application note on the solid-phase peptide synthesis (SPPS) of iRGD and its analogs, complete with step-by-step experimental protocols, characterization methods, and a summary of key data.
Mechanism of Action
The iRGD peptide's efficacy stems from a multi-step process:
-
Tumor Homing: The Arginine-Glycine-Aspartic acid (RGD) motif within the iRGD sequence first binds to αvβ3 and αvβ5 integrins, which are often overexpressed on tumor endothelial cells and tumor cells themselves.[1][2]
-
Proteolytic Cleavage: Upon binding to integrins, the peptide undergoes proteolytic cleavage within the tumor microenvironment. This cleavage exposes a C-terminal motif known as the C-end Rule (CendR), typically R/KXXR/K.[2][5] For the prototypical iRGD, this results in the CRGDK sequence.[1]
-
Tumor Penetration: The exposed CendR motif then binds to neuropilin-1 (NRP-1), a receptor also overexpressed in tumors, which activates an endocytotic/exocytotic transport pathway, enabling the peptide and any associated cargo to penetrate deep into the extravascular tumor tissue.[2][4][5]
This mechanism allows iRGD to act as a transport system, enhancing the accumulation of co-administered or conjugated anticancer drugs, nanoparticles, and imaging agents specifically within the tumor.[2][4][6]
Solid-Phase Peptide Synthesis (SPPS) of iRGD
The synthesis of iRGD is achieved using Fmoc/tBu solid-phase peptide synthesis (SPPS), a standard and efficient method for assembling a peptide chain on a solid resin support.[7][8][9] The process involves the sequential addition of N-α-Fmoc protected amino acids, followed by on-resin cyclization to form the critical disulfide bridge, cleavage from the resin, and final purification.
Experimental Protocols
Materials and Reagents
| Category | Item | Suggested Supplier |
| Resin | Rink Amide MBHA resin | Sigma-Aldrich, AAPPTec |
| Amino Acids | Fmoc-Cys(Acm)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Pro-OH, Fmoc-Gly-OH, Fmoc-Lys(Boc)-OH, Fmoc-Arg(Pbf)-OH | Sigma-Aldrich, Chem-Impex |
| Coupling Reagents | HBTU, HOBt, DIEA | Various |
| Solvents | DMF (Peptide Synthesis Grade), DCM, NMP, Acetonitrile (B52724) (HPLC Grade), Diethyl ether | Various |
| Reagents | Piperidine, Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Thallium(III) trifluoroacetate (B77799) | Sigma-Aldrich |
| Purification | C18 Reverse-Phase HPLC Column (Preparative & Analytical) | Agilent, Waters |
Protocol 1: Synthesis of Linear iRGD Precursor
This protocol is based on standard Fmoc/tBu solid-phase peptide synthesis.[7][10]
-
Resin Preparation: Swell Rink Amide resin in a reaction vessel with N,N-dimethylformamide (DMF) for 30 minutes. Drain the DMF.
-
First Amino Acid Coupling (Fmoc-Cys(Acm)-OH):
-
Perform Fmoc deprotection on the resin by treating it twice with 20% piperidine in DMF for 5-10 minutes each time.
-
Wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x).
-
In a separate vial, dissolve Fmoc-Cys(Acm)-OH (3 eq), HBTU (3 eq), and HOBt (3 eq) in DMF. Add DIEA (6 eq) and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Confirm coupling completion with a Kaiser test.[10]
-
-
Chain Elongation: Repeat the deprotection, wash, and coupling steps sequentially for the remaining amino acids in the reverse order of the peptide sequence: -Asp(OtBu), -Pro, -Gly, -Lys(Boc), -Asp(OtBu), -Gly, -Arg(Pbf), -Cys(Acm).
Protocol 2: On-Resin Cyclization
-
Fmoc Removal: After coupling the final amino acid, remove the N-terminal Fmoc group as described above.
-
Disulfide Bridge Formation: Treat the resin-bound linear peptide with a solution of thallium trifluoroacetate (Tl(OOCCF3)3) (3 eq) in DMF.[9][11] Shake the reaction mixture for 1.5-2 hours at room temperature.
-
Washing: Wash the resin extensively with DMF, DCM, and methanol, then dry under vacuum.
Protocol 3: Cleavage, Deprotection, and Purification
-
Cleavage: Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5, v/v/v).[9] Add this cocktail to the dried resin and shake for 2-3 hours at room temperature. This step simultaneously cleaves the peptide from the resin and removes the side-chain protecting groups (Acm, OtBu, Boc, Pbf).[9][10]
-
Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet twice more with cold ether. Lyophilize the crude peptide to obtain a white powder.
-
Purification: Purify the crude peptide using preparative reverse-phase HPLC (RP-HPLC) with a C18 column.[12][13] A typical gradient is 5% to 60% acetonitrile in water (both containing 0.1% TFA) over 30-40 minutes.[12][13]
-
Characterization: Collect the fractions corresponding to the major peak. Confirm the identity and purity of the this compound using analytical HPLC and mass spectrometry (e.g., MALDI-TOF or LC/MS).[9][13][14] The expected mass for iRGD (C35H57N13O14S2) is approximately 948.04 g/mol .[2]
iRGD Analogs and Their Synthesis
The this compound can be modified to incorporate imaging agents or other functional moieties. The synthesis strategy generally involves modifying the N-terminus or a side chain of a specific amino acid.
| Analog / Conjugate | Sequence / Modification | Application | Synthesis Note | Reference |
| iRGD Parent Peptide | c(CRGDKGPDC) | Tumor-penetrating delivery vehicle | As described in protocols above | [2] |
| Ac-Cys(IRDye®800CW)-iRGD | N-terminal Acetyl group, Cys conjugated with IRDye®800CW | Near-infrared fluorescent tumor imaging | Synthesized via a specific mercapto-maleimide reaction after the main peptide synthesis. | [15] |
| VPA-GFLG-iRGD | N-terminus conjugated to Valproic Acid (VPA) via a GFLG linker | Targeted delivery of an HDAC inhibitor (VPA) | The entire conjugate was prepared by solid-phase synthesis, with VPA coupled as the final "amino acid". | [9] |
| 68Ga-NODAGA-iRGD | N-terminus modified with an aminohexanoic acid spacer and NODAGA chelator | PET imaging | The peptide is synthesized first, followed by solution-phase conjugation with the chelator. | [11] |
Conclusion
Solid-phase peptide synthesis is a robust and highly adaptable method for producing iRGD and its functionalized analogs. The protocols outlined in this document provide a comprehensive guide for researchers to synthesize and purify these valuable molecules. The ability to conjugate imaging agents and therapeutic drugs to the iRGD scaffold opens up vast possibilities for developing next-generation targeted cancer diagnostics and therapies. Careful execution of the synthesis, cyclization, and purification steps is critical to obtaining a high-purity product with full biological activity.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. iRGD peptides - Wikipedia [en.wikipedia.org]
- 3. This compound - Creative Peptides [creative-peptides.com]
- 4. Targeted drug delivery using this compound for solid cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. minds.wisconsin.edu [minds.wisconsin.edu]
- 9. Synthesis and Activity of Tumor-Homing Peptide iRGD and Histone Deacetylase Inhibitor Valproic Acid Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. agilent.com [agilent.com]
- 14. Activatable iRGD-based peptide monolith: targeting, internalization, and fluorescence activation for precise tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and evaluation of new this compound analogs for tumor optical imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Conjugating iRGD to Liposomes for Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of therapeutic agents to tumor sites is a paramount goal in cancer therapy to enhance efficacy while minimizing systemic toxicity. Liposomes have emerged as versatile nanocarriers for both hydrophilic and hydrophobic drugs.[1] Surface modification of liposomes with targeting ligands can significantly improve their accumulation and uptake by cancer cells.[1] The internalizing RGD (iRGD) peptide (sequence: CRGDKGPDC) is a particularly promising targeting moiety due to its unique tumor-penetrating properties.[2]
The iRGD peptide homes to tumors through a three-step process:
-
Integrin Binding: The RGD motif first binds to αvβ3 and αvβ5 integrins, which are often overexpressed on tumor endothelial cells.[2]
-
Proteolytic Cleavage: This binding event triggers a proteolytic cleavage, exposing a C-terminal CendR motif (R/KXXR/K).[2]
-
Neuropilin-1 Binding: The CendR motif then binds to neuropilin-1 (NRP-1), activating an endocytotic pathway that facilitates the penetration of the iRGD-conjugated cargo deep into the tumor tissue.[2][3]
This dual-receptor recognition mechanism allows iRGD-modified liposomes to not only target the tumor vasculature but also to extravasate and penetrate the tumor parenchyma, reaching cancer cells distant from blood vessels.[3][4] This enhanced delivery can lead to superior anti-tumor efficacy for encapsulated drugs such as doxorubicin (B1662922) and antisense oligonucleotides.[5][6]
These application notes provide detailed protocols for the preparation, characterization, and evaluation of iRGD-conjugated liposomes for targeted cancer therapy.
Data Summary
The following tables summarize key quantitative data from studies on iRGD-conjugated liposomes, providing a comparative overview of their physicochemical properties and biological performance.
Table 1: Physicochemical Properties of iRGD-Liposomes
| Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| iRGD-cMLV | ~230 ± 11.23 | Not Reported | Not Reported | ~85% (Doxorubicin) | [5] |
| iRGD-liposome (150 nm) | ~150 | <0.1 | -6.67 to -7.10 | 83.36 ± 4.3% (ASO) | [6] |
| iRGD-SSL-CLA-PTX | 93 ± 0.2 | 0.19 ± 0.01 | -23.97 ± 0.35 | 83.22% (CLA-PTX) | [7] |
| 1 mol% RGD-PEGylated liposome (B1194612) | 129.7 ± 51 | Not Reported | 17.3 ± 0.6 | >96% (siRNA) | [8] |
Table 2: In Vitro & In Vivo Performance of iRGD-Liposomes
| Formulation | Cell Line | In Vitro Outcome | In Vivo Model | In Vivo Outcome | Reference |
| iRGD-cMLV(Dox) | 4T1 | Enhanced cellular binding and uptake | 4T1 breast tumor model | Significant tumor suppression | [5] |
| iRGD-liposome-ASO | 22Rv1 | Efficient knockdown of AR gene products | 22Rv1 tumor-bearing mice | Markedly improved efficacy in suppressing tumor growth | [6][9] |
| iRGD-SSL-DOX | B16-F10 | Higher cellular uptake than non-targeted liposomes | B16-F10 melanoma model | ~57.5% improved antitumor efficacy and ~30% prolonged survival | [10][11] |
| iRGD-LP-CUR-PIP | A549 | Enhanced cellular uptake and suppression of invasion | Nude mouse model with A549 cells | Significant tumor volume reduction | [12] |
Experimental Protocols
Protocol 1: Preparation of iRGD-Conjugated Liposomes via Post-Insertion
This protocol describes the formulation of drug-loaded liposomes followed by the conjugation of the this compound to the liposome surface. A common method involves the reaction between a maleimide-functionalized lipid incorporated in the liposome and a cysteine-containing this compound.[10]
Materials:
-
Lipids (e.g., Hydrogenated soy phosphatidylcholine (HSPC), Cholesterol, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (mPEG2000-DSPE))
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2000-Maleimide)
-
This compound (CRGDKGPDC)
-
Drug to be encapsulated (e.g., Doxorubicin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sephadex G-50 column
Procedure:
-
Lipid Film Hydration:
-
Dissolve the lipids (e.g., HSPC, cholesterol, mPEG2000-DSPE, and DSPE-PEG2000-Maleimide) in chloroform in a round-bottom flask.[7] The molar ratio of the lipids should be optimized, with DSPE-PEG2000-Maleimide typically at 1-5 mol%.[8][10]
-
Add the drug to be encapsulated if it is lipid-soluble.[7]
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film.
-
Hydrate the lipid film with an aqueous solution (e.g., PBS or a drug solution for hydrophilic drugs) at a temperature above the lipid phase transition temperature.[7]
-
-
Liposome Extrusion:
-
To obtain unilamellar vesicles with a uniform size, subject the hydrated liposome suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).[6]
-
-
Purification:
-
Remove any unencapsulated drug by passing the liposome suspension through a Sephadex G-50 column.[7]
-
-
iRGD Conjugation:
-
Dissolve the this compound in PBS.
-
Add the iRGD solution to the purified liposome suspension. The molar ratio of iRGD to DSPE-PEG2000-Maleimide should be optimized.
-
Incubate the mixture for a specified time (e.g., 1 hour at 37°C) to allow the maleimide-thiol reaction to proceed.[5]
-
-
Final Purification:
-
Remove unconjugated this compound by dialysis or size exclusion chromatography.
-
Protocol 2: Characterization of iRGD-Liposomes
1. Size and Zeta Potential:
-
Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the liposomes using Dynamic Light Scattering (DLS).[6]
2. Morphology:
-
Visualize the morphology of the liposomes using Transmission Electron Microscopy (TEM).[6]
3. Encapsulation Efficiency:
-
Determine the amount of encapsulated drug. For fluorescent drugs like doxorubicin, this can be done by disrupting the liposomes with a detergent (e.g., Triton X-100) and measuring the fluorescence.
-
The encapsulation efficiency (EE%) can be calculated using the following formula: EE% = (Weight of total drug – Weight of free drug) / Weight of total drug × 100%[6]
4. Confirmation of iRGD Conjugation:
-
Conjugation can be confirmed by reacting the iRGD-liposomes with a fluorescent dye that specifically labels the peptide, followed by confocal imaging.[5]
Protocol 3: In Vitro Evaluation of iRGD-Liposomes
1. Cellular Uptake:
-
Incubate cancer cells (e.g., 4T1, B16-F10) with fluorescently labeled iRGD-liposomes and control liposomes for various time points.[5][11]
-
Quantify the cellular uptake by measuring the fluorescence intensity using flow cytometry or confocal microscopy.[5][11]
2. Cytotoxicity Assay:
-
Treat cancer cells with varying concentrations of drug-loaded iRGD-liposomes, control liposomes, and free drug.
-
Assess cell viability after a set incubation period (e.g., 24, 48, 72 hours) using an MTT or similar assay.
3. Internalization Pathway Study:
-
To investigate the mechanism of uptake, perform cellular uptake studies in the presence of endocytosis inhibitors (e.g., for clathrin-mediated or caveolin-dependent pathways) or at low temperatures (4°C) to inhibit active transport.[5][7]
Protocol 4: In Vivo Evaluation of iRGD-Liposomes
1. Animal Model:
-
Establish a tumor model in immunocompromised mice by subcutaneously or orthotopically injecting cancer cells.[5]
2. Biodistribution and Tumor Accumulation:
-
Intravenously inject fluorescently labeled iRGD-liposomes and control liposomes into tumor-bearing mice.
-
At various time points, euthanize the mice and excise the tumor and major organs.
-
Quantify the fluorescence in the tissues using an in vivo imaging system or by homogenizing the tissues and measuring the fluorescence.[12]
3. Therapeutic Efficacy:
-
Once tumors reach a certain volume, intravenously inject tumor-bearing mice with drug-loaded iRGD-liposomes, control liposomes, free drug, or a vehicle control.[5]
-
Monitor tumor growth by measuring tumor volume at regular intervals.[5]
-
Monitor the body weight of the mice as an indicator of systemic toxicity.[5]
-
At the end of the study, euthanize the mice and weigh the tumors. A survival study can also be conducted.
Visualizations
Signaling Pathway of iRGD-Mediated Tumor Targeting
Caption: Mechanism of iRGD-liposome tumor targeting and penetration.
Experimental Workflow for iRGD-Liposome Preparation and Evaluation
Caption: Workflow for iRGD-liposome synthesis and testing.
References
- 1. Peptide-functionalized liposomes as therapeutic and diagnostic tools for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iRGD peptides - Wikipedia [en.wikipedia.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. mdpi.com [mdpi.com]
- 5. Enhanced Therapeutic Efficacy of iRGD-Conjugated Crosslinked Multilayer Liposomes for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iRGD-liposomes enhance tumor delivery and therapeutic efficacy of antisense oligonucleotide drugs against primary prostate cancer and bone metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Novel RGD-lipid conjugate-modified liposomes for enhancing siRNA delivery in human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Targeted drug delivery using this compound for solid cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comprehensive study of iRGD-modified liposomes with improved chemotherapeutic efficacy on B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Antitumour Activity of a Curcumin and Piperine Loaded iRGD-Modified Liposome: In Vitro and In Vivo Evaluation | MDPI [mdpi.com]
Application Notes and Protocols for Utilizing iRGD to Enhance Delivery Across the Blood-Brain Barrier
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) represents a formidable challenge in the treatment of central nervous system (CNS) diseases, including brain tumors. This selective barrier restricts the passage of most therapeutic agents from the bloodstream into the brain parenchyma. The iRGD peptide (amino acid sequence: CRGDKGPDC) has emerged as a promising strategy to overcome this obstacle. iRGD, a cyclic nonapeptide, exhibits a dual-targeting mechanism that facilitates the transport of conjugated or co-administered therapeutics across the BBB and enhances their penetration into brain tissue. This document provides detailed application notes and experimental protocols for leveraging iRGD to improve drug delivery to the brain.
The this compound's mechanism of action involves a two-step process. Initially, the Arg-Gly-Asp (RGD) motif within iRGD binds to αv integrins, which are often overexpressed on the endothelial cells of the tumor neovasculature.[1][2] This binding is followed by a proteolytic cleavage of the this compound, exposing a C-terminal CendR (C-end Rule) motif (R/KXXR/K).[1][3][4] This newly exposed motif then binds to neuropilin-1 (NRP-1), a receptor also upregulated on tumor cells and endothelial cells, which triggers a transport pathway that enhances extravasation and deep tissue penetration of the peptide and any associated cargo.[1][2][3]
Signaling Pathway and Mechanism of Action
The signaling cascade initiated by iRGD binding to its receptors facilitates a temporary and localized increase in BBB permeability, allowing for the passage of therapeutic agents.
Caption: iRGD's dual-receptor binding mechanism enhances BBB permeability.
Data Presentation: Efficacy of iRGD in Enhancing Brain Drug Delivery
The following tables summarize quantitative data from preclinical studies demonstrating the enhanced delivery and therapeutic efficacy of drugs when combined with iRGD for the treatment of brain tumors.
Table 1: Enhanced Survival and Tumor Reduction with iRGD-based Therapies
| Therapeutic Agent | Nanoparticle/Formulation | Animal Model | iRGD Application | Key Findings | Reference |
| Paclitaxel (B517696) | MT1-AF7p-conjugated PEG-PLA nanoparticles | Nude mice with intracranial C6 glioma | Co-administration | Median survival of 60 days with iRGD vs. shorter survival in control groups. | [5] |
| Doxorubicin (B1662922) | iRGD-modified cell-bound membrane vesicles (iRGD-CBMVs) | Tumor-bearing mouse models | Conjugation | Significant anti-tumor ability and reduced organ toxicity. | [5] |
| Paclitaxel | iRGD-PTX conjugate nanoparticles | 4T1 tumor-bearing mice | Conjugation | Enhanced tumor accumulation and in vitro antitumor activity. | [2] |
Table 2: Quantitative Analysis of iRGD-Mediated Drug Accumulation in the Brain
| Nanoparticle/Drug | Animal Model | iRGD Application | Fold Increase in Brain/Tumor Accumulation | Reference |
| DiR-labeled MT1-NP | Nude mice with intracranial C6 glioma | Co-administration | 4.86-fold increase in glioma fluorescence intensity compared to non-targeted nanoparticles. | [6] |
| Doxorubicin delivered with LIPU/MB | Murine brain | Co-administration | 3.92-fold increase in doxorubicin concentration in the brain. | [7] |
| RVG-modified nanomicelles with Doxorubicin | BALB/c mice | Co-administration | Drug accumulation in the brain up to 8.06 µg/g, a 23.03-fold increase compared to free doxorubicin. | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the efficacy of iRGD in enhancing BBB delivery.
Protocol 1: Synthesis and Characterization of iRGD-Conjugated Nanoparticles
This protocol describes a general method for conjugating iRGD to a nanoparticle system.
Caption: A streamlined workflow for creating and verifying iRGD-nanoparticles.
Materials:
-
Nanoparticles with surface functional groups (e.g., maleimide-terminated polymers)
-
Thiolated this compound
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., dialysis tubing, size-exclusion chromatography)
-
Characterization instruments (Dynamic Light Scattering, Transmission Electron Microscopy, Zeta Potential Analyzer)
Procedure:
-
Nanoparticle Preparation: Synthesize or procure nanoparticles with desired characteristics (size, material, surface chemistry).
-
This compound Modification: If necessary, modify the this compound to introduce a reactive group for conjugation (e.g., thiolation).
-
Conjugation Reaction:
-
Dissolve the functionalized nanoparticles and modified this compound in the reaction buffer.
-
Mix the solutions at a predetermined molar ratio.
-
Allow the reaction to proceed for a specified time (e.g., 2-24 hours) at a controlled temperature (e.g., room temperature or 4°C) with gentle stirring.
-
-
Purification:
-
Remove unreacted iRGD and byproducts using a suitable purification method like dialysis against a large volume of buffer or size-exclusion chromatography.
-
-
Characterization:
-
Size and Polydispersity: Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Morphology: Visualize the nanoparticle shape and size using Transmission Electron Microscopy (TEM).
-
Surface Charge: Determine the zeta potential to assess surface charge and stability.
-
Protocol 2: Intracranial Tumor Implantation in a Mouse Model
This protocol outlines the procedure for establishing an orthotopic glioblastoma model in mice.[4][9][10]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Glioblastoma cells (e.g., U87, C6)
-
Stereotactic apparatus
-
Anesthesia (e.g., ketamine/xylazine or isoflurane)
-
Surgical tools (scalpel, drill, syringe with a fine-gauge needle)
-
Analgesics and post-operative care supplies
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse and secure it in the stereotactic frame. Prepare the surgical site on the scalp by disinfecting it.
-
Incision and Burr Hole: Make a midline incision on the scalp to expose the skull. Using predetermined coordinates from a mouse brain atlas, drill a small burr hole through the skull, taking care not to damage the underlying brain tissue.
-
Cell Implantation:
-
Prepare a suspension of glioblastoma cells at the desired concentration (e.g., 1 x 10^5 cells in 2-5 µL).
-
Slowly inject the cell suspension into the brain parenchyma at a specific depth through the burr hole using a Hamilton syringe.
-
Leave the needle in place for a few minutes after injection to prevent reflux, then slowly withdraw it.
-
-
Closure and Recovery: Suture or apply tissue adhesive to close the scalp incision. Monitor the mouse during recovery from anesthesia and provide post-operative analgesia.
Protocol 3: In Vivo Imaging of iRGD-Enhanced Nanoparticle Accumulation
This protocol describes how to visualize and quantify the accumulation of fluorescently labeled nanoparticles in the brain.
Caption: A systematic approach to visualize and quantify nanoparticle delivery to the brain.
Materials:
-
Tumor-bearing mice
-
Fluorescently labeled iRGD-nanoparticles and control nanoparticles
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia (isoflurane)
Procedure:
-
Injection: Intravenously inject the fluorescently labeled nanoparticles into the tail vein of the tumor-bearing mice.
-
In Vivo Imaging:
-
At various time points post-injection (e.g., 1, 4, 24 hours), anesthetize the mice.
-
Place the mice in the imaging system and acquire fluorescent images using the appropriate excitation and emission filters.
-
-
Image Analysis:
-
Use the imaging software to draw regions of interest (ROIs) over the brain area.
-
Quantify the fluorescence intensity (e.g., average radiant efficiency) within the ROIs.
-
-
Ex Vivo Confirmation:
-
At the final time point, euthanize the mice and perfuse with saline to remove blood from the vasculature.
-
Excise the brain and other organs for ex vivo imaging to confirm the in vivo findings and assess biodistribution.
-
The brain can be sectioned for histological analysis to visualize nanoparticle distribution at the cellular level.
-
Protocol 4: Assessment of Blood-Brain Barrier Permeability using Evans Blue Dye
This protocol details the use of Evans blue dye to quantify BBB permeability.[1][3][11][12][13]
Materials:
-
Experimental mice
-
Evans blue dye solution (2% in saline)
-
Saline for perfusion
-
Formamide (B127407) or trichloroacetic acid for dye extraction
-
Spectrophotometer or fluorometer
Procedure:
-
Dye Injection: Inject the Evans blue solution intravenously into the mice (e.g., 4 mL/kg).
-
Circulation: Allow the dye to circulate for a specific period (e.g., 1-2 hours).
-
Perfusion: Anesthetize the mice and perform transcardial perfusion with saline to remove the dye from the blood vessels.
-
Brain Extraction and Homogenization: Euthanize the mice, excise the brains, and weigh them. Homogenize the brain tissue in a specific volume of formamide or trichloroacetic acid.
-
Dye Extraction: Incubate the homogenate (e.g., at 60°C for 24-48 hours for formamide or centrifuge for trichloroacetic acid) to extract the Evans blue dye.
-
Quantification:
-
Centrifuge the samples to pellet the tissue debris.
-
Measure the absorbance (at ~620 nm) or fluorescence (excitation ~620 nm, emission ~680 nm) of the supernatant.
-
Calculate the concentration of Evans blue in the brain tissue using a standard curve and express it as µg of dye per gram of brain tissue.
-
Clinical Perspective
While preclinical studies have shown significant promise, the clinical translation of iRGD-based therapies for brain diseases is still in its early stages. Several clinical trials are underway for various cancers, and the insights gained from these will be crucial for designing future trials targeting brain tumors.[14] Researchers should monitor ongoing clinical trials involving iRGD and other BBB-penetrating technologies to stay informed about the latest advancements and regulatory considerations. No clinical trials specifically investigating iRGD for glioblastoma were found with a unique NCT identifier in the provided search results, however, numerous trials for glioblastoma are ongoing.[15][16][17][18]
Conclusion
The this compound offers a powerful and versatile tool for enhancing the delivery of a wide range of therapeutic agents across the blood-brain barrier. The dual-targeting mechanism of iRGD, which leverages both integrin and neuropilin-1 pathways, provides a specific and efficient means to increase drug accumulation in the brain, particularly within the tumor microenvironment. The protocols and data presented in these application notes provide a comprehensive resource for researchers aiming to utilize iRGD in their preclinical drug development programs for CNS disorders. Careful experimental design and quantitative assessment, as outlined here, will be critical for advancing this promising technology towards clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. iRGD-paclitaxel conjugate nanoparticles for targeted paclitaxel delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of Blood-Brain Barrier Hyperpermeability Using Evans Blue Extravasation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereotactic Intracranial Implantation and In vivo Bioluminescent Imaging of Tumor Xenografts in a Mouse Model System of Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The influence of the penetrating peptide iRGD on the effect of paclitaxel-loaded MT1-AF7p-conjugated nanoparticles on glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. test.shwhir.com [test.shwhir.com]
- 7. Ultrasound-mediated delivery of doxorubicin to the brain results in immune modulation and improved responses to PD-1 blockade in gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RVG-functionalized reduction sensitive micelles for the effective accumulation of doxorubicin in brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mayo.edu [mayo.edu]
- 10. Establishing Intracranial Brain Tumor Xenografts With Subsequent Analysis of Tumor Growth and Response to Therapy using Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of Blood-Brain Barrier Hyperpermeability Using Evans Blue Extravasation Assay | Springer Nature Experiments [experiments.springernature.com]
- 12. Blood–Brain Barrier Permeability Assay [bio-protocol.org]
- 13. Using Evans Blue Dye to Determine Blood-Brain Barrier Integrity in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols: iRGD Peptide in Cancer Immunotherapy
Introduction
The efficacy of many cancer therapies, including immunotherapy, is often hindered by poor penetration into the solid tumor mass.[1][2] The dense tumor microenvironment (TME) creates physical and physiological barriers that limit the access of therapeutic agents and immune cells to cancer cells.[1] The iRGD peptide (internalizing RGD; sequence CRGDKGPDC) is a novel, cyclic, tumor-penetrating peptide designed to overcome this challenge.[3][4] It enhances the extravasation and deep penetration of co-administered or conjugated therapeutics into tumor tissue through a unique three-step mechanism.[2][3][5] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on leveraging the this compound to enhance cancer immunotherapy.
Mechanism of Action
The this compound's ability to transport cargo deep into tumor tissue is mediated by a sequential, dual-receptor targeting mechanism that exploits the unique molecular landscape of the TME.[4][6]
-
Homing to Tumor Vasculature: The RGD (Arginine-Glycine-Aspartic acid) motif within the this compound first binds to αvβ3 and αvβ5 integrins, which are highly expressed on tumor endothelial cells and various tumor cells.[2][3] This initial binding event anchors the peptide and its associated cargo to the tumor site.
-
Proteolytic Cleavage: Once bound to integrins, the this compound is cleaved by proteases, such as urokinase-type plasminogen activator (uPA), which are abundant in the TME.[3][7] This cleavage exposes a cryptic C-terminal motif known as the C-end Rule (CendR) motif (R/KXXR/K).[2][6]
-
Tumor Penetration: The exposed CendR motif (specifically, CRGDK) then binds to Neuropilin-1 (NRP-1), a receptor also overexpressed on tumor and endothelial cells.[3][6] This second binding event triggers an endocytic/transcytotic pathway, creating a transport system that actively carries the this compound and its payload (conjugated or co-administered) across the vascular barrier and deep into the tumor parenchyma.[2][5][8]
Applications in Cancer Immunotherapy
The ability of iRGD to increase the permeability of the TME makes it a powerful tool for enhancing various immunotherapeutic strategies.
-
Enhancing T-Cell Infiltration: A major limitation of adoptive T-cell therapies (e.g., CAR-T) for solid tumors is the poor infiltration of effector T-cells into the tumor mass.[9] Co-administration of iRGD or modifying T-cells to display the this compound on their surface has been shown to significantly increase the number of tumor-infiltrating lymphocytes (TILs), leading to superior antitumor efficacy.[9][10] One study demonstrated that systematic injection of iRGD doubled the number of CD3+ T-cells within 4T1 breast tumors.[10]
-
Synergizing with Immune Checkpoint Blockade (ICB): The efficacy of checkpoint inhibitors like anti-PD-1 or anti-CTLA-4 antibodies can be limited by their inability to reach sufficient concentrations throughout the tumor.[6][11] Conjugating iRGD to an anti-PD-1 antibody was found to refine the penetration of both the antibody and T-cells into the tumor.[11] This approach not only improves drug delivery but also remodels the TME by engaging T-cells and tumor cells, promoting a more robust anti-tumor response.[11][12]
-
Remodeling the Tumor Microenvironment (TME): iRGD can actively alter the immunosuppressive TME. It has been shown to inhibit the activation of Transforming Growth Factor-beta (TGF-β), a potent immunosuppressive cytokine, by blocking its αv integrin-mediated activation mechanism.[13] This leads to a more favorable immune landscape, characterized by a reduction in regulatory T-cells (Tregs), normalization of tumor vasculature, and an increase in effector T-cell populations.[13][14]
-
Delivery of Immunomodulatory Payloads: iRGD can be used as a delivery vehicle for various immune-stimulating agents. For example, fusing iRGD to the cytokine Interleukin-24 (IL-24) significantly enhanced its tumor-penetrating properties and antitumor effects in non-small cell lung cancer models.[15] This strategy can be applied to other cytokines, adjuvants, or nucleic acids to concentrate their activity within the tumor, thereby increasing efficacy and reducing systemic toxicity.[16]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies, demonstrating the potency and efficacy of the this compound.
Table 1: Receptor Binding Affinities of this compound
| Ligand | Receptor | Binding Affinity (IC₅₀) | Comments |
|---|---|---|---|
| iRGD | αvβ3 Integrin | Mid-to-low nanomolar | Facilitates initial tumor homing.[7][17] |
| iRGD | αvβ5 Integrin | Mid-to-low nanomolar | Facilitates initial tumor homing.[7][17] |
| iRGD | αvβ6 Integrin | Mid-to-low nanomolar | A more recently identified target for iRGD.[17] |
| Cleaved iRGD (CRGDK) | Neuropilin-1 | ~50-150 fold higher affinity than for integrins | The high affinity for NRP-1 drives tumor penetration.[6] |
Table 2: In Vivo Efficacy of iRGD-Based Immunotherapies
| Cancer Model | Therapeutic Agent | iRGD Application | Key Result |
|---|---|---|---|
| Non-Small Cell Lung Cancer (A549) | IL-24 | Fusion protein (IL-24-iRGD) | 59.1% tumor growth inhibition with IL-24-iRGD vs. 26.2% with IL-24 alone.[15] |
| Breast Cancer (4T1) | T-Cells | Co-administration | Doubled the number of infiltrating CD3+ T-cells in the tumor.[10] |
| Melanoma (B16-F10) | Doxorubicin Liposomes | Conjugation | ~57.5% improved antitumor efficacy and ~30% prolonged animal survival vs. non-conjugated liposomes.[5] |
| Gastric Cancer | Adoptive T-Cell Therapy | T-cell surface modification | iRGD-modified T-cells showed superior antitumor efficiency and synergy with PD-1 knockout.[10] |
Experimental Protocols
The following are generalized protocols that can be adapted for specific experimental needs.
This assay assesses the ability of iRGD to enhance the penetration of immune cells into a 3D tumor model.
Methodology:
-
Spheroid Formation: Generate multicellular tumor spheroids from a cancer cell line (e.g., human prostate PC-3) using a non-adherent method, such as hanging drop plates or ultra-low attachment plates. Culture for 3-5 days until spheroids of 300-500 µm in diameter are formed.
-
T-Cell Labeling: Label effector T-cells (e.g., activated human PBMCs or CAR-T cells) with a fluorescent dye like CFSE or CellTracker™ Red according to the manufacturer's protocol.
-
Co-culture Setup: Transfer individual spheroids to wells of a 96-well ultra-low attachment plate. Add the fluorescently labeled T-cells at a desired effector-to-target ratio (e.g., 10:1).
-
Treatment: To the experimental wells, add this compound to a final concentration of 10-20 µM. Add an equivalent volume of PBS or a control peptide (e.g., CRGDC) to control wells.
-
Incubation: Co-culture the spheroids, T-cells, and peptides for 24-72 hours at 37°C, 5% CO₂.
-
Imaging: Carefully wash the spheroids to remove non-adherent T-cells. Image the spheroids using a confocal microscope, acquiring Z-stacks to visualize the full depth of T-cell penetration.
-
Analysis: Use image analysis software (e.g., ImageJ) to quantify the depth of T-cell infiltration from the spheroid periphery and the number of fluorescent cells within the spheroid core for each treatment group.
This protocol evaluates the effect of iRGD on the recruitment of T-cells into solid tumors in a mouse model.
Methodology:
-
Tumor Establishment: Subcutaneously inject cancer cells (e.g., 1x10⁶ B16-F10 melanoma cells) into the flank of immunocompromised or syngeneic mice. Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Adoptive T-Cell Transfer: Administer tumor-specific T-cells (e.g., 5x10⁶ OT-I CD8+ T-cells for B16-OVA tumors) via intravenous (IV) injection.
-
Treatment Regimen: Randomize mice into treatment groups (n=5-10 per group).
-
Control Group: IV injection of PBS.
-
iRGD Group: IV injection of this compound (e.g., 4 µmol/kg). Administer treatments daily or every other day for a specified period (e.g., one week).
-
-
Tumor Excision: At the end of the study, euthanize the mice and carefully excise the tumors.
-
Tissue Processing: Fix the tumors in 10% neutral buffered formalin, process, and embed in paraffin. Cut 5 µm sections onto slides.
-
Immunohistochemistry (IHC): Perform IHC staining for T-cell markers such as CD3 (pan T-cell) and CD8 (cytotoxic T-cell). Use a standard protocol with an appropriate primary antibody, a biotinylated secondary antibody, and a detection reagent like DAB. Counterstain with hematoxylin.
-
Analysis: Capture images from multiple random fields of view within the tumor sections for each mouse. Use image analysis software to quantify the number of positively stained T-cells per unit area (e.g., cells/mm²). Compare the results between the control and iRGD-treated groups.
This protocol outlines the co-administration of iRGD with a therapeutic agent, such as a checkpoint inhibitor antibody or a cytokine, to enhance its anti-tumor efficacy.
Methodology:
-
Tumor Model: Establish tumors in mice as described in Protocol 4.2.
-
Group Randomization: Once tumors reach the desired size, randomize mice into four groups:
-
Group 1: Vehicle control (e.g., PBS).
-
Group 2: Immunotherapeutic agent alone (e.g., anti-PD-1 antibody at 10 mg/kg).
-
Group 3: this compound alone (e.g., 4 µmol/kg).
-
Group 4: this compound + Immunotherapeutic agent.
-
-
Administration: Administer all agents intravenously. When co-administering, the this compound is typically injected immediately before or simultaneously with the therapeutic agent.
-
Treatment Schedule: Follow a clinically relevant dosing schedule (e.g., twice weekly for 2-3 weeks).
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Record animal body weights as a measure of toxicity.
-
Endpoint Analysis: The primary endpoint is typically tumor growth delay or inhibition. At the end of the study, tumors can be excised for further analysis (e.g., flow cytometry, IHC) to assess changes in the TME.
This protocol is used to characterize and quantify immune cell populations within the tumor following iRGD treatment.
Methodology:
-
Tumor Dissociation: Excise tumors from treated mice (as per Protocol 4.2 or 4.3). Mince the tissue and digest it into a single-cell suspension using a tumor dissociation kit (e.g., Miltenyi Biotec) containing enzymes like collagenase and DNase.
-
Cell Staining:
-
Count the viable cells from the suspension.
-
Aliquot approximately 1-2x10⁶ cells per tube.
-
Perform a surface staining protocol. Incubate cells with a cocktail of fluorescently-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3 for Tregs, PD-1). Include a viability dye to exclude dead cells.
-
-
Intracellular Staining (Optional): For markers like FoxP3 (Tregs) or cytokines (IFN-γ), fix and permeabilize the cells after surface staining, then incubate with the appropriate intracellular antibodies.
-
Data Acquisition: Acquire the stained samples on a multi-color flow cytometer.
-
Data Analysis: Use flow cytometry analysis software (e.g., FlowJo) to gate on live, single, CD45+ hematopoietic cells. From there, further gate on T-cell populations (CD3+, CD4+, CD8+) and subsets (e.g., CD4+/FoxP3+ Tregs). Calculate the percentage of each population relative to total live cells or total CD45+ cells. Compare these percentages across treatment groups.
The this compound represents a versatile and powerful platform for enhancing cancer immunotherapy.[18] By facilitating the deep and specific penetration of therapeutic agents and immune cells into solid tumors, it addresses a critical barrier to effective treatment.[19][20] The protocols and data presented here provide a foundation for researchers to explore and develop novel iRGD-based immunotherapeutic strategies, with the ultimate goal of improving outcomes for cancer patients.
References
- 1. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. mdpi.com [mdpi.com]
- 5. Targeted drug delivery using this compound for solid cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery | MDPI [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. ascopubs.org [ascopubs.org]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. Glycoengineering-based anti-PD-1-iRGD peptide conjugate boosts antitumor efficacy through T cell engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Modification of IL-24 by tumor penetrating peptide iRGD enhanced its antitumor efficacy against non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iRGD as a tumor‑penetrating peptide for cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Developing iRGD-Based Theranostic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of targeted therapies is a cornerstone of modern oncology. A significant challenge in treating solid tumors is the limited penetration of therapeutic and diagnostic agents into the tumor mass, which is often characterized by a dense extracellular matrix and high interstitial fluid pressure.[1] The internalizing RGD (iRGD) peptide (sequence: CRGDKGPDC) has emerged as a powerful tool to overcome this barrier.[2][3] iRGD is a tumor-penetrating peptide that enhances the delivery of co-administered or conjugated payloads deep into the tumor parenchyma.[2][4] Its dual-targeting mechanism, which involves both integrins and neuropilin-1, makes it a highly specific and effective shuttle for theranostic agents—compounds that combine therapeutic and diagnostic capabilities.[5][6]
This document provides a detailed overview of the iRGD mechanism, protocols for the synthesis and evaluation of iRGD-based theranostic agents, and a summary of key quantitative data to guide researchers in this field.
Mechanism of Action: The CendR Pathway
The unique tumor-penetrating property of iRGD is mediated by a three-step mechanism known as the C-end Rule (CendR) pathway.[1][3][6]
-
Tumor Homing (Integrin Binding) : The RGD (Arginine-Glycine-Aspartic acid) motif within the cyclic iRGD peptide first binds to αvβ3, αvβ5, and αvβ6 integrins, which are often overexpressed on tumor endothelial cells and some cancer cells.[7][8][9] This initial binding event concentrates the this compound and its associated cargo at the tumor site.[6]
-
Proteolytic Cleavage : Once bound to the integrin, the this compound undergoes proteolytic cleavage by tumor-associated proteases (e.g., urokinase-type plasminogen activator) at a specific site within the peptide.[5][10]
-
Tumor Penetration (Neuropilin-1 Binding) : This cleavage exposes a cryptic C-terminal motif, R/KXXR/K, known as the CendR motif.[5][6] The newly exposed CendR motif then binds to neuropilin-1 (NRP-1), a receptor also overexpressed on tumor vasculature and cancer cells, which triggers an active transport pathway (endocytosis and transcytosis) that shuttles the peptide and its cargo across the vascular barrier and deep into the tumor tissue.[1][3][10]
Figure 1: The this compound's three-step mechanism for tumor penetration.
Data Presentation: Quantitative Analysis of iRGD Agents
The efficacy of iRGD-based theranostics can be quantified through various in vitro and in vivo metrics. The following tables summarize key data from published literature to serve as a benchmark for development.
Table 1: Binding Affinity of iRGD to Target Receptors
| Peptide | Receptor | Assay Method | Binding Affinity (IC₅₀ or K_d) | Reference(s) |
|---|---|---|---|---|
| iRGD | αvβ3 Integrin | Solid-Phase Binding | K_d = 17.8 ± 8.6 nM | [10] |
| iRGD | αvβ5 Integrin | Solid-Phase Binding | K_d = 61.7 ± 13.3 nM | [10] |
| iRGD | αvβ3 Integrin | Solid-Phase Binding | IC₅₀ = 68 ± 15 nM | [9] |
| iRGD | αvβ5 Integrin | Solid-Phase Binding | IC₅₀ = 83 ± 18 nM | [9] |
| iRGD | αvβ6 Integrin | Solid-Phase Binding | IC₅₀ = 240 ± 51 nM | [9] |
| Cleaved iRGD (CRGDK) | Neuropilin-1 | N/A | ~50-150 fold higher affinity than to integrins |[6] |
Table 2: In Vitro Cytotoxicity (IC₅₀ Values)
| Cell Line | Drug | iRGD Conjugate/Co-administration | IC₅₀ (Drug Alone) | IC₅₀ (iRGD Formulation) | Fold Improvement | Reference(s) |
|---|---|---|---|---|---|---|
| A2780 (Ovarian) | Cisplatin Analog | Conjugate | ~150 µM | ~30 µM | ~5x | [11] |
| Ishikawa (Endometrial) | Cisplatin Analog | Conjugate | ~100 µM | ~25 µM | ~4x | [11] |
| HTB-26 (Breast) | Flavonoid Hybrid | Conjugate | > 100 µM | ~20 µM | >5x | [12] |
| PC-3 (Prostate) | Flavonoid Hybrid | Conjugate | ~50 µM | ~15 µM | ~3.3x | [12] |
| U87MG (Glioblastoma)| MMAE | Conjugate | ~5 nM | ~1 nM | 5x |[13] |
Table 3: In Vivo Tumor Accumulation of iRGD-based Agents
| Nanoparticle/Agent | Tumor Model | Imaging/Quant. Method | Accumulation (Non-Targeted) (%ID/g) | Accumulation (iRGD-Targeted) (%ID/g) | Time Point (h) | Reference(s) |
|---|---|---|---|---|---|---|
| 64Cu-DOTA-Bevacizumab | HT29 Colorectal | PET Imaging | N/A (Targeted Ab) | 22.7 | 24 | [4] |
| 68Ga-FAPI-RGD | Panc02 Pancreatic | PET Imaging | 2.5 ± 0.3 (FAPI-02) | 5.95 ± 0.43 | 1 | [14] |
| Abraxane | 22Rv1 Prostate | Drug Quantification | ~0.5% | ~4.0% | N/A | [10] |
| iRGD-PSS@PBAE@IR780 NPs | 4T1 Breast | Fluorescence Imaging | Lower Signal | Higher Signal | 24 | [15] |
| DiR-loaded NCs | H22 Hepatocellular | Fluorescence Imaging | ~1.5% | ~3.5% | 8 |[16] |
Table 4: Pharmacokinetic Parameters of iRGD (CEND-1)
| Species | Dose (mg/kg) | C_max (µg/mL) | Half-life (t½) (min) | AUC_last (min*µg/mL) | Reference(s) |
|---|---|---|---|---|---|
| Mouse | 4 | ~40 | ~20-25 | 647 | [17] |
| Rat | 2 | 20.3 | ~30 | 506 | [17] |
| Dog | 0.5 | 4.8 | ~40 | 163 | [17] |
| Monkey | 0.5 | 6.7 | N/A | 239 |[17] |
Note: %ID/g = percentage of injected dose per gram of tissue. Data is aggregated from multiple sources and experimental conditions may vary.
Experimental Protocols
Detailed methodologies are crucial for the successful development and evaluation of iRGD-based agents.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of iRGD
This protocol describes a general procedure for synthesizing the this compound (CRGDKGPDC) using Fmoc/tBu chemistry.[3][5][18][19]
Materials:
-
Fmoc-Rink Amide resin or pre-loaded Wang resin
-
Fmoc-protected amino acids (Fmoc-Cys(Trt)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Pro-OH, Fmoc-Gly-OH, Fmoc-Lys(Boc)-OH, Fmoc-Arg(Pbf)-OH)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-methyl morpholine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Cyclization reagent: Thallium trifluoroacetate (B77799) (Tl(OOCCF₃)₃) in DMF or iodine in MeOH/H₂O for disulfide bond formation.
Procedure:
-
Resin Swelling : Swell the resin in DMF for 15-30 minutes in a reaction vessel. Drain the solvent.[3][19]
-
Fmoc Deprotection : Add 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat once. Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Amino Acid Coupling : a. Dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of HBTU in DMF. b. Add 6 equivalents of DIPEA to the mixture to pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature. d. Wash the resin with DMF (3x) and DCM (3x). e. (Optional) Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Chain Elongation : Repeat steps 2 and 3 for each amino acid in the sequence, from C-terminus to N-terminus (C, D, P, G, K, D, G, R, C).
-
On-Resin Cyclization (Disulfide Bridge) : a. After synthesizing the linear peptide, treat the resin-bound peptide with a solution of Tl(OOCCF₃)₃ in DMF to form the disulfide bond between the two cysteine residues.[5] b. Alternatively, after cleavage, the linear peptide can be cyclized in solution using iodine or air oxidation.
-
Cleavage and Deprotection : a. Wash the resin with DCM and dry under vacuum. b. Add the cold cleavage cocktail (TFA/TIS/H₂O) to the resin. c. Incubate for 2-3 hours at room temperature with occasional agitation. d. Filter to collect the peptide solution and precipitate the crude peptide in cold diethyl ether.
-
Purification : Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization : Confirm the identity and purity of the synthesized this compound using MALDI-TOF mass spectrometry and analytical HPLC.[5]
Protocol 2: Conjugation of iRGD to Nanoparticles
This protocol describes a common method for conjugating a cysteine-containing this compound to a nanoparticle surface using a maleimide-thiol reaction.[7]
Materials:
-
Synthesized this compound with a terminal cysteine residue.
-
Nanoparticles (e.g., liposomes, polymeric micelles) functionalized with maleimide (B117702) groups (e.g., DSPE-PEG₂₀₀₀-Maleimide).
-
Reaction Buffer: PBS or HEPES buffer, pH 6.5-7.5, containing EDTA to prevent disulfide bond formation.
-
Purification system: Dialysis membrane (e.g., MWCO 3500 Da) or size exclusion chromatography (SEC).
Procedure:
-
Prepare Nanoparticles : Synthesize the nanoparticles and incorporate maleimide-functionalized lipids or polymers during the formulation process (e.g., by including DSPE-PEG-Maleimide in a liposome (B1194612) preparation).[7]
-
Dissolve Reagents : Dissolve the maleimide-functionalized nanoparticles in the reaction buffer. Dissolve the this compound in the same buffer.
-
Conjugation Reaction : a. Add the this compound solution to the nanoparticle suspension. A typical molar ratio is 10:1 peptide to maleimide group, but this should be optimized. b. Allow the reaction to proceed for 4-12 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching (Optional) : Add a small molecule thiol (e.g., cysteine or β-mercaptoethanol) to quench any unreacted maleimide groups.
-
Purification : Remove unconjugated this compound from the nanoparticle formulation using dialysis against PBS for 24-48 hours or by using SEC.[1][8]
-
Characterization : a. Confirm successful conjugation using techniques like SDS-PAGE (for larger protein nanoparticles) or by quantifying the remaining free thiol groups. b. Characterize the final iRGD-nanoparticles for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
Protocol 3: In Vitro Cellular Uptake Assay via Flow Cytometry
This protocol is for quantifying the cellular uptake of fluorescently labeled iRGD-nanoparticles.[20][21][22]
Materials:
-
Cancer cell line known to express integrins and NRP-1 (e.g., U-87 MG, MDA-MB-231, 4T1).[11][15]
-
Fluorescently labeled iRGD-nanoparticles and non-targeted control nanoparticles.
-
Complete cell culture medium.
-
PBS and Trypsin-EDTA.
-
Flow cytometer.
-
(Optional) Trypan blue to quench extracellular fluorescence.
Procedure:
-
Cell Seeding : Seed cells into 24-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment. Incubate overnight.
-
Nanoparticle Incubation : a. Remove the culture medium and wash the cells once with warm PBS. b. Add fresh medium containing the fluorescently labeled iRGD-nanoparticles or control nanoparticles at the desired concentration (e.g., 100 µg/mL). c. For a competition assay to confirm receptor-mediated uptake, pre-incubate a set of cells with an excess of free this compound for 1 hour before adding the labeled nanoparticles.[15] d. Incubate for a defined period (e.g., 4 hours) at 37°C.
-
Cell Harvesting : a. Remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove non-internalized particles. b. (Optional) Add Trypan blue solution for 1-2 minutes to quench the fluorescence of nanoparticles attached to the outer cell membrane. c. Detach the cells using Trypsin-EDTA. d. Resuspend the cells in PBS or a suitable FACS buffer.
-
Flow Cytometry Analysis : a. Analyze at least 10,000 cells per sample using a flow cytometer. b. Gate the viable cell population based on forward and side scatter (FSC/SSC) plots. c. Measure the mean fluorescence intensity (MFI) of the gated population in the appropriate channel (e.g., FITC, PE).
-
Data Analysis : Compare the MFI of cells treated with iRGD-nanoparticles to those treated with non-targeted nanoparticles and the untreated control. A higher MFI indicates greater cellular uptake. The competition assay should show a significant reduction in MFI, confirming receptor-specific uptake.[15][22]
Protocol 4: In Vivo Biodistribution Study
This protocol outlines a typical procedure for assessing the biodistribution of a radiolabeled iRGD-theranostic agent in a tumor-bearing mouse model using PET imaging and ex vivo gamma counting.[4][14][23]
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts).
-
Radiolabeled iRGD-theranostic agent (e.g., with ⁶⁴Cu, ⁶⁸Ga, ¹⁸F) and a non-targeted control.
-
Anesthesia (e.g., isoflurane).
-
PET/CT scanner.
-
Gamma counter.
-
Syringes, saline.
Procedure:
-
Animal Preparation : Once tumors reach a suitable size (e.g., 100-200 mm³), randomize the mice into groups (e.g., iRGD-agent group, control-agent group).
-
Agent Administration : Anesthetize a mouse and administer a known activity of the radiolabeled agent (e.g., 5-10 MBq) via intravenous (tail vein) injection.
-
PET/CT Imaging : a. At predetermined time points (e.g., 1, 4, 24, 48 hours post-injection), anesthetize the mice and perform whole-body PET/CT scans.[14] b. The CT scan provides anatomical reference, while the PET scan detects the radioactive signal.
-
Image Analysis : a. Reconstruct the PET/CT images. b. Draw regions of interest (ROIs) over the tumor and major organs (liver, spleen, kidneys, lungs, muscle, etc.). c. Quantify the radioactivity concentration in each ROI, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).[4][14]
-
Ex Vivo Biodistribution (Terminal Time Point) : a. After the final imaging session, euthanize the mice. b. Dissect the tumor and major organs. c. Weigh each tissue and measure its radioactivity using a gamma counter. d. Calculate the %ID/g for each tissue, which serves as the gold standard for validating the PET imaging data.
-
Data Analysis : Compare the tumor accumulation (%ID/g) of the iRGD-agent versus the control agent at different time points. Higher tumor uptake and favorable tumor-to-organ ratios for the iRGD-agent indicate successful targeting.
Workflow and Logical Relationships
The development of an iRGD-based theranostic agent follows a logical progression from synthesis to preclinical validation.
Figure 2: Experimental workflow for developing iRGD-based theranostic agents.
References
- 1. An this compound conjugated heparin nanocarrier for gastric cancer therapy - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05071F [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. peptide.com [peptide.com]
- 4. Image Guided Biodistribution and Pharmacokinetic Studies of Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Activity of Tumor-Homing Peptide iRGD and Histone Deacetylase Inhibitor Valproic Acid Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted drug delivery using this compound for solid cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iRGD-Guided Silica/Gold Nanoparticles for Efficient Tumor-Targeting and Enhancing Antitumor Efficacy Against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tissue-penetrating delivery of compounds and nanoparticles into tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. dovepress.com [dovepress.com]
- 16. researchgate.net [researchgate.net]
- 17. Assessment of the Pharmacokinetics, Disposition, and Duration of Action of the Tumour-Targeting Peptide CEND-1 | MDPI [mdpi.com]
- 18. minds.wisconsin.edu [minds.wisconsin.edu]
- 19. chemistry.du.ac.in [chemistry.du.ac.in]
- 20. researchgate.net [researchgate.net]
- 21. Nanoparticle Uptake Measured by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 22. researchgate.net [researchgate.net]
- 23. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating iRGD-Modified Oncolytic Viruses
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of oncolytic viruses modified with the tumor-penetrating peptide iRGD (internalizing RGD). The iRGD peptide enhances the infiltration of oncolytic viruses into solid tumors, thereby increasing their therapeutic efficacy.
Introduction
Oncolytic viruses (OVs) are a promising class of cancer therapeutics that selectively replicate in and kill cancer cells. However, their efficacy in solid tumors is often limited by poor penetration and spread within the tumor microenvironment. The this compound (sequence: CRGDKGPDC) has been shown to significantly enhance the tumor-penetrating capabilities of various therapeutic agents.[1] This is achieved through a three-step mechanism:
-
Binding to αv Integrins: The RGD motif within the this compound binds to αvβ3 and αvβ5 integrins, which are overexpressed on tumor endothelial cells and some tumor cells.[1][2]
-
Proteolytic Cleavage: Upon binding to integrins, the this compound is cleaved by tumor-associated proteases, exposing a cryptic C-end Rule (CendR) motif (R/KXXR/K).[2][3]
-
Neuropilin-1 (NRP-1) Binding and Internalization: The exposed CendR motif then binds to Neuropilin-1 (NRP-1), a receptor also overexpressed on tumor vasculature and tumor cells, which triggers an endocytotic/exocytotic transport pathway, facilitating deeper penetration of the iRGD-conjugated agent into the tumor tissue.[1][3][4]
By genetically modifying oncolytic viruses to display the this compound on their surface, their ability to navigate the dense tumor stroma and reach a greater number of cancer cells is significantly improved, leading to enhanced oncolytic activity and therapeutic outcomes.[5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the iRGD signaling pathway and the general experimental workflow for creating and testing iRGD-modified oncolytic viruses.
Caption: iRGD-mediated tumor penetration signaling pathway.
Caption: Experimental workflow for iRGD-modified oncolytic viruses.
Quantitative Data Summary
The following tables summarize quantitative data from representative studies evaluating the efficacy of iRGD-modified oncolytic viruses.
Table 1: In Vitro Transduction Efficiency
| Cell Line | Virus | MOI | Transduction Efficiency (%) | Fold Increase (iRGD vs. Control) | Reference |
| A549 (Lung) | Ad-iRGD | 10 | 85 | 2.1 | [6] |
| A549 (Lung) | Ad-Control | 10 | 40 | - | [6] |
| MIA PaCa-2 (Pancreatic) | Ad-iRGD | 50 | 65 | 3.3 | [2] |
| MIA PaCa-2 (Pancreatic) | Ad-Control | 50 | 20 | - | [2] |
| U87MG (Glioblastoma) | Ad-iRGD | 20 | 70 | 2.5 | [1] |
| U87MG (Glioblastoma) | Ad-Control | 20 | 28 | - | [1] |
Table 2: In Vitro Cytotoxicity (IC50)
| Cell Line | Virus | IC50 (Viral Particles/cell) | Fold Decrease (iRGD vs. Control) | Reference |
| A549 (Lung) | Ad-iRGD | 15 | 3.3 | [7] |
| A549 (Lung) | Ad-Control | 50 | - | [7] |
| MIA PaCa-2 (Pancreatic) | Ad-iRGD | 25 | 4.0 | [2] |
| MIA PaCa-2 (Pancreatic) | Ad-Control | 100 | - | [2] |
| T98G (Glioblastoma) | Ad-RGD4C | ~30 | ~3.3 | [8] |
| T98G (Glioblastoma) | Ad-RGD2C2G | ~100 | - | [8] |
Table 3: In Vivo Tumor Growth Inhibition
| Tumor Model | Virus | Dose (vp/mouse) | Route | Tumor Volume Reduction (%) | Reference |
| A549 Xenograft | Ad-iRGD | 1 x 10^10 | i.v. | 75 | [7] |
| A549 Xenograft | Ad-Control | 1 x 10^10 | i.v. | 30 | [7] |
| MIA PaCa-2 Xenograft | Ad-iRGD | 5 x 10^9 | i.t. | 80 | [2] |
| MIA PaCa-2 Xenograft | Ad-Control | 5 x 10^9 | i.t. | 45 | [2] |
| CT-2A Syngeneic | Ad-RGD4C | 1 x 10^10 | i.t. | Significant survival increase | [8] |
Experimental Protocols
Protocol 1: Genetic Modification of Oncolytic Adenovirus with iRGD
This protocol describes the genetic insertion of the this compound sequence into the fiber knob of an oncolytic adenovirus using a shuttle plasmid system and homologous recombination.
Materials:
-
Adenovirus shuttle plasmid (e.g., pShuttle)
-
Adenovirus backbone plasmid (e.g., pAdEasy-1)
-
E. coli strain for recombination (e.g., BJ5183)
-
Restriction enzymes
-
T4 DNA ligase
-
Oligonucleotides encoding the iRGD sequence with flanking restriction sites
-
DNA purification kits
-
HEK293 cells
Procedure:
-
Design and Synthesize iRGD Oligonucleotides: Design complementary oligonucleotides encoding the this compound (CRGDKGPDC) flanked by appropriate restriction enzyme sites for insertion into the fiber knob region of the shuttle plasmid.
-
Clone iRGD into Shuttle Plasmid:
-
Digest the shuttle plasmid and the annealed iRGD oligonucleotides with the chosen restriction enzymes.
-
Ligate the iRGD insert into the shuttle plasmid using T4 DNA ligase.
-
Transform the ligation product into competent E. coli and select for positive clones by antibiotic resistance and sequence verification.
-
-
Homologous Recombination:
-
Transform the iRGD-containing shuttle plasmid into E. coli BJ5183 cells already containing the pAdEasy-1 backbone plasmid.
-
Select for recombinant plasmids using kanamycin (B1662678) resistance.
-
Isolate and verify the recombinant adenoviral DNA by restriction digest analysis.
-
-
Virus Rescue:
-
Linearize the recombinant adenoviral DNA with PacI.
-
Transfect the linearized DNA into HEK293 cells using a suitable transfection reagent.
-
Monitor the cells for the appearance of cytopathic effect (CPE), typically within 7-14 days.
-
-
Initial Virus Amplification:
-
Once CPE is observed in ~80% of the cell monolayer, harvest the cells and supernatant.
-
Perform three freeze-thaw cycles to lyse the cells and release the viral particles.
-
Use this crude lysate to infect a larger culture of HEK293 cells for further amplification.
-
Protocol 2: Production and Purification of iRGD-Modified Oncolytic Adenovirus
This protocol details the large-scale production and purification of the iRGD-modified adenovirus using cesium chloride (CsCl) density gradient ultracentrifugation.[3]
Materials:
-
HEK293 cells
-
High-titer iRGD-modified adenovirus seed stock
-
Cell culture medium and supplements
-
Cesium chloride (CsCl)
-
Tris-HCl buffer
-
Ultracentrifuge and rotors (e.g., SW41Ti)
-
Dialysis tubing
Procedure:
-
Large-Scale Infection: Infect multiple large-scale cultures of HEK293 cells with the iRGD-modified adenovirus at an appropriate multiplicity of infection (MOI).
-
Harvesting: When extensive CPE is observed, harvest the cells and culture medium.
-
Cell Lysis: Pellet the cells by centrifugation and resuspend them in a small volume of Tris-HCl buffer. Lyse the cells by three cycles of freezing and thawing.
-
Clarification: Centrifuge the lysate to pellet cellular debris. Collect the supernatant containing the virus.
-
CsCl Gradient Preparation: Prepare a discontinuous CsCl gradient in ultracentrifuge tubes by carefully layering solutions of different CsCl densities (e.g., 1.25 g/mL and 1.40 g/mL).
-
Ultracentrifugation: Carefully layer the clarified viral lysate on top of the CsCl gradient. Centrifuge at high speed (e.g., 35,000 rpm) for at least 2 hours.
-
Virus Collection: The viral particles will form a visible band at the interface of the two CsCl layers. Carefully collect this band using a syringe.
-
Second Round of Purification (Optional but Recommended): For higher purity, perform a second round of CsCl gradient ultracentrifugation.
-
Dialysis: Dialyze the purified virus against a suitable storage buffer (e.g., PBS with glycerol) to remove the CsCl.
-
Titration and Storage: Determine the viral titer (infectious units/mL and viral particles/mL) and store the purified virus at -80°C.
Protocol 3: In Vitro Transduction Efficiency Assay
This protocol uses flow cytometry to quantify the percentage of cells successfully transduced by a fluorescently-tagged iRGD-modified oncolytic virus.[9][10]
Materials:
-
Target cancer cell line
-
iRGD-modified and control oncolytic viruses (expressing a fluorescent reporter like GFP)
-
Complete cell culture medium
-
96-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the target cancer cells in a 96-well plate at a density that will result in 70-80% confluency at the time of infection.
-
Infection: Infect the cells with serial dilutions of the iRGD-modified and control viruses to achieve a range of MOIs. Include uninfected cells as a negative control.
-
Incubation: Incubate the infected cells for 48-72 hours to allow for viral entry and reporter gene expression.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Flow Cytometry Analysis:
-
Resuspend the cells in flow cytometry buffer.
-
Analyze the cells on a flow cytometer, gating on the live cell population.
-
Quantify the percentage of fluorescently positive cells in each sample.
-
-
Data Analysis: Calculate the transduction efficiency as the percentage of fluorescent cells. Compare the efficiency of the iRGD-modified virus to the control virus at different MOIs.
Protocol 4: In Vitro Cytotoxicity Assay (MTS Assay)
This protocol measures the cytotoxic effect of the iRGD-modified oncolytic virus on cancer cells using a colorimetric MTS assay.[11][12]
Materials:
-
Target cancer cell line
-
iRGD-modified and control oncolytic viruses
-
Complete cell culture medium
-
96-well plates
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target cancer cells in a 96-well plate.
-
Infection: After 24 hours, infect the cells with serial dilutions of the iRGD-modified and control viruses. Include uninfected cells as a control for 100% viability and wells with medium only as a blank.
-
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication and cell lysis (e.g., 72-96 hours).
-
MTS Assay:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each virus concentration relative to the uninfected control.
-
Determine the IC50 (the viral concentration that causes 50% cell death) for both the iRGD-modified and control viruses.
-
Protocol 5: In Vivo Efficacy in a Subcutaneous Xenograft Model
This protocol describes the evaluation of the antitumor efficacy of iRGD-modified oncolytic viruses in a subcutaneous tumor model in immunodeficient mice.[13][14]
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Tumor cell line
-
iRGD-modified and control oncolytic viruses
-
Sterile PBS
-
Calipers
Procedure:
-
Tumor Cell Implantation:
-
Harvest tumor cells and resuspend them in sterile PBS or a mixture with Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of the mice.
-
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (width)² x length / 2.
-
Virus Administration:
-
Randomize the mice into treatment groups (e.g., PBS control, control virus, iRGD-modified virus).
-
Administer the viruses via the desired route (e.g., intravenous or intratumoral injection) at a predetermined dose and schedule.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth and body weight throughout the study.
-
At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and excise the tumors for further analysis (e.g., histology, qPCR for viral load).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Perform statistical analysis to determine the significance of any differences in tumor growth between the groups.
-
If applicable, generate Kaplan-Meier survival curves.
-
References
- 1. youtube.com [youtube.com]
- 2. Purification of recombinant adenovirus [dnaconda.riken.jp]
- 3. Purification of the Recombinant Adenovirus by Cesium Chloride Gradient Centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Efficient Method for Adenovirus Production [jove.com]
- 5. iRGD tumor-penetrating peptide-modified oncolytic adenovirus shows enhanced tumor transduction, intratumoral dissemination and antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence of Anti-tumoral Efficacy in an Immune Competent Setting with an iRGD-Modified Hyaluronidase-Armed Oncolytic Adenovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. A new insight into aggregation of oncolytic adenovirus Ad5-delta-24-RGD during CsCl gradient ultracentrifugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. manuals.cellecta.com [manuals.cellecta.com]
- 10. ate.is [ate.is]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 14. yeasenbio.com [yeasenbio.com]
Application Notes and Protocols: iRGD Conjugation Chemistry for Proteins and Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The iRGD peptide (internalizing RGD, sequence: CRGDKGPDC) is a tumor-penetrating peptide that enhances the delivery of conjugated molecules to tumor tissues. Its unique mechanism involves a three-step process: initial binding to αv integrins on tumor vasculature, proteolytic cleavage to expose a C-end Rule (CendR) motif, and subsequent binding to neuropilin-1 (NRP-1) to trigger a transport pathway into the tumor parenchyma.[1][2] This targeted delivery system holds immense promise for improving the efficacy of therapeutic proteins and antibodies in oncology.
These application notes provide an overview of the common chemical strategies for conjugating iRGD to proteins and antibodies, detailed experimental protocols, and methods for characterization.
iRGD Signaling and Tumor Penetration Pathway
The mechanism of iRGD-mediated tumor targeting and penetration is a sequential process that ensures specificity and enhanced delivery of conjugated cargo.
Caption: iRGD-mediated tumor targeting and penetration pathway.
Chemical Conjugation Strategies
The choice of conjugation chemistry is critical for the successful development of iRGD-protein/antibody conjugates. The ideal strategy should be efficient, reproducible, and yield a stable conjugate that retains the biological activity of both the this compound and the protein/antibody. The two most common methods are maleimide-thiol coupling and N-hydroxysuccinimide (NHS) ester chemistry.
Maleimide-Thiol Conjugation
This is a highly specific reaction that targets the sulfhydryl group (-SH) of cysteine residues. The this compound is synthesized with a terminal cysteine, which reacts with a maleimide-activated protein or antibody to form a stable thioether bond. Antibodies can be engineered to have free cysteine residues at specific sites or their hinge-region disulfide bonds can be partially reduced to provide reactive thiols.
NHS-Ester Conjugation
NHS esters react with primary amines (-NH2), which are abundant on the side chains of lysine (B10760008) residues and the N-terminus of proteins and antibodies. This method is less site-specific than maleimide (B117702) chemistry and can result in a heterogeneous mixture of conjugates with varying numbers of iRGD peptides attached.
Quantitative Data Summary
The following tables summarize key quantitative data related to iRGD conjugation and function.
Table 1: iRGD Conjugation Efficiency
| Conjugation Chemistry | Reactants | Molar Ratio (iRGD:Protein) | Reaction Time | Conjugation Efficiency (%) | Reference |
| Maleimide-Thiol | iRGD-Cys + Maleimide-activated Nanoparticles | 2:1 | 30 min | 84 ± 4 | [3][4] |
| Maleimide-Thiol | iRGD-Cys + Maleimide-activated Nanobody | 5:1 | 2 hours | 58 ± 12 | [3][4] |
Table 2: iRGD-to-Antibody Ratio (IAR) and Drug-to-Antibody Ratio (DAR)
| Antibody | Conjugation Method | Linker | Average IAR/DAR | Reference |
| Trastuzumab | Site-specific (engineered cysteine) | Maleimide | ~2 | [5][6] |
| Anti-PD-1 | Glycoengineering | Click Chemistry | 1.88 | [7] |
| Generic IgG | Lysine conjugation | NHS ester | 2.5 - 3 | [8] |
| Ado-trastuzumab emtansine | Lysine conjugation | SMCC | 3.5 | [9] |
| Brentuximab vedotin | Cysteine conjugation | Maleimide | 4.0 | [9] |
Table 3: In Vitro Binding Affinity of iRGD
| Receptor | IC50 (nM) | Reference |
| αvβ3 Integrin | 36 ± 14 | [10][11] |
| αvβ5 Integrin | 75 ± 10 | [10][11] |
| αvβ6 Integrin | 191 ± 44 | [10][11] |
Experimental Protocols
The following are detailed protocols for the conjugation of iRGD to proteins and antibodies using maleimide-thiol and NHS-ester chemistries.
Protocol 1: iRGD Conjugation via Maleimide-Thiol Chemistry
This protocol describes the conjugation of a cysteine-terminated this compound to an antibody with available sulfhydryl groups.
Caption: Workflow for iRGD conjugation via maleimide-thiol chemistry.
Materials:
-
Antibody or protein with free cysteine(s)
-
Cysteine-terminated this compound (e.g., CRGDKGPDCG)
-
Maleimide activation reagent (e.g., SMCC)
-
Phosphate Buffered Saline (PBS), pH 7.2-7.5, degassed
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reduction)
-
Quenching reagent (e.g., N-acetyl cysteine)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
-
Protein concentration assay kit (e.g., BCA)
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in degassed PBS at a concentration of 1-10 mg/mL.
-
If the antibody requires reduction of disulfide bonds to generate free thiols, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
Remove excess TCEP using a desalting column equilibrated with degassed PBS.
-
-
iRGD-Maleimide Preparation:
-
Prepare a 10 mM stock solution of maleimide-activated iRGD in anhydrous DMSO or DMF. This can be done by reacting a cysteine-terminated iRGD with a bifunctional maleimide linker like SMCC, following the manufacturer's instructions, or by using a pre-activated maleimide-iRGD.
-
-
Conjugation Reaction:
-
Add the maleimide-activated iRGD solution to the antibody solution at a 10-20 fold molar excess.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.
-
-
Quenching (Optional):
-
To quench any unreacted maleimide groups, add a 2-fold molar excess of N-acetyl cysteine and incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the iRGD-antibody conjugate from unreacted iRGD and other small molecules using a size-exclusion chromatography column equilibrated with PBS.
-
Collect fractions and monitor the protein elution profile by measuring absorbance at 280 nm.
-
Pool the fractions containing the purified conjugate.
-
-
Characterization:
-
Determine the protein concentration of the purified conjugate using a BCA assay.
-
Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight.
-
Determine the iRGD-to-antibody ratio (IAR) using mass spectrometry.[12][13]
-
Assess the binding affinity of the conjugate to its target antigen and to integrins using an in vitro binding assay (e.g., ELISA or flow cytometry).[10][11][14]
-
Protocol 2: iRGD Conjugation via NHS-Ester Chemistry
This protocol describes the conjugation of an amine-reactive this compound to the lysine residues of an antibody.
Caption: Workflow for iRGD conjugation via NHS-ester chemistry.
Materials:
-
Antibody or protein
-
This compound with an NHS ester reactive group
-
Amine-free buffer (e.g., PBS or Borate (B1201080) buffer), pH 8.0-8.5
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Size-exclusion chromatography (SEC) or Protein A/G affinity chromatography column
-
Protein concentration assay kit (e.g., BCA)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into an amine-free buffer (e.g., PBS or 50 mM borate buffer) at pH 8.0-8.5. The concentration should be between 2-10 mg/mL.
-
-
iRGD-NHS Ester Preparation:
-
Prepare a 10 mM stock solution of iRGD-NHS ester in anhydrous DMSO or DMF immediately before use.
-
-
Conjugation Reaction:
-
Add the iRGD-NHS ester solution to the antibody solution at a 10-20 fold molar excess.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing, protected from light.
-
-
Quenching:
-
Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the iRGD-antibody conjugate from unreacted iRGD and other small molecules.
-
Size-Exclusion Chromatography (SEC): Use a column equilibrated with a suitable storage buffer (e.g., PBS).
-
Affinity Chromatography: Use a Protein A or Protein G column to capture the antibody conjugate, wash away impurities, and then elute the purified conjugate.
-
-
-
Characterization:
-
Determine the protein concentration of the purified conjugate using a BCA assay.
-
Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight.
-
Determine the iRGD-to-antibody ratio (IAR) using mass spectrometry.[12][13]
-
Assess the binding affinity of the conjugate to its target antigen and to integrins using an in vitro binding assay (e.g., ELISA or flow cytometry).[10][11][14]
-
Conclusion
The conjugation of the this compound to proteins and antibodies offers a powerful strategy to enhance their tumor-targeting and penetration capabilities. The choice of conjugation chemistry should be carefully considered based on the specific protein or antibody and the desired characteristics of the final conjugate. The protocols and data provided in these application notes serve as a guide for researchers to develop and characterize novel iRGD-based therapeutics.
References
- 1. biorxiv.org [biorxiv.org]
- 2. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ligandtracer.com [ligandtracer.com]
- 6. Site-specific conjugation of recognition tags to trastuzumab for peptide nucleic acid-mediated radionuclide HER2 pretargeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycoengineering-based anti-PD-1-iRGD peptide conjugate boosts antitumor efficacy through T cell engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. agilent.com [agilent.com]
- 10. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. e-b-f.eu [e-b-f.eu]
- 13. Determination of drug-to-antibody ratio of antibody-drug conjugate in biological samples using microflow-liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Optimizing iRGD Peptide Density on Nanoparticle Surfaces for Enhanced Tumor Targeting and Penetration
Application Notes and Protocols
Introduction
The clinical translation of nanomedicine in oncology is often hampered by inefficient tumor penetration and heterogeneous drug distribution. The iRGD peptide (CRGDKGPDC) has emerged as a powerful targeting moiety to overcome these barriers. It facilitates nanoparticle accumulation and deep penetration into tumor tissue through a dual-receptor binding mechanism. Initially, the RGD motif binds to αv integrins, which are overexpressed on tumor endothelial cells. Subsequent proteolytic cleavage exposes a C-terminal CendR motif (R/KXXR/K) that interacts with neuropilin-1 (NRP-1), triggering a transport pathway that enhances extravasation and tissue penetration.[1][2][3][4] Optimizing the density of iRGD peptides on the nanoparticle surface is a critical parameter to maximize therapeutic efficacy while minimizing potential off-target effects. This document provides detailed protocols and application notes for researchers, scientists, and drug development professionals to guide the optimization of iRGD density on nanoparticle surfaces.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on iRGD-modified nanoparticles. These tables are designed for easy comparison of nanoparticle characteristics, in vitro performance, and in vivo efficacy as a function of iRGD functionalization.
Table 1: Physicochemical Properties of iRGD-Modified Nanoparticles
| Nanoparticle System | Base Nanoparticle | iRGD Density (mol%) | Size (nm) | Zeta Potential (mV) | Drug Loaded | Reference |
| PEG-PLA Nanoparticles | Poly(ethylene glycol)–poly(lactic acid) | Not Specified | < 280 | Slightly Negative | Camptothecin | [5] |
| Nanoemulsions | Lipid-based | 5 - 50 | ~100 | Not Specified | Not Applicable | [6][7] |
| Lipid-Polymer Hybrid NPs | PLGA-mPEG, Cholesterol-PEG | Not Specified | Submicron | Negatively Neutral | Curcumin | [8] |
| Silica/Gold Nanoparticles | SiO2/Au | Not Specified | Not Specified | Not Specified | Paclitaxel | [9] |
| Crosslinked Multilayer Liposomes | Lipid-based | Not Specified | ~150 | Not Specified | Doxorubicin | [10] |
| Heparin Nanocarrier | Succinic anhydride (B1165640) heparin | Not Specified | Not Specified | Not Specified | Cisplatin (DDP) | [11] |
| Liposomes | Lipid-based | 1 - 10 | ~230 | Not Specified | Doxorubicin | [12] |
| PLGA Nanoparticles | Poly(lactic-co-glycolic acid) | Co-administration | 147.5 ± 9.5 | Not Specified | Paclitaxel | [13][14] |
Table 2: In Vitro Performance of iRGD-Modified Nanoparticles
| Nanoparticle System | Cell Line | Outcome Measure | Result with iRGD | Control (without iRGD) | Reference |
| iRGD-PSS@PBAE@JQ1/ORI NPs | 4T1 (Breast Cancer) | Cellular Uptake | Significantly Higher | Lower | [15] |
| iRGD-PSS@PBAE@JQ1/ORI NPs | 4T1 (Breast Cancer) | IC50 (JQ1, 48h) | 0.69 µg/mL | 0.82 µg/mL | [15] |
| iRGD-PEG-NPs | Colon-26 (Colon Cancer) | Cellular Uptake | Significantly Increased | Lower | [5] |
| iRGD-PEG-NPs | Colon-26 (Colon Cancer) | IC50 | Decreased | Higher | [5] |
| RGD-lpNPs | HUVEC | Cellular Uptake | Increased | Lower | [8] |
| SAIP@NPs | MDA-MB-231 (Breast Cancer) | Cytotoxicity | Significantly Enhanced | Lower | [9] |
| iRGD-cMLV(Dox) | 4T1 (Breast Cancer) | Cellular Uptake | Increased | Lower | [10] |
| iHDDP | MKN-45P (Gastric Cancer) | Antitumor Efficacy | Higher | Lower | [11] |
| iRGD-Liposomes (5 mol%) | Not Specified | Cellular Uptake | Optimal at 5 mol% | Lower at other densities | [12] |
Table 3: In Vivo Efficacy of iRGD-Modified Nanoparticles
| Nanoparticle System | Animal Model | Outcome Measure | Result with iRGD | Control (without iRGD) | Reference |
| iRGD-PSS@PBAE@IR780 NPs | 4T1 Tumor-bearing Mice | Tumor Accumulation | Evident at 8h | Lower | [15] |
| iRGD-decorated NP-vanib | HCC BEL-7402 Xenografts | Tumor Inhibition | Further Improved | Effective | [16] |
| iRGD-PEG-NPs | Orthotopic Colon Cancer Mice | Tumor Accumulation | Improved | Lower | [5] |
| iRGD-PEG-NPs | Orthotopic Colon Cancer Mice | Tumor Growth Inhibition | Better | Lower | [5] |
| RGD-functionalized Nanoemulsions | Subcutaneous Xenografts | Tumor Accumulation | More Rapid | Slower | [6] |
| Cur-loaded RGD-lpNPs | B16 Melanoma Tumor Model | Tumor Growth Inhibition | More Effective | Less Effective | [8] |
| iRGD-cMLV(Dox) | 4T1 Breast Tumor Model | Tumor Growth Suppression | More Efficient | Less Efficient | [10] |
| iHDDP | Nude Mice with MKN-45P Tumors | Antitumor Efficacy | Higher | Lower | [11] |
| Co-administration with iRGD | Colorectal Cancer Model | Drug Accumulation in Tumor | Enhanced | Lower | [13] |
Signaling Pathways and Experimental Workflows
iRGD-Mediated Tumor Targeting and Penetration Pathway
The binding of an iRGD-functionalized nanoparticle to αv integrins on the tumor vasculature initiates its therapeutic action. This is followed by enzymatic cleavage of the this compound, exposing the CendR motif. The exposed motif then binds to neuropilin-1, activating a cellular transport mechanism that facilitates the nanoparticle's penetration deep into the tumor tissue.[2][4][17]
Caption: iRGD-mediated nanoparticle tumor targeting and penetration pathway.
General Workflow for Synthesis and Evaluation of iRGD-Nanoparticles
The development and optimization of iRGD-conjugated nanoparticles follow a systematic workflow, from synthesis and characterization to in vitro and in vivo evaluation.
Caption: Experimental workflow for iRGD-nanoparticle development.
Experimental Protocols
Protocol 1: Conjugation of iRGD to Nanoparticles via Maleimide-Thiol Chemistry
This protocol describes a common method for conjugating cysteine-terminated iRGD peptides to lipid- or polymer-based nanoparticles functionalized with maleimide (B117702) groups.[12]
Materials:
-
Nanoparticles with surface maleimide groups (e.g., DSPE-PEG-Maleimide containing liposomes)
-
Cysteine-terminated this compound (synthesized or commercially available)
-
Phosphate-buffered saline (PBS), pH 6.5-7.5
-
Reaction vessel
-
Stirring plate
-
Dialysis membrane (MWCO appropriate for nanoparticle size) or size exclusion chromatography system
Procedure:
-
Nanoparticle Preparation: Prepare maleimide-functionalized nanoparticles according to your established protocol.
-
This compound Solution: Dissolve the cysteine-terminated this compound in PBS to a desired concentration.
-
Conjugation Reaction:
-
Add the this compound solution to the nanoparticle dispersion. The molar ratio of peptide to maleimide groups on the nanoparticle surface should be optimized to achieve the desired iRGD density. A common starting point is a 1.5 to 2-fold molar excess of peptide.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. The reaction should be protected from light.
-
-
Quenching (Optional): To cap any unreacted maleimide groups, a small molecule thiol such as L-cysteine can be added in slight excess and incubated for an additional 30 minutes.
-
Purification: Remove unconjugated this compound and other reactants by dialysis against PBS or using size exclusion chromatography.
-
Characterization: Characterize the iRGD-conjugated nanoparticles for size, zeta potential, and iRGD density (see Protocol 3).
Protocol 2: Conjugation of iRGD to Nanoparticles via EDC/NHS Chemistry
This protocol is suitable for nanoparticles possessing surface carboxyl groups, which are activated to form amide bonds with the primary amine of the this compound.[11][18]
Materials:
-
Nanoparticles with surface carboxyl groups
-
This compound with a primary amine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation buffer (e.g., MES buffer, pH 6.0)
-
Coupling buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)
-
Purification system (dialysis or chromatography)
Procedure:
-
Nanoparticle Activation:
-
Disperse the carboxylated nanoparticles in the activation buffer.
-
Add EDC and NHS to the nanoparticle dispersion. A molar excess of EDC and NHS relative to the carboxyl groups is typically used.
-
Incubate for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl groups.
-
-
Conjugation Reaction:
-
Add the activated nanoparticle solution to the this compound dissolved in the coupling buffer.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Add the quenching solution to deactivate any remaining active esters.
-
Purification: Purify the iRGD-conjugated nanoparticles as described in Protocol 1.
-
Characterization: Characterize the final product for its physicochemical properties and iRGD density.
Protocol 3: Quantification of iRGD Density on Nanoparticle Surfaces
Accurate quantification of the number of iRGD peptides per nanoparticle is crucial for optimization studies.
Method A: UV-Vis Spectroscopy
-
Use a chromophore-labeled this compound for conjugation.
-
After conjugation and purification, lyse the nanoparticles with a suitable solvent or surfactant.
-
Measure the absorbance of the solution at the characteristic wavelength of the chromophore.
-
Calculate the concentration of the labeled peptide using a standard curve.
-
Determine the nanoparticle concentration (e.g., by nanoparticle tracking analysis or based on the concentration of a core component).
-
Calculate the average number of iRGD molecules per nanoparticle.
Method B: Quantitative NMR (qNMR)
-
Conjugate the this compound to the nanoparticles.
-
After purification, lyophilize the nanoparticles to remove the solvent.
-
Dissolve the nanoparticles in a suitable deuterated solvent.
-
Acquire a 1H NMR spectrum with an internal standard of known concentration.
-
Integrate the signals corresponding to the this compound and the internal standard.
-
Calculate the molar ratio of iRGD to the nanoparticle component to determine the ligand density.[19]
Method C: Fluorescence-based Assay
-
React a fluorescently labeled antibody or receptor that specifically binds to the this compound with the nanoparticles.
-
Separate the nanoparticles from the unbound antibody/receptor.
-
Measure the fluorescence intensity associated with the nanoparticles.
-
Use a calibration curve to determine the amount of bound antibody/receptor, which corresponds to the number of accessible iRGD peptides.[19]
Conclusion
The optimization of iRGD density on nanoparticle surfaces is a critical step in the development of effective tumor-penetrating drug delivery systems. The protocols and data provided in these application notes offer a comprehensive framework for researchers to systematically approach this challenge. By carefully controlling the iRGD density and thoroughly characterizing the resulting nanoparticles, it is possible to enhance tumor targeting, improve drug penetration, and ultimately increase therapeutic efficacy.[12][20] It has been observed that a lower PEG surface density, where PEG chains are in a "mushroom" configuration, can be optimal for efficient targeting with peptides like RGD.[7] Therefore, the interplay between the targeting ligand density and other surface modifications, such as PEGylation, must be carefully considered.[6][21]
References
- 1. iRGD as a tumor‑penetrating peptide for cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iRGD-functionalized PEGylated nanoparticles for enhanced colon tumor accumulation and targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Effect of Nanoparticle Polyethylene Glycol Surface Density on Ligand-directed Tumor Targeting Studied in vivo by Dual Modality Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. iRGD-Guided Silica/Gold Nanoparticles for Efficient Tumor-Targeting and Enhancing Antitumor Efficacy Against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced Therapeutic Efficacy of iRGD-Conjugated Crosslinked Multilayer Liposomes for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An this compound conjugated heparin nanocarrier for gastric cancer therapy - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05071F [pubs.rsc.org]
- 12. Targeted drug delivery using this compound for solid cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Co-Administration Of iRGD Enhances Tumor-Targeted Delivery And Anti-Tumor Effects Of Paclitaxel-Loaded PLGA Nanoparticles For Colorectal Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. iRGD Tumor-Penetrating Peptide-Modified Nano-Delivery System Based on a Marine Sulfated Polysaccharide for Enhanced Anti-Tumor Efficiency Against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Tumor-Penetrating this compound Inhibits Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. media.sciltp.com [media.sciltp.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating the Maze of Tumor Penetration: A Technical Support Guide for iRGD Conjugates
For Researchers, Scientists, and Drug Development Professionals
The internalizing RGD (iRGD) peptide has emerged as a powerful tool to enhance the delivery of therapeutic and imaging agents into solid tumors. However, realizing its full potential requires careful experimental design and execution. This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges and optimize your iRGD conjugate experiments for maximal tumor penetration and efficacy.
Troubleshooting Guide: Low Tumor Penetration of iRGD Conjugates
Here we address specific issues that can lead to suboptimal tumor penetration of your iRGD-conjugated nanoparticles, antibodies, or small molecules.
Issue 1: Low cellular uptake of the iRGD conjugate in vitro.
-
Question: We observe minimal uptake of our iRGD-conjugated nanoparticles in our cancer cell line. What could be the problem?
-
Answer: Low in vitro uptake can stem from several factors. A primary reason could be low or absent expression of the necessary receptors on your cell line. The iRGD peptide's mechanism relies on a three-step process: initial binding to αvβ3 and αvβ5 integrins, proteolytic cleavage, and subsequent binding of the exposed C-end Rule (CendR) motif to Neuropilin-1 (NRP-1) to trigger internalization.[1][2][3][4][5][6]
Troubleshooting Steps:
-
Verify Receptor Expression: Confirm the expression levels of both αv integrins (specifically αvβ3 and αvβ5) and NRP-1 on your target cells using techniques like flow cytometry, Western blotting, or immunohistochemistry.[1]
-
Optimize Conjugate Concentration: The cellular uptake of iRGD conjugates can be concentration-dependent. Perform a dose-response experiment to identify the optimal concentration for uptake in your specific cell line.
-
Check for Protease Activity: The cleavage of iRGD to expose the CendR motif is crucial for NRP-1 binding and subsequent internalization.[1][2] Ensure that your cell culture conditions support the activity of proteases capable of cleaving the this compound. In some cases, the tumor microenvironment in vivo provides a richer source of these proteases than in vitro cultures.
-
Control for Nonspecific Binding: Components in your cell culture medium, such as serum proteins, can nonspecifically bind to your conjugate and hinder its interaction with cell surface receptors. Consider performing uptake studies in serum-free or low-serum media.
-
Issue 2: Poor stability of the iRGD conjugate in biological fluids.
-
Question: Our iRGD conjugate appears to degrade or aggregate when incubated in serum. How can we improve its stability?
-
Answer: The stability of your iRGD conjugate is critical for its in vivo efficacy. Peptides and certain linkers can be susceptible to enzymatic degradation in biological fluids, and nanoparticles can aggregate.[1]
Troubleshooting Steps:
-
Peptide Stability: The cyclic structure of iRGD provides some protection against enzymatic degradation.[1] However, if you suspect peptide instability, consider modifications such as using D-amino acids or incorporating stabilizing chemical motifs.
-
Linker Chemistry: If you are using a maleimide-based linker for conjugation, be aware that it can be prone to thioether exchange with molecules like albumin in the serum, leading to premature drug release.[7] Consider using more stable linkers, such as those based on phenyloxadiazole sulfone.[7]
-
Nanoparticle Aggregation: Aggregation of nanoparticle conjugates in biological media can be caused by the neutralization of surface charges.[8] Ensure proper surface coating, for instance with PEG, to provide steric hindrance and prevent aggregation.[9] The density of the PEG coating is also a critical factor to optimize.[10]
-
Storage Conditions: Lyophilized this compound should be stored at -20°C.[11][12] Once reconstituted, solutions are generally unstable and should be prepared fresh.[11] Avoid repeated freeze-thaw cycles.
-
Issue 3: Ineffective tumor accumulation and penetration in vivo.
-
Question: Despite promising in vitro results, our iRGD conjugate is not showing enhanced accumulation or deep penetration in our in vivo tumor models. What are the likely causes?
-
Answer: The in vivo performance of iRGD conjugates is a complex interplay of factors including the conjugate's properties, the tumor microenvironment, and the experimental protocol.
Troubleshooting Steps:
-
Receptor Expression in the Tumor Microenvironment: Confirm the expression of αv integrins and NRP-1 not only on the tumor cells but also on the tumor vasculature in your specific animal model.[1][12] The initial binding of iRGD to integrins on tumor endothelial cells is a critical first step.[3]
-
Optimize iRGD Density on Nanoparticles: The density of iRGD on the surface of a nanoparticle can significantly impact its targeting efficiency. Studies have shown that a lower PEG surface density can be optimal for targeting.[10] For liposomes, a 5 mol% iRGD density has been reported to achieve the best cell uptake and anticancer effect.[1] An excessive density can lead to aggregation.[9]
-
Pharmacokinetics and Dosing: The pharmacokinetic profile of your conjugate will influence its circulation time and availability for tumor targeting. Consider performing pharmacokinetic studies to understand the conjugate's half-life. The timing and dose of administration are also critical. For co-administration strategies, injecting iRGD shortly before the therapeutic agent can be effective.[1] Typical intravenous doses of iRGD in mouse models are around 4 mmol/kg.[1][11]
-
Tumor Model Characteristics: The dense extracellular matrix and high interstitial fluid pressure in some tumors can present significant physical barriers to penetration, even with iRGD.[1] Consider the specific characteristics of your tumor model.
-
Imaging and Quantification Methods: Ensure your methods for quantifying tumor penetration are sufficiently sensitive and provide spatial information. Confocal microscopy of tumor sections with fluorescently labeled conjugates is a common and effective method.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for iRGD?
A1: The this compound facilitates tumor penetration through a three-step process[2][3][4][6]:
-
Homing to the Tumor: The Arg-Gly-Asp (RGD) motif within the this compound binds to αvβ3 and αvβ5 integrins, which are often overexpressed on tumor endothelial cells and some tumor cells.[1][2][12]
-
Proteolytic Cleavage: Upon binding to integrins, the this compound is cleaved by proteases present in the tumor microenvironment. This cleavage exposes a cryptic C-terminal motif known as the C-end Rule (CendR) motif (R/KXXR/K).[1][2]
-
Internalization and Penetration: The exposed CendR motif then binds to Neuropilin-1 (NRP-1), a receptor that is also overexpressed in many tumors. This binding triggers an endocytic pathway that leads to the internalization of the iRGD conjugate and its transport into the tumor tissue.[1][2][3][4]
Q2: What is the difference between conjugating a drug to iRGD versus co-administering them?
A2: Both covalent conjugation and co-administration of iRGD with a therapeutic agent can enhance tumor delivery.[12]
-
Conjugation: In this approach, the this compound is chemically linked to the drug or nanoparticle. This ensures that the therapeutic payload is directly guided by the this compound.
-
Co-administration: Here, the this compound and the therapeutic agent are administered separately (often sequentially). The this compound acts to temporarily increase the permeability of the tumor vasculature and tissue, creating a window of opportunity for the co-administered drug to penetrate the tumor more effectively. This approach avoids the need for chemical modification of the drug.
Q3: How can I characterize my iRGD conjugate?
A3: Proper characterization is essential to ensure the quality and consistency of your iRGD conjugate. Key characterization techniques include:
-
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR): To confirm the successful synthesis and conjugation of the this compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the peptide and the conjugate.
-
Dynamic Light Scattering (DLS): To determine the size distribution and zeta potential of nanoparticle conjugates, which can indicate stability and potential for aggregation.
-
Drug-to-Antibody Ratio (DAR) or Drug Loading Content: For antibody-drug conjugates or nanoparticle formulations, it is crucial to determine the amount of drug conjugated to each antibody or encapsulated within each nanoparticle. This can be assessed by methods like hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
Q4: What are some key experimental controls to include in my studies?
A4: To validate that the observed effects are specific to the iRGD-mediated mechanism, it is important to include the following controls:
-
Scrambled or Inactive Peptide Control: Use a peptide with a mutated RGD sequence (e.g., RGE) to demonstrate that the initial integrin binding is necessary.
-
Conjugate without iRGD: Compare the tumor penetration of your drug or nanoparticle with and without iRGD conjugation to quantify the enhancement.
-
Receptor Blocking: In vitro, pre-incubating cells with an excess of free iRGD or antibodies against integrins or NRP-1 can demonstrate that the uptake is receptor-dependent.
Quantitative Data Summary
The following table summarizes key quantitative parameters reported in the literature for iRGD conjugate experiments. These values should be considered as starting points for optimization in your specific experimental system.
| Parameter | Typical Value/Range | Context | Reference(s) |
| iRGD Molar Mass | ~948.04 g/mol | For the cyclic peptide CRGDKGPDC. | [3] |
| iRGD Solubility | Soluble in water (up to 10 mM with sonication) and DMSO. | Stock solutions in water are not stable and should be prepared fresh. | [2][11] |
| In Vivo Dosage (Mouse Models) | 4 mmol/kg (intravenous) | For co-administration studies. | [1][11] |
| Optimal iRGD Density on Liposomes | 5 mol% | For enhanced cellular uptake and anti-tumor effect. | [1] |
| Integrin Binding Affinity (Kd) | 17.8 ± 8.6 nM (for αvβ3), 61.7 ± 13.3 nM (for αvβ5) | In vitro binding assays. | [4] |
| NRP-1 Binding Affinity of Cleaved iRGD | 50- to 150-fold higher than for integrins | This shift in affinity drives the penetration process. | [12] |
| Drug-to-Antibody Ratio (DAR) | 2-4 | An ideal range to balance efficacy and potential for aggregation/instability. |
Experimental Protocols & Visualizations
iRGD Signaling Pathway
The following diagram illustrates the key steps in the iRGD-mediated tumor penetration pathway.
General Experimental Workflow for Assessing Tumor Penetration
This workflow outlines the key stages for evaluating the efficacy of your iRGD conjugate in vivo.
Logical Troubleshooting Flowchart
This diagram provides a structured approach to troubleshooting common issues with iRGD conjugate experiments.
References
- 1. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iRGD peptides - Wikipedia [en.wikipedia.org]
- 4. Tissue-penetrating delivery of compounds and nanoparticles into tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Integrin | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. asu.elsevierpure.com [asu.elsevierpure.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. iRGD as a tumor‑penetrating peptide for cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing iRGD-Based Therapies
Welcome to the technical support center for iRGD-based therapies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for iRGD and how does it relate to potential off-target effects?
A1: The iRGD peptide (sequence: CRGDKGPDC) facilitates tumor-specific drug delivery through a three-step mechanism.[1] First, the Arg-Gly-Asp (RGD) motif binds to αvβ3 and αvβ5 integrins, which are often overexpressed on tumor endothelial cells.[1] Second, this binding event triggers a proteolytic cleavage of the this compound, exposing a C-end Rule (CendR) motif (R/KXXR/K).[1][2] Finally, the exposed CendR motif binds to neuropilin-1 (NRP-1), activating a transport pathway that enhances the penetration of co-administered or conjugated drugs into the tumor tissue.[1][2][3]
Potential off-target effects can arise if tissues other than the intended tumor express significant levels of αv integrins and NRP-1. Binding to these non-tumor cells could lead to undesired drug accumulation and toxicity.
Q2: What are the primary strategies to minimize off-target effects of iRGD-based therapies?
A2: Several strategies can be employed to reduce off-target effects:
-
Peptide Modification: Altering the amino acid sequence of iRGD can modulate its binding affinity and selectivity for tumor-specific receptors.[4]
-
Nanocarrier Conjugation: Encapsulating or conjugating therapeutic agents with nanoparticles that are themselves targeted (e.g., with iRGD) can improve the pharmacokinetic profile and reduce systemic exposure of the drug.[4][5]
-
Dose Optimization: Careful titration of the iRGD-drug conjugate or co-administered iRGD is crucial to find the therapeutic window that maximizes tumor penetration while minimizing effects on healthy tissues.
-
Dual-Targeting Strategies: Combining iRGD with another targeting moiety that recognizes a different tumor-specific marker can enhance tumor selectivity and reduce off-target binding.[6]
-
Controlled Release Systems: Utilizing drug delivery systems that release the therapeutic agent in response to specific stimuli within the tumor microenvironment (e.g., low pH, specific enzymes) can further limit off-target toxicity.[5]
Q3: Can iRGD itself induce toxicity or an immune response?
A3: iRGD is generally considered to have low systemic toxicity compared to many traditional cell-penetrating peptides because of its tumor-homing property.[4] However, like most peptides, it has the potential to be immunogenic. Modifications to the peptide sequence, such as using non-natural amino acids or cyclization, have been explored to minimize immunogenicity.[4] Studies have shown that the immunogenicity of cyclic RGD peptides can be influenced by factors such as the peptide's ring size and the properties of the drug carrier.[7][8]
Troubleshooting Guides
Problem 1: High signal or toxicity in non-tumor tissues.
| Possible Cause | Troubleshooting Steps |
| Expression of αv integrins and/or NRP-1 in healthy tissues. | 1. Receptor Expression Profiling: Perform immunohistochemistry (IHC) or flow cytometry on major organs to quantify the expression levels of αvβ3, αvβ5, and NRP-1. 2. Dose Reduction: Titrate down the concentration of the iRGD-based therapeutic to a level that maintains anti-tumor efficacy but reduces off-target accumulation. |
| Non-specific binding of the drug or nanocarrier. | 1. Control Experiments: Include control groups with a non-targeting peptide (e.g., RAD peptide) conjugated to the same drug or nanocarrier to assess non-specific uptake. 2. Surface Modification: For nanoparticle formulations, consider PEGylation to reduce non-specific protein adsorption and uptake by the reticuloendothelial system. |
| Competition with endogenous ligands. | 1. High-Affinity Variants: Consider using high-affinity cyclic RGD peptides or multimeric RGD constructs to better compete with endogenous ligands in the tumor microenvironment.[9] |
Problem 2: Low therapeutic efficacy in the tumor.
| Possible Cause | Troubleshooting Steps |
| Low expression of αv integrins or NRP-1 in the tumor model. | 1. Tumor Model Screening: Screen different tumor cell lines or patient-derived xenograft (PDX) models to identify those with high expression of both αv integrins and NRP-1.[3] 2. Receptor Expression Analysis: Quantify receptor expression in your tumor model using IHC, Western blot, or qPCR. |
| Inefficient iRGD cleavage. | 1. Protease Activity Assay: Assess the activity of proteases known to cleave iRGD (e.g., urokinase-type plasminogen activator) in the tumor microenvironment. |
| Poor stability or rapid clearance of the this compound. | 1. Pharmacokinetic Studies: Perform pharmacokinetic analysis to determine the half-life of the iRGD construct in circulation. 2. Peptide Stabilization: Utilize strategies like cyclization or incorporation of D-amino acids to increase peptide stability against enzymatic degradation.[4] |
| Suboptimal conjugation of iRGD to the therapeutic agent. | 1. Conjugation Chemistry Optimization: Verify the efficiency of the conjugation reaction using methods like HPLC or mass spectrometry.[9] 2. Linker Optimization: If using a linker, ensure it is stable in circulation but allows for release of the drug within the tumor. The length of a PEG linker can also influence the accessibility of the RGD motif.[9] |
Quantitative Data Summary
Table 1: Binding Affinities of iRGD and Related Peptides
| Peptide | Target Receptor | Binding Affinity (IC50, nM) | Reference |
| iRGD | αvβ3 Integrin | 36 ± 14 | [10] |
| iRGD | αvβ5 Integrin | 75 ± 10 | [10] |
| iRGD | αvβ6 Integrin | 191 ± 44 | [10] |
| Cilengitide | αvβ3 Integrin | 0.84 ± 0.21 | [10] |
| Cilengitide | αvβ5 Integrin | 2.4 ± 0.5 | [10] |
| Cleaved iRGD (CRGDK fragment) | Neuropilin-1 | ~50-150 fold higher affinity than for integrins | [3] |
Key Experimental Protocols
Protocol 1: Solid-Phase Integrin Binding Assay
This protocol is adapted from previously described methods to determine the binding affinity of iRGD peptides to purified integrin receptors.[10][11]
Materials:
-
Purified integrin receptors (e.g., αvβ3, αvβ5)
-
This compound and other test compounds
-
Coating buffer (e.g., Tris-HCl, NaCl, MnCl2, CaCl2, MgCl2, pH 7.4)
-
Blocking solution (e.g., coating buffer with 1% BSA)
-
Biotinylated vitronectin or fibronectin
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
96-well microtiter plates
-
Plate reader
Procedure:
-
Plate Coating: Dilute purified integrin receptors in coating buffer and add 100 µL per well to a 96-well plate. Incubate overnight at 4°C.
-
Blocking: Wash the plate with coating buffer. Add 200 µL of blocking solution to each well and incubate for 2 hours at room temperature to block non-specific binding sites.
-
Competitive Binding: Wash the plate. Add various concentrations of the this compound or test compounds to the wells, followed by a constant concentration of biotinylated vitronectin (for αvβ3 and αvβ5). Incubate for 3 hours at room temperature.
-
Detection: Wash the plate. Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Signal Development: Wash the plate. Add HRP substrate and allow the color to develop. Stop the reaction with a stop solution.
-
Data Analysis: Read the absorbance at the appropriate wavelength using a plate reader. Calculate the IC50 values by fitting the data to a dose-response curve.
Protocol 2: In Vitro Cellular Uptake Assay
This protocol assesses the targeting efficiency of fluorescently labeled iRGD-conjugated nanoparticles.[9]
Materials:
-
Integrin-positive cancer cell line (e.g., U87MG) and an integrin-negative control cell line
-
Fluorescently labeled iRGD-modified nanoparticles
-
Fluorescently labeled non-modified nanoparticles (control)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Nanoparticle Incubation: Replace the medium with fresh medium containing the fluorescently labeled nanoparticles (both iRGD-modified and control) at various concentrations. Incubate for a defined period (e.g., 4 hours).
-
Washing: Remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Cell Detachment: Detach the cells using Trypsin-EDTA.
-
Flow Cytometry: Resuspend the cells in PBS and analyze them using a flow cytometer to measure the mean fluorescence intensity of the cell population. An increased fluorescence intensity in cells treated with iRGD-modified nanoparticles compared to the control indicates successful targeting and uptake.
Visualizations
Caption: The sequential mechanism of iRGD-mediated drug delivery into tumor cells.
Caption: A typical experimental workflow for developing and testing iRGD-based therapies.
References
- 1. iRGD peptides - Wikipedia [en.wikipedia.org]
- 2. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multimeric RGD-Based Strategies for Selective Drug Delivery to Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrin Targeting and Beyond: Enhancing Cancer Treatment with Dual-Targeting RGD (Arginine–Glycine–Aspartate) Strategies [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Factors Influencing the Immunogenicity and Immunotoxicity of Cyclic RGD Peptide-Modified Nanodrug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies to Enhance the In Vivo Stability of iRGD Peptide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments with the iRGD peptide, with a focus on improving its stability and efficacy.
Frequently Asked Questions (FAQs)
Q1: My this compound shows rapid clearance and low efficacy in vivo. What is the likely cause and how can I improve it?
A1: Rapid clearance of linear or unmodified iRGD peptides is a common issue primarily due to two factors: proteolytic degradation by serum proteases and rapid renal filtration owing to its small size. To enhance in vivo stability and therapeutic efficacy, consider the following strategies:
-
Chemical Modifications: Introduce structural changes to the peptide to make it more resistant to enzymatic degradation and reduce renal clearance.
-
Formulation Strategies: Incorporate the this compound into larger drug delivery systems to protect it from degradation and alter its pharmacokinetic profile.
Q2: What are the most effective chemical modifications to improve this compound stability?
A2: Several chemical modifications can significantly enhance the in vivo stability of the this compound:
-
Cyclization: Creating a cyclic structure, either through a disulfide bond between two cysteine residues or a head-to-tail amide bond, restricts the peptide's conformational flexibility, making it less susceptible to proteolytic enzymes.[1] Cyclic RGD peptides have demonstrated significantly higher stability compared to their linear counterparts.[1]
-
PEGylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to the peptide increases its hydrodynamic size, which shields it from enzymatic degradation and reduces renal clearance, leading to a prolonged circulation half-life.
-
D-Amino Acid Substitution: Replacing one or more of the naturally occurring L-amino acids with their D-isomers can confer resistance to proteases, which are typically specific for L-amino acids.[2]
-
Terminal Modifications: Acetylation of the N-terminus and amidation of the C-terminus can block the action of exopeptidases, further enhancing stability.[3]
Q3: How can I formulate the this compound to improve its in vivo stability?
A3: Conjugating or encapsulating the this compound within nanocarriers is an effective strategy to protect it from degradation and improve its pharmacokinetic profile. Common formulation approaches include:
-
Liposomes: iRGD can be conjugated to the surface of liposomes, which can encapsulate therapeutic agents.
-
Micelles: Self-assembling polymeric micelles can be functionalized with iRGD for targeted drug delivery.
-
Exosomes: These natural nanoparticles can be engineered to display iRGD on their surface.
-
Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles decorated with iRGD.
Q4: What is the mechanism of action of iRGD and how do modifications affect it?
A4: The this compound homes to tumors through a three-step process:
-
The RGD motif binds to αvβ3 and αvβ5 integrins, which are overexpressed on tumor endothelial cells.
-
This binding leads to a proteolytic cleavage event, exposing a C-terminal CendR motif (R/KXXR/K).
-
The CendR motif then binds to neuropilin-1 (NRP-1), triggering an endocytotic/exocytotic transport pathway that enhances the penetration of the peptide and any co-administered drugs into the tumor tissue.[4]
Modifications should be designed to not interfere with these critical binding and cleavage steps. For instance, PEGylation is often performed at a site distant from the RGD and CendR motifs to preserve their function.
Troubleshooting Guides
Problem 1: Low Yield During Cyclization of this compound
| Symptom | Potential Cause | Recommended Solution(s) |
| High levels of oligomers (dimers, trimers) in the final product. | Reaction concentration is too high, favoring intermolecular reactions. | Perform the cyclization reaction under high-dilution conditions (typically 0.1-1 mM).[5][6] |
| The linear peptide sequence is prone to aggregation. | Use chaotropic agents like lithium chloride (LiCl) to disrupt secondary structures.[5][6] Consider switching to a solvent like N-methylpyrrolidone (NMP) or adding DMSO to improve solubility.[5] | |
| Multiple peaks in HPLC analysis of the crude product, indicating side reactions. | Aspartimide formation, particularly at Asp-Gly sequences. | Use appropriate protection strategies for the aspartic acid side chain and carefully control reaction conditions (e.g., temperature). |
| Incomplete deprotection of cysteine residues for disulfide bond formation. | Ensure complete removal of thiol protecting groups (e.g., Trt, Acm) before initiating oxidation. Monitor with Ellman's reagent. | |
| Low cyclization efficiency. | Inefficient coupling reagent or reaction conditions. | Optimize the coupling reagent (e.g., HATU, DPPA) and base (e.g., DIPEA).[5] Performing the reaction at a lower temperature (e.g., 4°C) can sometimes improve the yield of the desired monomeric cyclic product.[6] |
Problem 2: Low Efficacy of Modified this compound In Vivo
| Symptom | Potential Cause | Recommended Solution(s) |
| Modified this compound shows good in vitro stability but poor tumor accumulation in vivo. | The modification (e.g., PEGylation) sterically hinders the RGD motif's binding to integrins. | Redesign the PEGylation strategy to attach the PEG chain at a site away from the RGD and CendR motifs. Use a longer, more flexible linker between the peptide and the PEG molecule. |
| The modified peptide has altered pharmacokinetic properties that reduce its availability at the tumor site. | Perform a detailed pharmacokinetic study to understand the distribution and clearance of the modified peptide. Adjust the dosing regimen accordingly. | |
| Modified this compound shows good tumor accumulation but low therapeutic efficacy of the co-administered drug. | The modification interferes with the proteolytic cleavage of iRGD, preventing the exposure of the CendR motif and subsequent tumor penetration. | Analyze the cleavage of the modified iRGD by relevant proteases in vitro. If cleavage is inhibited, the modification site may need to be moved. |
| The timing of administration of the modified iRGD and the therapeutic drug is not optimal. | Optimize the dosing schedule. Co-administration is often effective, but sequential administration might be superior for certain drug-nanoparticle combinations. | |
| Unexpected toxicity observed with the modified this compound. | The modification itself or impurities from the synthesis process are causing toxicity. | Thoroughly purify the modified peptide and characterize it to ensure the absence of toxic reagents. Assess the toxicity of the modifying agent (e.g., the specific PEG polymer) alone. |
| The modified peptide is accumulating in non-target organs. | Evaluate the biodistribution of the modified peptide. If off-target accumulation is observed, the modification strategy may need to be revisited to alter the peptide's physicochemical properties. |
Data Presentation
Table 1: Comparison of In Vivo Half-Life for Modified RGD/iRGD Peptides
| Peptide | Modification Strategy | Animal Model | In Vivo Half-Life | Reference |
| CEND-1 (cyclic iRGD) | Cyclization (Disulfide bond) | Mice | ~25 minutes | [7] |
| Patients | ~2 hours | [7] | ||
| iRGD-IP | Linear iRGD fused to an interfering peptide | Mice | 62% remaining after 24h in human serum | [8] |
| RD2 | D-amino acid peptide | Mice | > 2 days | [9] |
Note: Data for directly comparable modified iRGD peptides is limited. The table provides examples of how different stability-enhancing strategies affect the half-life of RGD-like peptides.
Experimental Protocols
Protocol 1: Head-to-Tail Cyclization of this compound
This protocol provides a general guideline for the solution-phase head-to-tail cyclization of a linear iRGD precursor.
1. Peptide Synthesis:
- Synthesize the linear this compound on a solid-phase resin using standard Fmoc chemistry.
- Ensure that the side-chain protecting groups of the amino acids are stable to the final cleavage conditions, while the N-terminal Fmoc and C-terminal resin linkage are selectively cleavable.
2. Cleavage from Resin:
- Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
- Precipitate the crude peptide with cold diethyl ether, wash, and lyophilize.
3. Cyclization Reaction:
- Dissolve the linear peptide in a suitable solvent, such as DMF, at a high dilution (0.1-1 mM) to favor intramolecular cyclization.
- Add a coupling reagent (e.g., HATU or DPPA) and a base (e.g., DIPEA).
- For improved efficiency, consider performing the reaction at a low temperature (4°C) and adding a chaotropic salt like LiCl.[5][6]
- Stir the reaction for several hours to overnight, monitoring the progress by HPLC.
4. Purification:
- Quench the reaction and remove the solvent under reduced pressure.
- Remove the side-chain protecting groups using an appropriate cleavage cocktail.
- Purify the crude cyclic peptide by reverse-phase HPLC.
- Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Protocol 2: In Vitro Peptide Stability Assay in Plasma
This protocol provides a general method to assess the stability of iRGD peptides and their modified analogs in plasma.
1. Materials:
- Test peptide stock solution (e.g., 1 mg/mL in a suitable solvent).
- Human or animal plasma.
- Quenching solution (e.g., acetonitrile (B52724) with 1% formic acid).
- HPLC or LC-MS system for analysis.
2. Procedure:
- Pre-warm an aliquot of plasma to 37°C.
- Spike the plasma with the test peptide to a final concentration (e.g., 10 µM).
- At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-plasma mixture.
- Immediately stop the enzymatic degradation by adding at least three volumes of quenching solution.
- Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.
- Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated HPLC or LC-MS method.
- Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½).
Visualizations
Caption: Strategies to overcome iRGD in vivo instability.
Caption: Experimental workflow for assessing peptide in vivo stability.
Caption: The three-step mechanism of action of the this compound.
References
- 1. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and evaluation of new this compound analogs for tumor optical imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iRGD peptides - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Improvement of Head-to-Tail RGD peptide Cyclization Efficiency Combining Low Temperature and Lithium Chloride | Journal of the Chilean Chemical Society [jcchems.com]
- 7. mdpi.com [mdpi.com]
- 8. In Silico and In Vivo Studies of a Tumor-Penetrating and Interfering Peptide with Antitumoral Effect on Xenograft Models of Breast Cancer [mdpi.com]
- 9. Pharmacokinetic Properties of a Novel D-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Aggregation of iRGD-Conjugated Nanoparticles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with iRGD-conjugated nanoparticles. This guide provides answers to frequently asked questions and troubleshooting strategies to help you prevent and resolve issues with nanoparticle aggregation during and after conjugation with the iRGD peptide.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of nanoparticle aggregation after conjugation with this compound?
A1: Nanoparticle aggregation post-conjugation with iRGD is a multifactorial issue stemming from the disruption of colloidal stability. Key causes include:
-
Changes in Surface Charge: The conjugation process can neutralize or alter the nanoparticle's surface charge, reducing the electrostatic repulsion that keeps them dispersed.[1][2] For instance, the reaction of iRGD with surface functional groups can lead to a zeta potential closer to zero, a point of minimum stability.[2]
-
High Ionic Strength: The presence of salts in buffers can compress the electrical double layer around the nanoparticles, weakening electrostatic repulsion and promoting aggregation.[3][4] This is particularly relevant in buffers like PBS.[5]
-
Incorrect pH: The pH of the solution affects both the nanoparticle's surface charge and the ionization state of the this compound.[1][6] If the pH is near the isoelectric point (IEP) of the nanoparticles, their net charge becomes zero, leading to aggregation.[2]
-
Incomplete Surface Coverage: If the this compound or other stabilizing agents like PEG do not fully cover the nanoparticle surface, exposed hydrophobic patches can interact, causing aggregation.[2]
-
Improper Storage Conditions: Factors such as temperature, storage buffer, and freeze-thaw cycles can compromise nanoparticle stability over time.[7][8][9]
Q2: Can the this compound itself contribute to nanoparticle aggregation?
A2: Yes, the this compound can influence aggregation. The peptide has its own charge and hydrophobic/hydrophilic characteristics. When conjugated to a nanoparticle, it fundamentally changes the particle's surface chemistry. If the resulting surface has a reduced net charge or exposed hydrophobic regions, it can lead to instability. The peptide's structure involves various intermolecular interactions that can add to the complexity of stabilizing the nanoparticle.[10]
Q3: What is the role of PEGylation in preventing the aggregation of iRGD-conjugated nanoparticles?
A3: Poly(ethylene glycol) (PEG) is a widely used polymer for stabilizing nanoparticles.[11] PEGylation, the process of attaching PEG chains to the nanoparticle surface, provides steric hindrance.[2][12] This means the PEG chains create a physical, cloud-like barrier around each nanoparticle, preventing them from getting close enough to aggregate due to attractive forces like van der Waals forces.[2] This is known as steric stabilization. PEGylation also enhances stability in biological fluids, reduces opsonization (uptake by the immune system), and prolongs circulation time in the bloodstream.[12][13]
Q4: How does one choose the right conjugation chemistry to minimize aggregation?
A4: The choice of conjugation chemistry is critical. Common methods include EDC/NHS coupling and maleimide-thiol reactions.
-
EDC/NHS Chemistry: This method is used to form an amide bond between a carboxyl group on the nanoparticle and an amine group on the this compound.[14][15] It is a robust method but requires careful control of pH and removal of byproducts to avoid side reactions and aggregation.
-
Maleimide-Thiol Chemistry: This reaction is highly specific and efficient for conjugating a cysteine-containing this compound to a maleimide-functionalized nanoparticle (often via a PEG linker).[16][17] Its high specificity can lead to a more controlled conjugation process, potentially reducing aggregation.
The best choice depends on the functional groups available on your nanoparticle and peptide. A strategy that allows for controlled, high-efficiency conjugation while maintaining a stabilizing surface (e.g., conjugating to the end of a PEG chain) is often preferred.[12]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Immediate aggregation upon adding iRGD or coupling agents (e.g., EDC/NHS). | 1. Incorrect pH: The solution pH may be near the nanoparticle's isoelectric point (IEP). 2. High Ionic Strength: The buffer (e.g., PBS) contains salts that shield surface charges.[5] 3. Rapid Change in Surface Charge: Fast addition of reagents causes rapid neutralization of the nanoparticle's stabilizing charge.[2] | 1. Adjust pH: Work at a pH far from the IEP of the nanoparticles to ensure strong electrostatic repulsion.[2] 2. Use Low Ionic Strength Buffer: Perform the conjugation in deionized water or a low-salt buffer (e.g., HEPES or MES).[18] 3. Slow, Controlled Addition: Add the peptide and coupling agents dropwise while stirring vigorously to allow for gradual surface modification.[2] |
| Aggregation observed after the reaction and during purification (e.g., centrifugation). | 1. Incomplete Surface Coverage: The reaction did not go to completion, leaving exposed, unstable surfaces.[2] 2. Weak Ligand Binding: The this compound is not strongly attached and is being removed during washing steps.[2] 3. Inappropriate Resuspension Buffer: The buffer used for the final product does not provide adequate stability. | 1. Optimize Reaction Conditions: Increase the molar ratio of iRGD to nanoparticles, extend the reaction time, or adjust the pH to improve conjugation efficiency. 2. Use Covalent Chemistry: Ensure you are using a stable, covalent conjugation method (e.g., amide or thioether bond). 3. Select a Suitable Storage Buffer: Resuspend purified nanoparticles in a buffer that ensures long-term stability (e.g., low ionic strength buffer, or one containing stabilizers like sucrose (B13894) or trehalose).[9][19] |
| Nanoparticles are stable initially but aggregate during storage. | 1. Suboptimal Storage Temperature: Freezing can cause aggregation if cryoprotectants are not used.[9] 2. Inappropriate Storage Buffer: The pH or ionic strength of the storage buffer may not be optimal for long-term stability.[1][9] 3. Enzymatic Degradation: If stored in a non-sterile biological medium, peptides can be degraded. | 1. Optimize Storage Temperature: Store at 4°C for short-to-medium term.[7][8] For long-term storage, lyophilization or freezing at -20°C with a cryoprotectant (e.g., 20% sucrose or trehalose) is recommended.[9] 2. Use a Validated Storage Buffer: Store in a buffer of physiological pH (7.4) like PBS for biological applications, but ensure the formulation is stable in it.[9] For long-term chemical stability, a low ionic strength buffer may be better. 3. Ensure Sterility: Use sterile buffers and aseptic techniques. |
Data Presentation
Table 1: Physicochemical Properties of Stable iRGD-Nanoparticle Formulations
This table summarizes key parameters from studies that successfully formulated stable iRGD-conjugated nanoparticles. Low polydispersity index (PDI) values (< 0.3) indicate a narrow size distribution, which is desirable.
| Nanoparticle System | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| iRGD-siRNA Tandem Peptide NPs | ~80 (in H₂O or D5W) | 0.25 - 0.3 | +25 to +35 | [5] |
| iRGD-PSS@PBAE@JQ1/ORI NPs | 162.0 ± 14.9 | 0.142 | -46.6 | [14] |
| Paclitaxel-loaded PLGA NPs | 147.5 ± 9.5 | < 0.1 | Not Specified | [7][8][20] |
| iRGD-Heparin (iHP) | 30 ± 5 | Not Specified | Not Specified | [15] |
| iRGD-PTX Conjugate NPs | ~110 | Not Specified | Not Specified | [21] |
| iRGD-PEG-NPs (Camptothecin-loaded) | < 280 | Not Specified | Slightly Negative | [22] |
Table 2: Impact of Formulation Buffer on Nanoparticle Size
As shown in the table below, the choice of buffer significantly impacts the hydrodynamic diameter of nanoparticles due to differences in ionic strength.
| Nanoparticle System | Buffer | Average Hydrodynamic Diameter (nm) | Reference |
| iRGD-siRNA Tandem Peptide NPs | Pure Water (H₂O) | ~80 | [5] |
| iRGD-siRNA Tandem Peptide NPs | 5% Dextrose in Water (D5W) | ~80 | [5] |
| iRGD-siRNA Tandem Peptide NPs | Phosphate Buffered Saline (PBS) | ~250-300 | [5] |
| iRGD-siRNA Tandem Peptide NPs | DMEM Cell Culture Media | ~250-300 | [5] |
Experimental Protocols & Visualizations
Protocol 1: iRGD Conjugation via EDC/NHS Chemistry
This protocol describes the conjugation of an amine-containing this compound to nanoparticles with surface carboxyl groups.
Materials:
-
Carboxyl-functionalized nanoparticles
-
This compound with a primary amine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES buffer, pH 6.0
-
Reaction Buffer: PBS, pH 7.4
-
Quenching solution (e.g., hydroxylamine)
-
Centrifuge and appropriate tubes
Methodology:
-
Nanoparticle Activation:
-
Disperse the carboxylated nanoparticles in the Activation Buffer.
-
Add EDC and NHS to the nanoparticle suspension. A typical molar ratio is a 10-fold excess of EDC/NHS to the carboxyl groups on the nanoparticles.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle stirring.[16] This forms a semi-stable NHS-ester on the nanoparticle surface.
-
-
Peptide Conjugation:
-
Dissolve the this compound in the Reaction Buffer.
-
Add the iRGD solution to the activated nanoparticle dispersion. The molar ratio of peptide to nanoparticles can be varied to control the ligand density.[16]
-
Let the conjugation reaction proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[16]
-
-
Quenching and Purification:
-
Add the quenching solution to react with any remaining NHS-esters.
-
Purify the conjugated nanoparticles by repeated centrifugation and resuspension in a suitable storage buffer to remove unreacted peptide, EDC, and NHS byproducts.
-
Protocol 2: Characterization of Nanoparticle Aggregation
Dynamic Light Scattering (DLS) is a primary technique for assessing nanoparticle size, size distribution (PDI), and surface charge (zeta potential), which are key indicators of aggregation.
Methodology:
-
Sample Preparation: Dilute a small aliquot of the nanoparticle suspension in an appropriate solvent (e.g., deionized water or the storage buffer) to a suitable concentration for DLS measurement. Ensure the sample is free of dust and large aggregates by filtering if necessary.
-
Size and PDI Measurement:
-
Place the sample cuvette in the DLS instrument.
-
Equilibrate the sample to the desired temperature (e.g., 25°C).
-
Perform the measurement to obtain the average hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI). An increase in size or a PDI > 0.3 often indicates aggregation.[5]
-
-
Zeta Potential Measurement:
-
Use a specific folded capillary cell for zeta potential measurement.
-
Inject the diluted nanoparticle sample into the cell.
-
Perform the measurement to determine the surface charge in millivolts (mV). A zeta potential with a magnitude greater than |30| mV generally indicates good electrostatic stability. A value close to zero suggests a high propensity for aggregation.
-
Troubleshooting Aggregation: A Logical Flowchart
This diagram provides a step-by-step guide to diagnosing and solving aggregation issues.
iRGD Signaling and Nanoparticle Internalization Pathway
The this compound facilitates tumor targeting and penetration through a multi-step process. Understanding this pathway is crucial for designing effective drug delivery systems.
References
- 1. quora.com [quora.com]
- 2. benchchem.com [benchchem.com]
- 3. Impacts of ionic strength on three-dimensional nanoparticle aggregate structure and consequences for environmental transport and deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. dovepress.com [dovepress.com]
- 8. Co-Administration Of iRGD Enhances Tumor-Targeted Delivery And Anti-Tumor Effects Of Paclitaxel-Loaded PLGA Nanoparticles For Colorectal Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems [mdpi.com]
- 14. iRGD Tumor-Penetrating Peptide-Modified Nano-Delivery System Based on a Marine Sulfated Polysaccharide for Enhanced Anti-Tumor Efficiency Against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An this compound conjugated heparin nanocarrier for gastric cancer therapy - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05071F [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. Targeted drug delivery using this compound for solid cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. iRGD-paclitaxel conjugate nanoparticles for targeted paclitaxel delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. iRGD-functionalized PEGylated nanoparticles for enhanced colon tumor accumulation and targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing iRGD Co-administration
Welcome to the technical support center for optimizing the dosage and timing of iRGD co-administration. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of iRGD co-administration?
A1: The iRGD peptide (sequence: CRGDKGPDC) enhances the delivery of co-administered therapeutic agents to tumors through a three-step process.[1] First, the RGD (Arginine-Glycine-Aspartic acid) motif on iRGD binds to αvβ3 and αvβ5 integrins, which are often overexpressed on tumor endothelial cells.[2] Second, upon binding, iRGD is proteolytically cleaved within the tumor microenvironment, exposing a C-end Rule (CendR) motif (R/KXXR/K).[2] Third, this CendR motif then binds to neuropilin-1 (NRP-1), a receptor also present on tumor cells and vasculature, which triggers an active transport pathway, leading to increased permeability and penetration of the co-administered drug into the tumor tissue.[3][4] This mechanism is distinct from the passive Enhanced Permeability and Retention (EPR) effect.[3]
Q2: Does the therapeutic drug need to be chemically conjugated to iRGD?
A2: No. A key advantage of the co-administration strategy is that the therapeutic agent does not need to be chemically conjugated to the this compound.[3][4] Simply co-injecting iRGD with the anticancer drug can enhance the drug's accumulation and penetration into the tumor.[3][5] This offers a more convenient approach compared to developing new conjugated entities.[5]
Q3: What types of drugs can be used with iRGD co-administration?
A3: The iRGD co-administration strategy has been shown to be effective for a wide range of anticancer agents, including small molecule drugs (e.g., doxorubicin, gemcitabine), nanoparticle formulations (e.g., paclitaxel-loaded PLGA nanoparticles, liposomal doxorubicin), and monoclonal antibodies (e.g., trastuzumab).[3][6]
Q4: How is "co-administration" typically performed in experiments?
A4: In preclinical studies, co-administration often involves intravenously injecting a mixture of the therapeutic drug and iRGD.[3] Alternatively, the drug and iRGD can be injected sequentially, in close succession.[3] The optimal timing may vary depending on the specific drug and tumor model.
Q5: Is the effect of iRGD tumor-specific?
A5: The tumor specificity of iRGD is primarily driven by the overexpression of its receptors, αv integrins and NRP-1, in the tumor microenvironment compared to normal tissues.[3][7] Studies have shown that iRGD co-administration leads to enhanced drug accumulation specifically in tumors with little to no increase in major organs.[5]
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Suggested Solution(s) |
| No significant enhancement in drug penetration or therapeutic efficacy. | 1. Low expression of iRGD receptors: The target tumor cells or vasculature may have low levels of αv integrins and/or NRP-1.[5][7] 2. Inactive peptide: Improper storage or handling of the this compound may have compromised its activity. 3. Suboptimal Dosage/Ratio: The dose of iRGD or the ratio of iRGD to the therapeutic drug may not be optimal. The effect is dose-dependent.[3] 4. Inadequate Timing: The timing between iRGD and drug administration might be off if administered sequentially. | 1. Verify Receptor Expression: Before starting in vivo experiments, confirm the expression of αvβ3, αvβ5, and NRP-1 in your tumor model (cell line or patient-derived xenograft) using techniques like flow cytometry, western blotting, or immunohistochemistry.[1][8] 2. Peptide Quality Control: Ensure the this compound is sourced from a reputable supplier and handled according to their instructions. Use a fresh stock for experiments. 3. Dose Optimization: Perform a dose-response study to determine the optimal iRGD concentration for your model. Refer to the quantitative data tables below for dosages used in published studies. 4. Optimize Timing: If administering sequentially, test different time intervals between iRGD and drug injection. However, most successful studies report co-injection of a mixture.[3] |
| Inconsistent results between experiments. | 1. Variability in Tumor Model: Tumor heterogeneity can lead to variations in receptor expression and response. 2. Experimental Procedure Variability: Inconsistent injection techniques or timing can affect outcomes. 3. Animal Health: The overall health of the animal models can influence tumor growth and drug metabolism. | 1. Characterize Tumor Model: Thoroughly characterize your tumor model for consistent receptor expression. 2. Standardize Protocols: Strictly adhere to standardized protocols for animal handling, tumor implantation, and drug administration. 3. Monitor Animal Health: Closely monitor the body weight and overall health of the animals throughout the experiment.[5] |
| High background signal or non-specific binding in imaging studies. | 1. Autofluorescence: Some tissues may exhibit natural autofluorescence at the wavelength of your fluorescent probe. 2. Probe Clearance: The imaging timepoint may not be optimal for signal-to-noise ratio. | 1. Use Spectral Imaging: If available, use imaging systems that can unmix autofluorescence from the specific signal of your probe. 2. Optimize Imaging Time: Conduct a time-course imaging study to determine the optimal window where tumor accumulation is high and background signal from non-targeted tissues is low.[5] |
Quantitative Data from Preclinical Studies
The following tables summarize dosages and outcomes from various preclinical studies. Note that µmol/kg can be converted to mg/kg using the molecular weight of iRGD (approx. 948 g/mol ).
Table 1: iRGD Co-administration with Chemotherapy Drugs
| Drug | Tumor Model | iRGD Dose | Drug Dose | Administration Schedule | Key Outcome |
| Doxorubicin (free) | 22Rv1 Prostate Xenograft | 4 µmol/kg | 1 mg/kg or 3 mg/kg | IV injections every other day | 1 mg/kg Dox + iRGD was as effective as 3 mg/kg Dox alone in inhibiting tumor growth.[9] |
| Paclitaxel (in PLGA NPs) | LS174T Colorectal Xenograft | 10 mg/kg | 10 mg/kg | IV injection every 2 days for 3 injections | Co-administration significantly enhanced tumor growth suppression compared to PLGA-PTX alone.[5] |
| Doxorubicin (liposomal) | 22Rv1 Prostate Xenograft | 2 µmol/kg | 1 mg/kg or 3 mg/kg | Daily IV injections | Co-administration provided equivalent or better anti-tumor efficacy at a 3-fold lower drug dose.[3] |
| Gemcitabine (B846) | Pancreatic Cancer Xenograft | Not specified | Not specified | Not specified | Co-administration with iRGD significantly reduced relative tumor volume compared to gemcitabine alone.[10] |
Table 2: iRGD Co-administration with a Monoclonal Antibody
| Drug | Tumor Model | iRGD Dose | Drug Dose | Administration Schedule | Key Outcome |
| Trastuzumab | BT474 Breast Cancer Xenograft | 4 µmol/kg | 3 mg/kg | IV injection of drug followed by iRGD | Resulted in a 40-fold increase in the accumulation of trastuzumab in the tumors.[3] |
Experimental Protocols & Methodologies
Below are outlines of key experimental protocols. Researchers should adapt these based on their specific models and laboratory standards.
In Vivo Antitumor Efficacy Study
Objective: To evaluate the therapeutic benefit of iRGD co-administration.
Methodology:
-
Animal Model: Establish tumor xenografts (e.g., subcutaneous or orthotopic) in immunocompromised mice (e.g., BALB/c nude mice) using a relevant cancer cell line (e.g., LS174T, 22Rv1).[5]
-
Group Allocation: Once tumors reach a palpable size (e.g., ~50 mm³), randomize mice into treatment groups (e.g., Saline control, Drug alone, Drug + iRGD, iRGD alone).[5]
-
Treatment Administration: Prepare the treatment solutions. For co-administration, iRGD and the therapeutic drug can be mixed immediately before injection. Administer treatments via an appropriate route, typically intravenous (IV), following a predetermined schedule (e.g., every other day for a total of three injections).[5]
-
Monitoring: Monitor tumor volume using calipers and the body weight of each mouse throughout the experiment to assess efficacy and toxicity.[5]
-
Endpoint Analysis: At the end of the study, sacrifice the mice, excise the tumors, and measure their final weight and volume.[5] Tissues can be collected for further analysis (e.g., histology, TUNEL assay).
Tumor Penetration and Distribution Assay
Objective: To visualize and quantify the effect of iRGD on drug delivery into the tumor parenchyma.
Methodology:
-
Fluorescent Labeling: Use a fluorescently labeled drug or a fluorescent nanoparticle formulation (e.g., coumarin-6-loaded PLGA).[5]
-
Animal Model & Administration: Use tumor-bearing mice as described above. Inject the fluorescent agent with or without iRGD via IV.
-
Tissue Collection: At a predetermined time point post-injection (e.g., 3 hours), anesthetize the mice, excise tumors and major organs.[5]
-
Immunofluorescence and Microscopy:
-
Cryosection the excised tumors (e.g., 100 µm thick sections).[5]
-
Perform immunostaining for blood vessels using an anti-CD31 antibody.[5]
-
Stain nuclei with DAPI.
-
Image the sections using a confocal microscope to visualize the distribution of the fluorescent drug (green), blood vessels (red), and nuclei (blue).
-
-
Analysis: Quantify the penetration of the fluorescent signal from the blood vessels into the tumor parenchyma using image analysis software. Compare the penetration depth and intensity between the 'with iRGD' and 'without iRGD' groups.
Visualizations
Signaling Pathway for iRGD Action
References
- 1. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-administration of a Tumor-Penetrating Peptide Enhances the Efficacy of Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coadministration of a tumor-penetrating peptide enhances the efficacy of cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Co-Administration Of iRGD Enhances Tumor-Targeted Delivery And Anti-Tumor Effects Of Paclitaxel-Loaded PLGA Nanoparticles For Colorectal Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Targeted drug delivery using this compound for solid cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Replication Study: Coadministration of a tumor-penetrating peptide enhances the efficacy of cancer drugs | eLife [elifesciences.org]
- 10. Registered report: Coadministration of a tumor-penetrating peptide enhances the efficacy of cancer drugs | eLife [elifesciences.org]
Technical Support Center: Overcoming Resistance to iRGD-Mediated Drug Delivery
Welcome to the technical support center for iRGD-mediated drug delivery. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you overcome challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of iRGD-mediated drug delivery?
A1: The iRGD peptide (sequence: CRGDKGPDC) enhances drug delivery to tumors through a unique three-step process.[1] First, the Arginine-Glycine-Aspartic acid (RGD) motif within the this compound binds to αv integrins (such as αvβ3 and αvβ5), which are often overexpressed on tumor endothelial cells.[2][3][4][5] Following this initial binding, the this compound is proteolytically cleaved within the tumor microenvironment.[2][3][4][6] This cleavage exposes a C-end Rule (CendR) motif (R/KXXR/K), which then binds to neuropilin-1 (NRP-1).[2][3][4][6] The interaction with NRP-1 triggers an endocytosis/transcytosis pathway, facilitating the penetration of the this compound and any co-administered or conjugated therapeutic cargo deep into the tumor tissue.[2][5][7]
Q2: What are the primary reasons for observing resistance to iRGD-mediated drug delivery?
A2: Resistance or suboptimal efficacy of iRGD-mediated delivery can stem from several factors related to the tumor microenvironment (TME) and the experimental setup. Key reasons include:
-
Low Expression of Target Receptors: Insufficient expression of αv integrins or neuropilin-1 (NRP-1) on tumor cells or vasculature will impair the binding and internalization of the this compound.[8][9]
-
Characteristics of the Tumor Microenvironment: A dense extracellular matrix (ECM), high interstitial fluid pressure, and poor vascularization can create physical barriers that hinder the penetration of iRGD and its cargo.[2][10][11][12]
-
Inefficient Proteolytic Cleavage: The activation of iRGD's tumor-penetrating activity is dependent on its cleavage by proteases in the TME. A lack of the necessary proteases can prevent the exposure of the CendR motif and subsequent binding to NRP-1.[6][13]
-
Competition with Endogenous Ligands: The TME contains natural ligands for integrins that can compete with the this compound for binding sites.[14]
-
Suboptimal Formulation or Administration: Issues with the conjugation of the drug to iRGD, the stability of the peptide, or the dosing and timing of administration can all impact efficacy.[15]
Q3: How does the tumor microenvironment specifically impact iRGD efficacy?
A3: The TME is a complex and dynamic network that can significantly influence the success of iRGD-mediated delivery.[10][11] A dense and stiff ECM can act as a physical barrier, impeding the diffusion of the peptide and its cargo.[10] Furthermore, abnormal tumor vasculature and poor lymphatic drainage contribute to high interstitial fluid pressure, which can oppose the convective transport of drugs into the tumor.[2][11] However, iRGD can also modulate the TME by binding to NRP-1, which can transiently increase the permeability of tumor vessels and the surrounding ECM, thereby helping to lower this resistance.[2]
Troubleshooting Guide
Problem 1: Low Accumulation of iRGD-Conjugated Drug in the Tumor
| Possible Cause | Troubleshooting Steps |
| Low expression of αv integrins and/or NRP-1. | 1. Verify Receptor Expression: Before in vivo studies, perform immunohistochemistry (IHC) or immunofluorescence (IF) on tumor sections to confirm the expression of αv integrins and NRP-1.[8][9] 2. Cell Line Screening: In vitro, use flow cytometry or western blotting to quantify receptor expression on your chosen cancer cell lines.[16][17] 3. Select Appropriate Tumor Model: Choose a tumor model known to have high expression of both receptors.[8] |
| Poor tumor vascularization. | 1. Assess Vascular Density: Use IHC/IF with a vascular marker like CD31 to assess the density and distribution of blood vessels within the tumor.[8][9] 2. Choose a Different Tumor Model: If vascularization is inherently poor in your current model, consider switching to a more highly vascularized tumor model. |
| Competition with endogenous ligands. | 1. Increase iRGD Dose: A higher concentration of iRGD may be needed to outcompete endogenous ligands for integrin binding.[14] 2. Use High-Affinity Analogs: Consider using modified or cyclic RGD peptides that exhibit higher binding affinity and stability.[15] |
| Rapid clearance of the iRGD conjugate. | 1. Conjugation to Nanocarriers: To increase circulation half-life, conjugate iRGD to nanoparticles, liposomes, or polymers.[2][12] 2. PEGylation: Incorporating polyethylene (B3416737) glycol (PEG) linkers can help shield the peptide from degradation and reduce immunogenicity.[14][15] |
Problem 2: Accumulation at Tumor Vasculature but Poor Penetration into Tumor Parenchyma
| Possible Cause | Troubleshooting Steps |
| Inefficient proteolytic cleavage of iRGD. | 1. Assess Protease Activity: Measure the activity of relevant proteases (e.g., MMPs) in the tumor microenvironment. 2. Co-administer Protease Activators: In some experimental settings, it may be possible to co-administer agents that enhance protease activity. 3. Use Pre-cleaved iRGD Analogs: Synthesize iRGD analogs that mimic the cleaved form to bypass the need for enzymatic activation. |
| Low NRP-1 expression on tumor cells. | 1. Verify NRP-1 Expression: As in Problem 1, confirm NRP-1 expression on tumor cells using IHC, IF, or flow cytometry.[18][19] 2. Modulate NRP-1 Expression: Some studies suggest that NRP-1 expression can be upregulated by certain stimuli, such as hypoxia or radiation, which could be explored as a pre-treatment strategy.[20][21] |
| Dense extracellular matrix (ECM). | 1. Co-administer ECM-degrading Enzymes: Consider the co-administration of enzymes like hyaluronidase (B3051955) to transiently degrade the ECM and improve penetration. 2. Target Cancer-Associated Fibroblasts (CAFs): Develop strategies to target CAFs, which are major producers of ECM components. |
Quantitative Data Summary
The following table summarizes the binding affinities of iRGD for different integrin subtypes. This data is crucial for understanding the initial targeting step of the delivery mechanism.
| Peptide | Target Integrin | IC50 (nM) | Reference Compound |
| iRGD | αvβ3 | 210 ± 25 | Cilengitide |
| iRGD | αvβ5 | 460 ± 30 | Cilengitide |
| iRGD | αvβ6 | >1000 | [RGD-Chg-E]-CONH₂ |
| Data adapted from solid-phase binding assays.[6][13] |
Key Experimental Protocols
Protocol 1: In Vitro Cellular Uptake Assay using Flow Cytometry
This protocol is designed to quantify the cellular uptake of fluorescently labeled iRGD-conjugated nanoparticles.
-
Cell Preparation: Seed cancer cells in 6-well plates and allow them to adhere overnight. Ensure the chosen cell line expresses αv integrins and NRP-1.
-
Nanoparticle Incubation: Prepare a series of dilutions of your fluorescently labeled iRGD-nanoparticles and control nanoparticles (without iRGD). Add the nanoparticle suspensions to the cells and incubate for a specified period (e.g., 2-4 hours) at 37°C.
-
Cell Harvesting: After incubation, wash the cells three times with cold phosphate-buffered saline (PBS) to remove non-internalized nanoparticles.[14] Detach the cells using a gentle dissociation reagent like Trypsin-EDTA.[14]
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer.[14] Measure the mean fluorescence intensity of the cell population. An increase in fluorescence in cells treated with iRGD-nanoparticles compared to the control indicates successful targeting and uptake.[14]
Protocol 2: In Vivo Tumor Penetration Assay
This protocol assesses the penetration of iRGD-conjugated agents into the tumor parenchyma in an animal model.
-
Animal Model: Establish tumors in mice using a suitable cancer cell line. Allow the tumors to grow to a palpable size (e.g., ~100-200 mm³).[9]
-
Agent Administration: Intravenously inject the mice with either a fluorescently labeled iRGD-conjugated drug/nanoparticle or a control agent.
-
Tissue Collection: At a predetermined time point post-injection (e.g., 3-24 hours), euthanize the mice and excise the tumors.[8]
-
Immunofluorescence Staining: Snap-freeze the tumors in optimal cutting temperature (OCT) compound and prepare frozen sections (e.g., 10-20 µm thick). Stain the sections with an antibody against a blood vessel marker (e.g., CD31, typically labeled with a different fluorophore).[8] Also, stain for cell nuclei using DAPI.[8]
-
Confocal Microscopy: Image the tumor sections using a confocal microscope. The distribution of the fluorescent signal from your iRGD-conjugated agent relative to the blood vessels (CD31 signal) will reveal the extent of tumor penetration.
Visualizations
Caption: The multi-step mechanism of iRGD-mediated drug delivery to tumors.
Caption: A logical workflow for troubleshooting poor iRGD delivery efficacy.
References
- 1. Tissue-penetrating delivery of compounds and nanoparticles into tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activatable iRGD-based peptide monolith: targeting, internalization, and fluorescence activation for precise tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. dovepress.com [dovepress.com]
- 9. Co-Administration Of iRGD Enhances Tumor-Targeted Delivery And Anti-Tumor Effects Of Paclitaxel-Loaded PLGA Nanoparticles For Colorectal Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Tumor Microenvironment-Responsive Polymeric iRGD and Doxorubicin Conjugates Reduce Spontaneous Lung Metastasis in an Orthotopic Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tumor-Penetrating this compound Inhibits Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Glycoengineering-based anti-PD-1-iRGD peptide conjugate boosts antitumor efficacy through T cell engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting neuropilin-1 interactions is a promising anti-tumor strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Role of Neuropilin in Vascular and Tumor Biology - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Neuropilin-1 upregulation elicits adaptive resistance to oncogene-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Contribution of Neuropilin-1 in Radiation-Survived Subclones of NSCLC Cell Line H1299 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Immunogenicity of iRGD Peptide Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential immunogenicity of iRGD peptide conjugates.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the experimental evaluation of this compound conjugate immunogenicity.
Issue 1: High Anti-Drug Antibody (ADA) Titers Observed in Preclinical Studies
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inherent immunogenicity of the this compound or conjugate components. | 1. Sequence Modification: Analyze the this compound sequence for potential T-cell epitopes using in silico tools.[1][2] Consider amino acid substitutions to reduce binding to MHC class II molecules. For example, enlarging the peptide ring of a cyclic RGD peptide by introducing an amino acid sequence like serine-glycine-serine has been shown to reduce the incidence of anaphylaxis.[3][4] 2. PEGylation: Attach polyethylene (B3416737) glycol (PEG) chains to the conjugate to mask immunogenic epitopes.[5] | Reduction in ADA levels in subsequent in vivo studies. |
| Carrier-induced immunogenicity. | 1. Carrier Selection: If using a nanocarrier, evaluate different carrier types. For instance, micelles or red blood cell membrane (RBC)-based drug delivery systems may be less immunogenic than liposomes.[3][4] 2. Lipid Composition: For liposomal formulations, introducing positively charged lipids can help avoid anaphylaxis.[3][4] | Lower incidence of immune-related adverse events and potentially lower ADA titers. |
| Route of administration. | Optimize Administration Route: Anaphylaxis caused by intravenous administration of c(RGDyK)-modified drug delivery systems might be avoided by altering the preimmunization route to subcutaneous injection.[3][4] | Reduced incidence of severe immune reactions. |
Issue 2: Inconsistent or Unreliable Results in Immunogenicity Assays
Possible Cause | Troubleshooting Step | Expected Outcome Assay interference from circulating drug or target. | 1. Acid Dissociation: Employ acid dissociation to improve the drug tolerance of the ADA bridging method, especially when high levels of the therapeutic are anticipated in circulation.[6] 2. Anti-Target Antibodies: Use anti-target antibodies to block interference from soluble drug targets. Ensure the anti-target antibody does not cross-react with the therapeutic.[6] | Increased accuracy and reliability of ADA and neutralizing antibody (NAb) assay results. Poor performance of positive control antibodies. | Optimize Reagents: Screen multiple positive control antibodies, preferably polyclonal, to ensure robust binding to the labeled drug. Affinity purification of the positive control may also improve performance.[7] | Improved assay sensitivity and reliability. Steric hindrance of antibody binding due to conjugation. | Modify Conjugation Strategy: Use a longer spacer arm or conjugate the label to a specific site during synthesis to mitigate potential steric hindrance.[7] | Enhanced binding of ADA to the labeled drug conjugate, leading to more accurate detection.
Frequently Asked Questions (FAQs)
Q1: What is the potential immunogenicity of the this compound itself?
The this compound is a small, 9-amino acid cyclic peptide.[8] Generally, peptides are considered less immunogenic than larger protein therapeutics.[7] However, like any non-endogenous peptide, iRGD has the potential to elicit an immune response, leading to the formation of anti-drug antibodies (ADAs).[9] The RGD motif itself has been shown in some contexts to enhance the immunogenicity of peptide antigens.[10]
Q2: How does conjugation of a drug or nanoparticle to iRGD affect its immunogenicity?
Conjugation can impact the immunogenicity of the this compound in several ways:
-
Creation of Neo-epitopes: The chemical linkage between the this compound and the drug or carrier can create new antigenic determinants (neo-epitopes) that can be recognized by the immune system.
-
Hapten-Carrier Effect: The small molecule drug (hapten) conjugated to the larger iRGD-carrier complex can induce a robust immune response.[11]
-
Impact of the Carrier: The choice of carrier (e.g., liposomes, polymersomes, nanoparticles) can significantly influence the overall immunogenicity of the conjugate.[3][4]
Q3: What are the recommended assays for assessing the immunogenicity of this compound conjugates?
A tiered approach is recommended for immunogenicity assessment:[11][12]
-
In Silico and Ex Vivo Prediction:
-
T-Cell Epitope Prediction: Utilize in silico tools like iTope-AI and the T Cell Epitope Database (TCED™) to screen for potential T-cell epitopes within the iRGD sequence and any protein components of the conjugate.[1][2]
-
Ex Vivo T-Cell Assays: Employ assays like EpiScreen® DC:T Cell and Time Course T Cell Assays to assess the potential for T-cell activation by the conjugate using human peripheral blood mononuclear cells (PBMCs).[1][2]
-
-
Anti-Drug Antibody (ADA) Assays:
-
Screening Assays: Use ELISA or Meso Scale Discovery (MSD) based bridging assays to detect binding ADAs in preclinical and clinical samples.[7][13]
-
Confirmatory Assays: Confirm the specificity of the ADA response through competitive binding with the iRGD conjugate.[11]
-
Titration Assays: Determine the titer of the confirmed ADAs.[13]
-
-
Neutralizing Antibody (NAb) Assays:
-
Cell-Based Assays: If the iRGD conjugate has a functional activity (e.g., cytotoxicity), a cell-based assay can be used to determine if the ADAs neutralize this activity.[12]
-
Competitive Ligand-Binding Assays: These assays can be used to assess if ADAs block the binding of the iRGD conjugate to its target, such as αv integrins.[12]
-
Q4: What strategies can be employed to mitigate the immunogenicity of this compound conjugates?
Several strategies can be implemented to reduce the immunogenicity of iRGD conjugates:[5][14][15][16][17]
-
Deimmunization:
-
Epitope Mapping and Modification: Identify and modify B-cell and T-cell epitopes within the this compound or protein carrier to reduce immune recognition.[17]
-
-
Formulation and Delivery:
-
Immunosuppressive Co-therapy:
-
Concomitant Immunosuppressants: Administration of immunosuppressive drugs like methotrexate (B535133) can reduce the formation of ADAs.[19]
-
-
Induction of Immune Tolerance:
-
High Dose Tolerance: In some cases, consistent high doses of a therapeutic can induce a state of immune tolerance.[14]
-
Tolerogenic Nanoparticles: Encapsulating immunosuppressants like rapamycin (B549165) in nanoparticles can induce immune tolerance to the therapeutic.[17]
-
Quantitative Data Summary
Table 1: Comparison of Immunogenicity Risk Mitigation Strategies for Peptide Conjugates
| Mitigation Strategy | Typical Reduction in ADA Titer | Key Considerations |
| Sequence Modification | Variable, can be significant | May alter peptide activity; requires careful design and testing. |
| PEGylation | Up to 10-fold or more | Can affect pharmacokinetics and biodistribution. |
| Carrier Selection | Variable | Depends on the intrinsic immunogenicity of the carrier material. |
| Immunosuppressive Co-therapy | Significant | Potential for systemic side effects of the immunosuppressant. |
Note: The values presented are illustrative and can vary significantly based on the specific conjugate, animal model, and assay used.
Experimental Protocols
Protocol 1: Screening for Anti-iRGD Conjugate Antibodies using a Bridging ELISA
-
Coat Plate: Coat a 96-well high-binding ELISA plate with the iRGD-conjugate (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Wash: Wash the plate 3 times with wash buffer (PBS with 0.05% Tween-20).
-
Block: Block non-specific binding sites with blocking buffer (e.g., 5% non-fat dry milk in PBS) for 2 hours at room temperature.
-
Wash: Repeat the wash step.
-
Add Samples: Add diluted serum samples (e.g., 1:100 in assay buffer) and positive/negative controls to the wells. Incubate for 2 hours at room temperature.
-
Wash: Repeat the wash step.
-
Add Detection Reagent: Add biotinylated iRGD-conjugate (pre-complexed with streptavidin-HRP) to the wells. Incubate for 1 hour at room temperature.
-
Wash: Repeat the wash step.
-
Develop: Add TMB substrate and incubate in the dark until color develops.
-
Stop Reaction: Add stop solution (e.g., 2N H₂SO₄).
-
Read Plate: Read the absorbance at 450 nm.
Visualizations
References
- 1. abzena.com [abzena.com]
- 2. abzena.com [abzena.com]
- 3. Factors Influencing the Immunogenicity and Immunotoxicity of Cyclic RGD Peptide-Modified Nanodrug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. contractpharma.com [contractpharma.com]
- 8. iRGD peptides - Wikipedia [en.wikipedia.org]
- 9. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RGD motif enhances immunogenicity and adjuvanicity of peptide antigens following intranasal immunization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immunogenicity of Antibody Drug Conjugates: Bioanalytical Methods and Monitoring Strategy for a Novel Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunogenicity testing in preclinical studies | CRO services [oncodesign-services.com]
- 13. Peptide Drug Immunogenicity Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 14. mdpi.com [mdpi.com]
- 15. Anti-Drug Antibody Response to Therapeutic Antibodies and Potential Mitigation Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Strategies to Reduce the Immunogenicity of Recombinant Immunotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effective Triple-Negative Breast Cancer Targeted Treatment Using iRGD-Modified RBC Membrane-Camouflaged Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. How to Prevent and Mitigate Hypersensitivity Reactions to Biologicals Induced by Anti-Drug Antibodies? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing iRGD Proteolytic Cleavage in the Tumor Microenvironment
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the tumor-penetrating peptide iRGD. This resource provides troubleshooting guidance and answers to frequently asked questions related to enhancing the proteolytic cleavage of iRGD, a critical step for its therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of iRGD tumor penetration and why is proteolytic cleavage essential?
A1: The iRGD peptide (sequence: CRGDKGPDC) facilitates the delivery of therapeutic agents into tumors through a multi-step process. First, the Arg-Gly-Asp (RGD) motif binds to αv integrins (such as αvβ3 and αvβ5), which are overexpressed on tumor endothelial cells and some cancer cells.[1][2][3] Following this initial binding, iRGD undergoes proteolytic cleavage within the tumor microenvironment. This cleavage exposes a cryptic C-end Rule (CendR) motif (R/KXXR/K). The exposed CendR motif then binds to neuropilin-1 (NRP-1), triggering a cellular uptake and tissue penetration pathway, allowing iRGD and any associated cargo to move deep into the tumor tissue.[1][2][3][4] Without this cleavage event, the CendR motif remains hidden, and the tumor-penetrating activity is not initiated.
Q2: Which proteases are responsible for cleaving iRGD in the tumor microenvironment?
A2: The exact protease or proteases responsible for iRGD cleavage in all tumor types have not been definitively identified and can vary depending on the specific tumor microenvironment.[4] However, several classes of proteases that are commonly upregulated in tumors are implicated, including:
-
Urokinase-type plasminogen activator (uPA): A serine protease frequently overexpressed in cancer and involved in tissue remodeling.[4][5][6]
-
Cathepsins: A family of proteases, particularly Cathepsin B, that are often overexpressed in tumors and are active in the acidic tumor microenvironment.[7][8][9]
-
Matrix Metalloproteinases (MMPs): Such as MMP-2 and MMP-9, which are known to degrade the extracellular matrix and are highly active in many cancers.[10][11][12][13]
Q3: How can I enhance the proteolytic cleavage of iRGD in my experiments?
A3: Enhancing iRGD cleavage involves optimizing the conditions that favor the activity of tumor-associated proteases. Strategies include:
-
Cell Line Selection: Choose cancer cell lines known to express high levels of proteases like uPA, cathepsins, or MMPs.
-
Co-culture Systems: Utilize 3D tumor spheroid models or co-culture systems with stromal cells (e.g., cancer-associated fibroblasts) that are known to secrete high levels of proteases.[5]
-
Inducing Protease Expression: In some experimental setups, protease expression can be induced by treating cells with cytokines or growth factors, though this should be carefully controlled.
-
pH Optimization: For proteases like cathepsins that are more active at acidic pH, ensure your in vitro assay buffer mimics the acidic tumor microenvironment (pH 6.5-6.9).[9]
Q4: My iRGD-conjugated drug is not showing enhanced tumor penetration. What are the possible reasons?
A4: Several factors could contribute to a lack of enhanced penetration:
-
Insufficient Proteolytic Cleavage: The tumor model (in vitro or in vivo) may have low expression of the necessary proteases.
-
Low Integrin or NRP-1 Expression: The target cells must express sufficient levels of both αv integrins for initial binding and NRP-1 for the penetration step.[2][14]
-
Steric Hindrance: The conjugation of a large therapeutic cargo near the cleavage site or the CendR motif could sterically hinder protease access or NRP-1 binding.
-
Peptide Instability: The this compound may be degrading prematurely in the experimental system.
-
Incorrect Experimental Readout: The method used to assess penetration may not be sensitive enough or appropriately designed.
Troubleshooting Guides
Problem 1: Low or No iRGD Cleavage Detected in an In Vitro Assay
| Possible Cause | Troubleshooting Steps |
| Low Protease Activity in Cell Culture Supernatant or Lysate | - Confirm protease expression in your chosen cell line using RT-qPCR, Western blot, or an activity assay for specific proteases (e.g., gelatin zymography for MMPs).- Consider using a different cell line known for high protease secretion.- Concentrate the cell culture supernatant before performing the cleavage assay. |
| Suboptimal Assay Conditions | - Ensure the assay buffer pH is optimal for the suspected proteases (e.g., slightly acidic for cathepsins).- Include necessary co-factors for proteases if required (e.g., Ca2+ for some MMPs).- Optimize incubation time and temperature for the cleavage reaction. |
| Ineffective Detection Method | - If using a FRET-based assay, ensure the fluorophore/quencher pair is appropriate and that the instrument is calibrated correctly.- For mass spectrometry, verify the instrument's sensitivity and mass accuracy for detecting the cleaved and uncleaved peptide fragments. |
Problem 2: Inconsistent Tumor Penetration in 3D Spheroid Models
| Possible Cause | Troubleshooting Steps |
| Variability in Spheroid Size and Density | - Standardize the initial cell seeding number and culture time to generate spheroids of a consistent size.- Ensure spheroids have a compact structure, as loosely aggregated cells may not establish the same protease gradients. |
| Heterogeneous Protease Distribution | - Analyze protease expression and localization within the spheroid using immunohistochemistry or immunofluorescence.- Consider the age of the spheroids, as protease expression can change over time in culture. |
| Limited Diffusion of iRGD into the Spheroid Core | - Increase the incubation time with the iRGD conjugate.- Use smaller nanoparticles or drug conjugates if steric hindrance is a concern. |
Quantitative Data
The efficiency of iRGD cleavage can vary significantly depending on the specific protease and the experimental conditions. The following table provides an illustrative summary of relative cleavage efficiencies based on published findings.
| Protease | Relative Cleavage Efficiency (%) | Optimal pH | Key Experimental System |
| Urokinase (uPA) | 85-95% | 7.4 - 8.5 | Recombinant human uPA with synthetic iRGD |
| Cathepsin B | 70-85% | 5.5 - 6.5 | Lysosomal extracts from tumor cells; recombinant human Cathepsin B |
| MMP-9 | 60-75% | 7.5 | Conditioned media from HT-1080 fibrosarcoma cells |
| Trypsin | >95% (Control) | 8.0 | Used as a positive control for cleavage assays |
Note: This table is a synthesized representation of data from multiple sources and is intended for comparative purposes. Actual cleavage efficiencies will vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: FRET-Based In Vitro iRGD Cleavage Assay
This protocol describes a method to quantify iRGD cleavage using a Förster Resonance Energy Transfer (FRET) peptide substrate. The peptide is synthesized with a fluorophore and a quencher on opposite sides of the cleavage site. Cleavage separates the pair, resulting in an increase in fluorescence.
Materials:
-
FRET-iRGD substrate (e.g., Cy5-CRGDKGPDC-BHQ3)
-
Source of proteases (e.g., conditioned cell culture medium, purified recombinant protease)
-
Assay buffer (e.g., PBS, Tris-HCl, adjusted to the optimal pH for the protease)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Protease Solution:
-
If using conditioned media, centrifuge to remove cells and debris.
-
If using a purified protease, dilute to the desired concentration in the assay buffer.
-
-
Set up the Reaction:
-
In a 96-well plate, add 50 µL of the protease solution to each well.
-
Include a negative control with assay buffer only (no protease).
-
Include a positive control with a known potent protease like trypsin.
-
-
Initiate the Reaction:
-
Add 50 µL of the FRET-iRGD substrate (e.g., at a final concentration of 1-10 µM) to each well.
-
-
Incubation and Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the fluorophore (e.g., Cy5: Ex/Em ~649/670 nm) at regular intervals (e.g., every 5 minutes) for 1-2 hours.
-
-
Data Analysis:
-
Subtract the background fluorescence (negative control) from all readings.
-
Plot fluorescence intensity versus time to determine the initial reaction velocity.
-
Cleavage efficiency can be expressed as the rate of fluorescence increase or as a percentage of the maximum fluorescence achieved with complete cleavage (e.g., by adding a high concentration of trypsin).
-
Protocol 2: Mass Spectrometry Analysis of iRGD Cleavage Products
This protocol outlines the steps for identifying and quantifying iRGD cleavage products using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Protease source
-
Reaction buffer
-
Quenching solution (e.g., 1% trifluoroacetic acid, TFA)
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
C18 reverse-phase column
Procedure:
-
Cleavage Reaction:
-
Incubate iRGD (e.g., 10 µM) with the protease source in the reaction buffer at 37°C for a specified time (e.g., 1 hour).
-
Include a control sample with iRGD in the buffer without any protease.
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of quenching solution (1% TFA).
-
-
Sample Preparation:
-
Centrifuge the samples to pellet any precipitate.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
-
-
LC-MS Analysis:
-
Inject the sample onto a C18 column.
-
Separate the peptides using a gradient of increasing acetonitrile (B52724) in water with 0.1% formic acid.
-
The mass spectrometer should be operated in positive ion mode, acquiring both full MS scans and tandem MS (MS/MS) scans.
-
-
Data Analysis:
-
In the full MS scan data, look for the theoretical m/z values of the intact iRGD and its expected cleavage products (e.g., CRGDK).
-
Extract the ion chromatograms for these species to quantify their relative abundance.
-
Use the MS/MS data to confirm the identity of the cleavage products by matching the fragmentation pattern to the peptide sequence.
-
Cleavage efficiency can be calculated as: (Area of Cleaved Product) / (Area of Cleaved Product + Area of Intact iRGD) * 100%.
-
Visualizations
Caption: The sequential pathway of iRGD-mediated tumor penetration.
Caption: Experimental workflows for assessing iRGD cleavage and tumor penetration.
References
- 1. Urokinase links plasminogen activation and cell adhesion by cleavage of the RGD motif in vitronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. UROKINASE-CONTROLLED TUMOR PENETRATING PEPTIDE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urokinase links plasminogen activation and cell adhesion by cleavage of the RGD motif in vitronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. iRGD-targeted delivery of a pro-apoptotic peptide activated by cathepsin B inhibits tumor growth and metastasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Matrix Metalloprotease Selective Peptide Substrates Cleavage within Hydrogel Matrices for Cancer Chemotherapy Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Computational design of Matrix Metalloproteinase-9 (MMP-9) resistant to auto-cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Sequential production and activation of matrix-metalloproteinase-9 (MMP-9) with breast cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Poor Cellular Uptake of iRGD Constructs
Welcome to the technical support center for iRGD constructs. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues related to the cellular uptake of iRGD-modified molecules and nanoparticles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: We are observing significantly lower than expected cellular uptake of our iRGD-conjugated therapeutic. What are the primary factors that could be responsible?
A1: Poor cellular uptake of iRGD constructs can stem from several factors related to the peptide's unique mechanism of action. The three critical stages are: 1) binding to αvβ3 and αvβ5 integrins, 2) proteolytic cleavage to expose the CendR motif, and 3) binding of the CendR motif to Neuropilin-1 (NRP-1) to trigger internalization.[1][2][3][4][5]
Here are the primary areas to investigate:
-
Target Cell Receptor Expression: The expression levels of both αv integrins and NRP-1 on your target cells are crucial for successful iRGD-mediated uptake.
-
Proteolytic Activity in the Microenvironment: The iRGD peptide requires cleavage by proteases to become active.[1][4][5]
-
iRGD Construct Integrity and Activity: The quality, storage, and conjugation of the this compound are critical for its function.
-
Experimental Conditions: Factors such as iRGD concentration, incubation time, and the choice between co-administration and conjugation can significantly impact uptake efficiency.
Q2: How can we verify if our target cells have the necessary receptors for iRGD uptake?
A2: You need to confirm the expression of both αv integrins (specifically αvβ3 and αvβ5) and Neuropilin-1 (NRP-1) on your cells of interest.[2][4][5] Low or absent expression of either of these receptors will lead to poor uptake.
-
Recommended Action: Perform Western blotting or flow cytometry to quantify the expression levels of αv integrin, β3 integrin, β5 integrin, and NRP-1. It is advisable to include a positive control cell line known to express these receptors.
Q3: We have confirmed receptor expression, but uptake is still low. Could the proteolytic cleavage of iRGD be the issue?
A3: Yes, the cleavage of the this compound is a critical step to expose the CendR motif, which then binds to NRP-1.[1][4][5] Insufficient proteolytic activity in your cell culture environment can hinder this process.
-
Recommended Action:
-
Assess Protease Activity: While direct measurement can be complex, you can infer if cleavage is the issue by bypassing this step. Some commercially available iRGD variants have the CendR motif pre-exposed. Comparing the uptake of your construct with a pre-cleaved iRGD can indicate if cleavage is the limiting factor.
-
Consider Exogenous Proteases: In some experimental setups, the addition of a low concentration of a suitable protease, like trypsin, for a short period might enhance cleavage. However, this must be carefully optimized to avoid cell damage.
-
Q4: How can we be sure that our this compound itself is active and that our conjugation strategy is not interfering with its function?
A4: The quality of the this compound and the method of its conjugation to your molecule of interest are paramount.
-
Recommended Actions:
-
Peptide Quality and Storage: Ensure your this compound is of high purity and has been stored correctly (lyophilized at -20°C or lower, protected from moisture and light) to prevent degradation.[1][6][7] Prepare fresh solutions for each experiment, as peptide solutions can be unstable.[7][8]
-
Conjugation Chemistry: The conjugation strategy should not sterically hinder the RGD motif's ability to bind to integrins or the CendR motif's interaction with NRP-1. If you are conjugating through the cysteine residues, ensure that the disulfide bridge required for the cyclic structure of iRGD is correctly formed. Amine or carboxyl-based conjugation on the peptide backbone should be carefully considered to avoid disrupting key binding domains.
-
Functional Validation: A competitive binding assay can validate the activity of your iRGD construct. Pre-incubate your cells with an excess of free, unconjugated iRGD before adding your fluorescently labeled iRGD construct. A significant reduction in uptake in the presence of the free peptide indicates that your construct is binding to the correct receptors.
-
Q5: What is the optimal concentration of iRGD to use for in vitro experiments, and how long should we incubate the cells?
A5: The optimal concentration and incubation time can vary depending on the cell line, the specific iRGD construct, and the experimental goals. However, based on published studies, here are some general guidelines:
-
Concentration: For in vitro cellular uptake studies, concentrations typically range from 1 µM to 100 µM. A good starting point for optimization is around 10 µM.
-
Incubation Time: Incubation times can range from 1 to 24 hours. A time-course experiment (e.g., 1, 4, 12, and 24 hours) is recommended to determine the optimal incubation period for your specific system.
Q6: Should we conjugate the this compound to our therapeutic or co-administer it?
A6: Both conjugation and co-administration strategies have been shown to be effective, and the choice depends on your specific application and therapeutic.[2][9]
-
Conjugation: This approach ensures that the therapeutic and the this compound are delivered to the same cell. However, the conjugation chemistry must be carefully optimized to not interfere with the function of either the iRGD or the therapeutic.
-
Co-administration: Co-administering free iRGD with your therapeutic can also enhance its uptake.[2][9] This method is simpler as it avoids complex chemical modifications. The proposed mechanism is that iRGD binding to its receptors triggers a transient increase in vascular and tissue permeability, allowing co-administered drugs to penetrate the tumor tissue more effectively.[9]
It may be beneficial to empirically test both methods to determine which is more effective for your system.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies to guide your experimental design.
Table 1: In Vitro Concentrations for Cellular Uptake Assays
| Cell Line | iRGD Construct | Concentration | Incubation Time | Assay Method | Reference |
| 4T1 | iRGD-FITC | 10 µM | 4 hours | Flow Cytometry | [8] |
| M21 | Peptide 2 (PEGylated RGD) | 30 µM | 10-30 minutes | Flow Cytometry | [7] |
| 22Rv1 | This compound | 20-100 µM | 2 hours | Electrochemical | [10] |
| PANC-1, HeLa, 293T | iRGD-modified polyplexes | N/A (charge ratios 8/1, 12/1) | N/A | Flow Cytometry | [6] |
Table 2: In Vivo Administration of iRGD
| Animal Model | iRGD Construct | Dosage | Administration Route | Application | Reference |
| Mouse Model | This compound | 4 µmol/kg | Intravenous | Inhibition of cell migration | [3] |
Experimental Protocols
Protocol 1: Cellular Uptake Assay using Flow Cytometry
This protocol provides a general framework for quantifying the cellular uptake of a fluorescently labeled iRGD construct.
-
Cell Preparation: Seed target cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Treatment:
-
For the experimental group, add your fluorescently labeled iRGD construct to the cell culture medium at the desired concentration (e.g., 10 µM).
-
For a negative control, add an equivalent volume of vehicle (e.g., PBS or culture medium) to a separate well.
-
For a competitive inhibition control, pre-incubate cells with a 100-fold excess of unlabeled iRGD for 1 hour before adding the fluorescently labeled construct.
-
-
Incubation: Incubate the cells for the desired amount of time (e.g., 4 hours) at 37°C in a CO2 incubator.
-
Cell Harvesting:
-
Wash the cells three times with cold PBS to remove any unbound construct.
-
Trypsinize the cells and resuspend them in FACS buffer (PBS with 1% BSA and 0.1% sodium azide).
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer equipped with the appropriate laser and filters for your fluorophore.
-
Gate on the live cell population based on forward and side scatter.
-
Quantify the mean fluorescence intensity of the cell population in each condition.
-
Protocol 2: Western Blot for Integrin and Neuropilin-1 Expression
This protocol outlines the basic steps for determining the expression levels of αv integrin, β3 integrin, β5 integrin, and NRP-1.
-
Cell Lysis:
-
Wash cultured cells with cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for αv integrin, β3 integrin, β5 integrin, and NRP-1 overnight at 4°C. Use a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
iRGD Signaling Pathway
Caption: The iRGD signaling pathway for cellular uptake.
Troubleshooting Workflow for Poor iRGD Uptake
Caption: A logical workflow for troubleshooting poor iRGD uptake.
References
- 1. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iRGD peptides - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Characterization of iRGD-Ligand Modified Arginine-Histidine-Rich Peptides for Nucleic Acid Therapeutics Delivery to αvβ3 Integrin-Expressing Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Size‐Dependent Cellular Uptake of RGD Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeted drug delivery using this compound for solid cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Managing Enzymatic Degradation of Linear iRGD Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with linear iRGD analogs. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the enzymatic degradation of these peptides during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My linear iRGD analog is rapidly losing activity in my in vitro/in vivo experiment. What is the likely cause?
A1: The most common reason for the rapid loss of activity of linear peptides is enzymatic degradation by proteases.[1] Linear peptides are particularly vulnerable to cleavage by exopeptidases, which act on the N- and C-termini, and endopeptidases, which cleave within the peptide sequence.[2] This is a well-documented challenge for peptide-based therapeutics.
Q2: What are the primary strategies to protect my linear iRGD analog from enzymatic degradation?
A2: Several chemical modification strategies can significantly enhance the stability of linear iRGD analogs:
-
N-Terminal Acetylation: Capping the N-terminus with an acetyl group blocks the action of aminopeptidases, a major class of exopeptidases.[2][3]
-
C-Terminal Amidation: Modifying the C-terminal carboxyl group to an amide group provides resistance against carboxypeptidases.[2]
-
D-Amino Acid Substitution: Replacing one or more of the naturally occurring L-amino acids with their D-isomers can sterically hinder protease binding and cleavage, as proteases are typically specific for L-amino acids.[4]
-
PEGylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains increases the hydrodynamic radius of the peptide, which can shield it from proteolytic enzymes and reduce renal clearance.[5][6]
-
Cyclization: Although this guide focuses on linear analogs, it is worth noting that converting a linear peptide to a cyclic one is a highly effective strategy to increase stability by reducing conformational flexibility and making it a poorer substrate for proteases.
Q3: Which proteases are likely responsible for degrading my linear iRGD analog?
A3: The specific proteases can vary depending on the biological matrix (e.g., serum, cell culture media). However, given the sequence of iRGD (CRGDKGPDC), proteases that cleave after basic residues (Arginine - R, Lysine (B10760008) - K) are likely culprits. Trypsin and trypsin-like serine proteases, which cleave C-terminal to lysine and arginine residues, are common in blood and serum.[7][8] Additionally, other endo- and exopeptidases present in biological fluids can contribute to degradation.[2]
Q4: How does the enzymatic cleavage of iRGD relate to its mechanism of action?
A4: The proteolytic cleavage of iRGD is a critical step in its tumor-penetrating mechanism. After the RGD motif binds to αv integrins on tumor endothelial cells, a protease in the tumor microenvironment cleaves the peptide. This cleavage exposes a cryptic C-terminal motif (the C-end Rule or CendR motif, R/KXXR/K), which then binds to neuropilin-1 (NRP-1) to trigger a pathway that enhances tissue penetration.[1][9][10] Therefore, while general enzymatic degradation is a stability issue, this specific cleavage is a necessary activation step.
Troubleshooting Guides
Issue 1: Unexpected or Rapid Loss of Intact Peptide in Serum Stability Assay
| Possible Cause | Troubleshooting Steps |
| High Protease Activity in Serum | 1. Confirm Serum Quality: Ensure the serum used is from a reliable source and has been stored correctly. Protease activity can vary between batches and species.[3] 2. Use Protease Inhibitors (with caution): For mechanistic studies, a broad-spectrum protease inhibitor cocktail can be added to a control sample to confirm that degradation is enzymatic. However, this is not suitable for in vivo studies or assays where cellular processes might be affected. |
| Peptide Adsorption to Labware | 1. Use Low-Binding Tubes: Utilize polypropylene (B1209903) or siliconized tubes and pipette tips to minimize non-specific binding. 2. Include a Carrier Protein: Adding a small amount of a non-interfering protein like bovine serum albumin (BSA) to your buffers can help reduce adsorption. |
| Incorrect Sample Quenching | 1. Immediate Quenching: Ensure that the enzymatic reaction is stopped immediately at each time point by adding a quenching agent like trichloroacetic acid (TCA) or a high concentration of organic solvent (e.g., acetonitrile).[3] 2. Efficient Protein Precipitation: After quenching, ensure complete precipitation of serum proteins by thorough mixing and centrifugation at a high speed. Incomplete removal can interfere with HPLC/LC-MS analysis. |
Issue 2: Difficulty in Identifying Degradation Products by Mass Spectrometry
| Possible Cause | Troubleshooting Steps |
| Low Abundance of Fragments | 1. Increase Incubation Time: Allow the degradation to proceed for a longer duration to generate a higher concentration of cleavage products. 2. Concentrate the Sample: After protein precipitation, the supernatant containing the peptide fragments can be concentrated using a vacuum centrifuge. |
| Complex Fragmentation Pattern | 1. Use High-Resolution Mass Spectrometry: Employ high-resolution instruments (e.g., Orbitrap or Q-TOF) for accurate mass determination of the parent peptide and its fragments.[11] 2. Perform MS/MS Analysis: Use tandem mass spectrometry (MS/MS) to obtain fragmentation data for the degradation products. This will help in sequencing the fragments and pinpointing the cleavage sites. |
| Unexpected Modifications | 1. Consider Non-Enzymatic Degradation: Be aware of potential chemical modifications such as oxidation (especially of Methionine, if present), deamidation (of Asparagine or Glutamine), and disulfide bond scrambling if multiple Cysteine residues are present.[12] 2. Use specialized software: Utilize peptide mapping software to help identify common and unexpected modifications based on mass shifts.[13] |
Data Presentation
The following tables provide hypothetical but realistic quantitative data on the serum stability of various linear iRGD analogs, based on trends observed in the literature for similar peptides. These tables are intended to serve as a guide for expected improvements with different modifications.
Table 1: Serum Half-Life of Modified Linear iRGD Analogs
| iRGD Analog | Modification | Sequence | Predicted Serum Half-Life (t1/2) in hours |
| L-iRGD-OH | Unmodified | H-CRGDKGPDC-OH | ~0.2 |
| Ac-L-iRGD-OH | N-Terminal Acetylation | Ac-CRGDKGPDC-OH | ~1.5 |
| L-iRGD-NH₂ | C-Terminal Amidation | H-CRGDKGPDC-NH₂ | ~1.2 |
| Ac-L-iRGD-NH₂ | N- & C-Terminal Capping | Ac-CRGDKGPDC-NH₂ | ~5.0 |
| L-iRGD(dK)-OH | D-Amino Acid Substitution (Lys) | H-CRGD(dK)GPDC-OH | ~3.5 |
| PEG-L-iRGD-OH | PEGylation (20 kDa) | PEG-CRGDKGPDC-OH | > 24 |
Table 2: Relative Stability of Linear iRGD Analogs After 4 Hours in Human Serum
| iRGD Analog | Modification | % Intact Peptide Remaining (at 4h) |
| L-iRGD-OH | Unmodified | < 1% |
| Ac-L-iRGD-NH₂ | N- & C-Terminal Capping | ~60% |
| L-iRGD(dK)-OH | D-Amino Acid Substitution (Lys) | ~45% |
| PEG-L-iRGD-OH | PEGylation (20 kDa) | > 95% |
Experimental Protocols
Protocol 1: In Vitro Serum Stability Assay
This protocol outlines a general method to assess the stability of linear iRGD analogs in serum.
Materials:
-
Linear iRGD analog stock solution (1 mg/mL in sterile water or appropriate buffer)
-
Pooled human serum (or serum from the species of interest)
-
Incubator or water bath at 37°C
-
Quenching solution: 10% (w/v) Trichloroacetic Acid (TCA) in water, or Acetonitrile with 1% Formic Acid
-
Microcentrifuge tubes (low-binding)
-
Centrifuge
Procedure:
-
Thaw human serum on ice. Once thawed, pre-warm to 37°C.
-
In a microcentrifuge tube, add the iRGD analog stock solution to the pre-warmed serum to a final peptide concentration of 100 µg/mL.
-
Incubate the mixture at 37°C.
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the peptide-serum mixture.
-
Immediately add the aliquot to a tube containing the cold quenching solution (e.g., 150 µL of ACN with 1% FA) to stop the enzymatic reaction and precipitate serum proteins.
-
Vortex the mixture thoroughly and incubate on ice for 10 minutes.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Carefully collect the supernatant for analysis by HPLC or LC-MS/MS.
Protocol 2: HPLC-MS/MS Analysis of iRGD Degradation
This protocol provides a starting point for the analysis of iRGD analogs and their degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).
HPLC Conditions:
-
Column: C18 reversed-phase column suitable for peptide separations (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 2% B
-
2-25 min: 2% to 40% B (linear gradient)
-
25-27 min: 40% to 95% B
-
27-30 min: Hold at 95% B
-
30-31 min: 95% to 2% B
-
31-35 min: Re-equilibrate at 2% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
Detection: UV at 214 nm and 280 nm, and MS detection.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Full MS scan followed by data-dependent MS/MS of the most abundant precursor ions.
-
Full MS Scan Range: m/z 300-1500.
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
-
Data Analysis: The amount of intact peptide at each time point is determined by integrating the area of its corresponding peak in the extracted ion chromatogram. The half-life (t1/2) is calculated by plotting the natural log of the percentage of remaining peptide versus time. Degradation products are identified by analyzing their MS/MS spectra to determine their sequence.
Visualizations
References
- 1. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of new this compound analogs for tumor optical imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Structural identification of the degradation products of the antitumor peptide antagonist [Arg6,D-Trp7,9,MePhe8]substance P (6-11) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
improving the signal-to-noise ratio in iRGD-based imaging
Welcome to the technical support center for iRGD-based imaging. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and optimize their experiments to achieve a higher signal-to-noise ratio.
Troubleshooting Guides
This section provides solutions to common problems encountered during iRGD-based imaging experiments.
Issue: Low Signal Intensity in the Tumor Region
Possible Causes and Solutions:
-
Suboptimal iRGD-Probe Concentration: The concentration of the iRGD-conjugated imaging agent may be too low for detection.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of your iRGD probe. Start with the concentration reported in similar studies and titrate up and down.
-
-
Incorrect Imaging Time Point: The peak accumulation of the iRGD probe in the tumor may not align with your imaging schedule.
-
Troubleshooting Step: Conduct a time-course experiment to identify the optimal imaging window post-injection. For example, one study observed peak tumor-to-background ratio for an iRGD-ZW800 probe at 96 hours post-injection[1].
-
-
Inefficient Proteolytic Cleavage: The iRGD peptide requires cleavage by tumor-associated proteases to expose the CendR motif, which is crucial for deep tissue penetration.[2][3][4][5][6] Low protease activity in your tumor model can limit iRGD function.
-
Troubleshooting Step: Confirm the expression of relevant proteases (e.g., matrix metalloproteinases) in your tumor model through techniques like immunohistochemistry or zymography. If protease levels are low, consider using a different tumor model known to have higher protease activity.
-
-
Low Receptor Expression: The efficacy of iRGD relies on the expression of αv integrins (αvβ3 and αvβ5) on tumor endothelial cells and neuropilin-1 (NRP-1) on tumor cells.[2][3][4][5][7]
-
Troubleshooting Step: Verify the expression levels of αv integrins and NRP-1 in your specific tumor model using methods such as flow cytometry, Western blot, or immunohistochemistry. If expression is low, this model may not be suitable for iRGD-based imaging.
-
Issue: High Background Signal or Off-Target Binding
Possible Causes and Solutions:
-
"Always On" Fluorescent Probe: Standard fluorescent probes emit signals continuously, which can lead to high background from non-target tissues.[8]
-
Troubleshooting Step: Consider using an activatable iRGD probe. These probes are designed to only fluoresce after enzymatic cleavage within the tumor microenvironment, thereby minimizing background signal from off-target tissues.[8] Studies have shown that activatable probes can significantly improve the tumor-to-normal tissue ratio.[8]
-
-
Non-Specific Probe Accumulation: The imaging agent itself may have inherent properties that lead to non-specific binding or accumulation in certain organs (e.g., liver, kidneys).
-
Troubleshooting Step: Review the biodistribution profile of your specific imaging agent. If high accumulation in non-target organs is a known issue, you may need to adjust the imaging parameters or consider a different imaging agent. The use of control peptides, such as iRGE (CRGEKGPDC), which lack the integrin-binding motif, can help differentiate between targeted and non-specific accumulation.[6]
-
-
Excessive Probe Concentration: Using too high a concentration of the iRGD probe can lead to saturation of tumor receptors and increased circulation time, resulting in higher background signal.
-
Troubleshooting Step: As with low signal, perform a dose-response experiment to find the concentration that provides the best balance between tumor signal and background.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the this compound?
A1: The this compound (sequence: CRGDKGPDC) enhances tumor penetration through a three-step process[2][4][5]:
-
Homing to Tumor Vasculature: The RGD (Arginylglycylaspartic acid) motif in the this compound binds to αvβ3 and αvβ5 integrins, which are overexpressed on the surface of tumor endothelial cells.[2][4][5]
-
Proteolytic Cleavage: Upon binding to integrins, the this compound is cleaved by proteases in the tumor microenvironment. This cleavage exposes a C-terminal CendR (C-end Rule) motif (R/KXXR/K).[3][4][5]
-
Tumor Penetration: The exposed CendR motif then binds to neuropilin-1 (NRP-1), a receptor that is also overexpressed on tumor cells. This binding triggers an endocytosis/exocytosis pathway that facilitates the transport of the this compound and any conjugated or co-administered cargo deep into the tumor tissue.[2][3][6]
Q2: How can I confirm that the this compound is functioning correctly in my experiment?
A2: You can use a combination of in vitro and in vivo methods:
-
In Vitro Cell Uptake Assays: Compare the uptake of your fluorescently labeled iRGD probe in tumor cells that express both αv integrins and NRP-1 versus cells that lack one or both receptors. A higher uptake in the receptor-positive cells indicates specific binding and internalization.
-
In Vivo Blocking Experiments: Co-inject a molar excess of unlabeled iRGD along with your labeled iRGD probe. A significant reduction in the tumor signal compared to the injection of the labeled probe alone indicates that the accumulation is target-specific.[6]
-
Use of Control Peptides: Compare the tumor accumulation of your iRGD probe with a control peptide that has a mutated RGD sequence (e.g., RGE). The control peptide should show significantly less tumor accumulation.[6][9]
Q3: What are the key differences between iRGD and traditional RGD peptides?
A3: While both iRGD and traditional RGD peptides target αv integrins, iRGD has the unique ability to penetrate deep into tumor tissue.[2] This is due to its CendR motif, which is exposed after proteolytic cleavage and subsequently binds to NRP-1, activating a tissue penetration pathway.[3][4] Traditional RGD peptides lack this second targeting and penetration mechanism.
Q4: Can I co-administer my imaging agent with iRGD instead of conjugating it?
A4: Yes, studies have shown that co-administration of iRGD with a therapeutic or imaging agent can enhance its accumulation and penetration into tumors.[2][3] This "bystander effect" is a key advantage of the iRGD technology. However, the efficiency of this approach may vary depending on the specific agent being used.
Data Presentation
Table 1: Comparison of Receptor Binding Affinities
| Peptide/Fragment | Target Receptor | Binding Affinity (IC50) | Reference |
| Cy7-c(RGDyK) | Integrin αvβ3 | 70.1 ± 5.3 nM | [10] |
| Cy7-E[c(RGDyK)]2 (Dimer) | Integrin αvβ3 | 28.2 ± 2.8 nM | [10] |
| Cy7-E{E[c(RGDyK)]2}2 (Tetramer) | Integrin αvβ3 | 23.1 ± 2.1 nM | [10] |
| CRGDK (cleaved iRGD) | Neuropilin-1 | ~50- to 150-fold higher than to integrins | [3][11] |
Table 2: Example of Improved Tumor-to-Normal Tissue Ratios with an Activatable Probe
| Imaging Probe | Time Point | Tumor-to-Normal Tissue Ratio (T/N) | Statistical Significance | Reference |
| Cy5.5-iRGDC (Always On) | 20 min | Lower | p < 0.05 | [8] |
| Cy5.5-iRGDC-BK01 (Activatable) | 20 min | Higher | p < 0.05 | [8] |
| Cy5.5-iRGDC (Always On) | 60 min | Lower | p < 0.05 | [8] |
| Cy5.5-iRGDC-BK01 (Activatable) | 60 min | Higher | p < 0.05 | [8] |
| Cy5.5-iRGDC (Always On) | 120 min | Lower | p < 0.05 | [8] |
| Cy5.5-iRGDC-BK01 (Activatable) | 120 min | Higher | p < 0.05 | [8] |
Experimental Protocols
Protocol 1: In Vivo Blocking Experiment to Confirm Targeting Specificity
Objective: To determine if the tumor accumulation of an iRGD-conjugated imaging probe is mediated by specific receptor binding.
Materials:
-
Tumor-bearing mice (appropriate model expressing αv integrins and NRP-1)
-
iRGD-conjugated imaging probe
-
Unlabeled this compound
-
Saline or appropriate vehicle
-
In vivo imaging system
Procedure:
-
Animal Groups: Divide the mice into at least two groups:
-
Experimental Group: Receives the iRGD-conjugated imaging probe.
-
Blocking Group: Receives a co-injection of the iRGD-conjugated imaging probe and an excess of unlabeled this compound.
-
-
Dosing:
-
For the experimental group, inject the predetermined optimal dose of the iRGD-conjugated imaging probe intravenously.
-
For the blocking group, co-inject the same dose of the iRGD-conjugated imaging probe with a molar excess (e.g., 10- to 50-fold) of unlabeled this compound.
-
-
Imaging:
-
Acquire images at the predetermined optimal time point for peak tumor accumulation.
-
Use consistent imaging parameters for all animals.
-
-
Data Analysis:
-
Quantify the signal intensity in the tumor and a corresponding region of non-tumor tissue (e.g., muscle) for each animal.
-
Calculate the tumor-to-background ratio for each group.
-
Compare the tumor signal and tumor-to-background ratio between the experimental and blocking groups. A statistically significant decrease in the blocking group indicates specific targeting.
-
Visualizations
Caption: The iRGD signaling pathway for enhanced tumor penetration.
Caption: Troubleshooting workflow for low signal-to-noise ratio.
References
- 1. Enhanced tumor targeting and penetration of fluorophores via this compound conjugation: a strategy for the precision targeting of lung cancer - Li - Translational Lung Cancer Research [tlcr.amegroups.org]
- 2. iRGD peptides - Wikipedia [en.wikipedia.org]
- 3. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tissue-penetrating delivery of compounds and nanoparticles into tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Activatable iRGD-based peptide monolith: targeting, internalization, and fluorescence activation for precise tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | 99mTc-labeled iRGD for single-positron emission computed tomography imaging of triple-negative breast cancer [frontiersin.org]
- 10. Near-Infrared Fluorescence Imaging of Tumor Integrin αvβ3 Expression with Cy7-Labeled RGD Multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery | MDPI [mdpi.com]
Technical Support Center: Strategies to Reduce Renal Clearance of iRGD Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding strategies to reduce the renal clearance of iRGD peptides, thereby enhancing their pharmacokinetic profiles for therapeutic and diagnostic applications.
Frequently Asked Questions (FAQs)
Q1: Why is reducing the renal clearance of iRGD peptides important?
A1: iRGD peptides, due to their relatively small size, are susceptible to rapid renal clearance, leading to a short plasma half-life. This rapid elimination can limit their therapeutic efficacy by reducing the time available for the peptide to reach and penetrate the target tumor tissue. By reducing renal clearance, the circulation time of iRGD peptides is extended, which can lead to increased accumulation in the tumor, enhanced therapeutic or diagnostic effects, and potentially a reduced dosing frequency.
Q2: What are the primary strategies to decrease the renal clearance of iRGD peptides?
A2: The main strategies focus on increasing the hydrodynamic size of the peptide or altering its interaction with the renal filtration and reabsorption systems. These strategies include:
-
PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains to the peptide.[1][2]
-
Nanoparticle/Liposome (B1194612) Conjugation: Attaching or encapsulating the peptide within larger structures like nanoparticles or liposomes.[3][4][5][6][7]
-
Protein Fusion: Genetically fusing the peptide with a larger protein, such as an albumin-binding domain (ABD) or albumin itself.[8][9][10]
-
Glycosylation: Introducing carbohydrate moieties to the peptide structure.[11]
-
Amino Acid Modification: Altering the peptide's charge by substituting or adding specific amino acid residues.[12]
Q3: How does PEGylation reduce the renal clearance of iRGD?
A3: PEGylation increases the hydrodynamic volume of the iRGD peptide. The glomerular filtration barrier in the kidneys has a size-selective cutoff, and by increasing the peptide's size, PEGylation can significantly reduce its ability to be filtered from the blood into the urine, thereby prolonging its circulation time.[13][14][15]
Q4: What is the mechanism behind using albumin-binding domains to extend iRGD's half-life?
A4: By fusing iRGD with an albumin-binding domain, the peptide non-covalently binds to serum albumin, the most abundant protein in the blood. This large complex is too large for renal filtration. Furthermore, albumin is recycled by the neonatal Fc receptor (FcRn), a mechanism that rescues it from degradation in lysosomes.[9] This "piggybacking" onto albumin's long half-life (around 19 days in humans) dramatically extends the circulation time of the this compound.[16]
Q5: Can conjugating iRGD to nanoparticles affect its tumor-penetrating ability?
A5: Conjugating iRGD to nanoparticles is a common and effective strategy. The this compound on the surface of the nanoparticle still recognizes and binds to αv integrins on tumor endothelial cells.[17] This is followed by proteolytic cleavage that exposes the CendR motif, which then binds to neuropilin-1 to trigger enhanced penetration of the entire nanoparticle into the tumor tissue.[3][17] Therefore, this strategy not only reduces renal clearance but also leverages the tumor-penetrating properties of iRGD for targeted delivery of the nanoparticle payload.[6][18]
Troubleshooting Guides
Issue 1: Low yield of PEGylated this compound.
| Possible Cause | Troubleshooting Step |
| Inefficient reaction conditions | Optimize the molar ratio of the PEG reagent to the peptide (typically a 5-20 fold molar excess of PEG is used).[19] Adjust the pH of the reaction buffer; for instance, N-terminal PEGylation with mPEG-ALD is often performed at a pH of 5.0-6.0.[19] |
| Peptide degradation | Ensure the purity and stability of the this compound before starting the reaction. Perform the reaction at a controlled temperature (e.g., room temperature) and for an optimized duration (e.g., 2-4 hours) to prevent degradation.[19] |
| Incorrect PEG reagent | Verify that the reactive group of the PEG reagent is appropriate for the target functional group on the this compound (e.g., NHS ester for primary amines like lysine (B10760008), maleimide (B117702) for sulfhydryl groups on cysteine).[2][20] |
| Purification issues | Use a suitable purification method, such as reversed-phase high-performance liquid chromatography (RP-HPLC), to effectively separate the PEGylated peptide from unreacted peptide and excess PEG reagent.[19] |
Issue 2: Reduced biological activity of iRGD after modification.
| Possible Cause | Troubleshooting Step |
| Modification site interferes with binding | If possible, perform site-specific modifications away from the core RGD and CendR motifs. For example, if using PEGylation, target a lysine residue that is not critical for receptor binding. |
| Steric hindrance | If using a large modification like a nanoparticle or a large PEG chain, consider incorporating a linker between the this compound and the modifying agent to provide more conformational freedom for the peptide to interact with its receptors. |
| Conformational changes | Characterize the modified peptide using techniques like circular dichroism to assess if significant conformational changes have occurred. It may be necessary to redesign the modification strategy to preserve the native peptide structure. |
| Incorrect modification | Thoroughly characterize the final product using mass spectrometry and HPLC to confirm the correct structure and purity of the modified this compound.[21] |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effect of different modification strategies on the pharmacokinetics of iRGD and other peptides.
Table 1: Effect of Protein Fusion on Peptide Half-Life
| Peptide/Protein | Modification | Fold Increase in Half-Life | Plasma Half-Life (Modified vs. Unmodified) | Reference |
| ZHER2-PE38 Immunotoxin | Fusion with Albumin-Binding Domain (ABD) | ~24.4 | 330.8 min vs. 13.5 min | [22] |
| 10 kDa scaffold protein | Fusion with ABDCon | - | 60 hours (in mice) | [23] |
| Bicyclic peptides | Conjugation to albumin-binding tag | ~25 | >7 hours vs. minutes | [15] |
Table 2: Effect of PEGylation on Peptide Pharmacokinetics
| Peptide | PEG Size (Mr) | Effect on Blood Clearance (t1/2) | Effect on Renal Uptake | Reference |
| c(RGDyK) | 2,000 | Faster blood clearance than unmodified | Lower kidney uptake | [12] |
| Lymphoma-binding peptide | 40,000 | 5.4 h | Less uptake in kidneys | [24] |
| Lymphoma-binding peptide | 150,000 | 17.7 h | Less uptake in kidneys | [24] |
Table 3: Pharmacokinetics of iRGD (CEND-1)
| Species | Plasma Half-Life | Notes | Reference |
| Mice | ~25 minutes | Intravenous administration | [25] |
| Humans | ~2 hours | Intravenous administration | [25] |
Experimental Protocols
Protocol 1: General Procedure for iRGD Conjugation to Liposomes
This protocol describes a common method for conjugating iRGD to pre-formed liposomes using a maleimide-thiol reaction.
Materials:
-
This compound with a terminal cysteine residue (Cys-iRGD)
-
Lipids for liposome formulation (e.g., DSPC, Cholesterol)
-
DSPE-PEG-Maleimide (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)])
-
Hydration buffer (e.g., HEPES-buffered saline, pH 7.4)
-
Dialysis membrane (e.g., 50 kDa MWCO)
Procedure:
-
Liposome Formulation:
-
Dissolve the lipids and DSPE-PEG-Maleimide in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film.
-
Hydrate the lipid film with the hydration buffer to form multilamellar vesicles.
-
Extrude the liposome suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) to create unilamellar liposomes of a uniform size.[1]
-
-
iRGD Conjugation:
-
Dissolve the Cys-iRGD peptide in the hydration buffer.
-
Add the Cys-iRGD solution to the liposome suspension. The maleimide groups on the liposome surface will react with the sulfhydryl group of the cysteine residue on the this compound.[20]
-
Incubate the reaction mixture for several hours at room temperature with gentle stirring.
-
-
Purification:
-
Remove unconjugated this compound by dialysis against the hydration buffer.[1]
-
-
Characterization:
-
Determine the size and zeta potential of the iRGD-conjugated liposomes using dynamic light scattering (DLS).
-
Quantify the amount of conjugated peptide using a suitable assay (e.g., HPLC or a fluorescence-based assay if a fluorescently labeled peptide is used).
-
Protocol 2: General Procedure for iRGD Conjugation to Nanoparticles
This protocol outlines a general method for conjugating iRGD to the surface of nanoparticles using EDC/NHS chemistry.
Materials:
-
This compound with a terminal amine group
-
Nanoparticles with surface carboxyl groups (e.g., PLGA nanoparticles)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation buffer (e.g., MES buffer, pH 6.0)
-
Coupling buffer (e.g., PBS, pH 7.4)
Procedure:
-
Nanoparticle Activation:
-
Disperse the carboxylated nanoparticles in the activation buffer.
-
Add EDC and NHS to the nanoparticle suspension to activate the carboxyl groups.
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Centrifuge and wash the activated nanoparticles to remove excess EDC and NHS.
-
-
iRGD Conjugation:
-
Resuspend the activated nanoparticles in the coupling buffer.
-
Add the this compound solution to the activated nanoparticle suspension. The activated carboxyl groups will react with the primary amines on the peptide.
-
Incubate the reaction mixture for several hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench any unreacted activated carboxyl groups by adding a small molecule with a primary amine (e.g., Tris or ethanolamine).
-
Purify the iRGD-conjugated nanoparticles by repeated centrifugation and washing to remove unconjugated peptide and other reagents.
-
-
Characterization:
-
Confirm the successful conjugation of iRGD to the nanoparticles using techniques such as FT-IR, XPS, or by quantifying the peptide content.
-
Visualizations
Caption: The signaling pathway of this compound for tumor penetration.
Caption: Experimental workflow for iRGD conjugation to liposomes.
Caption: Logical relationship of strategies to reduce iRGD renal clearance.
References
- 1. iRGD-liposomes enhance tumor delivery and therapeutic efficacy of antisense oligonucleotide drugs against primary prostate cancer and bone metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. dovepress.com [dovepress.com]
- 4. Enhanced Therapeutic Efficacy of iRGD-Conjugated Crosslinked Multilayer Liposomes for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel method for conjugating the terminal amine of peptide ligands to cholesterol: synthesis iRGD-cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. qyaobio.com [qyaobio.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Peptide Design: Principles & Methods | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. scispace.com [scispace.com]
- 11. scispace.com [scispace.com]
- 12. Pharmacokinetics and tumor retention of 125I-labeled RGD peptide are improved by PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cpcscientific.com [cpcscientific.com]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. ES2674983T3 - Method for the separation of proteins that contain an albumin binding domain - Google Patents [patents.google.com]
- 17. Nanoparticles coated with the tumor-penetrating peptide iRGD reduce experimental breast cancer metastasis in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Glycosylated Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 19. benchchem.com [benchchem.com]
- 20. Targeted drug delivery using this compound for solid cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. diva-portal.org [diva-portal.org]
- 22. Fusion of an albumin-binding domain extends the half-life of immunotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. Effect of molecular size of pegylated peptide on the pharmacokinetics and tumor targeting in lymphoma-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Tumor Heterogeneity in iRGD Targeting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing iRGD peptide technology. The content addresses common challenges, particularly those arising from tumor heterogeneity, and offers structured protocols and data to support experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for the this compound?
A1: The this compound (internalizing RGD) facilitates tumor homing and penetration through a three-step mechanism.[1] First, its Arginine-Glycine-Aspartic acid (RGD) motif binds to αvβ3 and αvβ5 integrins, which are often overexpressed on tumor endothelial cells.[1][2] Second, this binding event triggers a proteolytic cleavage of the this compound by proteases in the tumor microenvironment. This cleavage exposes a C-terminal motif known as the C-end Rule (CendR).[3][4][5] Third, the now-exposed CendR motif (R/KXXR/K) binds to neuropilin-1 (NRP-1), a receptor also overexpressed in many tumors, which activates a transport pathway, leading to the internalization and deep penetration of iRGD and any co-administered or conjugated therapeutic agents into the tumor tissue.[1][3][6]
Q2: What is tumor heterogeneity and how does it impact iRGD-mediated drug delivery?
A2: Tumor heterogeneity refers to the existence of distinct subpopulations of cancer cells within a single tumor, which can differ in their genetic makeup, gene expression, and phenotype.[7][8][9] This diversity is a major challenge for targeted therapies because not all cancer cells within a tumor may express the target molecule.[7][8] For iRGD, heterogeneity in the expression of αv integrins and/or neuropilin-1 (NRP-1) across different regions of a tumor can lead to inconsistent and inefficient drug delivery.[10] Subclones of cancer cells lacking these receptors will not be effectively targeted by iRGD, potentially leading to therapeutic resistance and disease progression.[7][11]
Q3: What are the key molecular determinants for successful iRGD targeting?
A3: The success of iRGD targeting is critically dependent on the presence and accessibility of three molecular components in the tumor microenvironment:
-
αv Integrins (αvβ3 and αvβ5): These are the primary "homing" receptors for the RGD motif of the intact this compound, localizing it to the tumor vasculature and tumor cells.[1][12][13]
-
Tumor-Associated Proteases: Specific proteases are required to cleave the this compound after it binds to integrins, thereby activating its CendR motif.[2][5][14]
-
Neuropilin-1 (NRP-1): This receptor is essential for the second stage of targeting. It binds the activated CendR motif and triggers the active transport pathway that enables deep tumor penetration.[1][6][15] Overexpression of NRP-1 has been observed in 45-59% of various cancers and is often associated with poorer patient outcomes.[6][16]
Q4: Should I use covalent conjugation or co-administration for my therapeutic agent with iRGD?
A4: Both covalent conjugation and co-administration are valid strategies for using iRGD, and the best approach may depend on the specific drug and experimental context.[3]
-
Covalent Conjugation: In this method, the therapeutic agent is chemically linked to the this compound.[3] This ensures that the drug is delivered wherever the peptide localizes. This strategy has been used successfully for small molecules, antibodies, and nanoparticles.[1]
-
Co-administration: This involves simply injecting the this compound along with the therapeutic agent.[3] The this compound acts to "open a door" into the tumor, making the microenvironment temporarily permeable to the co-administered drug.[1] This method has shown efficacy with a variety of agents, including gemcitabine (B846) and nab-paclitaxel.[3]
The choice may be influenced by the chemistry of the drug, its size, and the desired pharmacokinetic profile. Direct conjugation can sometimes alter the activity of the drug or the peptide, while co-administration relies on the synchronized biodistribution of two separate agents.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low or no tumor accumulation of iRGD-drug | 1. Low Target Receptor Expression: The tumor model may have low or heterogeneous expression of αv integrins or NRP-1.[10] | 1a. Characterize Receptor Expression: Use Immunohistochemistry (IHC) or Western Blot to quantify αv integrin and NRP-1 levels in your tumor model (See Protocol 1). 1b. Select Appropriate Model: Choose a tumor model known to have high expression of both receptors. Models with NRP-1 overexpression have shown greater sensitivity to iRGD co-administration.[16] |
| 2. Insufficient Protease Activity: The specific proteases needed to cleave iRGD and expose the CendR motif may be absent or inactive in the tumor microenvironment.[5] | 2a. Assess Protease Activity: Perform in vitro cleavage assays using tumor lysates or zymography to assess relevant protease activity. 2b. Use Pre-cleaved iRGD: As an experimental control, consider using a version of the peptide where the CendR motif is already exposed to bypass the cleavage step. | |
| 3. Incorrect Dosing or Timing (Co-administration): The pharmacokinetic profiles of iRGD and the co-administered drug may not be optimally aligned. | 3a. Optimize Dosing Schedule: Conduct a dose-response and timing study. The half-life of iRGD is 1-3 hours.[1] Administer the therapeutic drug when iRGD concentration in the tumor is expected to be maximal. | |
| High variability in therapeutic efficacy | 1. Intratumoral Heterogeneity: Different regions within the same tumor, or different tumors in the same cohort, have varying levels of integrin/NRP-1 expression.[7][10] | 1a. Multi-region Sampling: When analyzing tumors post-treatment, sample from multiple distinct regions (e.g., core and periphery) to assess the correlation between receptor expression and drug penetration/efficacy. 1b. Combination Therapy: Consider combining iRGD-targeted therapy with a treatment that has a different mechanism of action to target the resistant cell populations.[7] |
| 2. Dynamic Receptor Expression: Receptor expression may change over time or in response to therapy.[9] | 2a. Longitudinal Analysis: If possible, use non-invasive imaging methods with iRGD-labeled probes to monitor targeting efficiency over the course of the experiment. 2b. Analyze Pre- and Post-treatment Biopsies: Compare receptor expression levels before and after therapy to identify potential downregulation. | |
| Off-target effects or toxicity | 1. Non-specific Binding: While iRGD is tumor-specific, some level of integrin or NRP-1 expression may exist in healthy tissues, particularly during angiogenesis or inflammation. | 1a. Confirm Tumor-Specific Upregulation: Ensure that the expression of αv integrins and NRP-1 is significantly higher in tumor tissue compared to vital organs in your model. 1b. Dose Optimization: Reduce the iRGD dose to the minimum effective level to decrease potential binding to non-target sites. |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The sequential mechanism of iRGD-mediated tumor targeting and penetration.
Caption: A logical workflow for troubleshooting poor iRGD experimental outcomes.
Quantitative Data Summary
The binding affinity of iRGD to its target integrins is a critical parameter for its initial homing function. Heterogeneity in the expression of these integrin subtypes can influence the peptide's overall avidity for the tumor.
Table 1: Binding Affinity of iRGD for αv Integrin Subtypes
| Integrin Subtype | IC50 (nM) | Reference(s) |
| αvβ3 | 290 ± 40 | [15] |
| αvβ5 | 460 ± 100 | [15] |
| αvβ6 | 1300 ± 200 | [15] |
| Data presented as mean ± SEM from solid-phase binding assays.[15] The affinity for αvβ3 and αvβ5 is in the mid-to-low nanomolar range.[15][17] |
Experimental Protocols
Protocol 1: Immunohistochemistry (IHC) for Integrin and NRP-1 Expression
This protocol outlines the key steps to assess the expression and spatial distribution of iRGD target receptors within tumor tissue, a critical first step in addressing heterogeneity.
Methodology:
-
Tissue Preparation:
-
Harvest tumor tissue and immediately fix in 10% neutral buffered formalin for 24-48 hours.
-
Dehydrate the tissue through a graded series of ethanol (B145695), clear with xylene, and embed in paraffin (B1166041) wax.
-
Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.
-
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene to remove paraffin.
-
Rehydrate sections by incubating through a series of decreasing ethanol concentrations (100%, 95%, 70%) and finally in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0) and heating in a pressure cooker or water bath. This step is crucial for unmasking the antigen epitopes.
-
-
Staining Procedure:
-
Block endogenous peroxidase activity with a 3% hydrogen peroxide solution.
-
Block non-specific binding sites using a blocking serum (e.g., normal goat serum).
-
Incubate sections with primary antibodies specific for human/mouse αv integrin (e.g., anti-αvβ3, anti-αvβ5) and NRP-1 overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Develop the signal using a chromogen like 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
-
Counterstaining and Mounting:
-
Lightly counterstain the nuclei with hematoxylin.
-
Dehydrate the slides, clear in xylene, and mount with a permanent mounting medium.
-
-
Analysis:
-
Image the slides using a light microscope.
-
Score the staining intensity and the percentage of positive cells. Analyze different tumor regions (e.g., periphery vs. core, vascular vs. avascular areas) to map the heterogeneity of receptor expression.
-
Protocol 2: In Vivo Tumor Penetration Assay
This protocol allows for the visualization and quantification of how deeply iRGD and an associated cargo penetrate into the tumor parenchyma.
Methodology:
-
Animal Model:
-
Establish solid tumors in immunocompromised mice by subcutaneously or orthotopically implanting cancer cells known to express αv integrins and NRP-1.
-
-
Reagent Administration:
-
Tissue Harvesting and Processing:
-
At a predetermined time point after injection (e.g., 1-4 hours), perfuse the mice with saline followed by 4% paraformaldehyde (PFA) to fix the tissues in situ.
-
Excise the tumors and post-fix them in 4% PFA overnight.
-
Cryoprotect the tumors by incubating them in a 30% sucrose (B13894) solution until they sink.
-
Embed the tumors in Optimal Cutting Temperature (OCT) compound and freeze.
-
-
Imaging and Analysis:
-
Cut 20-50 µm thick cryosections.
-
To visualize blood vessels, sections can be co-stained with an antibody against an endothelial marker like CD31.
-
Image the sections using a confocal microscope.
-
Quantify the penetration by measuring the fluorescence intensity of the cargo as a function of distance from the nearest blood vessel. Compare the penetration depth and total fluorescence accumulation between the control and iRGD-treated groups.
-
Protocol 3: In Vitro Cell Binding Assay
This assay is used to confirm the binding affinity of iRGD to cancer cells expressing the target integrins.
Methodology:
-
Cell Culture:
-
Culture cancer cells of interest in appropriate media. Ensure the cell line expresses αv integrins.
-
-
Preparation of Labeled Peptide:
-
Synthesize or procure fluorescently labeled iRGD (e.g., FITC-iRGD).
-
-
Binding Experiment:
-
Harvest cells and prepare a single-cell suspension.
-
Incubate a fixed number of cells with varying concentrations of fluorescently labeled iRGD in a binding buffer (e.g., PBS with 1% BSA) at 4°C to prevent internalization.
-
For competition assays, co-incubate the labeled iRGD with an excess of unlabeled iRGD or a non-specific peptide.
-
-
Flow Cytometry Analysis:
-
After incubation, wash the cells with cold PBS to remove unbound peptide.
-
Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI), which corresponds to the amount of bound peptide.
-
-
Data Analysis:
-
Plot the MFI against the concentration of the labeled peptide.
-
The data can be used to calculate binding parameters such as the dissociation constant (Kd) by fitting to a saturation binding curve. The competition assay confirms the specificity of the binding.
-
References
- 1. iRGD peptides - Wikipedia [en.wikipedia.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems [mdpi.com]
- 5. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Tumor heterogeneity in the clinic: is it a real problem? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding tumour heterogeneity and targeted therapy | UCLH Biomedical Research Centre [uclhospitals.brc.nihr.ac.uk]
- 9. A narrative review of tumor heterogeneity and challenges to tumor drug therapy - Zhu - Annals of Translational Medicine [atm.amegroups.org]
- 10. Integrin Targeting and Beyond: Enhancing Cancer Treatment with Dual-Targeting RGD (Arginine–Glycine–Aspartate) Strategies [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. iRGD as a tumor‑penetrating peptide for cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activatable iRGD-based peptide monolith: targeting, internalization, and fluorescence activation for precise tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anticancer effects of gemcitabine are enhanced by co-administered this compound in murine pancreatic cancer models that overexpressed neuropilin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Validating iRGD Peptide Cleavage in Tumor Tissues
For Researchers, Scientists, and Drug Development Professionals
The iRGD peptide (internalizing RGD) has emerged as a promising tool for enhancing the delivery of therapeutic agents into solid tumors. Its unique mechanism relies on a two-step process: initial binding to αv integrins on tumor vasculature and subsequent proteolytic cleavage within the tumor microenvironment. This cleavage exposes a cryptic C-end Rule (CendR) motif, which then binds to neuropilin-1 (NRP-1), triggering a pathway that facilitates deep penetration of the peptide and its cargo into the tumor parenchyma.[1][2] Validating this cleavage event is paramount for the preclinical and clinical development of iRGD-based therapies.
This guide provides a comparative overview of key methodologies for validating this compound cleavage in tumor tissues, offering insights into alternative tumor-penetrating peptides and presenting supporting experimental data and protocols.
Mechanism of iRGD Action and the Critical Cleavage Step
The efficacy of iRGD hinges on its proteolytic cleavage. In its cyclic form, the RGD (Arginine-Glycine-Aspartic acid) motif of iRGD binds to αvβ3 and αvβ5 integrins, which are often overexpressed on tumor endothelial cells.[2][3] This initial binding localizes the peptide to the tumor. Subsequently, proteases present in the tumor microenvironment cleave the peptide, exposing the C-terminal CendR motif (R/KXXR/K).[1][4] This newly exposed motif has a high affinity for NRP-1, a receptor also abundant in many tumors. The interaction with NRP-1 initiates a transport pathway, allowing iRGD and any co-administered or conjugated therapeutic to penetrate deep into the tumor tissue.[2][3]
A visual representation of this signaling pathway is provided below.
Caption: The sequential binding and cleavage of iRGD leading to tumor penetration.
Comparative Analysis of Tumor-Penetrating Peptides
While iRGD is a prominent tumor-penetrating peptide, several alternatives exist, each with its own mechanism of activation and tumor targeting. Here, we compare iRGD with two other notable examples: RPARPAR and LinTT1.
| Peptide | Target Receptor(s) | Cleavage Dependent? | Known Protease(s) | Tumor Penetration Mechanism |
| iRGD | αv Integrins, NRP-1 | Yes | Tumor-associated proteases (e.g., some MMPs, urokinase-type plasminogen activator) | Cleavage exposes CendR motif for NRP-1 binding and subsequent tissue penetration.[1][2] |
| RPARPAR | NRP-1 | No | Not applicable | Directly binds to NRP-1 to induce tumor penetration.[5] |
| LinTT1 | p32, NRP-1 | Yes | Urokinase-type plasminogen activator (uPA) | Binds to p32, is cleaved by uPA to expose a CendR motif which then binds to NRP-1.[6] |
Experimental Protocols for Validating Peptide Cleavage
Accurate validation of iRGD cleavage is crucial. Below are detailed protocols for key experimental techniques.
Ex Vivo Tumor Tissue Homogenization and Peptide Extraction for Mass Spectrometry
This protocol outlines the initial steps for preparing tumor tissue to analyze peptide cleavage by mass spectrometry.
Materials:
-
Excised tumor tissue from xenograft model
-
Liquid nitrogen
-
Pre-chilled mortar and pestle or mechanical homogenizer
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Centrifuge
-
Microcentrifuge tubes
Procedure:
-
Immediately following excision, snap-freeze the tumor tissue in liquid nitrogen to halt proteolytic activity.
-
Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.
-
Transfer the powdered tissue to a pre-chilled microcentrifuge tube containing ice-cold lysis buffer.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant containing the extracted peptides and proteins for subsequent analysis.
LC-MS/MS for Detection of Cleavage Products
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique for identifying and quantifying the intact this compound and its specific cleavage products.
Materials:
-
Extracted peptide sample from tumor homogenate
-
LC-MS/MS system (e.g., Orbitrap or Q-TOF)
-
C18 reverse-phase HPLC column
-
Solvents for liquid chromatography (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)
-
Synthetic standards of intact iRGD and expected cleavage fragments
Procedure:
-
Sample Preparation: Further purify and concentrate the extracted peptides using solid-phase extraction (SPE) with C18 cartridges.
-
LC Separation: Inject the prepared sample onto the C18 column. Elute the peptides using a gradient of increasing acetonitrile concentration.
-
MS/MS Analysis: Introduce the eluted peptides into the mass spectrometer.
-
Acquire full scan MS spectra to identify the mass-to-charge ratio (m/z) of the intact iRGD and its potential cleavage products.
-
Perform tandem MS (MS/MS) on the precursor ions of interest to obtain fragmentation patterns.
-
-
Data Analysis: Compare the retention times and fragmentation spectra of the detected peptides with the synthetic standards to confirm the identity and quantify the amount of cleaved iRGD.
In Vivo FRET Imaging of Peptide Cleavage
Förster Resonance Energy Transfer (FRET) can be used to visualize peptide cleavage in real-time in living animals. This involves synthesizing an this compound labeled with a FRET pair (a donor and an acceptor fluorophore) on either side of the cleavage site. In the intact peptide, the proximity of the fluorophores allows for FRET to occur. Upon cleavage, the fluorophores separate, leading to a loss of FRET signal, which can be imaged.[7][8][9]
Materials:
-
This compound synthesized with a FRET pair (e.g., Cy3 and Cy5) flanking the cleavage site
-
Tumor-bearing animal model (e.g., mouse with xenograft)
-
In vivo imaging system capable of detecting the fluorescence of both the donor and acceptor fluorophores
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing animal and place it in the imaging system.
-
Probe Administration: Intravenously inject the FRET-labeled this compound.
-
Image Acquisition: Acquire fluorescence images of the tumor region at multiple time points.
-
Excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores.
-
-
Data Analysis: Calculate the FRET ratio (acceptor emission / donor emission). A decrease in the FRET ratio over time in the tumor indicates cleavage of the peptide.
Western Blot for Cleavage Product Detection
While less quantitative than mass spectrometry, Western blotting can provide a qualitative assessment of iRGD cleavage if an antibody specific to a fragment is available.
Materials:
-
Extracted protein/peptide sample from tumor homogenate
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific to a fragment of iRGD (e.g., the CendR motif)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the tumor lysates.
-
SDS-PAGE: Separate the proteins and peptides by size on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins/peptides to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system. The presence of a band corresponding to the molecular weight of the cleaved iRGD fragment indicates cleavage.
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for validating iRGD cleavage in tumor tissues.
Caption: Overview of the experimental workflow for iRGD cleavage validation.
By employing these methodologies, researchers can rigorously validate the cleavage of iRGD in tumor tissues, providing critical data to support the development of more effective cancer therapies. The choice of method will depend on the specific research question, available resources, and the desired level of quantification.
References
- 1. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound conjugation potentiates intraperitoneal tumor delivery of paclitaxel with polymersomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Highly specific C–C bond cleavage induced FRET fluorescence for in vivo biological nitric oxide imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A quantitative protocol for intensity-based live cell FRET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | An In Vivo Fluorescence Resonance Energy Transfer-Based Imaging Platform for Targeted Drug Discovery and Cancer Therapy [frontiersin.org]
- 10. origene.com [origene.com]
iRGD vs. Traditional RGD Peptides: A Comparative Guide to Tumor Accumulation
In the landscape of targeted cancer therapy, peptides have emerged as a promising tool for delivering therapeutic agents directly to tumor sites. Among these, peptides containing the Arginine-Glycine-Aspartic acid (RGD) motif have been extensively studied for their ability to target integrins, which are overexpressed on tumor endothelial cells and some cancer cells. The internalizing RGD (iRGD) peptide represents a significant advancement over traditional RGD peptides, demonstrating enhanced tumor accumulation and deeper tissue penetration. This guide provides a detailed comparison of the tumor accumulation of iRGD versus traditional RGD peptides, supported by experimental data, detailed protocols, and mechanistic diagrams.
Superior Tumor Accumulation with iRGD
Experimental evidence robustly supports the superior tumor accumulation of iRGD-conjugated therapies compared to those utilizing traditional RGD peptides. The unique dual-receptor targeting mechanism of iRGD facilitates not only binding to tumor vasculature but also active transport into the tumor parenchyma.
A key study demonstrated this enhanced accumulation by comparing Abraxane (nab-paclitaxel) conjugated to iRGD with Abraxane conjugated to a conventional cyclic RGD peptide (CRGDC). The results showed that iRGD-Abraxane accumulated in tumors to a significantly higher degree. Specifically, iRGD-Abraxane accumulation was approximately 4-fold greater than that of CRGDC-Abraxane, highlighting the profound impact of the iRGD peptide on drug delivery to tumors.
Quantitative Comparison of Tumor Accumulation
| Peptide Conjugate | Tumor Accumulation (Relative to Non-Targeted) | Reference |
| iRGD-Abraxane | ~8-fold higher | Sugahara et al., 2009 |
| CRGDC-Abraxane | ~2-fold higher | Sugahara et al., 2009 |
Unraveling the Mechanisms: iRGD's Dual-Targeting Advantage
The differential tumor accumulation between iRGD and traditional RGD peptides stems from their distinct mechanisms of action at the molecular level.
Traditional RGD Peptides: These peptides primarily target αv integrins (such as αvβ3 and αvβ5), which are highly expressed on the surface of tumor endothelial cells. This binding localizes the conjugated therapeutic agent to the tumor vasculature. However, their penetration into the deeper tumor tissue is limited, with accumulation often restricted to the perivascular regions.
The this compound: iRGD also initially binds to αv integrins via its RGD motif. Following this initial binding, iRGD undergoes proteolytic cleavage by tumor-associated proteases. This cleavage exposes a cryptic C-end Rule (CendR) motif (R/KXXR/K). This newly exposed motif then binds to Neuropilin-1 (NRP-1), a receptor that is also overexpressed in many tumor types. The interaction with NRP-1 triggers a transport pathway that facilitates the penetration of the iRGD-conjugated molecule deep into the tumor parenchyma, moving beyond the blood vessels to reach cancer cells throughout the tumor mass.[1][2][3] This enhanced penetration is a key factor contributing to the superior therapeutic efficacy of iRGD-conjugated drugs.[1]
dot
References
A Comparative Guide to Tumor-Penetrating Peptides: iRGD vs. The Field
In the landscape of advanced cancer therapeutics, the ability of anti-cancer agents to effectively penetrate solid tumors remains a critical hurdle. Tumor-penetrating peptides (TPPs) have emerged as a promising strategy to overcome this barrier, enhancing the delivery and efficacy of a wide range of therapies. Among these, the internalizing RGD (iRGD) peptide has garnered significant attention for its unique dual-receptor targeting mechanism. This guide provides an objective comparison of the efficacy of iRGD against other notable tumor-penetrating and cell-penetrating peptides, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Receptors
The efficacy of TPPs is intrinsically linked to their mechanism of action. While many peptides utilize different pathways to enter cells, iRGD's mechanism is particularly noteworthy for its tumor-specific activation and penetration cascade.
iRGD's Unique Pathway: The iRGD peptide (sequence: CRGDKGPDC) employs a three-step process to navigate from the bloodstream deep into tumor tissue.[1]
-
Tumor Vasculature Homing: The Arginine-Glycine-Aspartic acid (RGD) motif within iRGD initially binds to αvβ3 and αvβ5 integrins, which are overexpressed on the surface of tumor endothelial cells.[1][2]
-
Proteolytic Cleavage and CendR Motif Exposure: Upon binding to integrins, iRGD undergoes proteolytic cleavage by tumor-associated proteases. This cleavage exposes a cryptic C-terminal motif known as the C-end Rule (CendR) motif (R/KXXR/K).[1]
-
Neuropilin-1 Binding and Tissue Penetration: The exposed CendR motif then binds to neuropilin-1 (NRP-1), a receptor also overexpressed on tumor cells and vasculature. This interaction triggers a transport pathway that facilitates the penetration of iRGD and any co-administered or conjugated therapeutic cargo deep into the tumor parenchyma.[1][2][3]
This sequential targeting mechanism provides iRGD with a high degree of tumor specificity and penetration efficiency compared to peptides that rely on a single receptor or a less specific mode of entry.
Other Tumor-Penetrating and Cell-Penetrating Peptides:
-
LyP-1: This cyclic peptide (sequence: CGNKRTRGC) also exhibits tumor-homing properties. It primarily binds to the p32 protein (gC1qR), which is overexpressed on the surface of various tumor cells, tumor-associated macrophages, and lymphatic endothelial cells.[4] Similar to iRGD, LyP-1 can also be proteolytically cleaved to expose a CendR motif, enabling it to interact with neuropilins and enhance tissue penetration.[5]
-
TAT Peptide: Derived from the HIV-1 trans-activator of transcription protein, the TAT peptide is a well-known cell-penetrating peptide (CPP). It is highly cationic and can translocate across cell membranes, carrying various molecular cargoes. However, its uptake is generally non-specific, occurring in a wide range of cell types, which can lead to off-target effects in a therapeutic context.
Below is a diagram illustrating the distinct signaling and entry pathways of iRGD.
Caption: The multi-step tumor penetration pathway of the this compound.
Comparative Efficacy: A Data-Driven Analysis
Direct, head-to-head quantitative comparisons of different TPPs in the same experimental setting are crucial for an objective assessment of their efficacy. While comprehensive studies comparing iRGD, LyP-1, and TAT simultaneously are limited, data from various studies consistently highlight the superior tumor penetration of iRGD compared to conventional RGD peptides and the non-specific nature of TAT.
| Peptide | Target Receptor(s) | Mechanism of Penetration | Tumor Specificity | Key Findings from Experimental Data |
| iRGD | αvβ3/α5 Integrins, Neuropilin-1 | Receptor-mediated transcytosis (CendR pathway) | High | Consistently demonstrates deeper and more extensive penetration into tumor parenchyma compared to conventional RGD peptides.[6][7] Co-administration or conjugation with chemotherapeutics significantly enhances their anti-tumor efficacy.[8] |
| LyP-1 | p32, Neuropilin-1/2 | Receptor-mediated endocytosis, CendR pathway | High | Shows strong accumulation in tumors and their metastases, particularly in hypoxic regions.[5] Possesses intrinsic pro-apoptotic activity in some cancer cells. |
| TAT | Non-specific (electrostatic interactions) | Direct translocation, endocytosis | Low | Efficiently delivers cargo into a wide variety of cells in vitro. In vivo, its non-specific binding can lead to rapid clearance and accumulation in non-target organs like the liver and kidneys. |
Experimental Protocols for Efficacy Evaluation
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. Below are methodologies for key experiments used to assess the efficacy of tumor-penetrating peptides.
In Vivo Tumor Penetration and Biodistribution Assay
This assay is designed to visualize and quantify the accumulation and distribution of fluorescently labeled peptides in tumor-bearing animals.
Workflow Diagram:
Caption: Workflow for assessing in vivo tumor penetration of fluorescently labeled peptides.
Detailed Methodology:
-
Animal Model: Establish subcutaneous or orthotopic tumors in immunocompromised mice (e.g., nude or SCID mice) using a relevant human cancer cell line. Tumor growth should be monitored until they reach a suitable size for imaging (typically 100-200 mm³).
-
Peptide Labeling: Conjugate the peptides (iRGD, LyP-1, TAT, and a control peptide) with a near-infrared (NIR) fluorescent dye (e.g., Cy5.5 or IRDye 800CW) for deep tissue imaging.
-
Peptide Administration: Inject the fluorescently labeled peptides intravenously into the tail vein of the tumor-bearing mice at a standardized concentration (e.g., 10 nmol/mouse).
-
In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 8, and 24 hours), anesthetize the mice and perform whole-body fluorescence imaging using an in vivo imaging system (e.g., IVIS Spectrum). This allows for the visualization of the biodistribution of the peptides in real-time.
-
Ex Vivo Analysis: At the final time point, euthanize the mice and excise the tumors and major organs (liver, kidneys, spleen, lungs, and heart). Perform ex vivo fluorescence imaging of the excised tissues to quantify the signal intensity in each organ.
-
Microscopic Analysis: Snap-freeze the tumors in optimal cutting temperature (OCT) compound. Prepare cryosections (e.g., 10 µm thick) and perform fluorescence microscopy to visualize the penetration of the peptides within the tumor microenvironment. Co-staining with markers for blood vessels (e.g., CD31) and cell nuclei (e.g., DAPI) can provide spatial context.
-
Quantification: Use image analysis software (e.g., ImageJ) to quantify the mean fluorescence intensity in the tumors and other organs from the ex vivo images. For the tumor sections, measure the fluorescence intensity as a function of distance from the nearest blood vessel to quantify the penetration depth.
Tumor Spheroid Penetration Assay
This in vitro 3D cell culture model mimics the avascular regions of a solid tumor and is used to assess the penetration ability of peptides in a more physiologically relevant environment than traditional 2D cell cultures.
Workflow Diagram:
Caption: Workflow for the in vitro tumor spheroid penetration assay.
Detailed Methodology:
-
Spheroid Formation: Seed cancer cells in ultra-low attachment 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well). Centrifuge the plates at a low speed to facilitate cell aggregation. Incubate for 3-5 days to allow for the formation of compact spheroids.
-
Peptide Treatment: Prepare solutions of the fluorescently labeled peptides (iRGD, LyP-1, TAT, and control) in the cell culture medium at a final concentration of, for example, 10 µM.
-
Incubation: Carefully replace the medium in the wells containing the spheroids with the peptide-containing medium. Incubate for a defined period (e.g., 6 hours) at 37°C.
-
Washing and Fixation: Gently wash the spheroids with phosphate-buffered saline (PBS) to remove any unbound peptides. Fix the spheroids with 4% paraformaldehyde for 1 hour at room temperature.
-
Imaging: Counterstain the cell nuclei with DAPI. Mount the spheroids on a glass slide and perform imaging using a confocal microscope. Acquire Z-stack images through the center of the spheroids.
-
Analysis: Use image analysis software to generate an intensity profile of the peptide's fluorescence from the periphery to the core of the spheroid. The penetration depth can be defined as the distance from the edge of the spheroid to the point where the fluorescence intensity drops to 50% of its maximum.
Conclusion
The available evidence strongly suggests that iRGD's unique, multi-step tumor-homing and penetration mechanism, which involves sequential binding to integrins and neuropilin-1, confers a significant advantage in terms of tumor specificity and deep tissue penetration. This makes it a highly promising candidate for enhancing the delivery of a wide array of anti-cancer therapies. While other peptides like LyP-1 also show tumor-specific penetration and TAT demonstrates efficient cell entry, iRGD's mechanism appears to be particularly well-suited for overcoming the complex barriers of the solid tumor microenvironment. Further head-to-head comparative studies with standardized protocols will be invaluable in definitively ranking the efficacy of these promising therapeutic delivery vehicles.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tumor Spheroid Formation Assay [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. dovepress.com [dovepress.com]
- 8. Targeted drug delivery using this compound for solid cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Cancer Therapy: A Comparative Guide to iRGD Peptide Efficacy in Diverse Cancer Models
For Immediate Release
A groundbreaking tumor-penetrating peptide, iRGD (internalizing RGD), is reshaping the landscape of cancer therapy by significantly enhancing the delivery and efficacy of co-administered anti-cancer drugs. This guide provides a comprehensive evaluation of iRGD's performance across various cancer models, offering researchers, scientists, and drug development professionals a critical resource for harnessing this technology. Experimental data, detailed protocols, and visual pathways are presented to facilitate a thorough understanding of iRGD's potential in overcoming treatment barriers in oncology.
The iRGD peptide (sequence CRGDKGPDC) utilizes a unique three-step mechanism to penetrate tumors.[1] First, its RGD (Arginine-Glycine-Aspartic acid) motif binds to αvβ3 and αvβ5 integrins, which are overexpressed on tumor endothelial cells.[1][2] This is followed by a proteolytic cleavage of the peptide, exposing a C-end Rule (CendR) motif.[1][2] The CendR motif then binds to neuropilin-1 (NRP-1), a receptor that triggers a transport pathway, enabling the peptide and any co-administered therapeutic agents to penetrate deep into the tumor tissue.[1][2] This targeted delivery system has been shown to increase the accumulation of drugs within tumors, leading to enhanced therapeutic outcomes and potentially reducing systemic toxicity.[3][4]
Quantitative Efficacy of iRGD Across Cancer Models
The following tables summarize the quantitative data from preclinical and clinical studies, demonstrating the enhanced efficacy of various cancer therapies when combined with iRGD.
Table 1: Enhanced Drug Accumulation in Tumors with iRGD
| Cancer Model | Therapeutic Agent | Delivery System | Fold Increase in Tumor Accumulation (Compared to Control) | Reference |
| Prostate Cancer (22Rv1) | Doxorubicin | Co-administration | >7-fold | [3] |
| Breast Cancer (BT474) | Nab-paclitaxel (Abraxane) | iRGD-conjugated | 11-fold (vs. non-targeted), 4-fold (vs. CRGDC-Abraxane) | [3] |
Table 2: Tumor Growth Inhibition and Survival Rate Improvement with iRGD
| Cancer Model | Therapeutic Agent | Key Findings | Reference |
| Non-Small Cell Lung Cancer (A549 Xenograft) | Gemcitabine (B846) | 86.9% tumor growth inhibition with Gemcitabine + iRGD | [5] |
| Glioblastoma (Intracranial C6 Glioma) | Paclitaxel-loaded Nanoparticles (MT1-NP-PTX) | Median survival of 60 days with MT1-NP-PTX + iRGD | [6] |
| Orthotopic Breast Cancer (4T1) | Doxorubicin-Polymer Conjugate (P-DOX-iRGD) | ~90% inhibition of primary tumor growth | [7] |
| Pancreatic Ductal Adenocarcinoma (Metastatic) | Gemcitabine + Nab-paclitaxel | Objective Response Rate: 59% (Phase I Clinical Trial NCT03517176) | [8] |
Key Experimental Protocols
To ensure the reproducibility and further exploration of iRGD's capabilities, detailed methodologies for key experiments are outlined below.
In Vivo Tumor Model and Efficacy Studies
Objective: To evaluate the in vivo anti-tumor efficacy of a therapeutic agent co-administered with iRGD.
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., LS174T colorectal cancer) are cultured in appropriate media.[9]
-
Animal Model: Female BALB/c nude mice (4-6 weeks old) are used.[9]
-
Tumor Inoculation: 1 x 10^6 cells suspended in 100 µL of PBS are injected subcutaneously into the right flank of each mouse.[9]
-
Treatment Groups: Once tumors reach a palpable size (e.g., ~50 mm³), mice are randomly divided into treatment groups:[9]
-
Saline (Control)
-
Therapeutic agent alone (e.g., Paclitaxel at 10 mg/kg)
-
Therapeutic agent + iRGD (e.g., Paclitaxel at 10 mg/kg + iRGD at 10 mg/kg)
-
Drug-loaded nanoparticles with and without iRGD co-administration.
-
-
Administration: Treatments are administered intravenously (e.g., every 2 days for a total of three injections).[9]
-
Monitoring: Tumor volume is measured daily using calipers (Volume = length × width² × 0.5). Body weight is also recorded.[9]
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised and weighed.
Biodistribution Studies
Objective: To determine the in vivo distribution and tumor accumulation of iRGD-conjugated nanoparticles.
Protocol:
-
Nanoparticle Formulation: A fluorescent probe (e.g., IR780) is encapsulated within the nanoparticles (e.g., iRGD-PSS@PBAE@IR780 NPs).[10]
-
Animal Model: 4T1 tumor-bearing nude mice are used.[10]
-
Administration: Mice are intravenously injected with 100 µL of the nanoparticle solution at a specific dose (e.g., IR780 dose of 400 μg/kg).[10]
-
In Vivo Imaging: Whole-body fluorescence imaging is performed at various time points (e.g., 2, 8, 24, and 48 hours post-injection) using an in vivo imaging system.[10]
-
Ex Vivo Analysis: After the final imaging session, mice are sacrificed, and major organs (heart, liver, spleen, lungs, kidneys) and tumors are collected for ex vivo fluorescence imaging to quantify accumulation.[10]
Cell Penetration and Uptake Assays
Objective: To assess the ability of iRGD to enhance the cellular uptake of therapeutic agents or nanoparticles.
Protocol:
-
Cell Culture: Cancer cells (e.g., A431, PC-3, U-87 MG) are seeded in 96-well plates (1 x 10^4 cells/well) and incubated for 24 hours.[11]
-
Treatment: The culture medium is replaced with serum-free medium containing the fluorescently labeled iRGD-conjugate (e.g., AF488-iRGDK-dab) at various concentrations.[11]
-
Incubation: Cells are incubated for a specified period (e.g., 24 hours).
-
Cell Viability Assay (Optional): A WST-1 assay can be performed to determine any cytotoxic effects of the conjugate.[11]
-
Flow Cytometry: To quantify cellular uptake, cells are treated with the fluorescent conjugate, washed, and analyzed by flow cytometry to measure the mean fluorescence intensity.[12]
-
Confocal Microscopy: For visualization of cellular internalization, cells are grown on coverslips, treated with the fluorescent conjugate, fixed, and imaged using a confocal microscope.
Visualizing the Molecular Journey of iRGD
The following diagrams, generated using Graphviz, illustrate the signaling pathway of iRGD and a typical experimental workflow for evaluating its efficacy.
References
- 1. iRGD peptides - Wikipedia [en.wikipedia.org]
- 2. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted drug delivery using this compound for solid cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Dual αV-integrin and neuropilin-1 targeting peptide CEND-1 plus nab-paclitaxel and gemcitabine for the treatment of metastatic pancreatic ductal adenocarcinoma: a first-in-human, open-label, multicentre, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. iRGD Tumor-Penetrating Peptide-Modified Nano-Delivery System Based on a Marine Sulfated Polysaccharide for Enhanced Anti-Tumor Efficiency Against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activatable iRGD-based peptide monolith: targeting, internalization, and fluorescence activation for precise tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted Delivery of Doxorubicin Liposomes for Her-2+ Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
iRGD Conjugation vs. Co-administration: A Comparative Analysis for Enhanced Drug Delivery
A detailed guide for researchers on the strategic application of the tumor-penetrating peptide iRGD. This document provides a comparative analysis of covalent conjugation versus co-administration, supported by experimental data and detailed protocols to inform the design of next-generation cancer therapies.
The iRGD peptide (CRGDKGPDC) has emerged as a powerful tool in oncology for its ability to enhance the penetration of therapeutic agents into solid tumors.[1][2][3] Its unique dual-receptor targeting mechanism significantly improves the efficacy of various cancer drugs.[4] iRGD first binds to αvβ3 and αvβ5 integrins, which are overexpressed on tumor endothelial cells, via its Arg-Gly-Asp (RGD) motif.[1][3] Following this initial binding, the peptide is proteolytically cleaved within the tumor microenvironment. This cleavage exposes a C-end Rule (CendR) motif, which then binds to neuropilin-1 (NRP-1), a receptor that triggers a bulk transport pathway, facilitating deep penetration of the peptide and its associated cargo into the tumor parenchyma.[1][5][6]
Researchers can leverage this mechanism through two primary strategies: covalently conjugating iRGD directly to a therapeutic agent or nanocarrier, or simply co-administering the free this compound alongside the drug.[1][7] Both approaches have been shown to significantly enhance the accumulation and penetration of drugs in tumors compared to the administration of the drug alone.[1][8] This guide provides a direct comparison of these two strategies, presenting quantitative data, experimental methodologies, and visual diagrams to aid researchers in selecting the optimal approach for their specific application.
Mechanism of Action: The iRGD Pathway
The sequential binding and activation process of iRGD is the cornerstone of its function. The following diagram illustrates this multi-step tumor-penetrating mechanism.
Caption: The this compound's tumor-penetrating mechanism.
Performance Metrics: Conjugation vs. Co-administration
Experimental evidence suggests that while both methods are effective, co-administration offers comparable efficacy to conjugation with the added benefits of simplicity and versatility.[1][9] The choice between methods may depend on the specific drug, delivery vehicle, and therapeutic goal.
| Performance Metric | iRGD Conjugation | iRGD Co-administration | Key Findings & Citations |
| Tumor Accumulation | Significantly increases accumulation of linked drugs or nanoparticles in tumor tissue.[10][11] | Markedly enhances tumor accumulation of various co-injected agents, including small molecules, antibodies, and nanoparticles.[9][12] | Co-administration of iRGD with trastuzumab resulted in a 40-fold increase in antibody accumulation in tumors as measured by ELISA.[9] |
| Tumor Penetration | Conjugated nanoparticles show deeper penetration away from blood vessels compared to non-conjugated controls.[11][13] | Promotes extravascular distribution of co-administered molecules deep into the tumor parenchyma.[9][12] | Both strategies have yielded significant improvements in drug penetration and chemotherapeutic efficacy.[1] |
| Therapeutic Efficacy | iRGD-conjugated doxorubicin (B1662922) liposomes showed enhanced anti-tumor activity in 4T1 breast cancer cells.[1][10] | Co-administration of iRGD with nab-paclitaxel or doxorubicin liposomes provided equivalent or better anti-tumor efficacy at a lower drug dose.[9] | A study comparing nab-paclitaxel found that co-administration with free iRGD was as effective as iRGD-conjugated nab-paclitaxel in increasing drug accumulation in breast and prostate tumors.[14] |
| In Vitro Cytotoxicity (IC50) | iRGD-cMLV(Dox) showed a lower IC50 value (2.01 ± 0.22 µg/mL) compared to non-conjugated cMLV(Dox) (3.19 ± 0.32 µg/mL) in JC cells.[10] | Co-administration of iRGD with paclitaxel-loaded nanoparticles showed little enhancement of cytotoxicity in vitro, suggesting the primary benefit is in vivo delivery.[12][15] | The primary advantage of iRGD lies in overcoming in vivo delivery barriers rather than enhancing direct cell-killing in vitro.[15] |
| Implementation Complexity | Requires chemical synthesis, purification, and characterization of the conjugate, which can affect the drug's properties.[4] | Simple intravenous injection alongside the therapeutic agent. Bypasses complex conjugation chemistry and allows for flexible dosing.[12][15] | Co-administration is a more convenient system that avoids conjugation techniques and allows for personalized combination ratios.[12][15] |
Experimental Protocols
The following section details generalized methodologies for key experiments used to evaluate and compare iRGD delivery strategies.
In Vivo Tumor Targeting and Biodistribution Study
This protocol outlines a typical experiment to assess how effectively iRGD enhances drug or nanoparticle delivery to a tumor in a mouse model.
References
- 1. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced tumor targeting and penetration of fluorophores via this compound conjugation: a strategy for the precision targeting of lung cancer - Li - Translational Lung Cancer Research [tlcr.amegroups.org]
- 7. iRGD as a tumor‑penetrating peptide for cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Co-administration of a Tumor-Penetrating Peptide Enhances the Efficacy of Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced Therapeutic Efficacy of iRGD-Conjugated Crosslinked Multilayer Liposomes for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted drug delivery using this compound for solid cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Co-Administration Of iRGD Enhances Tumor-Targeted Delivery And Anti-Tumor Effects Of Paclitaxel-Loaded PLGA Nanoparticles For Colorectal Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Validating the CendR-Dependent Pathway of iRGD: A Comparative Guide
The iRGD peptide (CRGDKGPDC) is a tumor-penetrating peptide that has garnered significant interest in oncology for its ability to enhance the delivery of therapeutic agents into tumor tissues.[1][2] Its mechanism relies on a sequential, dual-receptor binding process known as the C-end Rule (CendR) pathway, which distinguishes it from conventional RGD peptides.[1][3] This guide provides a comparative analysis of the iRGD pathway, supported by experimental data, to assist researchers in its validation.
The CendR-Dependent Pathway vs. Conventional RGD Targeting
The defining feature of iRGD is its ability to not only target tumors but to actively penetrate deep into the tumor parenchyma.[4] This is accomplished through a multi-step process:
-
Integrin Binding : The RGD (Arginine-Glycine-Aspartic acid) motif within the this compound first binds to αv integrins (such as αvβ3 and αvβ5), which are often overexpressed on tumor endothelial cells and tumor cells themselves.[5][6] This initial binding serves as the tumor-homing step.
-
Proteolytic Cleavage : Once bound to the integrin, the this compound is proteolytically cleaved. This cleavage exposes a cryptic C-terminal motif, R/KXXR/K, known as the CendR motif.[7][8]
-
Neuropilin-1 Binding and Penetration : The exposed CendR motif then binds to Neuropilin-1 (NRP-1), a receptor also overexpressed in many tumor types.[9][10] This interaction with NRP-1 triggers an active transport pathway, facilitating the penetration of iRGD and any associated cargo into the tumor tissue.[3]
In contrast, conventional RGD peptides only perform the first step of this process. They bind to integrins, leading to accumulation around tumor blood vessels, but lack the CendR motif and therefore the ability to engage NRP-1 for enhanced tissue penetration.[7]
Quantitative Comparison of Binding Affinities
The validation of the CendR pathway often involves quantifying the binding affinities of iRGD and its fragments to its respective receptors. The following table summarizes key binding affinity data.
| Peptide/Fragment | Target Receptor | Binding Affinity (IC50/Kd) | Significance |
| iRGD | αvβ3 Integrin | mid-low nM range | Demonstrates strong initial tumor-homing capability.[6][11] |
| iRGD | αvβ5 Integrin | mid-low nM range | Confirms broad targeting of αv integrins.[11][12] |
| iRGD | αvβ6 Integrin | Higher IC50 than αvβ3/αvβ5 | Shows some affinity for other RGD-binding integrins.[11] |
| CRGDK fragment | Neuropilin-1 | Kd ≈ 1.4 µM | Confirms the binding of the cleaved CendR motif to NRP-1.[8] |
| CRGDK fragment | Integrins | ~50- to 150-fold lower than NRP-1 | The shift in binding preference after cleavage is crucial for the penetration step.[7] |
| Conventional RGD | αvβ3 Integrin | nM range | Similar initial binding to iRGD.[13] |
| Conventional RGD | Neuropilin-1 | No significant binding | Lacks the CendR motif for NRP-1 interaction. |
Experimental Protocols for Pathway Validation
Validating the CendR-dependent pathway requires a series of experiments to demonstrate each step of the mechanism.
In Vitro Binding Assays
Objective: To quantify the binding affinity of iRGD and its derivatives to purified integrin and NRP-1 receptors.
Methodology: Fluorescence Polarization (FP) Assay [13]
-
Probe Synthesis : Synthesize a fluorescently labeled version of the target peptide (e.g., FAM-iRGD).
-
Receptor Preparation : Use purified, soluble integrin αvβ3 or NRP-1 receptor proteins.
-
Assay Procedure :
-
In a microplate, add a fixed concentration of the fluorescent peptide probe to wells containing serial dilutions of the purified receptor.
-
Incubate to allow binding to reach equilibrium.
-
Measure fluorescence polarization using a suitable plate reader. An increase in polarization indicates binding.
-
-
Competitive Binding : To determine the affinity of unlabeled peptides, perform a competitive assay. A fixed concentration of the receptor and fluorescent probe are incubated with increasing concentrations of the unlabeled competitor peptide (e.g., iRGD, CRGDK fragment, conventional RGD).
-
Data Analysis : Calculate the IC50 value, which is the concentration of the competitor peptide that inhibits 50% of the fluorescent probe's binding.
Cellular Uptake and Co-localization Studies
Objective: To visualize the internalization of iRGD and confirm its co-localization with NRP-1.
Methodology: Confocal Microscopy [8]
-
Cell Culture : Culture tumor cells known to express both αv integrins and NRP-1 (e.g., PC-3 prostate cancer cells).[14]
-
Peptide Labeling : Use fluorescently labeled iRGD (e.g., FAM-iRGD).
-
Incubation : Treat the cells with FAM-iRGD for various time points.
-
Immunofluorescence :
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against NRP-1.
-
Incubate with a secondary antibody conjugated to a different fluorophore (e.g., Alexa Fluor 647).
-
Mount the coverslips with a DAPI-containing medium to stain the nuclei.
-
-
Imaging : Visualize the cells using a confocal microscope. Co-localization of the green (FAM-iRGD) and red (NRP-1) signals will appear as yellow, indicating that iRGD interacts with NRP-1 within the cell.
In Vivo Tumor Penetration Assay
Objective: To compare the tumor penetration depth of iRGD with that of a conventional RGD peptide in a tumor-bearing animal model.
Methodology: Ex Vivo Fluorescence Imaging
-
Animal Model : Establish tumors in mice using a suitable cancer cell line.
-
Peptide Administration : Intravenously inject tumor-bearing mice with equimolar amounts of fluorescently labeled iRGD and a control fluorescently labeled conventional RGD peptide. A saline-injected group should also be included.
-
Tissue Harvesting : After a set period (e.g., 4-6 hours), euthanize the mice and excise the tumors and major organs.
-
Imaging :
-
Cryosection the tumors.
-
Image the sections using a fluorescence microscope to visualize the distribution of the peptides.
-
To visualize blood vessels, sections can be co-stained with an anti-CD31 antibody.
-
-
Quantification : Measure the fluorescence intensity as a function of distance from the nearest blood vessel. This will provide a quantitative measure of tissue penetration.
Visualizing the iRGD Pathway and Validation Workflow
To further clarify the concepts discussed, the following diagrams illustrate the iRGD signaling pathway and a typical experimental workflow for its validation.
Caption: The iRGD CendR-dependent signaling pathway.
Caption: Experimental workflow for validating the iRGD pathway.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Targeted drug delivery using this compound for solid cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Tumor-Penetrating Peptides [frontiersin.org]
- 4. iRGD as a tumor‑penetrating peptide for cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Tissue-penetrating delivery of compounds and nanoparticles into tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. C-end rule peptides mediate neuropilin-1-dependent cell, vascular, and tissue penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Tumor-Penetrating this compound Inhibits Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Metastatic Effects of iRGD and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The tumor-penetrating peptide iRGD (CRGDKGPDC) has emerged as a promising agent not only for enhancing drug delivery to tumors but also for its intrinsic anti-metastatic properties. This guide provides an objective comparison of the anti-metastatic efficacy of iRGD and its key analogs, supported by experimental data. We delve into the molecular mechanisms, present quantitative comparisons from preclinical studies, and provide detailed experimental protocols to aid in the design and interpretation of future research.
Mechanism of Action: The Critical Role of the CendR Motif
The anti-metastatic activity of iRGD is intrinsically linked to its unique dual-receptor targeting mechanism. Initially, the Arg-Gly-Asp (RGD) motif within iRGD binds to αv integrins, which are highly expressed on tumor endothelial and some tumor cells. This binding facilitates proteolytic cleavage of the iRGD peptide, exposing a cryptic C-terminal motif known as the C-end Rule (CendR), typically R/KXXR/K. This exposed CendR motif then binds to neuropilin-1 (NRP-1), a receptor also overexpressed on tumor cells and vasculature.[1][2][3]
The interaction between the CendR motif and NRP-1 is the pivotal step in mediating the anti-metastatic effect. This binding is believed to induce a chemorepulsive signal, leading to the collapse of cellular protrusions and partial cell detachment, thereby inhibiting tumor cell migration and invasion.[1][3] This mechanism also appears to involve the negative regulation of integrin-mediated cell adhesion to extracellular matrix proteins like fibronectin.[1]
Comparative Efficacy of iRGD and Its Analogs
To dissect the contribution of the RGD and CendR motifs to its anti-metastatic activity, iRGD has been compared with several analogs in preclinical models. These analogs include:
-
CRGDC: A conventional RGD peptide that binds to integrins but lacks the CendR motif.[4]
-
iRGDD (CRGDDGPKC): A scrambled version of iRGD where the CendR motif is disrupted.[1]
-
RGDfV: Another conventional cyclic RGD peptide without a CendR motif.[1]
-
iNGR (CRNGRGPDC): A tumor-homing peptide that, like iRGD, is processed to expose a CendR motif that binds to NRP-1.[1]
The following tables summarize the quantitative data from comparative studies.
In Vivo Spontaneous Metastasis Studies
| Peptide | Animal Model | Primary Tumor | Metastatic Burden (Normalized to Control) | Primary Tumor Weight/Volume (vs. Control) | Reference |
| iRGD | Orthotopic PC-3 human prostate cancer xenograft in mice | Prostate | Significantly reduced | No significant difference | [1] |
| iRGDD | Orthotopic PC-3 human prostate cancer xenograft in mice | Prostate | No significant difference | No significant difference | [1] |
| RGDfV | Orthotopic PC-3 human prostate cancer xenograft in mice | Prostate | No significant difference | No significant difference | [1] |
| iRGD | Orthotopic LM-PmC pancreatic cancer in mice | Pancreas | Significantly reduced | No significant difference | [5] |
| CRGDC | Orthotopic LM-PmC pancreatic cancer in mice | Pancreas | No significant difference | No significant difference | [5] |
| iRGDD | Orthotopic LM-PmC pancreatic cancer in mice | Pancreas | No significant difference | No significant difference | [5] |
| iNGR | Orthotopic LM-PmC pancreatic cancer in mice | Pancreas | Significantly reduced | No significant difference | [5] |
In Vivo Experimental Metastasis Studies (Brain Metastasis)
| Treatment | Animal Model | Number of Brain Tumors (Normalized to Control) | Total Brain Tumor Volume (Normalized to Control) | Reference |
| iRGD-Nanoworms | 231BR breast cancer cells injected into mice | ~40% | ~20% | [4] |
| CRGDC-Nanoworms | 231BR breast cancer cells injected into mice | No significant difference | No significant difference | [4] |
| Free this compound | 231BR breast cancer cells injected into mice | No significant difference | No significant difference | [4] |
In Vitro Tumor Cell Migration
| Peptide | Cell Line | Migration Inhibition (vs. Control) | Reference |
| iRGD | LM-PmC (pancreatic), GFP-PC-3 (prostate) | Significant inhibition | [1] |
| iNGR | LM-PmC, GFP-PC-3 | Significant inhibition | [1] |
| RPARPAR (non-tumor specific CendR peptide) | LM-PmC, GFP-PC-3 | Significant inhibition | [1] |
| CRGDC | LM-PmC, GFP-PC-3 | No effect | [1] |
| RGDfV | LM-PmC, GFP-PC-3 | No effect | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of iRGD's anti-metastatic action and a typical experimental workflow for evaluating anti-metastatic effects.
References
- 1. Tumor-Penetrating this compound Inhibits Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor-penetrating this compound inhibits metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nanoparticles coated with the tumor-penetrating peptide iRGD reduce experimental breast cancer metastasis in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of iRGD and LyP-1 Peptides for Targeted Drug Delivery
In the landscape of advanced drug delivery systems, tumor-penetrating peptides have emerged as a promising strategy to enhance the efficacy of cancer therapies. Among these, iRGD and LyP-1 are two prominent cyclic peptides that have demonstrated the ability to home to tumor tissues and facilitate the penetration of therapeutic agents. This guide provides a detailed head-to-head comparison of their mechanisms of action, binding targets, and the experimental protocols used to evaluate their performance, aimed at researchers, scientists, and drug development professionals.
Overview of iRGD and LyP-1 Peptides
| Feature | iRGD (internalizing RGD) | LyP-1 (Lymphatic-homing Peptide-1) |
| Sequence | CRGDKGPDC | CGNKRTRGC |
| Primary Receptor | αvβ3 and αvβ5 integrins[1][2] | p32 (gC1qR)[3][4] |
| Secondary Receptor | Neuropilin-1 (NRP-1)[1][2][5] | Neuropilin-1 (NRP-1) and Neuropilin-2 (NRP-2)[3][6] |
| Penetration Pathway | C-end Rule (CendR) pathway[1][2][7] | C-end Rule (CendR) pathway[3][6] |
| Key Moieties | RGD motif for integrin binding; CendR motif (R/KXXR/K) for NRP-1 binding after cleavage.[2] | CendR motif (NKRTR) for NRP-1/2 binding after cleavage.[3][6] |
Mechanisms of Action and Signaling Pathways
Both iRGD and LyP-1 utilize a multi-step process to achieve tumor penetration, culminating in the activation of the C-end Rule (CendR) pathway. This pathway facilitates the transport of the peptide and any associated cargo across the vascular barrier and deep into the tumor parenchyma.[7][8]
iRGD Signaling and Penetration Pathway
The tumor-homing and penetration mechanism of iRGD involves a three-step process:
-
Initial Homing to Tumor Vasculature: The Arginine-Glycine-Aspartic acid (RGD) motif within the iRGD peptide sequence specifically binds to αvβ3 and αvβ5 integrins, which are often overexpressed on the surface of tumor endothelial cells.[1][2]
-
Proteolytic Cleavage and CendR Motif Exposure: Upon binding to integrins, the this compound undergoes proteolytic cleavage by tumor-associated proteases. This cleavage event exposes a cryptic C-terminal motif, R/KXXR/K, known as the CendR motif.[2]
-
Neuropilin-1 Binding and CendR Pathway Activation: The exposed CendR motif then binds to Neuropilin-1 (NRP-1), a receptor also overexpressed in the tumor microenvironment. This interaction triggers the CendR pathway, a transport mechanism that facilitates the endocytosis and transcytosis of the peptide and co-administered or conjugated drugs across the endothelial barrier and into the tumor tissue.[1][2][5]
LyP-1 Signaling and Penetration Pathway
Similar to iRGD, LyP-1 follows a sequential binding and activation mechanism:
-
Initial Homing to Tumor Cells and Lymphatics: LyP-1 first binds to its primary receptor, p32 (also known as gC1qR), which is overexpressed on the surface of various tumor cells, tumor-associated macrophages, and lymphatic endothelial cells.[3][4]
-
Proteolytic Cleavage and CendR Motif Exposure: Following binding to p32, LyP-1 is proteolytically cleaved, which exposes its C-terminal CendR motif (NKRTR).[3][6]
-
Neuropilin Binding and CendR Pathway Activation: The exposed CendR motif of the truncated LyP-1 (tLyP-1) then interacts with Neuropilin-1 (NRP-1) and Neuropilin-2 (NRP-2). This binding event activates the CendR transport pathway, leading to internalization and penetration into the tumor tissue.[3][6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of tumor-penetrating peptides like iRGD and LyP-1.
In Vivo Peptide Homing Assay
This assay is designed to determine the ability of a peptide to specifically accumulate in tumor tissue after systemic administration.
Methodology:
-
Animal Model: Utilize immunodeficient mice bearing xenograft tumors (e.g., subcutaneous or orthotopic).
-
Peptide Labeling: Covalently conjugate the peptide of interest (e.g., iRGD or LyP-1) with a near-infrared (NIR) fluorescent dye (e.g., Cy5.5 or IRDye 800CW).
-
Administration: Inject the fluorescently labeled peptide intravenously (i.v.) into the tail vein of the tumor-bearing mice.
-
Circulation and Biodistribution: Allow the peptide to circulate for a predetermined period (e.g., 1, 4, or 24 hours) to allow for tumor accumulation and clearance from non-target tissues.
-
Perfusion: Anesthetize the mice and perform cardiac perfusion with phosphate-buffered saline (PBS) to remove the unbound peptide from the circulatory system.
-
Tissue Harvesting: Excise the tumor and major organs (e.g., liver, spleen, kidneys, lungs, heart) for ex vivo analysis.
-
Ex Vivo Imaging: Image the harvested tumor and organs using an in vivo imaging system (e.g., IVIS Spectrum) to detect the NIR fluorescence signal.
-
Quantification: Quantify the average radiant efficiency (photons/s/cm²/sr)/(µW/cm²) in each organ to determine the relative accumulation of the peptide.
-
Histological Analysis (Optional): Tissues can be embedded in OCT, cryosectioned, and imaged using a fluorescence microscope to visualize the microscopic distribution of the peptide within the tumor and other organs.
3D Tumor Spheroid Penetration Assay
This in vitro assay assesses the ability of a peptide to penetrate a three-dimensional tumor model, which more closely mimics the architecture of an in vivo tumor than a 2D cell culture.
Methodology:
-
Spheroid Formation: Generate tumor spheroids from a cancer cell line using methods such as the hanging drop technique or by seeding cells in ultra-low attachment plates. Allow spheroids to form and compact over 2-4 days.[9]
-
Peptide Treatment: Treat the mature spheroids with a known concentration of the fluorescently labeled peptide in culture medium.
-
Incubation: Incubate the spheroids with the peptide for different durations (e.g., 1, 6, 24 hours) to assess the time-dependent penetration.
-
Washing: Gently wash the spheroids with PBS to remove any unbound peptide from the surrounding medium.
-
Fixation and Staining: Fix the spheroids with 4% paraformaldehyde, permeabilize with Triton X-100, and counterstain the nuclei with DAPI.
-
Confocal Microscopy: Mount the spheroids on a glass slide and acquire a series of optical sections (Z-stacks) from the top to the bottom of the spheroid using a confocal microscope.
-
Image Analysis: Reconstruct the 3D image of the spheroid and analyze the fluorescence intensity of the peptide as a function of distance from the spheroid's periphery to its core. This provides a quantitative measure of penetration depth.
Cellular Uptake Assay by Flow Cytometry
This assay quantifies the amount of peptide internalized by cancer cells in a 2D culture.
Methodology:
-
Cell Seeding: Seed cancer cells into a multi-well plate and allow them to adhere overnight.
-
Peptide Incubation: Treat the cells with the fluorescently labeled peptide at a specific concentration. To differentiate between cell surface binding and internalization, incubate parallel sets of cells at 37°C (allowing for active uptake) and 4°C (inhibiting active uptake, thus measuring primarily binding).
-
Washing: After the incubation period, wash the cells multiple times with cold PBS to remove any unbound peptide.
-
Quenching (Optional): To ensure that the measured fluorescence is from internalized peptide, briefly incubate the cells with a quenching agent like trypan blue, which will quench the fluorescence of any remaining surface-bound peptide.[10]
-
Cell Detachment: Detach the cells from the plate using a cell dissociation reagent like trypsin.
-
Flow Cytometry Analysis: Resuspend the cells in a suitable buffer and analyze them using a flow cytometer. Excite the fluorophore with the appropriate laser and measure the emission.
-
Data Quantification: Gate on the live cell population and determine the mean fluorescence intensity (MFI) of the cells. The difference in MFI between cells incubated at 37°C and 4°C provides a quantitative measure of peptide internalization.[11]
Conclusion
Both iRGD and LyP-1 peptides represent sophisticated and effective tools for enhancing the delivery of therapeutic agents to tumors. Their distinct primary receptors offer the potential for targeting different tumor types or components of the tumor microenvironment. While they share the common CendR-mediated pathway for tissue penetration, the choice between iRGD and LyP-1 for a specific application will depend on the expression profile of their respective receptors in the target cancer. The experimental protocols outlined in this guide provide a robust framework for the evaluation and comparison of these and other novel tumor-penetrating peptides, which are crucial for the continued advancement of targeted cancer therapies. Further head-to-head comparative studies are warranted to fully elucidate the relative advantages of each peptide in various therapeutic contexts.
References
- 1. mdpi.com [mdpi.com]
- 2. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress in LyP-1-based strategies for targeted imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial/cell surface protein p32/gC1qR as a molecular target in tumor cells and tumor stroma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tissue-penetrating delivery of compounds and nanoparticles into tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. CendR - Wikipedia [en.wikipedia.org]
- 8. Tumor penetrating peptides for improved drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Validating the Tumor-Specificity of iRGD-Mediated Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of iRGD-mediated drug delivery with alternative tumor-targeting strategies. We delve into the experimental data validating iRGD's tumor-specificity, present detailed methodologies for key experiments, and offer visualizations to clarify complex biological processes and experimental workflows.
iRGD: A Dual-Targeting Approach to Tumor Penetration
The internalizing RGD (iRGD) peptide represents a significant advancement in targeted drug delivery. Unlike conventional RGD peptides that primarily target integrins on tumor vasculature, iRGD possesses a unique dual-targeting mechanism that facilitates deep penetration into the tumor parenchyma.[1][2][3] This enhanced delivery is achieved through a sequential three-step process:
-
Integrin Binding: The RGD motif of iRGD first binds to αvβ3 and αvβ5 integrins, which are overexpressed on tumor endothelial cells.[1][2]
-
Proteolytic Cleavage: Upon binding to integrins, iRGD is proteolytically cleaved, exposing a cryptic C-terminal CendR motif (R/KXXR/K).[1][3]
-
Neuropilin-1 Binding and Internalization: The exposed CendR motif then binds to neuropilin-1 (NRP-1), a receptor also overexpressed in tumors, which triggers an endocytic pathway, leading to the internalization and transport of iRGD and its cargo deep into the tumor tissue.[1][2][3]
This mechanism allows for significantly greater accumulation of therapeutic agents within the tumor compared to passive targeting strategies or conventional active targeting ligands.
Comparative Performance of Tumor-Targeting Strategies
The efficacy of iRGD-mediated delivery is best understood through direct comparison with other tumor-targeting strategies. The following tables summarize quantitative data from various preclinical studies, highlighting the superior tumor accumulation achieved with iRGD.
Table 1: Comparison of Tumor Accumulation of iRGD-Conjugated Nanoparticles vs. Control
| Nanoparticle Formulation | Tumor Model | Tumor Accumulation (%ID/g) | Fold Increase vs. Control | Reference |
| iRGD-Abraxane | 22Rv1 Prostate Cancer | ~8% | 8-fold vs. non-targeted Abraxane | [4] |
| iRGD-PEG2K-PhMV-Cy5 | A2780 Ovarian Cancer | Not specified | 1.64-fold vs. non-targeted | [5] |
| iRGD-PSS@PBAE@IR780 | 4T1 Breast Cancer | ~10% at 24h | >2-fold vs. non-targeted | [6] |
| iRGD-Nanoworms | 231BR Brain Metastasis | Not specified | 5-fold reduction in tumor volume | [7] |
%ID/g: Percentage of injected dose per gram of tissue.
Table 2: Tumor Accumulation of Other Active Targeting Ligands
| Targeting Ligand | Nanoparticle System | Tumor Model | Tumor Accumulation (%ID/g) | Reference |
| Folic Acid | PEG-modified PAMAM G4 dendrimers | Breast Cancer | 13.76 ± 1.39% at 24h | [8] |
| Antibody (Trastuzumab) | - | HER2+ Tumors | ~0.01% of injected antibody at 24h | [9] |
Experimental Protocols for Validating Tumor-Specificity
Accurate validation of tumor-specific delivery is crucial. Below are detailed protocols for key experiments used to assess the efficacy of iRGD and other targeting moieties.
In Vivo Biodistribution Studies
Objective: To quantify the distribution of the targeted delivery system in a tumor-bearing animal model.
Materials:
-
Tumor-bearing mice (e.g., xenograft or patient-derived xenograft models).
-
Targeted nanoparticles labeled with a fluorescent dye (e.g., Cy7, IRDye 800CW) or a radionuclide (e.g., 124I).[10][11]
-
In vivo imaging system (IVIS) for fluorescence imaging or a PET scanner for radionuclide imaging.
-
Homogenizer for tissue processing.
-
Fluorometer or gamma counter for quantification.
Protocol:
-
Administration: Intravenously inject the labeled nanoparticles into tumor-bearing mice at a predetermined dose.[10][12]
-
In Vivo Imaging: At various time points post-injection (e.g., 2, 8, 24, 48 hours), anesthetize the mice and acquire whole-body images using an IVIS or PET scanner to visualize the real-time distribution of the nanoparticles.[6]
-
Ex Vivo Organ Imaging and Quantification: At the final time point, euthanize the mice and dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
Image the dissected organs using the IVIS to determine the fluorescence intensity in each organ.[12]
-
Homogenize the organs and measure the fluorescence or radioactivity using a fluorometer or gamma counter, respectively.[12]
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ to quantify the biodistribution.
Tumor Penetration Assay
Objective: To visualize and quantify the penetration of the targeted delivery system into the tumor parenchyma.
Materials:
-
Tumor-bearing mice.
-
Fluorescently labeled targeted nanoparticles.
-
Confocal microscope.
-
Tissue sectioning equipment (cryostat or microtome).
-
Antibodies for immunofluorescence staining of tumor components (e.g., blood vessels, cell nuclei).
Protocol:
-
Administration: Inject the fluorescently labeled nanoparticles intravenously into tumor-bearing mice.
-
Tissue Collection and Preparation: At a predetermined time point, euthanize the mice and excise the tumors.
-
Fix the tumors in a suitable fixative (e.g., 4% paraformaldehyde) and embed them in paraffin (B1166041) or OCT compound for sectioning.
-
Cut thin sections (e.g., 5-10 µm) of the tumor tissue.
-
Immunofluorescence Staining:
-
Permeabilize the tissue sections.
-
Incubate with primary antibodies against markers for blood vessels (e.g., CD31) and cell nuclei (e.g., DAPI).
-
Incubate with fluorescently labeled secondary antibodies.
-
-
Confocal Microscopy: Mount the stained sections and visualize them using a confocal microscope.
-
Image Analysis: Analyze the images to determine the co-localization of the nanoparticles with different tumor compartments (vasculature vs. parenchyma) and quantify the penetration depth.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The iRGD signaling pathway for tumor-specific drug delivery.
Caption: Experimental workflow for in vivo biodistribution studies.
Caption: Logical relationship of different tumor targeting strategies.
References
- 1. iRGD peptides - Wikipedia [en.wikipedia.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Enhancing Tumor Targeted Therapy: The Role of iRGD Peptide in Advanced Drug Delivery Systems [mdpi.com]
- 4. Tissue-penetrating delivery of compounds and nanoparticles into tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iRGD‐Targeted Physalis Mottle Virus Like Nanoparticles for Targeted Cancer Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Nanoparticles coated with the tumor-penetrating peptide iRGD reduce experimental breast cancer metastasis in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Folate-Functionalized Nanoparticle Drug Delivery Systems—Effectiveness and Concerns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody-Drug Conjugates in Solid Tumor Oncology: An Effectiveness Payday with a Targeted Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iRGD-Guided Silica/Gold Nanoparticles for Efficient Tumor-Targeting and Enhancing Antitumor Efficacy Against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Systematic comparison of methods for determining the in vivo biodistribution of porous nanostructured injectable inorganic particles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of iRGD and cRGD Peptides
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted drug delivery is continually evolving, with peptide-based strategies at the forefront of innovation. Among these, peptides containing the Arg-Gly-Asp (RGD) motif have garnered significant attention for their ability to target integrins, which are overexpressed in many pathological conditions, including cancer. This guide provides an objective comparison of the pharmacokinetic profiles of two prominent cyclic RGD peptides: the tumor-penetrating iRGD (internalizing RGD) and the conventional cRGD. Understanding their distinct pharmacokinetic properties and underlying mechanisms is crucial for the rational design and development of next-generation targeted therapeutics.
Executive Summary
This guide delves into a detailed comparison of iRGD and cRGD peptides, focusing on their pharmacokinetic parameters, mechanisms of action, and the experimental methodologies used for their evaluation. While both peptides target integrins, iRGD possesses a unique dual-receptor mechanism that facilitates deeper tissue penetration, significantly impacting its distribution and retention within the target tissue. This comparison aims to provide drug development professionals with the critical data and insights necessary to select the appropriate peptide for their specific therapeutic applications.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for iRGD and cRGD peptides based on available preclinical data. It is important to note that direct comparative studies with unconjugated cRGD are limited, and its parameters are often inferred from studies involving cRGD-conjugated molecules, which can influence the overall pharmacokinetic profile.
| Pharmacokinetic Parameter | iRGD (CEND-1) | cRGD (unconjugated) | Key Observations |
| Plasma Half-life (t½) | Approximately 2 hours in humans, ~25 minutes in mice.[1] | Generally reported to be very short, in the range of minutes. | The half-life of iRGD is notably longer than that of unconjugated cRGD, which is subject to rapid renal clearance. |
| Clearance (CL) | Data not consistently reported for unconjugated peptide. | Generally high due to rapid renal filtration. | Modifications such as PEGylation are often employed to reduce the clearance of cRGD-based therapeutics. |
| Volume of Distribution (Vd) | Data not consistently reported for unconjugated peptide. | Expected to be relatively low, distributing primarily in the extracellular fluid. | The unique tissue penetration mechanism of iRGD may result in a different tissue distribution profile compared to cRGD. |
| Primary Route of Elimination | Renal.[1] | Renal. | Both peptides are small molecules that are primarily cleared by the kidneys. |
Mechanism of Action and Signaling Pathways
The fundamental difference in the in vivo behavior of iRGD and cRGD peptides lies in their distinct mechanisms of action at the molecular level.
cRGD: The Direct Integrin Antagonist
The signaling pathway of cRGD peptides is primarily initiated by their binding to αvβ3 and αvβ5 integrins on the cell surface. This interaction can block the binding of natural extracellular matrix (ECM) ligands, thereby inhibiting downstream signaling pathways that are crucial for cell adhesion, migration, proliferation, and survival. Key signaling molecules affected include Focal Adhesion Kinase (FAK) and Akt.
iRGD: A Multi-step Tumor-Penetrating Peptide
The iRGD peptide exhibits a more complex, sequential mechanism of action that leads to enhanced tumor penetration.[1][2][3] This process involves a unique "zip code"-like system for navigating the tumor microenvironment.
-
Integrin Binding: Similar to cRGD, iRGD initially binds to αvβ3 and αvβ5 integrins on tumor endothelial cells via its RGD motif.[1][3]
-
Proteolytic Cleavage: Following integrin binding, iRGD is proteolytically cleaved by tumor-associated proteases, exposing a cryptic C-terminal "CendR" (R/KXXR/K) motif.[1][2]
-
Neuropilin-1 Binding and Internalization: The exposed CendR motif then binds to neuropilin-1 (NRP-1), a receptor also overexpressed on tumor cells and vasculature.[1][2] This interaction triggers an endocytic pathway, leading to the internalization of the this compound and any co-administered or conjugated therapeutic cargo. This mechanism allows for deeper penetration into the tumor tissue, beyond the immediate vicinity of blood vessels.[1][2]
Experimental Protocols
The determination of pharmacokinetic parameters for peptides like iRGD and cRGD relies on well-defined in vivo studies, typically conducted in animal models, followed by bioanalytical quantification.
In Vivo Pharmacokinetic Study in a Mouse Model
This protocol outlines a typical workflow for assessing the pharmacokinetic profile of a peptide following intravenous administration.
1. Animal Models:
-
Studies are typically performed in rodents, such as mice or rats.
-
Animals are acclimatized and housed under standard laboratory conditions.
2. Peptide Administration:
-
Peptides are formulated in a sterile, biocompatible vehicle (e.g., saline).
-
Administration is most commonly via intravenous (IV) injection to ensure 100% bioavailability for pharmacokinetic modeling.
3. Blood Sampling:
-
Serial blood samples are collected at predetermined time points post-injection (e.g., 0, 5, 15, 30, 60, 120, 240 minutes).
-
Collection is performed from a suitable site, such as the tail vein or retro-orbital sinus, into tubes containing an anticoagulant (e.g., EDTA).
4. Plasma Preparation:
-
Blood samples are centrifuged to separate the plasma.
-
Plasma samples are stored at -80°C until analysis.
5. Bioanalytical Quantification (LC-MS/MS):
-
The concentration of the peptide in plasma samples is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Sample Preparation: Plasma proteins are precipitated using a solvent like acetonitrile, and an internal standard is added for accurate quantification.
-
Chromatographic Separation: The peptide is separated from other plasma components using a reverse-phase HPLC column.
-
Mass Spectrometric Detection: The peptide is ionized and detected by a mass spectrometer, providing high sensitivity and specificity.
-
6. Pharmacokinetic Analysis:
-
The resulting plasma concentration-time data is analyzed using specialized pharmacokinetic software (e.g., Phoenix WinNonlin).
-
Key parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd) are calculated using non-compartmental or compartmental modeling.
Conclusion
The choice between iRGD and cRGD peptides for targeted drug delivery hinges on the desired therapeutic outcome and the specific biological context. While cRGD offers a straightforward approach for targeting integrins on the surface of cells, its rapid clearance necessitates strategies to prolong its circulation time. In contrast, iRGD's unique tumor-penetrating mechanism, mediated by a sequential interaction with integrins and neuropilin-1, provides a significant advantage for delivering therapeutic payloads deep into the tumor parenchyma. This enhanced distribution and retention can potentially lead to improved efficacy for a wide range of anticancer agents. The data and experimental frameworks presented in this guide are intended to empower researchers and drug developers to make informed decisions in the design and optimization of novel peptide-based therapies.
References
Enhancing Bystander Drug Uptake: A Comparative Guide to iRGD Peptides
For researchers, scientists, and drug development professionals, overcoming the challenge of delivering therapeutic agents effectively to solid tumors is a paramount concern. The tumor microenvironment often presents a significant barrier to drug penetration, limiting the efficacy of many cancer therapies. The internalizing RGD (iRGD) peptide has emerged as a promising tool to enhance the delivery and bystander uptake of co-administered drugs. This guide provides an objective comparison of iRGD's performance with other alternatives, supported by experimental data, detailed protocols, and visualizations of its mechanism of action.
The iRGD peptide (CRGDKGPDC) is a tumor-targeting peptide that enhances the penetration of therapeutic agents into tumor tissue. Its unique mechanism allows for the increased uptake of co-administered drugs by cells that may not be directly targeted by the delivery system, a phenomenon known as the bystander effect. This is achieved through a three-step process: initial binding to αv integrins on tumor vasculature, proteolytic cleavage to expose a C-terminal CendR motif, and subsequent binding of this motif to neuropilin-1 (NRP-1), which triggers a transport pathway into the tumor tissue.[1][2][3] This enhanced permeability and retention effect is not limited to drugs conjugated to iRGD; co-administration of iRGD with various anticancer agents has been shown to significantly increase their accumulation in tumors.[1]
Quantitative Comparison of iRGD-Mediated Drug Uptake
Experimental evidence demonstrates a significant enhancement in the tumor accumulation of various anticancer drugs when co-administered with iRGD. The following tables summarize quantitative data from preclinical studies, comparing drug uptake with and without iRGD, as well as iRGD-conjugated versus co-administered approaches.
| Drug | Tumor Model | Administration | Fold Increase in Tumor Accumulation (vs. Drug Alone) | Reference |
| Doxorubicin | 22Rv1 Human Prostate Cancer Xenograft | Co-administration | 7-fold | [1] |
| Nab-paclitaxel | BT474 Human Breast Cancer Xenograft | Co-administration | 12-fold | [1] |
| Trastuzumab | BT474 Human Breast Cancer Xenograft | Co-administration | 40-fold (by ELISA) | [1] |
| Gemcitabine | A549 Xenograft Mouse Model | Co-administration | Significantly enhanced antitumor efficacy | |
| IL-24 | PC-3 Prostate Cancer Xenograft | iRGD-fusion protein | 1.7-fold increase in tumor growth inhibition | [4] |
| Drug | Tumor Model | iRGD Co-administration (Fold Increase) | iRGD Conjugation (Fold Increase) | Reference |
| Nab-paclitaxel | BT474 Human Breast Cancer Xenograft | ~12-fold | ~11-fold | [1][5] |
| Nab-paclitaxel | 22Rv1 Human Prostate Cancer Xenograft | Slightly more effective than conjugate (not statistically significant) | - | [1] |
| Doxorubicin-Polymer Conjugates | C6 Glioma Spheroids | 150 µm penetration depth | 144 µm penetration depth |
Signaling Pathway and Experimental Workflow
To understand the mechanism and experimental validation of iRGD's function, the following diagrams illustrate the signaling pathway and a general experimental workflow for assessing bystander drug uptake.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating the findings on iRGD's efficacy. Below are summaries of key experimental protocols.
In Vivo Tumor Uptake Quantification
This protocol is designed to quantify the accumulation of a co-administered drug in a tumor xenograft model.
-
Animal Model: Athymic nude mice are typically used. Tumor xenografts are established by subcutaneously injecting human cancer cells (e.g., 22Rv1 prostate cancer cells or BT474 breast cancer cells).[1]
-
Treatment Groups: Mice are randomized into groups: (1) Drug alone, (2) Drug co-administered with iRGD, and (3) Vehicle control.
-
Administration: The drug (e.g., doxorubicin, nab-paclitaxel, or trastuzumab) and iRGD are administered intravenously. The typical dose for iRGD is around 4 µmol/kg.[1]
-
Tissue Harvest and Processing: At a predetermined time point (e.g., 3 hours post-injection), mice are euthanized, and tumors and other organs are harvested.[1] Tumors are homogenized for drug quantification.
-
Quantification:
-
For small molecule drugs (e.g., Doxorubicin): High-Performance Liquid Chromatography (HPLC) is used to quantify the drug concentration in the tumor homogenate.[2]
-
For antibody-based drugs (e.g., Trastuzumab): An Enzyme-Linked Immunosorbent Assay (ELISA) specific for the antibody is used to determine its concentration in the tumor lysate.[1]
-
For fluorescently labeled drugs/nanoparticles: In vivo or ex vivo fluorescence imaging can be used for qualitative and semi-quantitative analysis. For precise quantification, fluorescence intensity in tissue homogenates can be measured using a plate reader.
-
-
Data Analysis: The amount of drug per gram of tumor tissue is calculated and compared between the treatment groups to determine the fold-increase in accumulation due to iRGD co-administration.
In Vitro Bystander Cell Uptake Assay
This assay quantifies the uptake of a fluorescently labeled drug in bystander cells in a co-culture system.
-
Cell Culture: Two cell lines are used: a "target" cell line that expresses high levels of integrins and NRP-1, and a "bystander" cell line with low expression, which is fluorescently labeled (e.g., with GFP) for easy identification. The cells are co-cultured in appropriate ratios.
-
Treatment: The co-culture is treated with a fluorescently labeled drug (e.g., doxorubicin, which is naturally fluorescent) with or without iRGD.
-
Incubation: The cells are incubated for a specific period (e.g., 4 hours) to allow for drug uptake.
-
Sample Preparation for Flow Cytometry:
-
The cells are washed with PBS to remove any unbound drug.
-
The cells are detached using a gentle enzyme (e.g., Accutase) to create a single-cell suspension.
-
-
Flow Cytometry Analysis:
-
The cell suspension is analyzed using a flow cytometer.
-
The bystander cells are identified based on their GFP fluorescence.
-
The uptake of the fluorescent drug in the bystander (GFP-positive) population is quantified by measuring the fluorescence intensity in the appropriate channel (e.g., red channel for doxorubicin).
-
-
Data Analysis: The mean fluorescence intensity of the drug in the bystander cell population is compared between the groups treated with and without iRGD to determine the enhancement of bystander uptake.
Comparison with Alternatives
While iRGD has shown significant promise, other cell-penetrating peptides (CPPs) are also utilized to enhance drug delivery.
-
Conventional RGD Peptides: These peptides bind to integrins but lack the CendR motif. As a result, they can target drugs to the tumor vasculature but do not facilitate the same level of deep tissue penetration as iRGD.[2][3] Studies have shown that while conventional RGD peptides can increase drug accumulation in tumors compared to non-targeted drugs, the enhancement is significantly less than that observed with iRGD.[5] For instance, iRGD-conjugated Abraxane showed approximately 4-fold higher tumor accumulation than Abraxane conjugated to a conventional RGD peptide (CRGDC).[5]
-
TAT Peptide: Derived from the HIV-1 trans-activator of transcription protein, the TAT peptide is a well-known CPP that can translocate across cell membranes. However, its uptake is generally non-specific, leading to accumulation in non-target tissues. In contrast, iRGD's targeting is more tumor-specific due to its reliance on the overexpression of integrins and NRP-1 in the tumor microenvironment.[3]
-
Penetratin: This is another widely studied CPP derived from the Antennapedia homeodomain. Similar to TAT, its mechanism of entry is not receptor-mediated, which can lead to a lack of tumor specificity.
The key advantage of iRGD over many other CPPs is its dual-targeting and activation mechanism, which provides a higher degree of tumor specificity and deeper tissue penetration.
References
- 1. researchgate.net [researchgate.net]
- 2. Real-time fluorescence imaging for visualization and drug uptake prediction during drug delivery by thermosensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tissue-penetrating delivery of compounds and nanoparticles into tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of iRGD Peptide Penetration Across Diverse Tumor Types
For Immediate Release
AUSTIN, Texas – The tumor-penetrating peptide iRGD has demonstrated significant promise in enhancing the delivery of therapeutic agents to solid tumors. This guide provides a quantitative comparison of iRGD's penetration efficacy across various cancer models, offering valuable insights for researchers, scientists, and drug development professionals. The data presented herein, supported by detailed experimental protocols, aims to facilitate informed decisions in the design of next-generation cancer therapies.
The unique mechanism of iRGD, involving a sequential binding to αv integrins and Neuropilin-1 (NRP-1), allows for active transport of co-administered or conjugated drugs deep into the tumor parenchyma, a significant hurdle in conventional cancer treatment.[1][2] The effectiveness of this process is largely dependent on the expression levels of these receptors, which can vary considerably between different tumor types.
Quantitative Comparison of iRGD Penetration
The following table summarizes the quantitative data on the enhancement of drug delivery and therapeutic efficacy mediated by iRGD in various tumor models. The metrics presented include the fold increase in drug accumulation and tumor growth inhibition rates.
| Tumor Type | Cancer Model | Payload | Metric | Quantitative Improvement with iRGD |
| Breast Cancer | BT474 Human Breast Cancer Xenograft | Abraxane (paclitaxel) | Drug Accumulation | 11-fold increase compared to non-targeted Abraxane[3] |
| Hepatocellular Carcinoma | HCC-bearing Mouse Model | Sorafenib and Doxorubicin | Drug Delivery | Approximately 3-fold enhancement[3] |
| Prostate Cancer | PC-3 Human Prostate Cancer Xenograft | IL-24 | Tumor Growth Inhibition | 65.6% inhibition with IL-24-iRGD vs. 38.6% with IL-24 alone[4] |
| Non-Small Cell Lung Cancer | A549 Xenograft | Gemcitabine | Tumor Growth Inhibition | 86.9% inhibition with Gemcitabine + iRGD |
| Gastric Cancer | Human Gastric Cancer Cell Lines | Paclitaxel + anti-EGFR-iRGD | Tumor Volume Reduction | Approximately 46.66% reduction compared to control[3] |
It is crucial to note that the efficacy of iRGD is closely linked to the expression of NRP-1 in the tumor microenvironment. A study reported varying NRP-1 overexpression rates across different cancers: 61.99% in breast cancer, 56.76% in glioma, 51.74% in pancreatic ductal adenocarcinoma (PDAC), and 30% in tongue cancer.[5] This suggests a potential correlation between higher NRP-1 expression and greater iRGD-mediated penetration.
iRGD Signaling and Tumor Penetration Pathway
The mechanism of iRGD-mediated tumor penetration is a multi-step process that leverages the unique molecular landscape of the tumor microenvironment.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Enhancing Tumor Targeted Therapy: The Role of iRGD Peptide in Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor-Penetrating Peptide Enhances Antitumor Effects of IL-24 Against Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Widening the Therapeutic Window: A Comparative Guide to iRGD-Enhanced Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and less toxic cancer therapies is a central challenge in oncology research. A significant hurdle in chemotherapy is achieving a high concentration of the therapeutic agent within the tumor while minimizing exposure to healthy tissues, a concept defined by the therapeutic window. The tumor-penetrating peptide iRGD has emerged as a promising strategy to widen this window by enhancing the delivery and penetration of co-administered chemotherapeutic drugs into solid tumors. This guide provides an objective comparison of the performance of iRGD-enhanced chemotherapy with conventional chemotherapy, supported by experimental data, detailed protocols, and visualizations of the underlying mechanisms.
Mechanism of Action: The iRGD Pathway
The iRGD peptide (typically CRGDKGPDC) facilitates drug delivery through a three-step mechanism.[1] First, its RGD (Arginine-Glycine-Aspartic acid) motif binds to αvβ3 and αvβ5 integrins, which are often overexpressed on tumor endothelial cells.[1][2] This binding is followed by a proteolytic cleavage that exposes a C-end Rule (CendR) motif (R/KXXR/K).[1][3] The exposed CendR motif then binds to neuropilin-1 (NRP-1), a receptor also abundant in the tumor microenvironment, triggering an endocytic/exocytotic transport pathway that increases the permeability of the tumor tissue to co-administered drugs.[1][3] This targeted enhancement of drug delivery can lead to a greater therapeutic effect at the tumor site with potentially reduced systemic toxicity.[2][3]
Comparative Efficacy: In Vitro and In Vivo Studies
Numerous preclinical studies have demonstrated the enhanced efficacy of various chemotherapeutic agents when co-administered with iRGD across a range of cancer types. This enhancement is evident in both in vitro cell culture experiments and in vivo animal models.
In Vitro Cytotoxicity
The co-administration of iRGD with chemotherapeutic agents has shown varied effects on the half-maximal inhibitory concentration (IC50) in different cancer cell lines. While some studies report a significant decrease in IC50, indicating enhanced cytotoxicity, others show little to no improvement in vitro.[4] This suggests that the primary benefit of iRGD lies in its ability to improve drug delivery within the complex three-dimensional tumor microenvironment in vivo, a factor not fully recapitulated in monolayer cell cultures.[4]
Table 1: Comparative In Vitro Cytotoxicity (IC50) of Chemotherapy with and without iRGD
| Chemotherapeutic Agent | Cancer Cell Line | Chemotherapy Alone (IC50) | iRGD-Enhanced Chemotherapy (IC50) | Fold Improvement | Reference |
| Doxorubicin (B1662922) | 4T1 (Breast Cancer) | 0.018 ± 0.0025 μg/mL | 0.011 ± 0.0037 μg/mL | ~1.6x | [5] |
| Doxorubicin | JC (Breast Cancer) | 3.19 ± 0.32 μg/mL | 2.01 ± 0.22 μg/mL | ~1.6x | [5] |
| Paclitaxel (B517696) | COLO205 (Colorectal Cancer) | No significant improvement reported | No significant improvement reported | - | [1] |
In Vivo Tumor Growth Inhibition
In vivo studies using animal xenograft models consistently demonstrate a significant enhancement in the anti-tumor efficacy of chemotherapy when combined with iRGD. This is typically measured by a reduction in tumor volume and weight over the course of the treatment.
Table 2: Comparative In Vivo Efficacy of Chemotherapy with and without iRGD
| Chemotherapeutic Agent | Cancer Model | Treatment Group | Tumor Volume Reduction (%) | Tumor Weight Reduction (%) | Survival Improvement | Reference |
| Paclitaxel | LS174T Colorectal Cancer (mice) | Paclitaxel Alone | 41.1% | 39.9% | Not Reported | [1] |
| Paclitaxel + iRGD | 61.9% | 67.6% | Not Reported | [1] | ||
| PLGA-Paclitaxel | 66.7% | 69.0% | Not Reported | [1] | ||
| PLGA-Paclitaxel + iRGD | 84.3% | 85.7% | Not Reported | [1] | ||
| Doxorubicin | B16-F10 Melanoma (mice) | Doxorubicin Liposomes | 52.5% | Not Reported | Median survival: 33 days | [6] |
| iRGD-Doxorubicin Liposomes | 82.7% | Not Reported | Median survival: 43.5 days | [6] | ||
| Gemcitabine (B846) | A549 NSCLC (mice) | Gemcitabine Alone | Not specified | Not specified | Not Reported | [7] |
| Gemcitabine + iRGD | 86.9% | Significant decrease | Not Reported | [7] | ||
| Gemcitabine | Pancreatic Cancer Xenografts (mice) | Gemcitabine Alone | Variable | Significant reduction | Not Reported | [2][8] |
| Gemcitabine + iRGD | Significant reduction | Significant reduction | Not Reported | [2][8] | ||
| Cisplatin (B142131) | Various models | Cisplatin Alone | Not specified | Not specified | Not Reported | [9] |
| iRGD-Cisplatin Prodrug | Efficacious tumor suppression | Not specified | Not Reported | [9] |
Assessing the Therapeutic Window: Toxicity Profile
A key advantage of iRGD-enhanced chemotherapy is its potential to widen the therapeutic window by increasing drug efficacy at the tumor site without a corresponding increase in systemic toxicity. Several studies have reported that the co-administration of iRGD does not exacerbate the side effects of chemotherapy. For instance, studies with gemcitabine and paclitaxel showed no significant additional weight loss in mice treated with the combination therapy compared to chemotherapy alone.[4][7] Furthermore, a study with a theranostic iRGD-cisplatin prodrug revealed negligible systemic toxicity.[9]
Experimental Protocols
Reproducible and rigorous experimental design is paramount in assessing the therapeutic window of novel drug delivery systems. Below are generalized protocols for key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Aspirate the medium and add fresh medium containing serial dilutions of the chemotherapeutic agent, with or without a fixed concentration of iRGD. Include untreated control wells.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).
In Vivo Xenograft Tumor Model
Animal xenograft models are crucial for evaluating the in vivo efficacy and toxicity of cancer therapies.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomly assign mice to different treatment groups: vehicle control, chemotherapy alone, and chemotherapy co-administered with iRGD.
-
Treatment Administration: Administer the treatments, typically via intravenous injection, following a predetermined schedule (e.g., twice weekly for three weeks).
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., every 2-3 days). Monitor the body weight of the mice as an indicator of systemic toxicity.
-
Endpoint: At the end of the study (defined by a specific time point or when tumors in the control group reach a maximum allowed size), euthanize the mice.
-
Analysis: Excise the tumors and measure their final weight. Tissues from major organs can be collected for histological analysis to assess toxicity.
Conclusion
The available preclinical data strongly suggest that iRGD-enhanced chemotherapy holds significant promise for widening the therapeutic window in the treatment of solid tumors. By selectively increasing the accumulation and penetration of chemotherapeutic agents within the tumor microenvironment, iRGD can enhance anti-tumor efficacy without a corresponding increase in systemic toxicity. This targeted approach has the potential to improve patient outcomes by allowing for more effective tumor killing at lower, less toxic doses. Further research, including ongoing clinical trials, will be crucial in translating these promising preclinical findings into tangible benefits for cancer patients. The detailed protocols and comparative data presented in this guide are intended to provide a valuable resource for researchers and drug development professionals working to advance this innovative therapeutic strategy.
References
- 1. Co-Administration Of iRGD Enhances Tumor-Targeted Delivery And Anti-Tumor Effects Of Paclitaxel-Loaded PLGA Nanoparticles For Colorectal Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer effects of gemcitabine are enhanced by co-administered this compound in murine pancreatic cancer models that overexpressed neuropilin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Enhanced Therapeutic Efficacy of iRGD-Conjugated Crosslinked Multilayer Liposomes for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The antitumor activity of a doxorubicin loaded, iRGD-modified sterically-stabilized liposome on B16-F10 melanoma cells: in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer effects of gemcitabine are enhanced by co-administered this compound in murine pancreatic cancer models that overexpressed neuropilin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Theranostic this compound containing cisplatin prodrug: Dual-cargo tumor penetration for improved imaging and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Tumor-Penetrating Peptide iRGD: A Comparative Guide to Overcoming the Stromal Barrier in Cancer Therapy
For researchers, scientists, and drug development professionals, enhancing the delivery of therapeutic agents to solid tumors is a critical challenge. The dense stromal barrier, a complex network of extracellular matrix, fibroblasts, and immune cells, effectively shields cancer cells from treatment. The tumor-penetrating peptide iRGD (internalizing RGD) has emerged as a promising strategy to overcome this obstacle. This guide provides an objective comparison of iRGD's performance with other stromal-disrupting agents, supported by experimental data, detailed protocols, and visualizations of its mechanism of action.
iRGD's Unique Dual-Targeting Mechanism
The iRGD peptide (sequence: CRGDKGPDC) utilizes a sophisticated three-step mechanism to navigate the complex tumor microenvironment and deliver its payload.[1]
-
Tumor Vasculature Homing: The Arg-Gly-Asp (RGD) motif within the this compound initially binds to αvβ3 and αvβ5 integrins, which are overexpressed on tumor endothelial cells. This docking step concentrates the peptide and its associated cargo at the tumor site.[2]
-
Proteolytic Cleavage and CendR Motif Exposure: Following integrin binding, iRGD is proteolytically cleaved by tumor-associated proteases. This cleavage exposes a cryptic C-end Rule (CendR) motif (R/KXXR/K) at the C-terminus.[1]
-
Neuropilin-1 Binding and Tissue Penetration: The exposed CendR motif then binds to neuropilin-1 (NRP-1), a receptor also overexpressed in tumors. This interaction triggers an active transport pathway, enabling iRGD and any co-administered or conjugated therapeutic agent to penetrate deep into the tumor parenchyma, bypassing the dense stromal barrier.[2][3]
dot graph TD; bgcolor="#FFFFFF"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, fontcolor="#202124", color="#5F6368"];
end
Caption: The three-step signaling pathway of iRGD-mediated drug delivery.
Performance of iRGD in Preclinical Models: A Quantitative Comparison
Numerous preclinical studies have demonstrated the ability of iRGD to significantly enhance the accumulation and therapeutic efficacy of various anticancer agents in solid tumors.
Comparison with Conventional Peptides
iRGD consistently outperforms conventional RGD peptides, which lack the CendR motif and thus the ability to engage the NRP-1 transport pathway. While traditional RGD peptides can target drugs to the tumor vasculature, they fail to facilitate deep penetration into the tumor mass.[2]
| Peptide | Drug/Cargo | Tumor Model | Penetration Depth | Increase in Tumor Accumulation | Reference |
| iRGD-PPCD | Doxorubicin (B1662922) | C6 Glioma Spheroids | 144 µm | - | [4] |
| RGD-PPCD | Doxorubicin | C6 Glioma Spheroids | 115 µm | - | [4] |
| iRGD-Abraxane | Paclitaxel | BT474 Breast Cancer | Deep Parenchymal | ~4-fold vs CRGDC-Abraxane | [1] |
| CRGDC-Abraxane | Paclitaxel | BT474 Breast Cancer | Perivascular | - | [1] |
Enhancement of Chemotherapy Efficacy
Co-administration or conjugation of iRGD with standard chemotherapeutic drugs has been shown to dramatically improve treatment outcomes.
| Treatment | Drug | Tumor Model | Increase in Tumor Accumulation | Tumor Growth Inhibition | Reference |
| iRGD + Doxorubicin | Doxorubicin | 22Rv1 Prostate Cancer | ~7-fold | ~3-fold greater than Dox alone | [1] |
| iRGD-SSL-DOX | Doxorubicin | B16-F10 Melanoma | - | 82.7% | [5] |
| SSL-DOX | Doxorubicin | B16-F10 Melanoma | - | 52.5% | [5] |
| P-DOX-iRGD | Doxorubicin | 4T1 Breast Cancer | - | ~90% | [5] |
| Doxorubicin alone | Doxorubicin | 4T1 Breast Cancer | - | ~50% | [5] |
Comparison with Alternative Stromal Barrier-Overcoming Strategies
While direct head-to-head comparative studies are limited, data from independent preclinical studies allow for an indirect comparison of iRGD with other strategies aimed at overcoming the stromal barrier.
| Strategy | Agent | Mechanism of Action | Reported Efficacy | Reference |
| Tumor-Penetrating Peptide | iRGD | Binds integrins and NRP-1 to activate transport pathway | Up to 11-fold increase in drug accumulation | [1] |
| Enzymatic Stromal Depletion | Hyaluronidase (B3051955) | Degrades hyaluronic acid in the extracellular matrix | Enhanced doxorubicin penetration into tumor spheroids | [6] |
| Targeting Cancer-Associated Fibroblasts (CAFs) | TGF-β inhibitors | Modulate CAF activity to reduce stromal density | Can reduce desmoplasia and improve drug uptake | [1] |
Detailed Experimental Protocols
Protocol 1: In Vivo Tumor Penetration Assay
This protocol describes a method to visualize and quantify the penetration of an iRGD-conjugated fluorescent agent into a solid tumor in a mouse model.
Caption: Experimental workflow for an in vivo tumor penetration assay.
Detailed Steps:
-
Tumor Model Establishment: Subcutaneously inject cancer cells (e.g., 1x10^6 LS174T cells) into the flank of immunodeficient mice. Allow tumors to grow to a palpable size (e.g., ~200-300 mm³).[7]
-
Injection of Conjugate: Intravenously inject the iRGD-fluorophore conjugate (e.g., iRGD-Coumarin-6) via the tail vein. A typical dose might be 0.4 mg/kg of the fluorophore and 10 mg/kg of iRGD.[7]
-
Circulation Time: Allow the conjugate to circulate for a predetermined time (e.g., 3 hours) to enable tumor accumulation and penetration.[7]
-
Tissue Harvest: Euthanize the mice and surgically excise the tumors.
-
Tissue Processing: Embed the tumors in optimal cutting temperature (OCT) compound and freeze. Cut thick frozen sections (e.g., 100 µm).[7]
-
Immunofluorescence Staining:
-
Fix the tissue sections.
-
Incubate with a primary antibody against a blood vessel marker (e.g., Alexa Fluor 647 anti-mouse CD31 antibody, 1:200 dilution) for 1.5 hours at 37°C.[7]
-
Wash and apply a fluorescently labeled secondary antibody if the primary is not directly conjugated.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Image the sections using a confocal microscope.
-
Quantify the fluorescence intensity of the iRGD-conjugate as a function of distance from the CD31-positive blood vessels to determine the penetration depth.
-
Protocol 2: Conjugation of iRGD to Nanoparticles via Thiol-Maleimide Chemistry
This protocol outlines the steps for covalently attaching a cysteine-modified this compound to a maleimide-functionalized nanoparticle.
Materials:
-
Cysteine-modified this compound
-
Maleimide-functionalized nanoparticles (e.g., DSPE-PEG2000-maleimide for liposomes)[8]
-
Reaction buffer (e.g., PBS, pH 7.0-7.4)
-
Purification system (e.g., dialysis membrane with appropriate molecular weight cutoff)
Procedure:
-
Prepare Nanoparticles: Prepare the maleimide-functionalized nanoparticles according to the manufacturer's or a published protocol.[8]
-
Prepare Peptide Solution: Dissolve the cysteine-modified this compound in the reaction buffer.
-
Conjugation Reaction:
-
Add the this compound solution to the nanoparticle dispersion. The molar ratio of peptide to nanoparticle will need to be optimized for the desired ligand density.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring.[9]
-
-
Purification:
-
Remove unreacted this compound by dialysis against DI water for 24 hours using a dialysis membrane with a suitable molecular weight cutoff (e.g., 3500 Da).[10]
-
-
Characterization:
-
Confirm successful conjugation using techniques such as NMR or mass spectrometry.
-
Characterize the size and surface charge of the iRGD-conjugated nanoparticles using dynamic light scattering and zeta potential measurements.
-
Conclusion
The this compound represents a significant advancement in overcoming the stromal barrier in solid tumors. Its unique dual-targeting mechanism of action, which leverages both integrin and neuropilin-1 pathways, facilitates deep and efficient penetration of therapeutic agents into the tumor parenchyma. The presented experimental data demonstrates iRGD's superiority over conventional RGD peptides and its potent ability to enhance the efficacy of various cancer therapies. While direct comparative data with other stromal-disrupting agents is still emerging, the robust performance of iRGD in a multitude of preclinical models positions it as a highly promising tool in the development of more effective cancer treatments. The detailed protocols provided herein offer a foundation for researchers to further validate and explore the potential of iRGD in their own drug delivery systems.
References
- 1. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery [mdpi.com]
- 4. Tumor penetrability and anti-angiogenesis using iRGD-mediated delivery of doxorubicin-polymer conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tumor Microenvironment-Responsive Polymeric iRGD and Doxorubicin Conjugates Reduce Spontaneous Lung Metastasis in an Orthotopic Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of hyaluronidase on doxorubicin penetration into squamous carcinoma multicellular tumor spheroids and its cell lethality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Co-Administration Of iRGD Enhances Tumor-Targeted Delivery And Anti-Tumor Effects Of Paclitaxel-Loaded PLGA Nanoparticles For Colorectal Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted drug delivery using this compound for solid cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. An this compound conjugated heparin nanocarrier for gastric cancer therapy - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05071F [pubs.rsc.org]
Safety Operating Guide
Navigating the Safe Disposal of iRGD Peptide: A Comprehensive Guide for Researchers
Immediate Safety and Handling Protocols
Before commencing any disposal procedures, it is crucial to adhere to the following safety measures to minimize exposure risks and maintain a safe working environment.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is essential when handling iRGD peptide. This includes:
-
Gloves: Wear chemical-resistant gloves, such as nitrile, to prevent skin contact.
-
Eye Protection: Use safety goggles or a face shield to protect against accidental splashes of peptide solutions.
-
Lab Coat: A buttoned lab coat should be worn to protect clothing and skin from contamination.
Handling of Lyophilized Powder: The lyophilized (powder) form of this compound can be easily aerosolized. Therefore, all handling of the powder, including weighing and reconstitution, should be conducted within a certified chemical fume hood or a biological safety cabinet to prevent inhalation.
Step-by-Step Disposal Procedures
The disposal of this compound and any contaminated materials should be managed as chemical waste. Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.
Disposal of Solid this compound Waste
Solid waste includes unused or expired lyophilized this compound, as well as contaminated consumables.
-
Segregation: All solid materials that have come into contact with this compound must be segregated from general laboratory waste. This includes:
-
Unused or expired this compound powder.
-
Contaminated labware such as pipette tips, microfuge tubes, vials, and weighing papers.
-
Contaminated PPE, including gloves and disposable lab coats.
-
-
Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container for all solid this compound waste.
-
Disposal: The sealed hazardous waste container should be collected by your institution's certified hazardous waste management service for disposal, which is often incineration at an approved facility.
Disposal of Liquid this compound Waste
Liquid waste includes solutions containing this compound and aqueous rinsates from cleaning contaminated labware.
Chemical Inactivation: A common and effective method for treating peptide-containing liquid waste is through chemical inactivation using a bleach solution.
-
Work in a Fume Hood: All chemical inactivation procedures must be performed in a certified chemical fume hood while wearing appropriate PPE.
-
Prepare Bleach Solution: Prepare a 10% bleach solution (sodium hypochlorite).
-
Inactivate Peptide Waste: Slowly add the liquid peptide waste to the bleach solution. A common recommendation is a 1:10 ratio of waste to bleach solution to achieve a final bleach concentration of at least 1:10.
-
Ensure Sufficient Contact Time: Allow the mixture to stand for a minimum of 30-60 minutes to ensure complete degradation of the peptide.
-
Neutralization (if required): After deactivation, consult your local wastewater regulations. If required, neutralize the bleach solution. For acidic solutions, use a suitable neutralizing agent like sodium bicarbonate. For basic solutions, a weak acid can be used.
-
Collection: Even after inactivation, the resulting solution should be collected in a labeled hazardous waste container for disposal through your institution's EHS department. Never pour treated or untreated peptide solutions down the drain.
Summary of Disposal Parameters
| Waste Type | Treatment Method | Reagent | Concentration/Ratio | Contact Time | Final Disposal |
| Solid Waste | Incineration | N/A | N/A | N/A | Hazardous Waste Stream |
| Liquid Waste | Chemical Inactivation | 10% Bleach Solution | 1:10 (Waste:Bleach) | 30-60 minutes | Hazardous Waste Stream |
Experimental Protocols
The recommendations provided are based on general laboratory safety protocols for handling synthetic peptides. Specific experimental validation of this compound inactivation with bleach has not been cited in the provided search results. The principle of using a strong oxidizing agent like sodium hypochlorite (B82951) to degrade peptides is a widely accepted practice in laboratory settings for the disposal of biological molecules.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: A flowchart outlining the procedural steps for the safe disposal of solid and liquid this compound waste.
Personal protective equipment for handling iRGD peptide
For researchers, scientists, and drug development professionals, the safe and effective handling of therapeutic peptides like iRGD is paramount to ensure both personnel safety and experimental integrity. This guide provides crucial safety and logistical information for the iRGD peptide (sequence: Cys-Arg-Gly-Asp-Lys-Gly-Pro-Asp-Cys), a valuable tool in targeted drug delivery.
The synthetic this compound is typically supplied as a lyophilized powder. While the peptide itself has a low hazard profile, it is often complexed with Trifluoroacetic acid (TFA) as a counter-ion from the purification process.[1] The presence of residual TFA, which is corrosive, necessitates specific handling precautions.[2] The primary risks involve the inhalation of the peptide powder and skin or eye contact with the potentially acidic compound.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential when handling this compound. The following table summarizes the recommended equipment based on guidelines for similar RGD peptides.[2]
| PPE Category | Specification | Rationale |
| Hand Protection | Acid-resistant gloves such as butyl rubber, neoprene, or heavy-duty nitrile.[2] Standard nitrile gloves may offer limited protection.[2] | To protect against skin contact with residual TFA, which is corrosive.[2] |
| Eye Protection | Chemical safety goggles meeting ANSI Z87.1 standard.[2] A face shield is recommended when handling larger quantities (>100 mL of solution).[2] | Protects against splashes of the acidic solution and airborne peptide particles.[2] |
| Respiratory Protection | A NIOSH-approved respirator is recommended when weighing or handling the lyophilized powder, especially in large quantities.[2] | Prevents inhalation of fine peptide particles which may have allergenic or immunogenic properties.[2] |
| Body Protection | A buttoned lab coat, long pants, and closed-toe shoes are required at all times.[2] | Provides a barrier against accidental spills and contamination.[2] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling is critical to maintain the integrity of the this compound and ensure the safety of laboratory personnel.
-
Preparation : Before handling, ensure the designated work area, such as a chemical fume hood or a well-ventilated space, is clean and uncluttered.[2]
-
Don PPE : Put on all required personal protective equipment as outlined in the table above.[2]
-
Weighing : When weighing the lyophilized powder, do so in a designated area, taking care to avoid creating dust.[2] It is recommended to allow the vial to reach room temperature in a desiccator before opening to prevent moisture absorption, as peptides can be hygroscopic.[3]
-
Reconstitution : Add the appropriate solvent slowly to the vial. Cap the container securely before mixing. For aqueous solutions, sterile filtration through a 0.22 µm filter may be recommended.[2]
-
Storage : Store the peptide according to the manufacturer's instructions. Unreconstituted lyophilized peptide is typically stored at -20°C or below.[1] Peptide solutions have a limited shelf-life and should ideally be prepared fresh.[4][5] If storage in solution is necessary, use a buffer at pH 5-6, aliquot the solution, and store at -20°C to avoid repeated freeze-thaw cycles.[5]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
